molecular formula C10H6BrNO3 B2392416 6-Bromo-4-hydroxyquinoline-3-carboxylic acid CAS No. 98948-95-9

6-Bromo-4-hydroxyquinoline-3-carboxylic acid

Cat. No.: B2392416
CAS No.: 98948-95-9
M. Wt: 268.066
InChI Key: GIUZUAUCCUFVKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4-hydroxyquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C10H6BrNO3 and its molecular weight is 268.066. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c11-5-1-2-8-6(3-5)9(13)7(4-12-8)10(14)15/h1-4H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUZUAUCCUFVKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40912976
Record name 6-Bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40912976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98948-95-9
Record name 6-Bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40912976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-4-hydroxyquinoline-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-Bromo-4-hydroxyquinoline-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science. We will delve into its chemical identity, physicochemical properties, synthesis methodologies with mechanistic insights, and its significant applications, particularly in the realm of drug discovery.

Core Identification and Chemical Identity

This compound is a substituted quinoline derivative. The presence of the bromine atom, a hydroxyl group, and a carboxylic acid function on the quinoline scaffold makes it a versatile intermediate for further chemical modifications.

The definitive Chemical Abstracts Service (CAS) number for this compound is 98948-95-9 .[1][2][3][4] This identifier is crucial for unambiguous identification in databases, publications, and commercial procurement.

Due to keto-enol tautomerism, this compound can also be named 6-Bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, and both names are frequently used in the literature.[1][5]

Structural Representation & Key Identifiers

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in synthesis and drug development. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₆BrNO₃[1][2][3][4]
Molecular Weight 268.06 g/mol [1][2][3]
Appearance Solid (likely powder or crystalline), Colorless to off-white[3][6]
Solubility Slightly soluble in water. Soluble in polar organic solvents like DMSO and DMF.[2][6][7]
pKa (predicted) Carboxylic acid: ~3-5; Phenolic-OH: ~9-11[6]
Melting Point >300 °C[8]
Boiling Point Not available
Density 1.9±0.1 g/cm³[2]

Synthesis Methodologies: A Mechanistic Perspective

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A common and effective route involves the Gould-Jacobs reaction.

Workflow for a Typical Synthesis

SynthesisWorkflow cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_products Products Bromoaniline 4-Bromoaniline Condensation Condensation Reaction Bromoaniline->Condensation DEM Diethyl ethoxymethylenemalonate (DEM) DEM->Condensation Intermediate Diethyl (4-bromoanilino)methylenemalonate Condensation->Intermediate Formation of enamine intermediate Cyclization Thermal Cyclization Ester Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate Cyclization->Ester Intramolecular aromatic substitution Hydrolysis Ester Hydrolysis FinalProduct This compound Hydrolysis->FinalProduct Intermediate->Cyclization High temperature, often in Dowtherm A Ester->Hydrolysis Base-catalyzed (e.g., NaOH or KOH)

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 6-bromo-4-hydroxy-3-quinolinecarboxylate

  • In a reaction vessel, combine 4-bromoaniline with diethyl ethoxymethylenemalonate.

  • Heat the mixture, typically at temperatures ranging from 100-140°C, to facilitate the condensation reaction and elimination of ethanol.

  • The resulting intermediate, diethyl (4-bromoanilino)methylenemalonate, is then added to a high-boiling point solvent such as Dowtherm A or diphenyl ether.

  • Heat the mixture to approximately 240-260°C to induce thermal cyclization. This step proceeds via an intramolecular electrophilic aromatic substitution.

  • Upon cooling, the product, ethyl 6-bromo-4-hydroxy-3-quinolinecarboxylate, precipitates and can be collected by filtration.

Step 2: Hydrolysis to this compound

  • Suspend the ethyl 6-bromo-4-hydroxy-3-quinolinecarboxylate from the previous step in an aqueous solution of a strong base, such as 10% potassium hydroxide or sodium hydroxide.[2]

  • Heat the mixture to reflux for several hours (typically 1-5 hours) to ensure complete hydrolysis of the ester.[2]

  • After cooling the reaction mixture, acidify it with a strong acid (e.g., hydrochloric acid) to a pH of approximately 1.[2]

  • The desired product, this compound, will precipitate as a solid.

  • Collect the solid by filtration, wash with water to remove any residual salts, and dry to obtain the final product.[2]

Applications in Scientific Research and Drug Development

The 4-quinolone-3-carboxylic acid motif is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive molecules.[9] this compound serves as a crucial intermediate in the synthesis of a variety of these compounds.[6]

Key Application Areas:
  • Anticancer Agents: The quinoline core is a key component of several anticancer drugs. This compound can be utilized as a starting material to build more complex molecules that target various pathways involved in cancer progression.[6][10]

  • Antimalarial Drugs: The quinoline scaffold is famously associated with antimalarial agents like chloroquine. This bromo-substituted derivative provides a handle for the synthesis of novel antimalarial compounds.[10][11]

  • Antibacterial Agents: Derivatives of 4-quinolone-3-carboxylic acid are well-established as potent antibacterial agents (fluoroquinolones).[9]

  • Enzyme Inhibitors: The structural features of this compound make it an attractive starting point for the design of specific enzyme inhibitors.[11]

  • Materials Science: Due to its rigid, aromatic structure, it has potential applications in the development of materials with specific optical or electrical properties.[6]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

  • Hazard Classification: It is classified as causing serious eye irritation.[1][2] Some sources also indicate it may be harmful if swallowed.[5][12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

  • Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

This compound, with its CAS number 98948-95-9, is a valuable and versatile building block for chemists and pharmacologists. Its synthesis is well-established, and its utility in the creation of novel therapeutic agents and advanced materials is significant. A thorough understanding of its properties and reactivity is essential for leveraging its full potential in research and development.

References

  • This compound | C10H6BrNO3 | CID 693203 - PubChem. (n.d.).
  • This compound Manufacturer & Supplier China. (n.d.).
  • Synthesis of 6-bromo-4-hydroxyquinoline - PrepChem.com. (n.d.).
  • This compound - MySkinRecipes. (n.d.).
  • This compound (C10H6BrNO3) - PubChemLite. (n.d.).
  • synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities - SciSpace. (n.d.).
  • (PDF) Synthesis of 6-bromo-4-iodoquinoline - ResearchGate. (n.d.).
  • This compound - Amerigo Scientific. (n.d.).
  • 6-bromo-3-hydroxyquinoline-4-carboxylic acid (C10H6BrNO3) - PubChemLite. (n.d.).
  • CN112500341A - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents. (n.d.).
  • The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. (n.d.).
  • 6-BROMO-3-HYDROXYQUINOLINE-4-CARBOXYLIC ACID - MySkinRecipes. (n.d.).
  • 8-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 735364 - PubChem. (n.d.).
  • Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b - Atlantis Press. (n.d.).
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. (n.d.).
  • Synthesis of 3-Carboxy-6-sulfamoylquinolones and Mefloquine-Based Compounds as Panx1 Blockers: Molecular Docking, Electrophysiological and Cell Culture Studies - PMC - NIH. (n.d.).

Sources

physicochemical properties of 6-Bromo-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-4-hydroxyquinoline-3-carboxylic acid

Executive Summary

This compound is a heterocyclic organic compound built upon the 4-quinolone-3-carboxylic acid scaffold. This core structure is recognized as a "privileged structure" in medicinal chemistry, forming the foundation for numerous therapeutic agents, particularly in the antibacterial field.[1] This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, providing a detailed examination of the essential physicochemical properties of this compound. Understanding these characteristics—solubility, acidity (pKa), and lipophilicity (LogP/D)—is paramount for its effective use as a key intermediate in the synthesis of novel bioactive molecules, including potential antimalarial and anticancer agents.[2] This document outlines not only the known properties but also provides robust, field-proven experimental protocols for their validation, ensuring scientific integrity and reproducibility.

Molecular Identity and Structural Context

This compound is a quinoline derivative characterized by a bromine substituent at the 6-position, a hydroxyl group at the 4-position, and a carboxylic acid at the 3-position. A critical structural aspect is its existence in a tautomeric equilibrium between the 4-hydroxyquinoline form and the 4-oxo-1,4-dihydroquinoline (4-quinolone) form. The 4-quinolone tautomer is generally favored due to the stability of the amide-like system.

This compound's value in drug discovery is largely derived from its versatile scaffold, which allows for selective functionalization at multiple points, enabling the systematic modulation of its biological activity and pharmacokinetic profile.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties is the foundation for any application in medicinal chemistry, from designing synthetic routes to formulating for biological assays.

Summary of Physicochemical Data

The key quantitative properties for this compound are summarized below. These values are derived from computational models and supplier data, providing a strong baseline for experimental validation.

PropertyValueSource
CAS Number 98948-95-9[3][4][5]
Molecular Formula C₁₀H₆BrNO₃[3][4][5][6]
Molecular Weight 268.06 g/mol [3][4][5][6]
Appearance Colorless to off-white solid/powder[6]
XLogP3 (Computed) 2.5[3][4]
Polar Surface Area (PSA) 66.4 Ų[3][4]
Density (Predicted) 1.9 ± 0.1 g/cm³[4]
Flash Point (Predicted) 218.0 ± 28.7 °C[4]
Refractive Index (Predicted) 1.751[4]
Solubility Profile

The solubility of a compound is a critical determinant of its utility in both chemical reactions and biological systems.

  • Aqueous Solubility: The molecule is described as having limited or slight solubility in water.[4][6] This is a logical consequence of its structure, which contains a large, relatively non-polar aromatic quinoline core. While the hydroxyl and carboxylic acid groups contribute polarity and hydrogen bonding capability, they are insufficient to overcome the hydrophobicity of the bicyclic system.

  • Organic Solvent Solubility: It exhibits good solubility in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and is less soluble in non-polar solvents like hexane.[6] This profile is typical for compounds of this nature and is crucial for its use in organic synthesis and for preparing stock solutions for in vitro screening.

Acidity and pKa

This compound is a diprotic acid, possessing two distinct acidic protons.

  • Carboxylic Acid Group (-COOH): This is the more acidic of the two functional groups. Its pKa is predicted to be in the range of 3-5.[6] The acidity is enhanced by the electron-withdrawing nature of the adjacent quinolone ring system.

  • Enolic/Phenolic Hydroxyl Group (-OH): The hydroxyl group at the C4 position exhibits acidic properties. Its pKa is predicted to be around 9-11.[6] This value is typical for a phenolic hydroxyl, and its deprotonation is stabilized by resonance within the quinolone ring.

The presence of two ionizable groups means the compound's net charge and, consequently, its solubility and membrane permeability, will be highly dependent on the pH of the surrounding medium.

Lipophilicity (LogP)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a key parameter in predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The computationally derived XLogP3 value is 2.5, indicating a moderate level of lipophilicity.[3][4] This value suggests that the compound has a reasonable balance between aqueous solubility and lipid membrane permeability, a desirable starting point for drug candidates. However, for an ionizable molecule like this, the distribution coefficient (LogD), which accounts for pH, is a more practically relevant measure.

Experimental Characterization Workflows

To ensure scientific rigor, computationally predicted values must be confirmed by empirical data. The following section provides standardized, step-by-step protocols for determining the key physicochemical properties.

G cluster_prep 1. Sample Preparation cluster_exp 2. Experimental Determination cluster_analysis 3. Analysis & Profiling prep Acquire & Verify Compound (NMR, LC-MS) sol Aqueous Solubility (Shake-Flask Method) prep->sol Calibrated Stock Solution pka pKa Determination (Potentiometric Titration) prep->pka Calibrated Stock Solution logd LogD Measurement (Shake-Flask, pH 7.4) prep->logd Calibrated Stock Solution analysis Data Interpretation & Analysis sol->analysis pka->analysis logd->analysis profile Complete Physicochemical Profile analysis->profile

Caption: High-level workflow for the experimental characterization of the compound.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This method is the gold standard for determining thermodynamic solubility.

  • Preparation: Add an excess amount of the solid compound (e.g., 2-5 mg) to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial. The excess solid ensures that a saturated solution is achieved.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for 24 hours. Causality: This extended period ensures the system reaches thermodynamic equilibrium between the dissolved and undissolved states.

  • Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid. Causality: This step is critical to separate the saturated supernatant from any remaining solid particles, which would artificially inflate the measured concentration.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute it with a suitable mobile phase and analyze the concentration using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method against a standard curve.

  • Validation: The presence of solid material at the end of the experiment validates that a saturated solution was maintained.

Protocol for Determining pKa (Potentiometric Titration)

This protocol determines the pKa values by monitoring pH changes during titration.

  • Sample Preparation: Due to low aqueous solubility, a co-solvent system is required. Dissolve a precisely weighed amount of the compound in a mixture of methanol or DMSO and water (e.g., 50:50 v/v).

  • Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

  • Acidic Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M KOH). Record the pH value after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. The first inflection point corresponds to the neutralization of the carboxylic acid, and the second to the neutralization of the hydroxyl group. Specialized software can be used to calculate the pKa from the first derivative of the titration curve.

  • Validation: The titration curve should show two distinct buffer regions, corresponding to the two ionizable groups.

Protocol for Determining Lipophilicity (LogD)

This method measures the compound's distribution between an aqueous and an organic phase at a physiologically relevant pH.

  • Phase Preparation: Prepare a buffered aqueous phase (e.g., PBS at pH 7.4) and an immiscible organic phase (n-octanol). Pre-saturate each phase by mixing them vigorously for 24 hours and then separating them. Causality: Pre-saturation prevents volume changes during the experiment.

  • Distribution: Add a known volume of the n-octanol and the buffered aqueous phase to a vial. Spike with a small amount of a concentrated stock solution of the compound (in DMSO).

  • Equilibration: Shake the vial vigorously for several hours to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure a clean separation of the two layers.

  • Quantification: Carefully sample both the aqueous and n-octanol layers. Analyze the concentration of the compound in each phase by HPLC-UV.

  • Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: LogD = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Relevance in Medicinal Chemistry and Drug Development

The directly influence its potential as a scaffold in drug discovery.

G cluster_core cluster_props cluster_apps core 6-Bromo-4-hydroxyquinoline- 3-carboxylic acid pka Diprotic Acid (pKa₁ ≈ 3-5, pKa₂ ≈ 9-11) core->pka sol Low Aqueous Solubility (Soluble in DMSO) core->sol logp Moderate Lipophilicity (XLogP ≈ 2.5) core->logp apps Medicinal Chemistry Intermediate (Antimalarial, Anticancer, Antibacterial) pka->apps Influences ADME & Formulation sol->apps Influences ADME & Formulation logp->apps Influences ADME & Formulation

Caption: Relationship between the core scaffold, its properties, and applications.

  • Synthetic Handle: The carboxylic acid group serves as a primary synthetic handle for amide bond formation, allowing for the attachment of various side chains to explore structure-activity relationships (SAR).

  • Chelating Moiety: The 4-hydroxyquinoline core is a known metal-chelating motif. This property is the basis for the antimicrobial activity of related compounds, such as nitroxoline, which disrupt essential metal-dependent bacterial enzymes.[7]

  • Privileged Scaffold: As a member of the 4-quinolone-3-carboxylic acid class, this compound belongs to a family with a proven track record of biological activity, including antibacterial, antitumor, and anti-HIV effects.[1] The bromine at the 6-position can be used to modulate electronic properties or serve as a site for further modification via cross-coupling reactions.

Safety and Handling

According to aggregated GHS data, this compound is classified as an eye irritant.[3][4]

  • Hazard Statement: H319 - Causes serious eye irritation.[3][4]

  • Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses or goggles and gloves, should be worn when handling this compound. Avoid generating dust. In case of contact with eyes, rinse cautiously with water for several minutes.

Conclusion

This compound is a valuable building block for medicinal chemistry, endowed with a functionally rich and biologically relevant scaffold. Its moderate lipophilicity, dual acidic nature, and limited aqueous solubility are defining physicochemical characteristics that must be considered in its application. The experimental protocols detailed in this guide provide a robust framework for researchers to validate these properties, enabling the informed design and synthesis of next-generation therapeutic agents.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Alchemist-chem. (n.d.). This compound Manufacturer & Supplier China.
  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2015). Synthesis of 6-bromo-4-iodoquinoline. International Conference on Applied Science and Engineering Innovation (ASEI 2015). Atlantis Press.
  • MDPI. (2024). In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production.
  • Public Health Toxicology. (2021). Development and evaluation of 3-hydroxyquinoline-4-carboxylic acid derivatives for ASGPR-targeted drug delivery.
  • National Center for Biotechnology Information. (n.d.). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry.
  • MySkinRecipes. (n.d.). This compound.

Sources

A Technical Guide to 6-Bromo-4-hydroxyquinoline-3-carboxylic acid: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Bromo-4-hydroxyquinoline-3-carboxylic acid is a heterocyclic organic compound built upon the quinoline scaffold. Its unique arrangement of a bromine atom, a hydroxyl group, and a carboxylic acid function makes it a highly valuable and versatile building block in synthetic and medicinal chemistry. This guide provides a comprehensive overview of its physicochemical properties, established synthesis protocols, and its significant role as a key intermediate in the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. With a molecular formula of C₁₀H₆BrNO₃ and a molecular weight of approximately 268.06 g/mol , this compound serves as a critical starting point for creating diverse molecular libraries aimed at discovering next-generation pharmaceuticals.

Introduction: The Prominence of the 4-Quinolone-3-Carboxylic Acid Scaffold

The 4-quinolone-3-carboxylic acid motif is recognized as a "privileged structure" in medicinal chemistry.[1] This designation is reserved for molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby serving as a foundation for a wide range of therapeutic agents. Since the introduction of the first quinolone antibacterial agents in 1962, this core has been extensively explored and modified.[1] The most well-known derivatives are the fluoroquinolone antibiotics, which are used globally to treat bacterial infections, including multidrug-resistant tuberculosis.[1]

Beyond antibacterial activity, researchers have successfully developed quinolone-based compounds with potent antitumor, anti-HIV integrase, and cannabinoid receptor modulating properties.[1] The planar, bicyclic nature of the quinolone ring system, combined with the hydrogen-bonding capabilities of the 4-oxo and 3-carboxyl groups, provides an ideal template for designing targeted molecules. The strategic placement of substituents, such as the bromine atom in this compound, offers synthetic handles for further molecular elaboration, enabling the fine-tuning of a compound's pharmacological profile.

Physicochemical and Structural Characteristics

The utility of this compound in a research and development setting is defined by its distinct chemical and physical properties.

3.1 Core Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValueSource(s)
Molecular Formula C₁₀H₆BrNO₃[2][3][4][5]
Molecular Weight 268.06 g/mol [2][3]
CAS Number 98948-95-9[2][3][4]
Appearance Off-white to gray or light yellow solid/crystalline powder[3][6][7]
Melting Point ~271 °C (with decomposition)[7]
Solubility Slightly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF)[6][7]
IUPAC Name 6-bromo-4-oxo-1H-quinoline-3-carboxylic acid[2]
3.2 Structural Features and Tautomerism

This compound exists in a state of keto-enol tautomerism. The "4-hydroxyquinoline" form (enol) is in equilibrium with the "4-oxo-1,4-dihydroquinoline" form (keto). This is reflected in its IUPAC name, 6-bromo-4-oxo-1H-quinoline-3-carboxylic acid.[2][8] This equilibrium is a critical feature of the 4-quinolone scaffold and influences the molecule's hydrogen bonding patterns and receptor interactions. The bromine atom at the 6-position is a key functional group, serving as a reactive site for introducing further molecular diversity, typically through metal-catalyzed cross-coupling reactions.

Synthesis and Purification

The synthesis of this compound can be achieved through several routes. A common and reliable laboratory-scale method involves the hydrolysis of the corresponding ethyl ester.

4.1 Protocol: Synthesis via Saponification of Ethyl Ester

This protocol describes the conversion of ethyl 6-bromo-4-hydroxy-3-quinolinecarboxylate to the target carboxylic acid through base-mediated hydrolysis (saponification).

Materials and Reagents:

  • Ethyl 6-bromo-4-hydroxy-3-quinolinecarboxylate

  • 10% aqueous solution of Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • 10 N Hydrochloric Acid (HCl)

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • pH paper or pH meter

  • Büchner funnel and filter paper

Experimental Procedure:

  • Reaction Setup: A suspension of ethyl 6-bromo-4-hydroxy-3-quinolinecarboxylate (e.g., 10 mmol) in a 10% aqueous solution of NaOH (e.g., 40 mL) is prepared in a round-bottom flask.[4]

  • Hydrolysis: The mixture is heated to reflux with vigorous stirring. The reaction is monitored until the solid ester has completely dissolved, affording a clear solution (typically 1-5 hours).[4]

    • Causality Note: Heating to reflux provides the necessary activation energy to drive the saponification reaction, which cleaves the ethyl ester bond.

  • Cooling and Neutralization: The reaction mixture is cooled to room temperature and then further chilled in an ice bath to 0 °C.

  • Precipitation: While stirring, 10 N HCl is added dropwise to the cooled solution to acidify it to a pH of approximately 1.[4] A precipitate of the carboxylic acid product will form.

    • Self-Validation: The formation of a heavy, white or off-white precipitate is a primary indicator of successful product formation. The pH must be strongly acidic to ensure the complete protonation of the carboxylate salt.

  • Isolation and Purification: The solid product is collected by vacuum filtration using a Büchner funnel. The filter cake is washed thoroughly with cold deionized water to remove residual salts.[4]

  • Drying: The purified this compound is dried under vacuum to yield a white to off-white solid.[4]

4.2 Synthesis Workflow Diagram

Synthesis_Workflow Ester Ethyl 6-bromo-4-hydroxy- 3-quinolinecarboxylate Base 1. 10% NaOH (aq) 2. Reflux (1-5h) Ester->Base Saponification Acid 1. Cool to 0°C 2. 10N HCl (to pH 1) Base->Acid Workup Product 6-Bromo-4-hydroxyquinoline- 3-carboxylic acid Acid->Product Precipitation

Caption: Workflow for the synthesis of the title compound via ester hydrolysis.

Applications in Medicinal Chemistry and Drug Development

The true value of this compound lies in its application as a versatile chemical scaffold for drug discovery.

5.1 Role as a Key Intermediate

This compound is primarily used as a key intermediate in the synthesis of more complex bioactive molecules.[6][9] Its three main functional regions can be selectively modified:

  • The Carboxylic Acid: Can be readily converted into amides, esters, or other bioisosteres to modulate a drug's pharmacokinetic properties or to interact with specific residues in a biological target.[10]

  • The Bromo Group: Acts as a crucial handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the straightforward installation of a wide variety of aryl, heteroaryl, or alkyl groups, enabling systematic exploration of the chemical space around the quinolone core.

  • The Quinolone Ring: Can undergo further electrophilic substitution, although this is less common than modifying the existing functional groups.

5.2 Therapeutic Potential

Research has demonstrated that derivatives of this scaffold have significant potential in several therapeutic areas:

  • Anticancer Agents: The quinoline core is present in numerous kinase inhibitors and other anticancer drugs. By using this compound as a starting material, medicinal chemists can build molecules designed to target specific pathways involved in cancer progression.[6][9]

  • Antimalarial Drugs: Quinoline-based compounds, such as chloroquine and mefloquine, are cornerstones of antimalarial therapy. This scaffold is used to develop new agents aimed at overcoming drug resistance in malaria parasites.[9][11]

  • Antimicrobial Agents: Beyond the classic fluoroquinolones, this core is used to design novel antibacterial and antifungal compounds.[11]

5.3 Logical Pathway for Drug Discovery

The following diagram illustrates how this core scaffold is used as a starting point for generating a library of diverse compounds for screening and lead optimization.

Drug_Discovery_Pathway cluster_mods Chemical Diversification Core 6-Bromo-4-hydroxyquinoline- 3-carboxylic acid (Starting Block) Amidation Amidation / Esterification (R¹-NH₂ or R¹-OH) Core->Amidation Modify -COOH Coupling Suzuki / Buchwald Coupling (R²-B(OH)₂) Core->Coupling Modify -Br Library Diverse Chemical Library (Varied R¹ and R² groups) Amidation->Library Coupling->Library Screening High-Throughput Screening (Biological Assays) Library->Screening Hit Hit Compounds Screening->Hit Lead Lead Optimization Hit->Lead

Caption: A logical workflow for utilizing the title compound in drug discovery.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are essential when handling this compound.

  • Hazard Classification: The compound is classified with the GHS07 pictogram (exclamation mark), indicating that it can be an irritant.[3]

  • Signal Word: Warning.[3]

  • Primary Hazard: H319 - Causes serious eye irritation.[3][4]

  • Recommended Precautions: Standard personal protective equipment (PPE), including safety glasses or goggles, gloves, and a lab coat, should be worn at all times. If there is a risk of dust inhalation, work should be conducted in a fume hood.

  • First Aid (Eyes): In case of contact, immediately rinse eyes with plenty of water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338).[3][4]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Some suppliers recommend storage at 2-8°C.[7]

Conclusion

This compound is more than a simple chemical reagent; it is a powerful and enabling tool for innovation in drug discovery and materials science. Its well-defined physicochemical properties, straightforward synthesis, and strategically placed functional groups provide researchers with a reliable platform for constructing novel and complex molecular architectures. Its proven value as a key intermediate in the development of anticancer and antimalarial agents underscores the enduring importance of the quinolone scaffold in medicinal chemistry.

References
  • Alchemist-chem. (n.d.). This compound Manufacturer & Supplier China.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubChemLite. (n.d.). This compound (C10H6BrNO3).
  • PrepChem.com. (n.d.). Synthesis of 6-bromo-4-hydroxyquinoline.
  • MySkinRecipes. (n.d.). This compound.
  • PubChem. (n.d.). 8-Bromo-4-hydroxyquinoline-3-carboxylic acid. National Center for Biotechnology Information.
  • Google Patents. (2021). CN112500341A - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
  • MySkinRecipes. (n.d.). 6-BROMO-3-HYDROXYQUINOLINE-4-CARBOXYLIC ACID.
  • National Center for Biotechnology Information. (n.d.). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry.
  • ResearchGate. (n.d.). Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization.

Sources

Core Topic: Solubility of 6-Bromo-4-hydroxyquinoline-3-carboxylic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the solubility of 6-Bromo-4-hydroxyquinoline-3-carboxylic acid, a key intermediate in pharmaceutical synthesis. We delve into the physicochemical properties governing its solubility, present a qualitative solubility profile in common organic solvents, and provide a detailed, field-validated protocol for its empirical determination using the equilibrium shake-flask method. This document is designed to equip researchers, chemists, and formulation scientists with the foundational knowledge and practical methodologies required to effectively handle and utilize this compound in a laboratory setting.

Introduction: The Strategic Importance of this compound

This compound (CAS No: 98948-95-9) is a heterocyclic building block of significant interest in medicinal chemistry.[1] Its quinoline scaffold is a privileged structure in drug discovery, appearing in numerous compounds with diverse biological activities. Understanding and quantifying its solubility is not an academic exercise; it is a critical prerequisite for its successful application. Key processes hinging on solubility data include:

  • Reaction Kinetics: Ensuring the compound is sufficiently dissolved in a reaction solvent is fundamental for achieving optimal reaction rates and yields.

  • Purification: Solubility differences are exploited in crystallization, a primary method for purifying intermediates and final products.

  • Formulation: For in-vitro biological assays or pre-clinical studies, creating stable stock solutions at precise concentrations is essential.

  • Process Development: Scaling up synthesis requires robust solubility data to prevent precipitation and ensure process efficiency and safety.

This guide provides the theoretical context and practical tools to address these challenges.

Physicochemical Properties & Their Impact on Solubility

The solubility behavior of a molecule is dictated by its structure. The key features of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value Source Significance for Solubility
Molecular Formula C₁₀H₆BrNO₃ [1][2] Indicates a relatively rigid, aromatic structure with heteroatoms.
Molecular Weight ~268.06 g/mol [1][3] A moderate molecular weight, not typically a limiting factor for solubility.
Appearance Off-white to gray/light yellow solid [3][4] A crystalline solid whose lattice energy must be overcome for dissolution.
XLogP3 (Predicted) 2.5 [5] Suggests a moderate lipophilicity, indicating a balance between polar and non-polar characteristics.
Hydrogen Bond Donors 2 (from -OH and -COOH) [5] Can readily donate protons to form hydrogen bonds with acceptor solvents (e.g., alcohols, DMSO).
Hydrogen Bond Acceptors 4 (from O atoms and N) [5] Can accept protons from donor solvents (e.g., water, alcohols).

| pKa (Predicted) | ~3-5 (Carboxylic Acid), ~9-11 (Phenolic OH) |[3] | The acidic carboxylic group will be deprotonated by basic solvents, increasing polarity and solubility. |

Causality Behind Solubility: The molecule's structure presents a duality. The aromatic quinoline ring and the bromine atom confer non-polar, lipophilic character. Conversely, the carboxylic acid and hydroxyl groups are highly polar and capable of strong hydrogen bonding.[3][6][7] This balance means its solubility is highly dependent on the solvent's ability to interact with these competing features. The principle of "like dissolves like" is paramount; polar solvents are required to effectively solvate the polar functional groups and overcome the crystal lattice energy of the solid.[6]

Qualitative Solubility Profile

Based on its physicochemical properties, a qualitative solubility profile can be predicted. This serves as a valuable starting point for solvent selection in experimental work.

Table 2: Predicted Solubility in Common Organic Solvents

Solvent Solvent Type Predicted Solubility Rationale
Dimethyl Sulfoxide (DMSO) Polar Aprotic High Excellent hydrogen bond acceptor and highly polar; effectively solvates both polar groups.
N,N-Dimethylformamide (DMF) Polar Aprotic High Similar properties to DMSO, making it an excellent solvent choice.[3]
Methanol / Ethanol Polar Protic Moderate Can act as both hydrogen bond donors and acceptors, but their polarity is lower than DMSO/DMF.
Tetrahydrofuran (THF) Polar Aprotic Low to Moderate Moderate polarity but a weaker hydrogen bond acceptor than DMSO or DMF.
Acetonitrile Polar Aprotic Low Polar, but a poor hydrogen bond acceptor.
Dichloromethane (DCM) Non-polar Very Low / Insoluble Unable to form hydrogen bonds or effectively solvate the polar functional groups.
Hexane / Toluene Non-polar Very Low / Insoluble Incompatible with the compound's polar nature.[3]

| Water | Polar Protic | Slightly Soluble | While highly polar, its network is less effective at breaking the crystal lattice of this moderately lipophilic molecule.[4][5] |

A Self-Validating Protocol for Equilibrium Solubility Determination

To move beyond qualitative estimates, rigorous experimental measurement is necessary. The following protocol describes the gold-standard shake-flask method for determining equilibrium solubility. This method is self-validating because it is designed to ensure true equilibrium is reached and that only the dissolved analyte is measured.

Core Principle

An excess of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then carefully separated from the undissolved solid, and the concentration of the dissolved compound is quantified using a suitable analytical technique.

Materials & Equipment
  • This compound (>98% purity)

  • Analytical grade organic solvents

  • Analytical balance (readability ±0.1 mg)

  • Glass vials (e.g., 4 mL) with PTFE-lined screw caps

  • Thermostatic shaker/incubator

  • Centrifuge

  • Calibrated pipettes

  • Syringe filters (0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector (or UV-Vis spectrophotometer)

Step-by-Step Methodology
  • Preparation: Add an excess amount of this compound to a pre-weighed glass vial. An excess is critical; visually confirm undissolved solid is present throughout the experiment.

  • Solvent Addition: Add a precise, known volume (e.g., 2.00 mL) of the test solvent to the vial.

  • Equilibration: Securely cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25°C). Agitate vigorously for 24-48 hours.

    • Expert Insight: The time to reach equilibrium can vary. For a robust measurement, it is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration no longer increases.

  • Phase Separation: After equilibration, let the vials stand for at least 1 hour to allow the solid to settle. Centrifuge the vials (e.g., at 10,000 x g for 15 minutes) to form a compact pellet of the excess solid.

  • Sample Extraction & Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter into a clean vial.

    • Trustworthiness Check: Filtration is a mandatory step to remove any fine particulates that could falsely elevate the measured concentration. The first few drops of the filtrate should be discarded to saturate the filter membrane and prevent analyte adsorption.

  • Dilution: Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the analytical calibration curve.

  • Quantification: Analyze the diluted sample via HPLC-UV (or UV-Vis). Determine the concentration by comparing the response to a pre-prepared calibration curve of the compound in the same solvent.

  • Calculation: Calculate the original solubility (S) in mg/mL using the formula: S (mg/mL) = [Concentration of diluted sample (mg/mL)] x [Dilution Factor]

Experimental Workflow Diagram

Caption: Equilibrium solubility determination workflow.

Conclusion

The solubility of this compound is a multifaceted property governed by its balanced polar and non-polar characteristics. It exhibits high solubility in polar aprotic solvents like DMSO and DMF and is sparingly soluble in non-polar solvents and water. While theoretical predictions provide a useful starting point, accurate, reproducible data for critical applications can only be obtained through rigorous experimental determination. The validated shake-flask protocol detailed in this guide provides a robust framework for generating high-quality solubility data, empowering researchers to optimize synthetic processes, design effective formulations, and accelerate their drug development programs.

References

  • ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent?
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
  • Alchemist-chem. (n.d.). This compound Manufacturer & Supplier China.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Chemistry For Everyone. (2024, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • Chey, W., & Calder, G. V. (1972). Method for Determining Solubility of Slightly Soluble Organic Compounds. Analytical Chemistry, 44(4), 837-839.
  • University of Toronto Scarborough. (n.d.). Solubility. Chemistry Online @ UTSC.

Sources

An In-depth Technical Guide to the Spectral Analysis of 6-Bromo-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the analytical techniques used to characterize the molecular structure of 6-Bromo-4-hydroxyquinoline-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles, experimental protocols, and expected spectral data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Our focus is not merely on the data itself, but on the rationale behind the analytical choices that ensure data integrity and trustworthy structural elucidation.

Introduction: The Structural Significance of this compound

This compound is a heterocyclic compound built upon a quinoline core.[1][2] The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous therapeutic agents.[3][4][5] The specific substitutions on this molecule—a bromine atom at position 6, a hydroxyl group at position 4, and a carboxylic acid at position 3—create a unique electronic and steric profile that dictates its chemical reactivity and potential biological activity.[1][6] Accurate and unambiguous confirmation of this structure is the foundational step for any further research, from synthetic route optimization to pharmacological screening. This guide outlines the multi-faceted spectroscopic approach required for such confirmation.

The overall workflow for the comprehensive spectral characterization of this compound is a systematic process, ensuring that data from each technique provides complementary information to build a complete structural picture.

G cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Compound Synthesis of 6-Bromo-4-hydroxyquinoline- 3-carboxylic acid NMR NMR Spectroscopy (¹H, ¹³C, 2D) Compound->NMR Sample MS Mass Spectrometry (High-Resolution) Compound->MS Sample IR Infrared (FTIR) Spectroscopy Compound->IR Sample UV UV-Vis Spectroscopy Compound->UV Sample Structure Final Structure Confirmation NMR->Structure Data Integration MS->Structure Data Integration IR->Structure Data Integration UV->Structure Data Integration

Caption: Overall workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR, supplemented by 2D techniques, provide definitive evidence of its connectivity.

Expertise & Experience: Experimental Design Choices
  • Solvent Selection: The choice of a deuterated solvent is critical. The compound's carboxylic acid and hydroxyl groups make it polar. Therefore, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an ideal choice. It readily dissolves polar compounds and, importantly, its hygroscopic nature allows for the observation of exchangeable protons (from -OH and -COOH), which appear as broad singlets.[7]

  • 1D vs. 2D NMR: While ¹H and ¹³C NMR provide primary information on the number and type of protons and carbons, 2D experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguous assignment. COSY identifies proton-proton coupling networks within the aromatic rings, while HMBC reveals long-range (2-3 bond) correlations between protons and carbons, linking the different fragments of the molecule together.[7]

Predicted NMR Spectral Data

The structure of this compound suggests a specific set of signals. The numbering scheme used for assignment is shown below.

Caption: Structure and numbering for NMR assignments.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H-2 ~8.9 Singlet (s) - Aromatic proton adjacent to nitrogen and deshielded by the C=C bond.
H-5 ~8.2 Doublet (d) ~2.0 Aromatic proton ortho to the bromine atom, showing meta-coupling to H-7.
H-7 ~7.8 Doublet of doublets (dd) ~9.0, ~2.0 Aromatic proton showing ortho-coupling to H-8 and meta-coupling to H-5.
H-8 ~7.6 Doublet (d) ~9.0 Aromatic proton showing ortho-coupling to H-7.
4-OH >12.0 Broad Singlet (br s) - Exchangeable phenolic proton, strongly hydrogen-bonded.

| 3-COOH | >13.0 | Broad Singlet (br s) | - | Exchangeable carboxylic acid proton, highly deshielded.[8] |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Carbon Predicted Chemical Shift (δ, ppm) Rationale
C-2 ~145 Aromatic carbon adjacent to nitrogen.
C-3 ~110 Aromatic carbon bearing the carboxyl group.
C-4 ~175 Carbon bearing the hydroxyl group, showing tautomeric character.
C-4a ~140 Quaternary aromatic carbon at the ring junction.
C-5 ~128 Aromatic carbon adjacent to the bromine-substituted carbon.
C-6 ~120 Carbon directly bonded to bromine (signal may be attenuated).
C-7 ~135 Aromatic CH carbon.
C-8 ~122 Aromatic CH carbon.
C-8a ~148 Quaternary aromatic carbon at the ring junction, adjacent to nitrogen.

| 3-COOH | ~168 | Carboxylic acid carbonyl carbon.[8] |

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Accurately weigh 20-30 mg of the compound for ¹³C NMR (or 5-10 mg for ¹H NMR) and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.[7]

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 500 MHz). Tune and shim the instrument to ensure optimal resolution and lineshape.

  • ¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum. Set the spectral width to cover the range of -2 to 16 ppm. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Set the spectral width to cover 0 to 200 ppm. A longer acquisition time and more scans will be necessary due to the lower natural abundance of ¹³C.

  • 2D NMR Acquisition (Optional but Recommended): Perform COSY, HSQC, and HMBC experiments using standard pulse programs to confirm signal assignments.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental formula of a compound, serving as an ultimate confirmation of its identity.

Expertise & Experience: Ionization Method Selection

The choice of ionization technique is paramount for analyzing a molecule like this compound, which is a non-volatile solid.

  • Hard vs. Soft Ionization: Hard ionization techniques like Electron Ionization (EI) often cause extensive fragmentation, which can make it difficult to identify the molecular ion.[9]

  • Electrospray Ionization (ESI): ESI is a soft ionization method and the preferred choice for this compound.[9][10] It involves spraying a solution of the analyte into the mass spectrometer, generating ions with minimal fragmentation. This ensures the prominent observation of the molecular ion ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode), which is critical for confirming the molecular weight. High-resolution mass spectrometry (HRMS) coupled with ESI can determine the mass with enough accuracy to confirm the elemental formula (C₁₀H₆BrNO₃).

Predicted Mass Spectrometry Data

Table 3: Predicted High-Resolution Mass Spectrometry Data (ESI)

Ion Mode Calculated m/z Rationale
[M-H]⁻ Negative 265.9458 Deprotonation of the highly acidic carboxylic acid or phenolic hydroxyl group.
[M+H]⁺ Positive 267.9604 Protonation, likely on the quinoline nitrogen.

| Isotopic Pattern | Both | - | A characteristic isotopic pattern for one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio) will be observed for all bromine-containing ions, appearing as two peaks of nearly equal intensity separated by ~2 Da. |

Key Fragmentation Pathways

Although ESI is a soft technique, some fragmentation can be induced. A primary fragmentation pathway for quinoline-4-carboxylic acids involves the loss of the carboxyl group.[11]

G M_H [M-H]⁻ m/z = 265.95 Fragment1 [M-H-CO₂]⁻ m/z = 221.95 M_H->Fragment1 - CO₂ Fragment2 [M-H-CO₂-HCN]⁻ m/z = 194.94 Fragment1->Fragment2 - HCN

Caption: A potential MS fragmentation pathway.

Experimental Protocol: MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire spectra in both positive and negative ion modes. Set the mass range to scan from m/z 50 to 500.

  • Data Analysis: Determine the accurate mass of the parent ions ([M+H]⁺ and [M-H]⁻) and compare them to the calculated values. Analyze the isotopic pattern to confirm the presence of one bromine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum provides a "molecular fingerprint" based on the vibrational frequencies of chemical bonds.[12][13]

Expertise & Experience: Sample Preparation

For a solid sample, two primary methods are used:

  • Potassium Bromide (KBr) Pellet: A small amount of the sample is finely ground with dry KBr powder and pressed into a transparent pellet. KBr is IR-transparent and acts as a matrix.[14][15] This method provides a good quality spectrum of the bulk material.

  • Attenuated Total Reflectance (ATR): The solid sample is placed directly onto an ATR crystal (like diamond or zinc selenide) and pressure is applied.[13][15] This technique is faster, requires minimal sample preparation, and is excellent for surface analysis.

Predicted Infrared (IR) Spectral Data

Table 4: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibrational Mode Rationale
3300-2500 Broad, Strong O-H stretch (Carboxylic Acid) The very broad nature is due to extensive hydrogen bonding in the dimeric form of the carboxylic acid.[8][16]
~3200 Broad, Medium O-H stretch (Phenol) This band will likely be merged within the broad carboxylic acid O-H stretch.
~3050 Weak-Medium C-H stretch (Aromatic) Characteristic of C-H bonds on an aromatic ring.[17][18]
1720-1700 Strong, Sharp C=O stretch (Carboxylic Acid) The position indicates a hydrogen-bonded (dimerized) aromatic carboxylic acid.[19]
1620-1580 Medium-Strong C=C and C=N stretch Vibrations from the quinoline ring system.[4][17]
1320-1210 Medium C-O stretch Coupled C-O stretching and O-H bending from the carboxylic acid group.[19]

| 900-690 | Strong | C-H bend (out-of-plane) | Bending vibrations of the aromatic C-H bonds, the pattern of which can sometimes indicate the substitution pattern.[17] |

Experimental Protocol: FTIR Data Acquisition (KBr Method)
  • Preparation: Gently grind 1-2 mg of the sample with ~150 mg of dry, spectroscopic grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.[14]

  • Pellet Pressing: Transfer the powder to a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a clear, transparent pellet.

  • Background Scan: Place the empty sample holder in the FTIR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Place the KBr pellet in the sample holder and acquire the spectrum, typically over the range of 4000 to 400 cm⁻¹.[12]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems like the quinoline ring.

Expertise & Experience: Interpreting Aromatic Spectra

Aromatic compounds typically display multiple absorption bands related to π → π* transitions.[20] Benzene, for example, shows intense primary bands below 210 nm and a less intense, structured secondary band around 255 nm.[17][21] The extended conjugation of the quinoline system, along with the influence of substituents (auxochromes like -OH and -Br), is expected to cause a bathochromic (red) shift, moving these absorptions to longer wavelengths.[20][21]

Predicted UV-Vis Spectral Data

Table 5: Predicted UV-Vis Absorption Maxima (in Ethanol or Methanol)

Predicted λₘₐₓ (nm) Transition Type Rationale
~230-250 π → π* Corresponds to the primary absorption bands of the aromatic system, shifted to longer wavelengths by the extended quinoline conjugation.[20]

| ~280-340 | π → π* | Corresponds to the secondary (fine-structure) band, which is also red-shifted and often loses its fine structure in polar solvents. |

Experimental Protocol: UV-Vis Data Acquisition
  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble, such as ethanol or methanol. The solvent should not absorb in the same region as the analyte.[20]

  • Sample Preparation: Prepare a dilute stock solution of the compound and then perform serial dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.

  • Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to perform a baseline correction (autozero) on the spectrophotometer.

  • Sample Measurement: Replace the solvent with the sample solution in the cuvette and scan the absorbance from approximately 200 to 600 nm.

Conclusion

The structural elucidation of this compound is a puzzle solved by the convergence of multiple spectroscopic techniques. NMR spectroscopy maps the C-H framework, high-resolution mass spectrometry confirms the elemental formula, IR spectroscopy identifies the key functional groups, and UV-Vis spectroscopy probes the electronic nature of the conjugated system. By applying the rigorous experimental protocols and interpretative principles outlined in this guide, researchers can confidently verify the identity and purity of this compound, establishing a solid foundation for its application in drug discovery and materials science.

References

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (n.d.).
  • Sample preparation for FT-IR. (n.d.).
  • FTIR Principles and Sample Preparation - LPD Lab Services Ltd. (n.d.).
  • Sampling Techniques for FTIR Spectroscopy - JASCO Inc. (n.d.).
  • CHAPTER 4 UV/VIS SPECTROSCOPY - University of Pretoria. (n.d.).
  • Vis-UV spectra of aromatic compounds - Química Organica.org. (n.d.).
  • FTIR Analysis | RTI Laboratories. (n.d.).
  • Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid - Benchchem. (n.d.).
  • Vibrational spectroscopic study of some quinoline derivatives - ResearchGate. (n.d.).
  • Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. (2024, September 26).
  • Spectroscopy of Aromatic Compounds | Organic Chemistry Class Notes - Fiveable. (n.d.).
  • Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry - ACS Publications. (n.d.).
  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry. (n.d.).
  • 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax. (2023, September 20).
  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies - MDPI. (n.d.).
  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides - Chemical Papers. (n.d.).
  • (PDF) New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies - ResearchGate. (2025, October 13).
  • This compound Manufacturer & Supplier China. (n.d.).
  • Ionization Methods in Organic Mass Spectrometry. (n.d.).
  • Mass Spectrometry Ionization Methods - Chemistry at Emory. (n.d.).
  • A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques - ACD/Labs. (2023, August 23).
  • This compound(98948-95-9) 1 h nmr - ChemicalBook. (n.d.).
  • Ionization Methods in Mass Spec: Making Molecules Fly - Bitesize Bio. (2025, March 19).
  • Synthesis of 6-bromo-4-hydroxyquinoline - PrepChem.com. (n.d.).
  • This compound - Echemi. (n.d.).
  • This compound | C10H6BrNO3 | CID 693203 - PubChem. (n.d.).
  • This compound AldrichCPR 98948-95-9 - Sigma-Aldrich. (n.d.).
  • Supplementary content Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot - Cherry. (n.d.).
  • Table of Characteristic IR Absorptions. (n.d.).
  • This compound (C10H6BrNO3) - PubChemLite. (n.d.).
  • 6-bromo-3-hydroxyquinoline-4-carboxylic acid (C10H6BrNO3) - PubChemLite. (n.d.).
  • This compound - Amerigo Scientific. (n.d.).
  • Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b - Atlantis Press. (n.d.).
  • This compound - VSNCHEM. (n.d.).
  • SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY Trinh Thi Huan. (2021, November 15).
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry - ACS Publications. (2023, August 23).
  • 20.9: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2024, July 30).
  • 1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides - ResearchGate. (n.d.).
  • Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids - YouTube. (2023, January 25).
  • The C=O Bond, Part III: Carboxylic Acids - Spectroscopy Online. (2018, January 1).
  • 14.2a IR Spectra of Carbonyl Compounds | Organic Chemistry - YouTube. (2018, September 20).

Sources

IUPAC name for 6-Bromo-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Bromo-4-hydroxyquinoline-3-carboxylic acid: A Core Scaffold for Modern Drug Discovery

Introduction

The quinolone structural motif, specifically the 4-quinolone-3-carboxylic acid core, represents one of the most significant "privileged structures" in medicinal chemistry. Since the discovery of nalidixic acid in 1962, this scaffold has been the foundation for a vast array of therapeutic agents, most notably the highly successful fluoroquinolone class of antibiotics.[1] However, the versatility of this heterocyclic system extends far beyond antibacterial applications. Researchers have successfully modified the quinolone core to develop compounds with potent antitumor, antiviral (including anti-HIV integrase), and cannabinoid receptor modulating activities.[1]

This compound (CAS No: 98948-95-9) is a pivotal intermediate within this chemical class. Its unique arrangement of functional groups—a bromine atom for further cross-coupling reactions, a carboxylic acid, and a 4-hydroxy group existing in tautomeric equilibrium with its 4-oxo form—makes it an exceptionally versatile building block for constructing complex, biologically active molecules.[2]

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It consolidates critical information on the compound's identity, synthesis, characterization, and applications, providing a framework for its effective utilization in the laboratory and in the broader context of medicinal chemistry and materials science.

Part 1: Chemical Identity and Physicochemical Properties

A precise understanding of a compound's structure and properties is the bedrock of its application in research and development. This section details the formal nomenclature, structural representations, and key physicochemical data for this compound.

Nomenclature and Structure

The compound is commonly referred to by its semi-systematic name, this compound. However, due to keto-enol tautomerism, the more stable and formally correct IUPAC name is 6-bromo-4-oxo-1H-quinoline-3-carboxylic acid .[3] This equilibrium is a critical feature, influencing the molecule's reactivity and intermolecular interactions.

  • IUPAC Name: 6-bromo-4-oxo-1H-quinoline-3-carboxylic acid[3]

  • CAS Number: 98948-95-9[3][4]

  • Molecular Formula: C₁₀H₆BrNO₃[3][4]

  • Molecular Weight: 268.06 g/mol [3]

  • Canonical SMILES: C1=CC2=C(C=C1Br)C(=O)C(=CN2)C(=O)O[5]

  • InChI Key: GIUZUAUCCUFVKW-UHFFFAOYSA-N

Retrosynthesis Target 6-Bromo-4-hydroxyquinoline- 3-carboxylic acid Intermediate1 Ethyl 6-bromo-4-hydroxy- 3-quinolinecarboxylate Target->Intermediate1 Hydrolysis Precursor1 4-Bromoaniline Intermediate1->Precursor1 Gould-Jacobs Cyclization Precursor2 Diethyl 2-(ethoxymethylene)malonate Intermediate1->Precursor2 Gould-Jacobs Condensation

Caption: Retrosynthetic pathway for the target compound.

Synthetic Protocol: Saponification of Ethyl Ester Precursor

One of the most direct methods to prepare the title compound is through the hydrolysis (saponification) of its corresponding ethyl ester. This method is often high-yielding and procedurally straightforward.

Principle: The ester functional group of Ethyl 6-bromo-4-hydroxy-3-quinolinecarboxylate is hydrolyzed under basic conditions (using a strong base like potassium hydroxide) to yield the corresponding carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate and the 4-hydroxy group, causing the desired carboxylic acid to precipitate out of the aqueous solution.

Step-by-Step Protocol:

  • Reaction Setup: Suspend Ethyl 6-bromo-4-hydroxy-3-quinolinecarboxylate (1 equivalent) in a 10% aqueous solution of potassium hydroxide (KOH). [4]2. Heating: Heat the suspension to reflux (approximately 100-110 °C). The reaction progress can be monitored by the dissolution of the solid starting material to form a clear, light brown solution. Maintain reflux for 1-5 hours. [4]3. Cooling and Acidification: Once the reaction is complete, cool the solution to room temperature and then further chill in an ice bath to 0-5 °C.

  • Precipitation: Slowly add a concentrated acid, such as 10 N hydrochloric acid (HCl), to the cooled reaction solution with vigorous stirring. Monitor the pH continuously. Adjust the pH to approximately 1-2 to ensure complete precipitation of the product. [4]5. Isolation: Collect the resulting white solid by vacuum filtration.

  • Washing and Drying: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts. Dry the isolated solid under vacuum to afford the final product, this compound, typically in high purity and yield (>95%). [4]

Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic methods.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. Key signals would include distinct aromatic protons on the quinoline ring system and a broad singlet for the carboxylic acid proton. Spectral data for this compound can be found in databases like ChemicalBook. [6]* Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in ~1:1 ratio), showing two peaks at M and M+2.

  • Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the key functional groups present in the molecule.

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)AppearanceRationale
O–H Stretch (Carboxylic Acid) 3300-2500Very BroadCharacteristic of H-bonded dimers in carboxylic acids. [7]
C–H Stretch (Aromatic) 3100-3000Sharp, MediumTypical for sp² C-H bonds on the quinoline ring.
C=O Stretch (Carboxylic Acid) 1760-1690Strong, SharpIndicates the presence of the carboxyl carbonyl group. [7]
C=O Stretch (4-Oxo Tautomer) ~1650StrongThe quinolone carbonyl stretch, often conjugated.
C=C Stretch (Aromatic) 1600-1450Medium-StrongMultiple bands corresponding to the quinoline core.
C–O Stretch (Carboxylic Acid) 1320-1210StrongAssociated with the C-O single bond of the carboxyl group. [7]

Part 3: Applications in Research and Development

This compound is not an end product but a high-value starting material. Its utility stems from the strategic placement of reactive handles on a biologically validated scaffold.

A Key Intermediate in Drug Discovery

The compound serves as a crucial building block in the synthesis of novel therapeutics. Its structure is frequently employed in the development of:

  • Anticancer Agents: The quinoline core can be elaborated to create molecules that interact with various cancer-related targets. [2][8]* Antimalarial Drugs: Following the legacy of quinine and chloroquine, the quinoline scaffold remains a promising template for new antimalarial compounds. [8][9]* Antibacterial Agents: As a direct precursor to more complex quinolone antibiotics. [1]

Applications cluster_pharma Pharmaceuticals cluster_other Other Fields Core 6-Bromo-4-hydroxyquinoline- 3-carboxylic acid Anticancer Anticancer Agents Core->Anticancer Elaboration Antimalarial Antimalarial Drugs Core->Antimalarial Derivatization Antibacterial Antibacterial Agents Core->Antibacterial Scaffold Antiviral Antiviral (Anti-HIV) Core->Antiviral Materials Optoelectronic Materials Core->Materials Organic Complex Molecule Synthesis Core->Organic

Caption: Key application areas for the title compound.

Potential in Materials Science

Beyond medicine, the rigid, planar, and conjugated structure of the quinoline ring system makes it an attractive candidate for materials science. It has been proposed that incorporating this molecule into larger systems could yield materials with unique optical or electrical properties, potentially for use in optoelectronic devices like organic light-emitting diodes (OLEDs). [2]

Part 4: Safety and Handling

Proper handling of all chemicals is paramount in a laboratory setting. This compound is an irritant and requires careful management.

Hazard Identification

The compound is classified as a serious eye irritant according to the Globally Harmonized System (GHS).

Hazard ClassGHS PictogramSignal WordHazard Statement
Serious Eye Damage/Irritation GHS07 (Exclamation Mark)Warning H319: Causes serious eye irritation. [3][4]
Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles or a face shield, impervious gloves, and a lab coat. [10]* Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [10]* First Aid Measures:

    • Eyes: In case of contact, immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention. [10] * Skin: Wash off with soap and plenty of water. [10] * Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical advice. [10]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [10]

Conclusion

This compound is far more than a simple chemical reagent; it is a strategic platform for innovation. Its validated biological relevance, coupled with multiple points for chemical modification, ensures its continued importance in the fields of drug discovery and materials science. For researchers and scientists, a thorough understanding of its synthesis, properties, and handling is the first step toward unlocking its vast potential to create novel molecules that can address significant scientific and medical challenges.

References

  • Vertex AI Search. (n.d.). This compound Manufacturer & Supplier China. Google Cloud. Retrieved January 8, 2026.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • MySkinRecipes. (n.d.). This compound. MySkinRecipes.com.
  • PubChemLite. (n.d.). This compound (C10H6BrNO3). PubChemLite.
  • Al-Trawneh, S. A., et al. (2014). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Mini reviews in medicinal chemistry.
  • LibreTexts Chemistry. (n.d.). IR: carboxylic acids. Chem.libretexts.org.
  • Ronzon, Q., et al. (2021). The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. ChemRxiv.

Sources

Introduction: The Quinoline Carboxylic Acid Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Quinoline Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring system, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry.[1][2] Its derivatives, particularly those functionalized with a carboxylic acid group, have demonstrated a remarkable breadth of pharmacological activities, establishing them as "privileged structures" in drug discovery.[3][4] The unique electronic properties conferred by the nitrogen atom, combined with the planar, rigid bicyclic structure, allow these molecules to interact with a diverse array of biological targets.[5] The carboxylic acid moiety is often crucial for activity, participating in key interactions such as salt bridges or hydrogen bonds with enzyme active sites.[6][7]

This guide provides a technical overview of the principal biological activities of quinoline carboxylic acid derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. It is designed to serve as a resource for professionals in the field, offering insights into mechanisms of action, comparative biological data, and validated experimental protocols for their evaluation.

Part 1: Antiproliferative and Anticancer Activity

Quinoline carboxylic acid derivatives have emerged as a highly promising class of compounds for oncology research, with many exhibiting potent activity against various cancer cell lines.[5][8] Their mechanisms of action are often multifaceted, targeting key cellular processes that are dysregulated in cancer.[8][9]

Core Mechanisms of Anticancer Action

The antiproliferative effects of these derivatives are not attributed to a single pathway but rather a combination of targeted interventions in cancer cell biology.

  • Inhibition of Key Enzymes: A primary mechanism involves the inhibition of enzymes critical for cancer cell survival and proliferation.[5] Certain derivatives are potent inhibitors of topoisomerases, enzymes essential for DNA replication and repair. By targeting these enzymes, the compounds can induce DNA damage and trigger cell death.[8] Others function as inhibitors of protein kinases, such as tyrosine kinases, which are often overactive in cancer and drive uncontrolled cell growth.[4][5] Dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis, has also been identified as a key target.[6][10]

  • Induction of Apoptosis: Many quinoline carboxylic acids exert their anticancer effects by inducing apoptosis, or programmed cell death.[8] This is often achieved by modulating the expression of key apoptotic proteins, such as increasing the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2.[8] This disruption leads to mitochondrial dysfunction, the release of cytochrome c, and the activation of the caspase cascade, culminating in cell death.

  • Cell Cycle Arrest: Interference with the cell cycle is another critical mechanism.[8][11] These compounds can induce cell cycle arrest at various phases, most commonly the G2/M and S phases, preventing cancer cells from completing the division process.[8] This is often accomplished by modulating the activity of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners.[8]

Quantitative Analysis of Antiproliferative Activity

The potency of quinoline carboxylic acid derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit the growth of a cancer cell line by 50%.

Compound Class/DerivativeCell LineIC₅₀ (µM)Reference
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidMCF-7 (Breast)*See Note[11]
Quinoline-2-carboxylic acidHeLa (Cervical)Significant[12]
Quinoline-4-carboxylic acidMCF-7 (Breast)Significant[12]
Kynurenic acid (hydrate)MCF-7 (Breast)Significant[12]
Potent Quinoline-based Analogue 41 (DHODH Inhibitor)DHODH Enzyme0.00971[6][10]
Potent Quinoline-based Analogue 43 (DHODH Inhibitor)DHODH Enzyme0.0262[6][10]
Note: Compound 3j displayed an 82.9% reduction in cellular growth at a concentration of 100 µM.[11]
Visualization: General Workflow for Anticancer Assessment

The evaluation of a novel quinoline derivative for anticancer potential follows a structured, multi-stage process, beginning with broad screening and progressing to more specific mechanistic and in vivo studies.

G cluster_0 In Vitro Evaluation cluster_1 Mechanistic Deep Dive cluster_2 In Vivo Validation A Compound Synthesis & Characterization B Cytotoxicity Screening (e.g., MTT, SRB Assays) Multiple Cell Lines A->B C IC50 Determination (Dose-Response) B->C D Mechanistic Assays C->D E Animal Model Studies (e.g., Xenograft) C->E Lead Compound Selection D1 Cell Cycle Analysis (Flow Cytometry) D->D1 D2 Apoptosis Assay (e.g., Annexin V) D->D2 D3 Target Engagement (e.g., Kinase Assay) D->D3 F Efficacy & Toxicity Evaluation E->F

General experimental workflow for anticancer assessment.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess the effect of a compound on cell viability and proliferation.[9] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.

Principle: The amount of purple formazan produced is directly proportional to the number of viable, metabolically active cells. A decrease in formazan production in treated cells compared to untreated controls indicates a loss of viability or an antiproliferative effect.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a series of dilutions of the quinoline carboxylic acid derivative in culture medium from a concentrated stock (typically dissolved in DMSO). Ensure the final DMSO concentration in the wells is non-toxic (e.g., <0.5%).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include wells for a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[11]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from the wells. Add 150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance of the plate on a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.

Part 2: Antimicrobial Activity

Quinolone carboxylic acids are renowned for their potent antibacterial activity and form the basis of the widely used fluoroquinolone class of antibiotics.[13][14] Research continues into novel derivatives to combat growing antimicrobial resistance.[15][16]

Mechanism of Action: DNA Gyrase and Topoisomerase IV Inhibition

The primary antibacterial mechanism of quinolone carboxylic acids is the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[13]

  • DNA Gyrase: This enzyme is crucial in Gram-negative bacteria for introducing negative supercoils into DNA, a process necessary for DNA replication and transcription.

  • Topoisomerase IV: This enzyme is essential in Gram-positive bacteria for decatenating (unlinking) newly replicated circular chromosomes, allowing them to segregate into daughter cells.

By forming a stable complex with the enzyme and the cleaved DNA, these compounds trap the enzyme in its intermediate state, leading to double-strand DNA breaks. This triggers the SOS response and ultimately results in bacterial cell death.[13] This potent bactericidal activity is a hallmark of the class.[13]

Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy of quinoline derivatives is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[17]

Compound DerivativeOrganism (Gram-Positive)MIC (µg/mL)Reference
Quinolone-coupled hybrid 5d S. aureus ATCC292130.125[18]
Quinolone-coupled hybrid 5d MRSA N3150.25[18]
Schiff Base Derivative E11 S. aureusSee Note[19]
Schiff Base Derivative E17 S. aureusSee Note[19]
Organism (Gram-Negative)
Quinolone-coupled hybrid 5d E. coli ATCC259222[18]
Quinolone-coupled hybrid 5d P. aeruginosa ATCC278538[18]
Schiff Base Derivative E11 E. coliSee Note[19]
Schiff Base Derivative E13 E. coliSee Note[19]
Note: Compounds E11, E13, and E17 showed strong inhibitory zones (20-22 mm) against E. coli and S. aureus, comparable or superior to the amoxicillin control.[19]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This is a standardized and quantitative method for determining the MIC of an antimicrobial agent against a specific bacterial strain.[17]

Principle: A standardized inoculum of bacteria is exposed to serial twofold dilutions of the test compound in a liquid growth medium. After incubation, the lowest concentration that inhibits visible bacterial growth (turbidity) is recorded as the MIC.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the quinoline carboxylic acid derivative. Perform serial twofold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[17] For example, add 100 µL of broth to wells 2-12. Add 200 µL of the highest compound concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution down to well 10. Discard 100 µL from well 10.[17]

  • Inoculum Preparation: Grow a bacterial culture to the mid-logarithmic phase. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[17] Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[17]

  • Inoculation: Inoculate wells 1 through 11 with 100 µL of the prepared bacterial inoculum. The final volume in each well will be 200 µL. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (broth only, no bacteria).[17]

  • Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours.[17]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[17] The result can also be read using a microplate reader to measure the optical density at 600 nm (OD₆₀₀).[17]

Part 3: Anti-inflammatory Activity

Several quinoline carboxylic acid derivatives have demonstrated significant anti-inflammatory properties, positioning them as potential therapeutics for a range of inflammatory diseases.[3][12][20] Their mechanisms often involve the modulation of key signaling pathways that regulate the inflammatory response.[3][21]

Mechanism of Action: Modulation of Inflammatory Pathways

The anti-inflammatory effects are frequently linked to the inhibition of pro-inflammatory mediators and pathways.

  • NF-κB Pathway Inhibition: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[3] Some quinoline carboxylic acids can inhibit this pathway, preventing the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS).[3][21]

  • Inhibition of Pro-inflammatory Mediators: A key outcome of NF-κB inhibition is the reduced production of inflammatory mediators. For example, these compounds can significantly decrease the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS), a common in vitro model of inflammation.[12][22]

  • COX Inhibition: Certain structural classes of quinoline carboxylic acids have been shown to inhibit cyclooxygenase (COX) enzymes, which are key to the production of prostaglandins, important mediators of pain and inflammation.[20]

Visualization: Proposed NF-κB Inhibition Pathway

This diagram illustrates the proposed mechanism by which quinoline carboxylic acid derivatives may exert their anti-inflammatory effects by inhibiting the NF-κB signaling cascade.

G cluster_cytoplasm cluster_nucleus LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Signal Cascade IkB IκBα IKK->IkB Phosphorylates & Targets for Degradation NFkB NF-κB (p50/p65) label_block NF-κB held inactive by IκBα Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Transcription (iNOS, TNF-α, IL-6) Compound Quinoline Carboxylic Acid Derivative Compound->IKK Inhibits NFkB_nuc NF-κB NFkB_nuc->Genes Binds to DNA

Proposed mechanism of NF-κB inhibition by quinoline derivatives.
Experimental Protocol: LPS-Induced Nitric Oxide (NO) Production Assay

This in vitro assay is widely used to screen compounds for anti-inflammatory activity by measuring their ability to inhibit nitric oxide production in macrophages stimulated by LPS.[22][23]

Principle: The bacterial endotoxin LPS potently stimulates macrophages (like the RAW 264.7 cell line) to produce large amounts of NO via the enzyme iNOS. The amount of NO produced can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[24][25]

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophage cells into a 96-well plate at a density of 2 x 10⁵ cells/mL and incubate for 24 hours at 37°C and 5% CO₂.[22]

  • Compound Treatment: Pre-treat the cells with various concentrations of the quinoline carboxylic acid derivative for 1-2 hours before stimulation.

  • LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL in the presence of the test compound. Include a positive control (LPS only) and a negative control (cells only).[22]

  • Incubation: Incubate the plate for 24 hours at 37°C.[22]

  • Supernatant Collection: After incubation, carefully collect 50 µL of the cell-free supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[22] Allow the reaction to proceed for 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540-550 nm using a microplate reader.[22]

  • Quantification & Viability Check: Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite. It is critical to run a parallel cell viability assay (e.g., MTT) to ensure that the observed decrease in NO production is due to anti-inflammatory activity and not simply compound-induced cytotoxicity.[22]

Conclusion

The quinoline carboxylic acid scaffold is a remarkably versatile and enduring platform in drug discovery. Derivatives have shown potent and clinically relevant activities as anticancer, antimicrobial, and anti-inflammatory agents. Their success stems from the ability of the core structure to be chemically modified, allowing for the fine-tuning of interactions with diverse biological targets, from bacterial enzymes to key regulators of human cell signaling. The continued exploration of structure-activity relationships (SAR) and novel synthetic strategies promises to yield next-generation therapeutics with enhanced potency, selectivity, and safety profiles. The experimental frameworks detailed in this guide provide a robust foundation for researchers to systematically evaluate and advance these promising compounds from the laboratory toward clinical application.

References

  • Al-Ostath, A., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed.
  • Wentland, M. P., et al. (1984). Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. PubMed.
  • Osada, Y., & Ogawa, H. (1983). Comparative antibacterial activity of new quinolone-carboxylic acid derivatives. PubMed.
  • Abdel-Hafez, A. A. (2000). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed.
  • Al-Masoudi, W. A., et al. (2021). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A.
  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate.
  • Al-Ostath, A., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. ResearchGate.
  • Kumar, R., & Singh, P. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry.
  • Ramkumar, R., et al. (2022). Review on recent development of quinoline for anticancer activities. Inorganic and Nano-Metal Chemistry.
  • Sharma, P., et al. (2020). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. ResearchGate.
  • Zou, Y., et al. (2011). High-throughput assessment of bacterial growth inhibition by optical density measurements. PMC - NIH.
  • Kumar, S., et al. (2015). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Mini reviews in medicinal chemistry.
  • Carlson, R. P., et al. (1994). Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306 ,293. PubMed.
  • Li, Z. H., et al. (2023). SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. Arabian Journal of Chemistry.
  • Sharma, A., et al. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Anti-Cancer Agents in Medicinal Chemistry.
  • Microbe Investigations. (n.d.). Zone of Inhibition Test - Kirby Bauer Test. Microbe Investigations.
  • Ladds, M. J. G., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. NIH.
  • MDPI. (2016). 3.5. Measurement of LPS-Induced Nitric Oxide (NO) Production and Cell Viability. MDPI.
  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. NIH.
  • Ladds, M. J. G., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Publications.
  • eCampusOntario Pressbooks. (n.d.). Protocol for Bacterial Cell Inhibition Assay. eCampusOntario Pressbooks.
  • Kumar, A., et al. (2012). Biological activities of quinoline derivatives. PubMed.
  • Sławiński, J., et al. (2015). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed.
  • ResearchGate. (2024). an overview of quinoline derivatives as anti-cancer agents. ResearchGate.
  • Field, D., et al. (2016). Deferred Growth Inhibition Assay to Quantify the Effect of Bacteria-derived Antimicrobials on Competition. ResearchGate.
  • Kato, Y., et al. (2005). Nitric oxide production and inducible nitric oxide synthase expression induced by Prevotella nigrescens lipopolysaccharide. Pathogens and Disease.
  • Frontiers. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers.
  • Taddesse, S., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing.
  • Song, D., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. NIH.
  • Aldridge, C., et al. (2012). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. PMC - NIH.
  • Yoon, W. J., et al. (2010). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. PMC - NIH.
  • ResearchGate. (n.d.). Quinoline derivatives known anticancer agents. ResearchGate.
  • ResearchGate. (2025). SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. ResearchGate.
  • MDPI. (2016). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. MDPI.
  • Scientific Scholar. (2023). SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. Scientific Scholar.
  • NIH. (n.d.). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. NIH.

Sources

The Serendipitous Discovery and Enduring Legacy of Quinoline-3-Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide delves into the fascinating history and scientific underpinnings of quinoline-3-carboxylic acids, a class of compounds that revolutionized antibacterial therapy. From a chance observation in a post-war chemical synthesis to their establishment as broad-spectrum therapeutic agents, their story is one of scientific curiosity, medicinal chemistry innovation, and a continuous battle against bacterial resistance. This document provides an in-depth exploration of their discovery, the evolution of their synthesis, their mechanism of action, and the experimental methodologies that have been pivotal in their development.

Part 1: A Fortuitous Beginning: The Dawn of the Quinolone Era

The journey of quinoline-3-carboxylic acids as therapeutic agents began not with a targeted drug discovery program, but as an unexpected byproduct of antimalarial research in the mid-20th century. In the quest for novel chloroquine analogs, a quinoline derivative with a carboxylic acid at the 3-position was isolated. While this initial compound, 7-chloro-l-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, showed only modest antibacterial activity, it sparked the interest of medicinal chemists.

This serendipitous discovery led to a focused effort to modify the core structure and enhance its antibacterial properties. This research culminated in the synthesis of nalidixic acid in 1962 by George Lesher and his team at the Sterling-Winthrop Research Institute.[1] Nalidixic acid, technically a naphthyridone due to the presence of a second nitrogen atom in its bicyclic core, is widely considered the first clinically useful quinolone.[1][2] Its introduction in 1967 for the treatment of urinary tract infections marked the beginning of the quinolone era in antibacterial chemotherapy.[3][4]

The initial quinolones, including nalidixic acid, pipemidic acid, and oxolinic acid, were primarily effective against Gram-negative bacteria and had limited systemic distribution, confining their use mainly to urinary tract infections.[5] The subsequent decades witnessed a remarkable evolution in their chemical structure, leading to the development of the more potent and broad-spectrum fluoroquinolones.

Part 2: The Art of Synthesis: From Classical Reactions to Modern Refinements

The synthesis of the quinoline core is a cornerstone of medicinal chemistry, with several named reactions providing pathways to this versatile scaffold. The Gould-Jacobs reaction, first reported in 1939, has been a particularly important method for the synthesis of 4-hydroxyquinolines, which are key intermediates for many quinolone antibiotics.[5][6]

The Gould-Jacobs Reaction: A Foundational Synthetic Protocol

The Gould-Jacobs reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization to form the 4-hydroxy-3-carboalkoxyquinoline.[5][6] Subsequent hydrolysis of the ester yields the desired quinoline-3-carboxylic acid.

Experimental Protocol: Classical Gould-Jacobs Synthesis of a 4-Hydroxyquinoline-3-carboxylic Acid Intermediate

Materials:

  • Substituted Aniline (1.0 eq)

  • Diethyl ethoxymethylenemalonate (DEEM) (1.1 eq)

  • High-boiling point solvent (e.g., diphenyl ether)

  • Ethanol

  • Sodium Hydroxide (for saponification)

  • Hydrochloric Acid (for acidification)

Procedure:

  • Condensation: In a round-bottom flask, combine the substituted aniline and diethyl ethoxymethylenemalonate. Heat the mixture to 100-130°C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, remove the ethanol byproduct under reduced pressure.

  • Cyclization: Dissolve the resulting anilidomethylenemalonate intermediate in a high-boiling point solvent like diphenyl ether. Heat the solution to reflux (approximately 250°C) for 30-60 minutes. As the reaction cools, the 4-hydroxy-3-carboethoxyquinoline product will precipitate.[7]

  • Isolation: Collect the precipitated solid by filtration and wash with a non-polar solvent like hexane to remove the high-boiling point solvent.

  • Saponification: Suspend the crude ester in an ethanolic solution of sodium hydroxide and reflux until the ester is completely hydrolyzed (monitor by TLC).

  • Acidification: After cooling, pour the reaction mixture into ice-water and acidify with hydrochloric acid to precipitate the 4-hydroxyquinoline-3-carboxylic acid.

  • Purification: The final product can be purified by recrystallization from a suitable solvent.

Gould_Jacobs_Workflow Aniline Substituted Aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate Condensation (100-130°C) DEEM Diethyl Ethoxymethylenemalonate DEEM->Intermediate Cyclized_Ester 4-Hydroxy-3-carboethoxyquinoline Intermediate->Cyclized_Ester Thermal Cyclization (~250°C in Diphenyl Ether) Final_Acid 4-Hydroxyquinoline-3-carboxylic Acid Cyclized_Ester->Final_Acid Saponification (NaOH) then Acidification (HCl)

Synthesis of Nalidixic Acid: A Landmark Achievement

The synthesis of nalidixic acid itself involves a multi-step process, beginning with the reaction of 2-amino-6-methylpyridine with diethyl ethoxymethylenemalonate.[8] This is followed by a cyclization step to form the naphthyridine ring system, and subsequent alkylation and hydrolysis to yield the final product.[8][9]

Experimental Protocol: Synthesis of Nalidixic Acid

Materials:

  • 2-Amino-6-methylpyridine

  • Diethyl ethoxymethylenemalonate

  • High-boiling point solvent (e.g., Dowtherm A)

  • Sodium hydroxide

  • Ethyl iodide

  • Potassium carbonate

Procedure:

  • Condensation: React 2-amino-6-methylpyridine with diethyl ethoxymethylenemalonate at elevated temperatures to form the corresponding enamine intermediate.

  • Cyclization: Heat the intermediate in a high-boiling solvent to induce cyclization, forming the ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate.[8]

  • Hydrolysis: Saponify the ester using aqueous sodium hydroxide to yield the corresponding carboxylic acid.[8]

  • Alkylation: Alkylate the nitrogen at the 1-position with ethyl iodide in the presence of a base like potassium carbonate to introduce the ethyl group.[8]

  • Purification: The final product, nalidixic acid, is then purified by recrystallization.

Part 3: Unraveling the Mechanism: How Quinolones Inhibit Bacterial Growth

The bactericidal activity of quinoline-3-carboxylic acids stems from their ability to inhibit two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[7][8][9] These type II topoisomerases are crucial for managing the topological state of DNA during replication, transcription, and repair.[9]

The Dual-Target Mechanism
  • DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process vital for compacting the chromosome and facilitating DNA replication. Quinolones bind to the complex of DNA gyrase and DNA, stabilizing a transient double-strand break in the DNA.[10][11] This prevents the re-ligation of the DNA strands, leading to the accumulation of lethal double-strand breaks.[8] In many Gram-negative bacteria, DNA gyrase is the primary target of quinolones.[10][11]

  • Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) daughter chromosomes after replication. Inhibition of topoisomerase IV by quinolones prevents the segregation of newly replicated chromosomes into daughter cells, ultimately leading to cell death.[8][9] In many Gram-positive bacteria, topoisomerase IV is the primary target.[10]

The formation of a ternary complex between the quinolone, the enzyme, and the DNA is a critical step in their mechanism of action.[7][9] This "poisoning" of the topoisomerase converts an essential enzyme into a cellular toxin that fragments the bacterial chromosome.[8]

Quinolone_Mechanism Quinolone Quinolone Antibiotic Ternary_Complex Quinolone-Enzyme-DNA Ternary Complex Quinolone->Ternary_Complex Gyrase DNA Gyrase Gyrase->Ternary_Complex TopoIV Topoisomerase IV TopoIV->Ternary_Complex DNA_Replication DNA Replication & Transcription DNA_Replication->Gyrase DNA_Replication->TopoIV Cell_Death Bacterial Cell Death DSB Double-Strand DNA Breaks Ternary_Complex->DSB Stabilizes Cleavage Complex DSB->Cell_Death Inhibits DNA Synthesis

Elucidating the Mechanism: Key Biochemical Assays

The intricate mechanism of quinolone action was deciphered through a series of elegant biochemical assays. These experiments allowed researchers to pinpoint the molecular targets and understand the sequence of events leading to bacterial cell death.

DNA Gyrase Supercoiling Inhibition Assay:

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase. Relaxed plasmid DNA is incubated with DNA gyrase in the presence of ATP and varying concentrations of the quinolone. The resulting DNA topoisomers are then separated by agarose gel electrophoresis. An effective inhibitor will prevent the conversion of relaxed DNA to its supercoiled form.[12]

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

Materials:

  • Purified DNA gyrase

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • Assay buffer (containing ATP and MgCl2)

  • Quinolone compound at various concentrations

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and the quinolone compound at the desired concentration.

  • Enzyme Addition: Add purified DNA gyrase to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a detergent (e.g., SDS).

  • Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers.

  • Visualization: Stain the gel with a DNA intercalating dye and visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the intensity of the supercoiled DNA band and an increase in the relaxed DNA band with increasing quinolone concentration.[12]

Topoisomerase IV Cleavage Assay:

This assay is designed to detect the formation of the ternary cleavage complex. Supercoiled plasmid DNA is incubated with topoisomerase IV and the quinolone. The reaction is then treated with a strong detergent (SDS) and a protease (proteinase K).[3][4] If the quinolone has stabilized the cleavage complex, the SDS will trap the enzyme covalently bound to the broken DNA, resulting in the linearization of the plasmid. This linearized DNA can be detected by agarose gel electrophoresis.[3]

Experimental Protocol: Topoisomerase IV Cleavage Assay

Materials:

  • Purified Topoisomerase IV

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay buffer

  • Quinolone compound

  • Sodium Dodecyl Sulfate (SDS) solution

  • Proteinase K solution

  • Agarose gel electrophoresis system

  • DNA staining agent

Procedure:

  • Reaction Setup: Combine the assay buffer, supercoiled plasmid DNA, and the quinolone in a microcentrifuge tube.

  • Enzyme Addition: Add purified topoisomerase IV to the mixture.

  • Incubation: Incubate at 37°C for a specified time to allow for complex formation.

  • Cleavage Complex Trapping: Add SDS and proteinase K to the reaction and incubate further to denature the enzyme and digest the protein component, leaving the DNA with a covalent adduct.[3]

  • Electrophoresis: Analyze the DNA products by agarose gel electrophoresis. The presence of a linearized plasmid DNA band indicates the stabilization of the cleavage complex by the quinolone.[3][4]

Part 4: The Evolution of Potency: Generations of Quinolones

The initial discovery of nalidixic acid paved the way for the development of several "generations" of quinolones, each characterized by improvements in their antibacterial spectrum, pharmacokinetic properties, and potency. The introduction of a fluorine atom at the C-6 position was a pivotal moment, giving rise to the highly successful fluoroquinolone subclass.[5]

GenerationKey Characteristics & ExamplesRepresentative MIC90 (µg/mL)
E. coli
First Narrow spectrum (mainly Gram-negative), limited to UTIs. Examples: Nalidixic acid, Cinoxacin.16-32
Second Expanded Gram-negative and some Gram-positive activity. Introduction of fluorine at C-6. Examples: Ciprofloxacin, Norfloxacin.0.015-0.12
Third Enhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae. Examples: Levofloxacin, Gatifloxacin.0.03-0.12
Fourth Broad-spectrum activity, including anaerobic coverage. Examples: Moxifloxacin, Trovafloxacin.0.06-0.25

Note: MIC90 (Minimum Inhibitory Concentration for 90% of isolates) values are approximate and can vary depending on the specific strain and testing methodology. Data compiled from multiple sources.[2]

Conclusion: An Enduring Impact on Medicine

The discovery and development of quinoline-3-carboxylic acids represent a triumph of medicinal chemistry and a testament to the power of scientific observation and innovation. From a serendipitous finding to a cornerstone of antibacterial therapy, their journey has been marked by a continuous effort to improve efficacy and overcome the challenge of bacterial resistance. The foundational synthetic methods and the elegant biochemical assays used to elucidate their mechanism of action have not only provided us with life-saving drugs but have also deepened our understanding of fundamental bacterial processes. As we face the ongoing threat of antibiotic resistance, the story of the quinolones serves as both an inspiration and a reminder of the importance of continued research and development in the field of anti-infective agents.

References

  • Synthesis of Nalidixic Acid. (2024, August 18). YouTube. [Link]
  • Quinolone antibiotics. PMC. [Link]
  • Escherichia coli Topoisomerase IV Cleavage Assay. Inspiralis. [Link]
  • Gould–Jacobs reaction. Wikipedia. [Link]
  • Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. PubMed. [Link]
  • Staphylococcus aureus Topoisomerase IV Cleavage Assay. Inspiralis. [Link]
  • Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. Springer Protocols. [Link]
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using E
  • Synthesis, antimicrobial evaluation and QSAR analysis of novel nalidixic acid based 1,2,4-triazole deriv
  • Green Synthesis of Nalidixic Acid by Ionic Liquid.
  • DNA Gyrase as a Target for Quinolones. PMC. [Link]
  • Interaction between DNA Gyrase and Quinolones: Effects of Alanine Mutations at GyrA Subunit Residues Ser83 and Asp87. PMC. [Link]

Sources

Unlocking the Therapeutic Potential of 6-Bromo-4-hydroxyquinoline-3-carboxylic acid: A Technical Guide to Future Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-hydroxyquinoline-3-carboxylic acid scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds.[1] The strategic introduction of a bromine atom at the 6-position of this scaffold presents a unique opportunity for the development of novel therapeutics. This technical guide provides an in-depth exploration of promising, yet underexplored, research avenues for 6-Bromo-4-hydroxyquinoline-3-carboxylic acid. We will delve into its potential as a kinase inhibitor for targeted cancer therapy, a novel antibacterial agent targeting bacterial topoisomerases, and a modulator of metabolic enzymes. This document is intended for researchers, scientists, and drug development professionals, offering a scientific rationale and detailed experimental workflows to catalyze further investigation into this promising molecule.

Introduction: The Quinoline Scaffold and the Promise of Bromination

The quinoline ring system is a cornerstone of medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The 4-hydroxyquinoline-3-carboxylic acid motif, in particular, is a key pharmacophore found in a variety of therapeutic agents.[1] The introduction of a bromine atom at the 6-position, yielding this compound, offers several strategic advantages for drug design. The bromine atom can act as a versatile synthetic handle for further molecular elaboration, enabling the exploration of structure-activity relationships (SAR).[3] Furthermore, the electronic properties of the bromine substituent can modulate the compound's pharmacokinetic and pharmacodynamic profile.

This guide will illuminate three primary areas of potential research for this compound, providing the scientific basis and detailed experimental protocols to investigate these hypotheses.

Research Area 1: Kinase Inhibition for Oncological Applications

The aberrant activity of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. The quinoline scaffold is a known constituent of several kinase inhibitors.[4] Given the structural similarities of this compound to known kinase inhibitors, we propose its investigation as a novel kinase inhibitor, with a particular focus on the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[5][6][7]

Scientific Rationale

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[5][8] Its hyperactivation is implicated in a wide range of human cancers.[7] Several quinoline-based compounds have been shown to inhibit components of this pathway.[9] We hypothesize that this compound can be developed as a potent inhibitor of one or more kinases within this pathway.

Experimental Workflow

Kinase_Inhibitor_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: Mechanism of Action A Kinase Panel Screening (Broad Panel) B Identify Hit Kinases A->B C IC50 Determination for Hit Kinases B->C D Cell-Based Assays (Western Blot for p-Akt, p-mTOR) C->D E Antiproliferative Assays (MTT/SRB on Cancer Cell Lines) D->E F Molecular Docking Studies E->F G Structure-Activity Relationship (SAR) Studies F->G

Caption: Workflow for investigating this compound as a kinase inhibitor.

Detailed Experimental Protocols

2.3.1. Kinase Panel Screening:

  • Objective: To identify the primary kinase targets of this compound.

  • Methodology:

    • Utilize a commercial kinase screening service (e.g., Eurofins, Reaction Biology) to test the compound against a broad panel of human kinases at a fixed concentration (e.g., 10 µM).

    • The assay typically measures the remaining kinase activity in the presence of the compound, often using a radiometric or fluorescence-based method.

    • Analyze the data to identify kinases with significant inhibition (e.g., >50% inhibition).

2.3.2. Cell-Based Western Blot Analysis:

  • Objective: To confirm the inhibition of the target kinase signaling pathway within a cellular context.

  • Methodology:

    • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer).

    • Treat the cells with varying concentrations of this compound for a specified time.

    • Lyse the cells and perform SDS-PAGE on the protein lysates.

    • Transfer the proteins to a PVDF membrane and probe with primary antibodies specific for the phosphorylated and total forms of the target kinases (e.g., p-Akt, Akt, p-mTOR, mTOR).

    • Use secondary antibodies conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

    • Quantify the band intensities to determine the effect of the compound on protein phosphorylation.

2.3.3. Antiproliferative Assays (MTT/SRB):

  • Objective: To assess the effect of the compound on cancer cell viability and proliferation.

  • Methodology:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for 48-72 hours.

    • For the MTT assay, add MTT reagent and incubate until formazan crystals form. Solubilize the crystals and measure the absorbance at 570 nm.

    • For the SRB assay, fix the cells with trichloroacetic acid, stain with sulforhodamine B, and solubilize the dye. Measure the absorbance at 510 nm.

    • Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Research Area 2: Novel Antibacterial Agents Targeting Topoisomerases

The 4-quinolone-3-carboxylic acid core is the defining feature of the quinolone class of antibiotics, which act by inhibiting bacterial DNA gyrase and topoisomerase IV.[10][11] The emergence of antibiotic resistance necessitates the development of new antibacterial agents. We propose that this compound could serve as a scaffold for a new generation of quinolone antibiotics with improved efficacy against resistant strains.

Scientific Rationale

Quinolone antibiotics function by forming a stable complex with the bacterial topoisomerase and DNA, leading to double-strand breaks and cell death.[10][12][13] The nature and position of substituents on the quinolone ring are critical for antibacterial activity and spectrum. The 6-bromo substituent could enhance binding to the enzyme-DNA complex or alter the compound's uptake into bacterial cells.

Experimental Workflow

Antibacterial_Workflow cluster_0 Phase 1: Antimicrobial Screening cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Resistance Profiling A Minimum Inhibitory Concentration (MIC) (Gram-positive & Gram-negative) B Identify Active Strains A->B C DNA Gyrase Supercoiling Assay B->C D Topoisomerase IV Decatenation Assay C->D E MIC against Quinolone-Resistant Strains D->E F Frequency of Resistance Studies E->F

Caption: Workflow for evaluating this compound as an antibacterial agent.

Detailed Experimental Protocols

3.3.1. Minimum Inhibitory Concentration (MIC) Determination:

  • Objective: To determine the lowest concentration of the compound that inhibits the visible growth of bacteria.

  • Methodology:

    • Use the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI).

    • Prepare a serial dilution of this compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Inoculate each well with a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli).

    • Include positive (no drug) and negative (no bacteria) controls.

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[14]

3.3.2. DNA Gyrase Supercoiling Assay:

  • Objective: To determine if the compound inhibits the supercoiling activity of DNA gyrase.

  • Methodology:

    • The assay measures the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase.

    • Incubate relaxed plasmid DNA with purified DNA gyrase in the presence of ATP and varying concentrations of this compound.

    • Stop the reaction and analyze the DNA topoisomers by agarose gel electrophoresis.

    • Inhibition of supercoiling will result in a decrease in the amount of supercoiled DNA and an increase in relaxed DNA.

    • A known gyrase inhibitor (e.g., ciprofloxacin) should be used as a positive control.

Research Area 3: Modulation of Metabolic Enzymes

Recent studies have highlighted the role of metabolic reprogramming in various diseases, including cancer and metabolic disorders. The 4-hydroxyquinoline-3-carboxylic acid scaffold has been shown to inhibit dehydrogenase enzymes, such as malate dehydrogenase.[15][16][17] This suggests that this compound could be a valuable tool for studying and potentially treating diseases associated with metabolic dysregulation.

Scientific Rationale

Malate dehydrogenase (MDH) is a key enzyme in the tricarboxylic acid (TCA) cycle and plays a crucial role in cellular metabolism. There are two main isoforms: mitochondrial (MDH2) and cytoplasmic (MDH1). Inhibition of MDH has been shown to have anticancer effects.[18] The 4-hydroxyquinoline-3-carboxylic acid core could potentially chelate the magnesium ion in the active site of MDH or interact with key amino acid residues. The 6-bromo substituent may enhance these interactions or provide additional binding contacts.

Experimental Workflow

Metabolic_Enzyme_Workflow cluster_0 Phase 1: Enzyme Inhibition Assay cluster_1 Phase 2: Cellular Metabolism Studies cluster_2 Phase 3: In Vivo Proof-of-Concept A Malate Dehydrogenase (MDH1 & MDH2) Inhibition Assay B Determine IC50 Values A->B C Cellular Respiration Assays (e.g., Seahorse XF Analyzer) B->C D Metabolite Profiling (LC-MS/MS) C->D E Animal Model of Metabolic Disease (e.g., Cancer Xenograft) D->E F Evaluate Therapeutic Efficacy E->F

Caption: Workflow for investigating this compound as a modulator of metabolic enzymes.

Detailed Experimental Protocols

4.3.1. Malate Dehydrogenase Inhibition Assay:

  • Objective: To quantify the inhibitory activity of the compound against MDH1 and MDH2.

  • Methodology:

    • The assay is based on monitoring the oxidation of NADH to NAD+ at 340 nm.

    • In a 96-well plate, combine purified MDH1 or MDH2 enzyme, NADH, and varying concentrations of this compound.

    • Initiate the reaction by adding the substrate, oxaloacetate.

    • Measure the decrease in absorbance at 340 nm over time using a plate reader.

    • Calculate the initial reaction velocities and determine the IC50 value of the compound for each enzyme isoform.

4.3.2. Cellular Respiration Analysis:

  • Objective: To assess the impact of the compound on mitochondrial respiration in live cells.

  • Methodology:

    • Utilize a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time.

    • Seed cells in a Seahorse XF culture plate and treat with this compound.

    • Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.

    • Analyze the resulting OCR profile to determine the effects of the compound on basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

Summary and Future Directions

This compound represents a promising starting point for the development of novel therapeutics. Its versatile chemical structure, combined with the known biological activities of the quinoline scaffold, opens up a multitude of research possibilities. The proposed research areas in kinase inhibition, antibacterial drug discovery, and metabolic modulation provide a solid framework for future investigations. The detailed experimental workflows and protocols outlined in this guide offer a practical roadmap for researchers to unlock the full therapeutic potential of this intriguing molecule. Further derivatization of the core structure, guided by the results of these initial studies, could lead to the discovery of potent and selective drug candidates with novel mechanisms of action.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574.
  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377–392.
  • Fournier, B., & Hooper, D. C. (2000). Mutations in topoisomerase IV and DNA gyrase in quinolone-resistant clinical isolates of wild-type-susceptible and -resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 44(8), 2137–2144.
  • Hooper, D. C. (1999). Mechanisms of action and resistance of older and newer fluoroquinolones. Clinical Infectious Diseases, 29(Supplement_2), S127–S134.
  • Khodursky, A. B., & Cozzarelli, N. R. (1998). The mechanism of inhibition of topoisomerase IV by quinolone antibacterials. Journal of Biological Chemistry, 273(42), 27668–27677.
  • Pan, X. S., & Fisher, L. M. (1997). Targeting of DNA gyrase in Streptococcus pneumoniae by sparfloxacin: selective inhibition of DNA supercoiling and transcription. Antimicrobial Agents and Chemotherapy, 41(3), 471–474.
  • Shen, L. L., Mitscher, L. A., Sharma, P. N., O'Donnell, T. J., Chu, D. W., Cooper, C. S., Rosen, T., & Pernet, A. G. (1989). Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug-DNA binding model. Biochemistry, 28(9), 3886–3894.
  • Shah, K. J., & Coats, E. A. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry, 20(8), 1001–1006.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • El-Gamal, K. M., Sherbiny, F. F., El-Morsi, A. M., Abu El khair, H. E., Eissa, I. H., & El Sebaei, M. M. (2015). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives.
  • Shah, K. J., & Coats, E. A. (1982). 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. Journal of Medicinal Chemistry, 25(1), 57–63.
  • Singh, V. K., Kumari, P., Som, A., Rai, S., Mishra, R., & Singh, R. K. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 41(14), 6837–6853.
  • Singh, P. P., & Goyal, A. (1983). OSAR studies on 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration using molecular connectivity and van der Waals volume. Research Communications in Chemical Pathology and Pharmacology, 42(3), 455–462.
  • BenchChem. (2025).
  • Tang, K., Zhang, Y., Wang, Y., Zhang, Y., Wang, Y., & Zhang, Y. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 503.
  • Vertex AI Search. (n.d.). This compound Manufacturer & Supplier China. Google Cloud.
  • MySkinRecipes. (n.d.). This compound. MySkinRecipes.
  • Echemi. (n.d.). This compound. Echemi.
  • PubChem. (n.d.). This compound.
  • Gialdi, F., & Conti, P. (2016). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Current Medicinal Chemistry, 23(25), 2826–2851.
  • Shen, L. L. (1989). Mechanism of inhibition of DNA gyrase by analogues of nalidixic acid: the target of the drugs is DNA. Proceedings of the National Academy of Sciences, 86(1), 317–321.
  • Collin, F., Karkare, S., & Maxwell, A. (2011). Targeting DNA gyrase and topoisomerase IV in the era of quinolone resistance. Infection and Drug Resistance, 4, 45–59.
  • Szolcsanyi, P., & Orfi, L. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 24(18), 3247.
  • Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.
  • CymitQuimica. (n.d.). 6-BROMO-3-HYDROXYQUINOLINE-4-CARBOXYLIC ACID. CymitQuimica.
  • Ban, H. S., Xu, X., Jang, K., Kim, I., Kim, B. K., Lee, K., & Lee, K. (2016).
  • Kumar, S., Sharma, A., & Singh, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708–1716.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR 98948-95-9. Sigma-Aldrich.
  • Chen, C. H., Chen, Y. C., Lin, C. H., Chen, C. Y., & Chen, C. H. (2021). Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. Molecules, 26(16), 4983.
  • Huang, S. (2009). Inhibition of PI3K/Akt/mTOR Signaling by Natural Products. Anti-cancer agents in medicinal chemistry, 9(8), 847–853.
  • Hauk, D., Kasparkova, V., Krizova, I., Gucky, T., Reznickova, E., & Popa, I. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International Journal of Molecular Sciences, 23(19), 10854.
  • Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature Reviews Drug Discovery, 4(12), 988–1004.
  • PubChem. (n.d.). This compound. PubChem.
  • Fisher Scientific. (n.d.). Sigma Aldrich this compound 1 g. Fisher Scientific.
  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in solid tumors.
  • Mabuchi, S., Kuroda, H., Takahashi, R., & Sasano, T. (2015). The PI3K/AKT/mTOR pathway as a therapeutic target for ovarian cancer. Gynecologic Oncology, 137(1), 173–179.
  • Public Health Toxicology. (2021). Development and evaluation of 3-hydroxyquinoline-4-carboxylic acid derivatives for ASGPR-targeted drug delivery. Public Health Toxicology.
  • CymitQuimica. (n.d.). 6-BROMO-3-HYDROXYQUINOLINE-4-CARBOXYLIC ACID. CymitQuimica.
  • Cox, S., & Jones, A. M. (2021). 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine. Molbank, 2021(4), M1291.
  • Al-Hiari, Y. M., Al-Massarwa, M. M., Al-Hadidi, K. A., & Al-Qirim, T. M. (2021).
  • BenchChem. (n.d.). Comparative Analysis of 3-Acetyl-6-bromoquinolin-4(1H)
  • El-Sayed, M. A., Al-Rashood, S. T., & Abuelizz, H. A. (2022). 2-(3-Bromophenyl)
  • Sigma-Aldrich. (n.d.). 4-Hydroxyquinoline-3-carboxylic acid. Sigma-Aldrich.
  • Matyjaszczyk, M., Kleps, J., & Konieczny, M. (2014). New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity. Molecules, 19(10), 15615–15636.

Sources

An In-depth Technical Guide to the Structural Analogs of 6-Bromo-4-hydroxyquinoline-3-carboxylic Acid: A Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline core is a quintessential "privileged scaffold" in medicinal chemistry, forming the backbone of numerous therapeutic agents. Within this vast chemical space, 6-Bromo-4-hydroxyquinoline-3-carboxylic acid represents a particularly intriguing starting point for drug discovery programs. Its inherent functionalities offer multiple vectors for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategic design, synthesis, and biological evaluation of structural analogs derived from this core. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer a framework for interpreting the resulting data to guide lead optimization.

Strategic Analysis of the Core Moiety

The therapeutic potential of any analog series is fundamentally tied to the chemical and biological roles of the parent structure's constituent parts. This compound can be deconstructed into four key pharmacophoric elements, each offering a distinct opportunity for modulation.

  • The Quinoline Core: This bicyclic aromatic system provides a rigid, planar scaffold that is crucial for orienting substituents for target interaction. Its aromatic nature allows for potential π-π stacking interactions within protein binding pockets.

  • The 4-Hydroxy Group: This group exists in tautomeric equilibrium with its 4-oxo form (a 4-quinolone). This keto-enol system is a critical hydrogen bonding motif and is known to be essential for the activity of quinolone antibiotics, where it complexes with DNA and topoisomerase enzymes[1].

  • The 3-Carboxylic Acid Group: This acidic moiety is a powerful hydrogen bond donor and acceptor and can engage in ionic interactions. It is an absolute requirement for the antibacterial activity of quinolones that target DNA gyrase and topoisomerase IV[1].

  • The 6-Bromo Substituent: The bromine atom at the 6-position significantly influences the molecule's electronic properties and lipophilicity. More importantly, it serves as a versatile chemical handle for introducing further diversity through cross-coupling reactions, such as the Suzuki reaction[2].

cluster_quinoline This compound cluster_features Key Pharmacophoric Features Core Core Scaffold (C10H6BrNO3) Quinoline Quinoline Core (Rigid Scaffold, π-π Interactions) Core->Quinoline Hydroxy 4-Hydroxy/4-Oxo Group (H-Bonding, Tautomerism) Core->Hydroxy Carboxylic 3-Carboxylic Acid (H-Bonding, Ionic Interactions, Essential for Topoisomerase Activity) Core->Carboxylic Bromo 6-Bromo Substituent (Modulates Electronics, Handle for Derivatization) Core->Bromo

Caption: Structural deconstruction of the core moiety.

Rational Design and Synthetic Strategies for Analogs

The design of a successful analog library is not a random walk through chemical space but a hypothesis-driven process. The following strategies outline rational approaches to modifying the core scaffold, the causal logic for these choices, and the expected outcomes.

Strategy IDModification SiteRationale & Mechanistic HypothesisPotential Analogs
A 3-Carboxylic AcidHypothesis: Modifying the acidic group will alter the primary biological target and improve cell permeability. Replacing the acid with bioisosteres can retain hydrogen bonding capabilities while changing physicochemical properties. Causality: The carboxylate is essential for bacterial topoisomerase inhibition[1]. Its removal or replacement (e.g., with an ester or amide) can abolish this activity but may unmask inhibitory effects on other targets like protein kinases or dihydroorotate dehydrogenase (DHODH)[3][4]. Tetrazoles are common bioisosteres for carboxylic acids[2][5].Esters, Amides[6], Tetrazoles, Acylsulfonamides
B 6-Bromo SubstituentHypothesis: Replacing the bromine atom via cross-coupling will introduce steric bulk and new interaction points, enabling exploration of a deeper binding pocket. Causality: The 6-position is often solvent-exposed. Suzuki or Sonogashira coupling reactions can append aryl, heteroaryl, or alkyl groups, which can fundamentally alter SAR and potentially improve target affinity or selectivity[2].Phenyl, Pyridyl, Thienyl, Alkynyl groups
C 4-Hydroxy GroupHypothesis: Alkylation or replacement of the hydroxyl group will probe the importance of its hydrogen-bonding capability. Causality: The 4-OH is a key interaction point. Converting it to a 4-methoxy or 4-amino group eliminates its H-bond donating ability, which can be detrimental for some targets but may be tolerated or even favorable for others[3].4-Methoxy, 4-Methylamino, 4-Chloro derivatives
D 2-PositionHypothesis: Introducing bulky, hydrophobic groups at the C2 position will target enzymes with corresponding hydrophobic pockets, such as DHODH. Causality: SAR studies on DHODH inhibitors derived from the quinoline scaffold have shown a strict requirement for bulky hydrophobic substituents at the C2 position for potent inhibition[4].Biphenyl, Substituted Phenyl, Large Alkyl groups

Synthetic Workflows and Experimental Protocols

The synthesis of these analogs relies on established and robust chemical transformations. The Gould-Jacobs reaction is a cornerstone for constructing the initial quinoline-4-one ring system.

cluster_mods Analog Synthesis Aniline 4-Bromoaniline Cyclization Thermal Cyclization (Gould-Jacobs Reaction) Aniline->Cyclization Malonate Diethyl Ethoxymethylenemalonate Malonate->Cyclization Ester 6-Bromo-4-hydroxyquinoline- 3-carboxylic Acid Ethyl Ester Cyclization->Ester Hydrolysis Base Hydrolysis (e.g., KOH) Ester->Hydrolysis Core Core Compound: 6-Bromo-4-hydroxyquinoline- 3-carboxylic Acid Hydrolysis->Core Amidation Amidation (Strategy A) Core->Amidation Coupling Suzuki Coupling (Strategy B) Core->Coupling Alkylation Alkylation (Strategy C) Core->Alkylation

Caption: General synthetic workflow for the core compound and subsequent analogs.

Protocol 1: Synthesis of this compound Ethyl Ester

Causality: This protocol utilizes the Gould-Jacobs reaction, a reliable method for forming the quinolone ring from an aniline and a malonate derivative. Thermal cyclization is driven by the formation of a stable aromatic system.

  • Combine 4-bromoaniline (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.05 eq).

  • Heat the mixture at 110-120 °C for 2 hours with stirring. Ethanol is evolved and can be removed by distillation.

  • Raise the temperature to 240-250 °C and maintain for 30 minutes. The reaction mixture will solidify upon cooling.

  • The crude intermediate is not isolated. Add Dowtherm A (or another high-boiling solvent) and heat to reflux (approx. 250 °C) for 15-20 minutes to effect the cyclization.

  • Cool the reaction mixture to below 100 °C and add petroleum ether to precipitate the product.

  • Filter the solid, wash thoroughly with petroleum ether, and dry under vacuum to yield the title ester.

Protocol 2: Hydrolysis to this compound

Causality: Saponification is a standard ester hydrolysis mechanism. Using a strong base like potassium hydroxide in a water/ethanol mixture ensures complete conversion to the corresponding carboxylate salt, which precipitates as the free acid upon acidification.

  • Suspend the 6-bromo-4-hydroxy-quinoline-3-carboxylic acid ethyl ester (1.0 eq) in a 10% aqueous solution of potassium hydroxide[7].

  • Heat the suspension to reflux for 4-5 hours until the solution becomes homogeneous[7].

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath to 0-5 °C.

  • Slowly add concentrated hydrochloric acid to adjust the pH to ~1-2. A white precipitate will form.

  • Stir the suspension in the ice bath for 30 minutes.

  • Filter the solid, wash with copious amounts of cold deionized water, and dry under high vacuum to yield the final product.

Biological Evaluation: A Phased Approach

Evaluating the biological activity of newly synthesized analogs requires a cascade of assays, moving from broad, high-throughput screens to more specific, mechanism-of-action studies.

Library Analog Library Primary Primary Screening: Enzyme Inhibition Assay (e.g., hDHODH, CK2) Library->Primary Secondary Secondary Screening: Cell Viability/Cytotoxicity (e.g., MTT Assay on Cancer Lines) Library->Secondary Tertiary Tertiary Screening: Antibacterial Assay (MIC Determination) Library->Tertiary SAR Structure-Activity Relationship (SAR) Analysis Primary->SAR Secondary->SAR Tertiary->SAR Lead Lead Candidate SAR->Lead

Caption: A typical screening cascade for evaluating novel quinoline analogs.

Protocol 3: In Vitro Anticancer Assay (MTT Assay)

Causality: This colorimetric assay is a standard method to assess cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantification of a compound's cytotoxic effect[8].

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 1 x 10⁵ cells/well. Incubate for 24 hours at 37 °C and 5% CO₂ to allow for cell attachment[8].

  • Compound Treatment: Prepare serial dilutions of the synthesized analogs in DMSO and then further dilute in cell culture medium. Add the compounds to the wells, ensuring the final DMSO concentration is <0.5%. Include a vehicle control (DMSO only) and a positive control (e.g., 5-Fluorouracil).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

Protocol 4: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

Causality: This assay determines the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium. It is the gold standard for quantifying antibacterial potency.

  • Bacterial Culture: Inoculate a bacterial strain (e.g., Staphylococcus aureus or Escherichia coli) into a suitable broth (e.g., Mueller-Hinton Broth) and incubate until it reaches the logarithmic growth phase.

  • Compound Preparation: Prepare a 2-fold serial dilution of each analog in a 96-well microtiter plate.

  • Inoculation: Adjust the bacterial culture to a concentration of ~5 x 10⁵ CFU/mL and add 50 µL to each well of the plate containing the compound dilutions.

  • Controls: Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • Reading: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Data Interpretation and Building SAR

The ultimate goal is to correlate specific structural changes with observed biological activity. The IC₅₀ and MIC values from the assays are tabulated to build a structure-activity relationship table.

Example SAR Table (Hypothetical Data):

CompoundR (at C3)X (at C6)Y (at C2)IC₅₀ (MCF-7, µM)MIC (S. aureus, µg/mL)
Core -COOH-Br-H>5064
A-1 -CONH₂-Br-H25.3>128
B-1 -COOH-Phenyl-H42.132
D-1 -COOH-Br-Biphenyl1.8>128

Analysis: From this hypothetical data, one might conclude:

  • Amidating the C3 acid (A-1) reduces antibacterial activity but introduces moderate anticancer cytotoxicity.

  • Adding a phenyl group at C6 (B-1) slightly improves antibacterial potency.

  • Introducing a bulky biphenyl group at C2 (D-1) dramatically increases anticancer activity while eliminating antibacterial effects, consistent with a switch in target towards an enzyme like hDHODH[4].

Conclusion

This compound is a highly tractable scaffold for medicinal chemistry. By systematically applying the principles of rational drug design and leveraging robust synthetic and biological evaluation protocols, researchers can efficiently navigate the chemical space surrounding this core. The strategies outlined in this guide—modification of the C3-acid, functionalization of the C6-bromo position, and substitution at other key sites—provide a logical framework for developing novel analogs with tailored biological profiles, paving the way for the discovery of next-generation therapeutic agents.

References

A complete list of all sources cited in this document, including titles, sources, and verifiable URLs, is provided below.

  • Vertex AI Search Result[9]
  • Structure-activity relationship of quinoline carboxylic acids - Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtzaTRRJ534iDtLlWMOUa1he3fAemoBO-SdDg6XmenMn7QGsXuAVtZxwCBmaD2xVrLdy1nVUW9jUUwH7bERGttnIyjkchkKzB0VBj2imViacI5Y4xzi_x5tqwXfCzyHT8BTNiJG8zBxuG0rkrYerso3kci2adMvOth5hvcwvpgo3F2cd3YUYQohCRN5B80jB1w4IONdvriVDY=]
  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGS3ISkS8Nz9PbeJxGJzYhpMdPsiQZFaOBCUdBv_uG5FZbXc_4jSi6aVkIDNZQEtgCDcwTjSJGUZgeayv25j_O4TiigjL2bYdkD9miYHPIFa40IkoD0hrZ8wqg7jZJDyC7Al6sE2p0CmqdPFw==]
  • Full article: Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - Taylor & Francis Online. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhP5gsVeg904cmHJyPc9tFYh7b4fWju6iDKz64wQ0G_V-9L7Qda0RTZhYeIFJTHokbtUEAg0EbOLmEDCaVDNski0q08GfPeUKd97uUuOrMluPFC-jtWhkf_6hkXa-b0cmCWpjM5mUD3u-6l-jhOmXmjhTtLcWMZpdfhQN6]
  • Methods for the synthesis of quinoline‐3‐carboxamides. - ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0xmBq3Wsy3ktJ4IuXFGNCVdEwuTvISW5uWfx6_pBlmU9iv10zbsELrdmKLpa-W-guJPcfA4XrI8lLnUqH-umOJ4wsNDkF2sT5zCsVPJarSd4IVEEzrIkktvN0Mbm-Yl6_Y_LBBuj_l5ehf_uAitDDWn5flK5K5EkHDBn11Zq9stK_Orpw6QH4Fk0gLlAPmVjxNbLrzR8VU7pn1DJtBDrYjtc=]
  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7KAjKvsA3UC0_Jn-FYzRyGx13jOkZB3lMU6o5YRiESVXAUaHD47QgjcIHpJXAXhbja4-55JB-1EHVT9nM4efhdkuMWc5XHQ8FPjlHz6_619ibdgYvQ8GfsvuPg7ovODviklk=]
  • Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase - PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFf9LBQGPU4c0wKPyOMPpEc8GPrusHFhZA7UXKMIFZtz9nXMSj4QfpGaE9vEIWh2ReT60-tq0zXy5ZMOfYNY0yaAAsNnBbG3eWYct-oS63Yy8R5JcEtnpim1LxPHx8T6kGnQQ==]
  • Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFI5KdjMuNuWQiwWqOlNgwL0FD94AY53j7KZkejsw4BxR43OEOxrwMFJZ1mGo2BrMNnItBsbc-W_eAO8Zg-KlNKQHw4oYGHVkxTnH1nFJrJWKTQ-uJvpal9sNZgRQrGtA9SWdI=]
  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHS8ZKOPLGsQj6kZ1WVY9abQ3Rm2ybIvrSlJXsyOKmL-MOM2pvJ2XZCDUoMj-VUy7k2qM6GJzflTxQVyK7N0jRAtTdCQAlVOMAp7cmH1VUdnlyfQvI8CtYQbCdvrUhZHHFZ]
  • Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety | ACS Omega - ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH01CwFu48Xs-lRHTuquHZ3Uwo343opbf6jAvrVTdfKIsArCqs8aRbTRjdpB4lHx0cZk7gWINUYNoTyh68yu5BQ6vsBBGOrQhdXIGK7Zf3mkkQDleq5V7nvmy3I5KRlG42yiQJiPvHt9Aq0lQ==]
  • Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4zXOGi4a_dZh2vEv0fLA96y1aR-3abiHP-iGHLqMPblE1DSSgBFsNScuNWO5VPxP5tI57rcfWiHDQjrGhKjZj71lMRaO_RA4hJu_OpEHXNcQMS0SiqHMAP9tgRwnuKaLI91Q=]
  • Synthesis of quinoline-3-carboxylic acid - PrepChem.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxAoSpU86LodCPRMf6YJ8eteykIKNWLNtv2Js5uCmwhzu_kLfgGTXYd89qn-iPtUfe8sz7XXlHSt1YKNA-eyUmL6yu6-sZDfFPApG7nGYEnLPNTTeqFzGca4CrEZAgBIMnXW3hEab-1qoIBsBmPS4=]
  • Synthesis of 6-bromo-4-hydroxyquinoline - PrepChem.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8bc4n0cFAR8UBPmVj87B3sDDd2g4ieqIKlAwqkRkq8ZvrTAXJy-w-MwO68eU74VEjHyBQ52xMGX27t7kVkkuPLdnLKwppzl8fkUsNJ6BC1g8M6zAUIdEXOvhrefh0L75tSIhD779jilbv]
  • This compound - MySkinRecipes. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3E3iLMcE423rO9JMGbFXW10udjpeSxBe1B_tAJP9YbZkE1XuaaUiAfD1JRNY-GCNN24gDllZHgpILiLd_CXrjTzBI_iU6zu9o38jaaPBDZqUU15dS-RtUJo0zJ2zlZutS5SVQST4SeYSPMKuJK6yDrXGUQMgkiRmdWMPjt2s0r_ZdWNOUBp2T3rvMY9AUcJd0tkknhlC7ZD2HwEHOu4geHBUcIR9zZe3gD0vPZZU=]
  • A Technical Guide to the Biological Activity Screening of Novel Quinoline Derivatives - Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgH4g-Pg8XpSqun9T58lpyItVEKgl0C50tLPtRGoXApEvXezdOcVLp9t3KOMzBQozIyeGiqPk5iMQOkkBqcaPhgErhEt0wLQ5DZJSfXiKlfcSZvzeElip66hOAer_SCyb9rkI9kT9IG8ZU6jeXh4s9GlTbUsVwIWotZuaNVaBz-eCLopguonaG5R4_v2IilxLoDf4a8tq9IgC66Ylscjxv86PS4tPvZJaON784kEvAqQs=]
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHknSUPyPZct4CBHPYIuD72-F9w0fIZa70lbxLW9o0_CkRVPMyRhQpMW0fxSADiW9BOLUAkdRLAVBghekTPsuEuXIqrOPxLhzWh-RIx_2PAGV513mG8LAuEdd7LTvv3tAIKDt4gW-_vjOB5o3Wgz4yjoO1cGqgjC2UOXcY=]
  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2Hl1hzjqm7cIoL4bOHxlmWsqYWVK9Y0sl-XFOLPwBL9WHhFKs_k1D7wV_kQ8OGEj9Qh_KklKxc4v8nO1WR-7qXmNd7g2MR_kcDLQtj5LmdaUC7cKwnv0pvLEZOLFsCLCw5fM=]
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFy_R311jsQrXtoFyDxDy0cKVQV1bkFtRShCoPeFULWxplrUIHja6UffY-l6AGqL32SmeRboxQWL7jXvZJkM6o3cs21zZIIqmaFDXEPaZ1W9Z32v9pgHJ6rKE4dbiMrb3BS2NX9b08ZgUJlnYZjTrURife_na75yAg=]
  • CN112500341A - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmqn61h7g5zfd-if3lwc0RpMxiAIRPgLWQiSczFVLxyj70mSaCd3FTcdmGLtypxTHHN16j40HZs1oC0zWAVbXeBF5afNMdvy_wjK0E39GotAyNIK-fxemXI_BIdcyspFvSp5unMRI3AVlleA==]
  • This compound (C10H6BrNO3) - PubChemLite. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxU3bYjpoiNTiZNy0g2X2AmqsdnMFExkrEYFOQvQ8SlorbQW5MsR7mUv0pt4eTWCYEDDuhxPJFvyE-jZHpn2lrT7fHb9FiR0v7F3ryIXEhY6O30sjZPGHtB9AXLasup3qh7U2T3iFpdzqnyA==]
  • This compound - Echemi. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcQoUN-etzYxGyk-AAQ1TzYYDi5exPqGqaaIxxia1ZI60YJAFGdlI4_Cju8xZ_5Di9Bnto46MYFuRSMZiCW4QhvMiwVuUV4FXo9fydYtntiBC9AOWHAO2I3PieFOYWgnc0JA2VFMoL2Kok52QfuD7gWjf07sMGru2ToF4kAz6JpIOriCHpSVSdE8zQ3IWMSM0wDW40RVwzTZWP]
  • 8-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 735364 - PubChem. [https://vertexaisearch.cloud.google.

Sources

An In-depth Technical Guide to the Theoretical Properties and Computational Modeling of Acetylsalicylic Acid (Aspirin)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Acetylsalicylic acid, commonly known as aspirin, is a cornerstone of modern pharmacology, celebrated for its analgesic, anti-inflammatory, antipyretic, and antiplatelet effects.[1][2][3] Despite its century-long history, the intricate molecular mechanisms underpinning its diverse therapeutic actions continue to be a subject of intense scientific scrutiny. This technical guide provides a comprehensive exploration of the theoretical properties and computational modeling of aspirin. It is designed for researchers, scientists, and drug development professionals, offering a deep dive into the quantum mechanical characteristics, molecular dynamics, and in silico modeling techniques that have illuminated aspirin's mechanism of action and guide the development of novel therapeutics. This document synthesizes fundamental principles with advanced computational protocols, providing both the theoretical foundation and practical workflows for the computational investigation of this remarkable molecule.

Introduction: The Enduring Legacy and Multifaceted Pharmacology of Aspirin

First synthesized in 1897 by Felix Hoffmann at Bayer, aspirin (acetylsalicylic acid) has become one of the most widely used medications globally.[1][3] Its primary therapeutic effects stem from the irreversible inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][4][5] These enzymes are crucial for the synthesis of prostaglandins and thromboxanes, lipid compounds that mediate inflammation, pain, fever, and platelet aggregation.[1][5]

Aspirin's unique mechanism of action involves the covalent acetylation of a serine residue within the active site of the COX enzymes, a process that distinguishes it from other non-steroidal anti-inflammatory drugs (NSAIDs) that are typically reversible inhibitors.[4][5] Specifically, it acetylates serine-530 in COX-1 and serine-516 in COX-2.[4][6] While it inhibits both isoforms, aspirin is more potent against COX-1.[7] This irreversible inhibition of COX-1 in platelets is the basis for its long-lasting antiplatelet effect, which is vital in the prevention of cardiovascular events.[6]

The advent of computational chemistry and molecular modeling has provided an unprecedented atomic-level understanding of aspirin's interaction with its biological targets and its intrinsic physicochemical properties. These in silico approaches are indispensable tools in modern drug discovery, enabling the prediction of molecular behavior, the elucidation of reaction mechanisms, and the rational design of new chemical entities. This guide will navigate the theoretical landscape of aspirin and detail the computational workflows used to model its behavior.

Theoretical Properties of Acetylsalicylic Acid

A thorough understanding of a molecule's theoretical properties is fundamental to predicting its reactivity, stability, and interactions with biological systems. For aspirin, these properties have been extensively studied using quantum chemical methods.

Electronic Structure and Quantum Mechanical Insights

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in characterizing the electronic properties of aspirin.[8][9][10] These studies provide insights into the molecule's geometry, charge distribution, and orbital energies, which are critical for understanding its reactivity.

Key quantum-chemical parameters for aspirin include:

  • Optimized Geometry: DFT calculations can predict the most stable three-dimensional arrangement of atoms in the aspirin molecule.[8][9]

  • Atomic Charges: The distribution of electron density across the molecule can be calculated, revealing the partial positive and negative charges on each atom. Studies show the highest electron density is localized on the oxygen atoms.[11]

  • Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.[10]

  • Electrostatic Potential: This property maps the electrostatic interactions a molecule will have with other charged species, providing a guide to its intermolecular interactions.[11]

These quantum-chemical properties are foundational to understanding the molecular mechanisms of aspirin's pharmacological action.[11]

Conformational Analysis and Molecular Flexibility

Aspirin is not a rigid molecule; it possesses conformational flexibility due to the rotation around its single bonds. The relative orientation of the carboxylic acid and acetyl groups can influence its binding to target enzymes. Computational studies have explored the potential energy surface of aspirin to identify its stable conformers and the energy barriers between them. Some studies suggest that internal hydrogen bonds can inhibit the rotational movements of the acetyl and carboxylic acid groups, leading to a more "closed" conformational structure in an aqueous environment.[12]

Computational Modeling of Aspirin's Mechanism of Action

Computational modeling has been pivotal in elucidating the intricate details of how aspirin interacts with and inhibits the COX enzymes. A multi-pronged approach, combining molecular docking, molecular dynamics simulations, and hybrid quantum mechanics/molecular mechanics (QM/MM) methods, provides a comprehensive picture of this process.

Molecular Docking with Cyclooxygenase (COX) Enzymes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex.[13] For aspirin, docking studies are employed to understand how it initially binds to the active site of COX-1 and COX-2.[13][14][15][16]

Experimental Protocol: Molecular Docking of Aspirin with COX-1 using AutoDock Vina

This protocol outlines a typical workflow for docking aspirin into the active site of human COX-1.

  • Preparation of the Receptor (COX-1):

    • Obtain the 3D structure of human COX-1 from the Protein Data Bank (PDB).

    • Using molecular modeling software (e.g., UCSF Chimera, PyMOL), remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges) to the protein atoms.

    • Save the prepared receptor in the PDBQT file format, which includes atomic coordinates, partial charges, and atom types.[17]

  • Preparation of the Ligand (Aspirin):

    • Obtain the 3D structure of aspirin from a chemical database (e.g., PubChem).

    • Define the rotatable bonds in the aspirin molecule to allow for conformational flexibility during docking.

    • Assign partial charges and save the ligand in the PDBQT format.

  • Grid Box Definition:

    • Define a 3D grid box that encompasses the active site of COX-1. The center and dimensions of the grid box are crucial for guiding the docking simulation to the region of interest.[17]

  • Running the Docking Simulation:

    • Use a docking program like AutoDock Vina, providing the prepared receptor and ligand files, as well as the grid box parameters.[18][19][20]

    • Vina will perform a stochastic search of the conformational and orientational space of the ligand within the grid box, scoring the resulting poses based on a semi-empirical free energy force field.

  • Analysis of Results:

    • The output will be a set of predicted binding poses for aspirin, ranked by their binding affinity scores.

    • Visualize the top-ranked poses in the context of the COX-1 active site to analyze key interactions, such as hydrogen bonds and van der Waals contacts.

Molecular Dynamics Simulations of the Aspirin-COX Complex

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into the stability of the binding, the role of water molecules, and the conformational changes in both the ligand and the protein.[21][22][23]

Experimental Protocol: MD Simulation of the Aspirin-COX-1 Complex using GROMACS

This protocol provides a general workflow for running an MD simulation of the aspirin-COX-1 complex.

  • System Setup:

    • Start with the best-ranked docked pose of aspirin in the COX-1 active site.

    • Place the complex in a simulation box of a defined shape (e.g., cubic, dodecahedron).

    • Solvate the system with a pre-equilibrated water model (e.g., TIP3P, SPC/E).

    • Add counter-ions to neutralize the system's charge.

  • Energy Minimization:

    • Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

  • Equilibration:

    • Perform a two-phase equilibration process:

      • NVT (Canonical) Ensemble: Heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant. Position restraints are often applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.

      • NPT (Isothermal-Isobaric) Ensemble: Bring the system to the desired pressure (e.g., 1 bar) while maintaining a constant temperature. The position restraints on the protein and ligand are gradually released.

  • Production MD:

    • Run the simulation for a desired length of time (e.g., nanoseconds to microseconds) without any restraints. Trajectories of atomic coordinates are saved at regular intervals.

  • Analysis:

    • Analyze the trajectory to calculate various properties, such as:

      • Root Mean Square Deviation (RMSD) to assess the stability of the protein and ligand.

      • Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

      • Hydrogen bond analysis to monitor key interactions over time.

      • Binding free energy calculations (e.g., using MM/PBSA or MM/GBSA) to estimate the strength of the interaction.

Quantum Mechanics/Molecular Mechanics (QM/MM) for Reaction Mechanism

To study the chemical reaction of aspirin acetylating the serine residue in COX, a hybrid QM/MM approach is often necessary. In this method, the region of the system where the chemical reaction occurs (the "QM region," e.g., aspirin and the key active site residues) is treated with a high-level quantum mechanical method, while the rest of the protein and solvent (the "MM region") are treated with a classical molecular mechanics force field. This approach provides the accuracy of quantum mechanics for the reactive part while maintaining the computational efficiency of molecular mechanics for the larger environment.

Computational studies using QM/MM have elucidated a substrate-assisted inhibition mechanism for aspirin acetylating COX.[7] These studies have shown that the reaction proceeds in two successive stages with a metastable tetrahedral intermediate, where the carboxyl group of aspirin acts as a general base.[7]

Advanced Computational Applications in Aspirin Research

Beyond elucidating its primary mechanism of action, computational modeling is also applied to other aspects of aspirin's pharmacology and toxicology.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

Physiologically based pharmacokinetic (PBPK) and pharmacodynamic (PD) models are mathematical models that simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body and its therapeutic effect.[24][25] Computational models have been developed to characterize the determinants of platelet COX-1 inhibition by aspirin and to inform precision dosing strategies, especially in patients with accelerated platelet turnover or reduced drug bioavailability.[24]

In Silico Toxicity Prediction

Computational methods are increasingly used to predict the potential toxicity of drugs. For NSAIDs like aspirin, in silico models can be used to predict adverse effects such as hepatotoxicity and gastrointestinal irritation.[26][27][28][29] These models often use quantitative structure-activity relationship (QSAR) approaches, which correlate the chemical structure of a molecule with its toxicological properties.

Conclusion and Future Directions

The integration of theoretical chemistry and computational modeling has profoundly advanced our understanding of acetylsalicylic acid. From the fundamental electronic properties that govern its reactivity to the dynamic interactions with its biological targets, in silico methods have provided insights that are often inaccessible through experimental techniques alone.

Future computational research on aspirin and related compounds will likely focus on:

  • Enhanced Sampling Techniques: Employing advanced MD methods like metadynamics and umbrella sampling to more accurately calculate binding free energies and explore complex conformational changes.

  • Machine Learning Potentials: Utilizing machine learning to develop highly accurate force fields for MD simulations, enabling longer and more realistic simulations.[30][31]

  • Systems Biology Approaches: Integrating molecular-level models with larger-scale systems biology models to better understand the systemic effects of aspirin and to predict its efficacy and side effects in diverse patient populations.

  • Polypharmacology Prediction: Using computational tools to explore potential off-target effects and new therapeutic applications for aspirin and its derivatives.

As computational power continues to grow and modeling algorithms become more sophisticated, the synergy between in silico and experimental approaches will undoubtedly continue to unravel the remaining mysteries of this "wonder drug" and pave the way for the next generation of therapeutics.

Data Presentation

Table 1: Calculated Quantum Chemical Properties of Aspirin

PropertyValueMethodReference
HOMO EnergyVariesDFT/B3LYP[10]
LUMO EnergyVariesDFT/B3LYP[10]
HOMO-LUMO GapVariesDFT/B3LYP[10]
Dipole Moment~1.1282 DDFT[28]
Electrophilicity Index (ω)~3.51698DFT[10]

Table 2: Predicted Binding Affinities of Aspirin to COX Isoforms

TargetBinding Affinity (kcal/mol)MethodReference
COX-1-3.5 ± 0.4Classical MD[7]
COX-2-3.8 ± 0.5Classical MD[7]

Mandatory Visualizations

Computational_Workflow cluster_prep System Preparation cluster_modeling Computational Modeling cluster_analysis Analysis & Insights PDB Obtain Protein Structure (e.g., PDB) Prep_Receptor Prepare Receptor (Add H, Assign Charges) PDB->Prep_Receptor Ligand Obtain Ligand Structure (e.g., PubChem) Prep_Ligand Prepare Ligand (Define Rotatable Bonds) Ligand->Prep_Ligand Tox Toxicity Prediction Ligand->Tox Docking Molecular Docking (e.g., AutoDock Vina) Prep_Receptor->Docking Prep_Ligand->Docking MD Molecular Dynamics (e.g., GROMACS) Docking->MD Initial Complex Binding_Pose Binding Pose Prediction Docking->Binding_Pose QMMM QM/MM Simulation MD->QMMM Refined Complex Stability Complex Stability & Dynamics MD->Stability Reaction_Mech Reaction Mechanism Elucidation QMMM->Reaction_Mech PKPD PK/PD Modeling Binding_Pose->PKPD Stability->PKPD Reaction_Mech->PKPD

Caption: A flowchart illustrating the integrated computational workflow for studying aspirin.

COX_Inhibition Aspirin Aspirin Non_covalent Non-covalent Complex [Aspirin...COX] Aspirin->Non_covalent COX COX Enzyme (COX-1/COX-2) COX->Non_covalent Acetylation Acetylation Reaction (Serine Residue) Non_covalent->Acetylation Covalent Covalently Modified COX [Acetylated-COX] Acetylation->Covalent Salicylate Salicylate Acetylation->Salicylate byproduct Inhibition Inhibition of Prostaglandin Synthesis Covalent->Inhibition

Caption: The mechanism of irreversible COX enzyme inhibition by aspirin.

References

  • Mechanism of action of aspirin. In: Wikipedia. [Link]
  • Wu, K. K. (2003). Aspirin and other cyclooxygenase inhibitors: new therapeutic insights. Seminars in Vascular Medicine, 3(2), 107–112. [Link]
  • Vane, J. R., & Botting, R. M. (2003). The mechanism of action of aspirin. Thrombosis Research, 110(5-6), 255–258. [Link]
  • Xu, S., Li, Y., & Yang, W. (2014). Mechanistic Insights into a Classic Wonder Drug—Aspirin. Journal of the American Chemical Society, 136(51), 17848–17858. [Link]
  • Aspirin. In: Wikipedia. [Link]
  • van der Merwe, C., van der Sluis, R., & van der Westhuizen, F. H. (2024). Pharmacokinetics of aspirin: evaluating shortcomings in the literature. Expert Opinion on Drug Metabolism & Toxicology, 1–11. [Link]
  • Lemkul, J. A. GROMACS Tutorials. [Link]
  • Rocca, B., Giammarco, G., & Davì, G. (2022). Physiologically based modelling of the antiplatelet effect of aspirin: A tool to characterize drug responsiveness and inform precision dosing.
  • Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. (2023, April 1). YouTube. [Link]
  • GROMACS tutorial. EMBL-EBI. [Link]
  • Understanding Aspirin - A Pharmacokinetic Perspective.
  • Investigation of Quantum-chemical Properties of Acetylsalicylic Acid. Der Pharma Chemica. [Link]
  • Review of Molecular Docking Studies of Aspirin, Indomethacin, and Salicylate: Mechanism of Action and Impact on Cyclooxygenase I.
  • Lödermann, C., & Kiefhaber, T. (2014). Insights into Pharmaceutical Nanocrystal Dissolution: A Molecular Dynamics Simulation Study on Aspirin. Molecular Pharmaceutics, 11(10), 3466–3476. [Link]
  • Anand, N., & Patey, G. N. (2019). Molecular Dynamics Simulation of Aspirin Dissolution. The Journal of Physical Chemistry B, 123(45), 9637–9645. [Link]
  • Advancing the mechanistic understanding of the toxicological effects of non-steroidal anti-inflammatory drugs (NSAIDs) using integrated in silico and in vivo approaches. King's College London. [Link]
  • Optimized structure of aspirin with labelled atoms.
  • Tutorial – AutoDock Vina. The Scripps Research Institute. [Link]
  • Pharmacokinetics of aspirin: evaluating shortcomings in the liter
  • Hattori, S., & Zhu, Q. (2024).
  • Introduction to Molecular Dynamics - the GROMACS tutorials! GROMACS. [Link]
  • Lödermann, C., & Kiefhaber, T. (2014). Insights into pharmaceutical nanocrystal dissolution: a molecular dynamics simulation study on aspirin. Molecular Pharmaceutics, 11(10), 3466–3476. [Link]
  • van der Merwe, C., van der Sluis, R., & van der Westhuizen, F. H. (2024). Pharmacokinetics of aspirin: evaluating shortcomings in the literature. Expert Opinion on Drug Metabolism & Toxicology, 20(8), 615-625. [Link]
  • Anwar, R. (2023). Composition and Properties of Aspirin Through DFT Analysis.
  • UCI researchers harness the power of mathematical modeling to understand the effectiveness of aspirin on colorectal cancer prevention. UC Irvine Public Health. [Link]
  • A DFT study of the interaction of aspirin, paracetamol and caffeine with one water molecule. SN Applied Sciences. [Link]
  • Hattori, S., & Zhu, Q. (2024). Revisiting Aspirin Polymorphic Stability Using a Machine Learning Potential. ACS Omega, 9(33), 37497–37505. [Link]
  • Garduño-Ramírez, M. L., Herrera-Acevedo, C., & Rosales-Hernández, M. C. (2015). A Molecular Dynamics Approach to Ligand-Receptor Interaction in the Aspirin-Human Serum Albumin Complex. Journal of Chemical Information and Modeling, 55(8), 1667–1675. [Link]
  • Autodock Vina Tutorial - Molecular Docking. (2020, December 17). YouTube. [Link]
  • DFT And Experimental Study of Aspirin and Paracetamol. International Journal of Recent Technology and Engineering. [Link]
  • In Silico Predicative Studies for Cytotoxic Potential of NSAIDs Using Self-Organizing Molecular Field Analysis. Letters in Drug Design & Discovery. [Link]
  • Vina Docking Tutorial. Eagon Research Group. [Link]
  • Aspirin.
  • Welcome to the GROMACS tutorials! GROMACS tutorials. [Link]
  • Beginner's Guide for Docking using Autodock Vina.
  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2023, August 6). YouTube. [Link]
  • Composition and Properties of Aspirin Through DFT Analysis. OUCI. [Link]
  • In Silico EVALUATION OF CHEMICAL TOXICITY OF CERTAIN NON-STEROIDAL ANTI-INFLAMMATORY DRUGS. Asian Journal of Advances in Research. [Link]
  • Current model of acetylsalicylic acid (aspirin).
  • In Silico Screening of Nonsteroidal Anti-Inflammatory Drugs and Their Combined Action on Prostaglandin H Synthase-1. International Journal of Molecular Sciences. [Link]
  • Close view of COX-1 docked with (a) indomethacin, (b) aspirin, (c)...
  • (PDF) Molecular Docking Study of Aspirin and Aspirin Derivatives.
  • COX-1 and COX-2 Docking Study. Scribd. [Link]
  • (PDF) In Silico Evaluation of Ibuprofen and Two Benzoylpropionic Acid Derivatives with Potential Anti-Inflammatory Activity.
  • Acetylsalicylic Acid: Uses, Side Effects & Facts Explained. Vedantu. [Link]
  • Acetylsalicylic Acid | Uses, Prepar
  • Acetylsalicylic acid (Aspirin). BYJU'S. [Link]

Sources

An In-Depth Technical Guide to the Safety and Hazards of 6-Bromo-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the known safety and hazard information for 6-Bromo-4-hydroxyquinoline-3-carboxylic acid (CAS No: 98948-95-9). It is intended for researchers, scientists, and drug development professionals who may be handling or investigating this compound. The information presented herein is a synthesis of available data sheets, relevant chemical literature, and established best practices for laboratory safety.

Introduction: A Molecule of Growing Interest

This compound belongs to the quinoline carboxylic acid class of compounds, a scaffold of significant interest in medicinal chemistry and materials science.[1] Derivatives of quinoline carboxylic acids have demonstrated a wide range of biological activities, including potential as antibacterial, antitumor, and anti-inflammatory agents.[1][2] Specifically, they have been investigated as inhibitors of enzymes such as dihydroorotate dehydrogenase, a target in cancer and autoimmune disease therapy.[3] The unique electronic and structural properties imparted by the bromine, hydroxyl, and carboxylic acid functional groups make this compound a valuable intermediate and a subject of study in its own right.[4]

Given its potential applications, a thorough understanding of its safety profile is paramount for any researcher. This guide aims to provide that understanding by detailing the known hazards, outlining robust handling and emergency protocols, and contextualizing its reactivity and biological significance.

Hazard Identification and Classification

While specific toxicological data for this compound is not extensively documented, information from suppliers and data for structurally similar compounds provide a clear indication of its primary hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for this compound and its close analogs.[5][6]

Hazard ClassGHS Hazard StatementSignal WordPictogram
Serious Eye Damage/IrritationH319: Causes serious eye irritationWarningGHS07
Skin Corrosion/IrritationH315: Causes skin irritationWarningGHS07
Specific Target Organ ToxicityH335: May cause respiratory irritationWarningGHS07

This data is aggregated from multiple sources for this compound and the closely related 6-Bromoquinoline-3-carboxylic acid.[6][7][8]

Primary Routes of Exposure: Inhalation of dust, skin contact, and eye contact are the primary routes of occupational exposure.[8] Ingestion is also a potential route of exposure.

Toxicological Summary:

  • Acute Effects: The primary acute hazards are irritation to the eyes, skin, and respiratory system.[8] Direct contact with the eyes can cause serious irritation, characterized by redness, pain, and watering.[8] Skin contact may lead to inflammation, itching, and redness.[8] Inhalation of the dust can irritate the respiratory tract, causing coughing and shortness of breath.[7]

  • Chronic Effects: No chronic toxicity data is currently available for this compound. As with any novel chemical, it should be handled with the assumption that it may have unknown long-term health effects.

  • Carcinogenicity and Mutagenicity: There is no data available to suggest that this compound is carcinogenic or mutagenic.

Risk Assessment and Management: A Proactive Approach to Safety

A thorough risk assessment should be conducted before any work with this compound commences. The following sections outline essential safety protocols.

Engineering Controls

The primary engineering control for handling this powdered compound is to minimize the generation and inhalation of dust.

  • Ventilation: All handling of the solid material should be performed in a well-ventilated area.[7] A certified chemical fume hood is strongly recommended for weighing and transferring the powder.

  • Containment: For procedures with a higher risk of aerosolization, a glove box or other contained system should be considered.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin and eye contact.

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement.[7] A face shield should be worn in situations where splashing is a possibility.[7]

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile) should be worn at all times.[7] Gloves should be inspected before use and changed immediately if contaminated.

    • Lab Coat: A full-length laboratory coat should be worn and kept fastened.

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, or during emergency situations, a NIOSH-approved respirator appropriate for organic dusts should be used.[7]

Caption: A generalized workflow for the safe handling of this compound.

Safe Handling and Storage
  • Handling: Avoid breathing dust.[7] Avoid contact with skin and eyes.[7] Wash hands thoroughly after handling.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7] Keep away from strong oxidizing agents.[7]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.

  • Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes.[8] Remove contaminated clothing. Seek medical attention if irritation develops or persists.

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[8] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[8] Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

G cluster_1 Emergency Response Decision Tree Exposure Exposure Occurs IdentifyRoute Identify Route of Exposure Exposure->IdentifyRoute EyeContact Eye Contact IdentifyRoute->EyeContact SkinContact Skin Contact IdentifyRoute->SkinContact Inhalation Inhalation IdentifyRoute->Inhalation Ingestion Ingestion IdentifyRoute->Ingestion FlushEyes Flush Eyes with Water (15 min) EyeContact->FlushEyes WashSkin Wash Skin with Soap & Water (15 min) SkinContact->WashSkin FreshAir Move to Fresh Air Inhalation->FreshAir RinseMouth Rinse Mouth with Water Ingestion->RinseMouth MedicalAttention Seek Immediate Medical Attention FlushEyes->MedicalAttention WashSkin->MedicalAttention FreshAir->MedicalAttention RinseMouth->MedicalAttention

Sources

A Senior Application Scientist's Guide to the Synthesis of Quinolone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the core synthetic pathways for quinolone derivatives, designed for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of methods, this document delves into the causality behind experimental choices, offering field-proven insights to empower your synthetic strategies. We will explore both the foundational classical syntheses and the cutting-edge modern methodologies that are shaping contemporary medicinal chemistry.

The Enduring Significance of the Quinolone Scaffold

Quinolones are a prominent class of nitrogen-containing heterocyclic compounds, forming the core structure of a vast array of pharmaceuticals.[1] Since the discovery of nalidixic acid in 1962, the first quinolone antibacterial agent, this scaffold has been a fertile ground for drug discovery.[1] Modifications to the quinolone ring have yielded potent drugs with a broad spectrum of biological activities, including antibacterial, anticancer, antimalarial, and antiviral properties.[2][3] The versatility and privileged nature of the quinolone core underscore the continued importance of robust and adaptable synthetic methodologies.

I. Classical Synthetic Pathways: The Bedrock of Quinolone Chemistry

The classical methods for quinolone synthesis, developed in the late 19th and early 20th centuries, remain relevant for their reliability and scalability in accessing fundamental quinolone structures. Understanding these foundational reactions is crucial for any chemist working in this area.

The Gould-Jacobs Reaction

A cornerstone for the synthesis of 4-hydroxyquinolines, the Gould-Jacobs reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a high-temperature intramolecular cyclization.[4]

Causality of Experimental Choices: The high temperatures (typically >250 °C) are necessary to overcome the activation energy for the 6-electron electrocyclization, which forms the quinoline ring. The choice of a high-boiling solvent, such as diphenyl ether, is critical for achieving and maintaining these temperatures uniformly. Modern adaptations using microwave irradiation can significantly reduce reaction times and improve yields by efficiently delivering the required thermal energy.[2] This method is particularly effective for anilines bearing electron-donating groups at the meta-position.

Experimental Protocol: Microwave-Assisted Gould-Jacobs Synthesis

  • Reaction Setup: In a microwave-safe vial equipped with a magnetic stir bar, combine the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to the desired temperature (e.g., 250 °C) and hold for a specified time (e.g., 5-20 minutes). The optimal time and temperature should be determined for each specific substrate.

  • Isolation: After the reaction is complete, cool the vial to room temperature. A precipitate of the ethyl 4-hydroxyquinoline-3-carboxylate product should form.

  • Purification: Filter the solid product and wash it with a cold solvent such as acetonitrile. The product can be further purified by recrystallization if necessary.

Caption: The Gould-Jacobs reaction pathway.

The Conrad-Limpach-Knorr Synthesis

This versatile reaction produces either 4-hydroxyquinolines (Conrad-Limpach) or 2-hydroxyquinolines (Knorr) from the condensation of anilines with β-ketoesters. The regioselectivity is a classic example of kinetic versus thermodynamic control.[5][6]

Causality of Experimental Choices:

  • Kinetic Control (Conrad-Limpach): At lower temperatures (e.g., room temperature), the reaction is under kinetic control. The more nucleophilic nitrogen of the aniline attacks the more electrophilic ketone carbonyl of the β-ketoester, leading to a β-anilinoacrylate intermediate. Subsequent thermal cyclization (at high temperatures, ~250 °C) yields the 4-hydroxyquinoline.[7]

  • Thermodynamic Control (Knorr): At higher initial reaction temperatures (e.g., ~140 °C), the reaction is under thermodynamic control. The aniline attacks the less reactive ester carbonyl, forming a more stable β-ketoanilide intermediate. This intermediate then cyclizes to afford the 2-hydroxyquinoline.[5] The choice of an inert, high-boiling solvent like mineral oil is crucial for the high-temperature cyclization step to ensure high yields.[5]

Caption: Temperature-dependent regioselectivity in the Conrad-Limpach-Knorr synthesis.

The Camps Cyclization

The Camps cyclization is an intramolecular condensation of an o-acylaminoacetophenone in the presence of a base to yield a mixture of 2-hydroxy- and 4-hydroxyquinolines.[8]

Causality of Experimental Choices: The ratio of the two isomeric products is highly dependent on the structure of the starting material and the reaction conditions.[8] The choice of base (e.g., sodium hydroxide, sodium ethoxide) and solvent can influence which enolate is preferentially formed, thus directing the cyclization pathway. For instance, the use of copper catalysts in a preceding amidation step to form the N-(2-ketoaryl)amide precursor, followed by a base-promoted Camps cyclization, has been shown to be an effective two-step synthesis of 2-aryl-4-quinolones.

The Friedländer Annulation

A widely used and versatile method, the Friedländer annulation involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[9][10]

Causality of Experimental Choices: The choice of catalyst (acidic or basic) is crucial and depends on the reactivity of the starting materials.[9] For example, base catalysts like potassium hydroxide or piperidine are commonly used.[11] A significant challenge in the Friedländer synthesis, especially with unsymmetrical ketones, is controlling regioselectivity.[9] This can be addressed by using specific catalysts, such as novel amine catalysts or ionic liquids, which can direct the condensation to a specific α-methylene group.[9] To avoid side reactions like the self-condensation of ketones under basic conditions, an alternative strategy is to use the imine analog of the o-aminoaryl ketone.[9]

II. Modern Synthetic Methodologies: Expanding the Quinolone Universe

While classical methods are robust, modern synthetic chemistry has introduced a plethora of new techniques that offer milder reaction conditions, greater functional group tolerance, and access to a wider diversity of quinolone derivatives.

Transition Metal-Catalyzed Syntheses

Transition metals, particularly palladium, copper, cobalt, and rhodium, have revolutionized quinolone synthesis by enabling novel bond formations.

  • Palladium-Catalyzed Reactions: Palladium catalysts are extensively used in various annulation strategies. For example, the palladium-catalyzed carbonylative Sonogashira cross-coupling reaction of 2-iodoanilines and alkynes, using molybdenum hexacarbonyl as a solid source of CO, provides a direct route to functionalized 4-quinolones.[3] Microwave heating can significantly accelerate this process.[3] Other palladium-catalyzed methods include C-H activation/C-C bond formation/intramolecular cyclization cascades.[12]

  • Copper-Catalyzed Reactions: Copper catalysts are effective for amidation reactions, which can be followed by a Camps cyclization to produce 2,3-substituted 4-quinolones.[2] Copper-catalyzed intermolecular cyclization of secondary anilines with alkynes also provides a route to 4-quinolones.[2]

  • Cobalt- and Rhodium-Catalyzed C-H Activation: Cobalt(III) and Rhodium(III) catalysts have been employed in the C-H amidation of enaminones to synthesize 4-quinolones.[2] Rhodium catalysts are also used in condition-controlled divergent syntheses, where variations in the silver salt co-catalyst can lead to different products from the same starting materials.[2]

Experimental Protocol: Palladium-Catalyzed Carbonylative Annulation

  • Reaction Setup: In a reaction vessel, combine the 2-iodoaniline (1.0 eq), terminal alkyne (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), a copper co-catalyst (e.g., CuI, 10 mol%), and a base (e.g., Et₃N, 2.0 eq) in a suitable solvent (e.g., DMF).

  • Carbon Monoxide Source: Add a solid carbon monoxide source, such as molybdenum hexacarbonyl (Mo(CO)₆).

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to the desired temperature (e.g., 80-120 °C) for the required time, monitoring the reaction by TLC or LC-MS. Microwave irradiation can also be employed to accelerate the reaction.

  • Workup and Purification: After the reaction is complete, cool the mixture, filter off any solids, and concentrate the filtrate. The crude product is then purified by column chromatography.

C-H Activation Strategies

Direct C-H activation is a powerful and atom-economical approach to quinolone synthesis, avoiding the need for pre-functionalized starting materials.[13] As mentioned above, cobalt and rhodium catalysts are particularly effective in this regard, enabling the direct coupling of C-H bonds with various partners to construct the quinolone ring system.[2]

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a valuable tool in quinolone synthesis, offering significant advantages over conventional heating, including dramatically reduced reaction times, improved yields, and often cleaner reactions.[1][2] This technique is applicable to many of the classical and modern synthetic routes, such as the Gould-Jacobs and Friedländer reactions.[2][14]

Photocatalytic Synthesis

Photocatalysis represents a green and sustainable approach to quinolone synthesis, utilizing visible light to drive chemical transformations under mild conditions.[2] For example, a ruthenium-catalyzed photocatalytic aerobic oxidation of indoles, followed by a base-promoted Camps cyclization, has been developed for the synthesis of 4-quinolones.[2] This method is notable for its use of blue LED light and room temperature conditions.[2]

Caption: Overview of modern synthetic strategies for quinolone derivatives.

Comparative Analysis of Synthetic Routes

Synthetic MethodKey FeaturesAdvantagesDisadvantages
Gould-Jacobs Condensation of anilines and malonic esters.Reliable, good for 4-hydroxyquinolines.Requires high temperatures.
Conrad-Limpach-Knorr Condensation of anilines and β-ketoesters.Access to both 2- and 4-hydroxyquinolines.Regioselectivity is temperature-dependent.
Camps Cyclization Intramolecular cyclization of o-acylaminoacetophenones.Access to substituted quinolones.Can produce mixtures of isomers.
Friedländer Annulation Condensation of 2-aminoaryl carbonyls with α-methylene compounds.Versatile, wide substrate scope.Regioselectivity can be an issue.
Transition-Metal Catalysis Utilizes Pd, Cu, Co, Rh catalysts.Mild conditions, high functional group tolerance, novel disconnections.Catalyst cost and removal can be a concern.
C-H Activation Direct functionalization of C-H bonds.Atom-economical, avoids pre-functionalization.Catalyst development is ongoing.
Microwave-Assisted Use of microwave irradiation for heating.Rapid reaction times, often higher yields.Requires specialized equipment.
Photocatalysis Uses light to drive reactions.Green, mild conditions, sustainable.Substrate scope can be limited.

Conclusion

The synthesis of quinolone derivatives is a rich and evolving field. While the classical methods provide a solid foundation for accessing the core quinolone scaffold, modern methodologies have opened up new avenues for the creation of diverse and complex analogs with significant potential in drug discovery. As a senior application scientist, I encourage you to consider the strengths and limitations of each synthetic pathway in the context of your specific research goals. By understanding the causality behind the experimental choices, you can design more efficient, selective, and innovative synthetic routes to novel quinolone derivatives.

References

  • Wikipedia. Camps quinoline synthesis.
  • Wikipedia. Conrad–Limpach synthesis.
  • Dine, I., Mulugeta, E., Melaku, Y., & Belete, M. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8697-8727.
  • ResearchGate. Regioselective Friedländer Quinoline Syntheses.
  • Wikipedia. Friedländer synthesis.
  • Khan, I., & Zaib, S. (2015). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules, 20(10), 18875–18903.
  • Lee, J. H., & Kim, K. D. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Molecules, 25(22), 5484.
  • Ahmed, M. S., & Akter, I. (2024). [Review Article] Green Strategies for the Synthesis of Quinolone Derivatives. Qeios.
  • Yao, C., et al. (2020). Photocatalytic Synthesis of Quinolines via Povarov Reaction under Oxidant-Free Conditions. Organic Letters, 22(15), 5960-5964.
  • Organic Chemistry Portal. Synthesis of quinolines.
  • Chemistry lover. (2019, July 28). Conrad-limpach-knorr synthesis of Quinolone [Video]. YouTube.
  • Organic Chemistry Portal. Synthesis of 4-quinolones.
  • Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709.
  • Deredec, A., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(16), 4983.
  • ResearchGate. Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/...
  • ResearchGate. [Review Article] Green Strategies for The Synthesis of Quinolone Derivatives.
  • Wang, X., et al. (2022).
  • Organic Chemistry Portal. Friedlaender Synthesis.
  • Huang, X., et al. (2021). Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study. International Journal of Molecular Sciences, 22(21), 11599.
  • ResearchGate. CuI‐catalyzed Camps cyclization to synthesize 2‐vinyl and 2‐aryl quinolones from N‐(2‐ketoaryl)amides.
  • Química Organica.org. Quinoline Synthesis: Conrad-Limpach-Knorr.

Sources

starting materials for 6-Bromo-4-hydroxyquinoline-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Starting Materials for the Synthesis of 6-Bromo-4-hydroxyquinoline-3-carboxylic acid

Executive Summary

This compound is a key heterocyclic compound, serving as a vital structural motif and starting material in the development of pharmaceuticals and functional materials. Its synthesis is a critical process for researchers in medicinal chemistry and materials science. This guide provides an in-depth analysis of the primary synthetic route for this molecule, the Gould-Jacobs reaction, with a specific focus on the selection, properties, and roles of the core starting materials. By elucidating the chemical logic behind the synthetic strategy and providing detailed, field-proven protocols, this document serves as a comprehensive resource for scientists engaged in the synthesis of quinoline derivatives.

Introduction: The Significance of the Quinoline Core

Quinolines and their derivatives are a cornerstone of heterocyclic chemistry, renowned for their broad spectrum of biological activities. This scaffold is present in numerous natural products and synthetic pharmaceuticals, including antimalarials, antibacterials, and anticancer agents.[1][2] The 4-hydroxyquinoline-3-carboxylic acid moiety, in particular, is the foundational structure for many quinolone antibiotics, such as nalidixic acid and oxolinic acid.[3][4] The introduction of a bromine atom at the 6-position, yielding this compound, provides a valuable handle for further chemical modification, making it an attractive intermediate for the synthesis of more complex molecules and potential drug candidates.[2]

The most reliable and widely adopted method for constructing this specific molecular architecture is the Gould-Jacobs reaction, first reported in 1939.[5][6] This multi-step synthesis offers a robust pathway from readily available precursors. Understanding the role and characteristics of these precursors is paramount to achieving high yields and purity in the final product.

The Core Synthetic Strategy: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful method for synthesizing 4-hydroxyquinolines from anilines and malonic ester derivatives.[5] The overall process involves three key transformations: condensation, thermal cyclization, and hydrolysis.[3]

The general pathway, as applied to the synthesis of this compound, begins with the reaction of a substituted aniline with a specialized malonate ester. This is followed by a high-temperature intramolecular cyclization to form the quinoline ring system, and finally, hydrolysis of the resulting ester to yield the target carboxylic acid.[5][7]

Gould-Jacobs_Reaction_Pathway SM1 4-Bromoaniline Intermediate1 Diethyl [(4-bromoanilino)methylidene]malonate SM1->Intermediate1 Condensation (-EtOH) SM2 Diethyl (ethoxymethylene)malonate (DEEMM) SM2->Intermediate1 Intermediate2 Ethyl 6-Bromo-4-hydroxy- quinoline-3-carboxylate Intermediate1->Intermediate2 Thermal Cyclization (e.g., Diphenyl ether, ~250°C) (-EtOH) Product 6-Bromo-4-hydroxy- quinoline-3-carboxylic acid Intermediate2->Product Saponification (Hydrolysis) (e.g., KOH, H₂O) then Acidification

Figure 1: Overall synthetic pathway via the Gould-Jacobs reaction.

In-Depth Analysis of Starting Materials

The success of the Gould-Jacobs synthesis is fundamentally dependent on the quality and precise reactivity of its two primary starting materials.

Starting Material 1: 4-Bromoaniline

4-Bromoaniline serves as the backbone of the final product, providing the benzene ring and the nitrogen atom for the heterocyclic core. The bromine substituent at the para-position of the aniline directly translates to the 6-position of the resulting quinoline ring, a critical design element of the target molecule.

Causality of Selection: The choice of 4-bromoaniline is dictated by the desired substitution pattern of the final product. The amino group (-NH₂) is the nucleophilic center that initiates the reaction by attacking the malonate derivative. Its position on the benzene ring, along with the bromo-substituent, determines the final regiochemistry. The Gould-Jacobs reaction is particularly effective for anilines bearing electron-donating or weakly electron-withdrawing groups.[5]

PropertyValueSource
Chemical Formula C₆H₆BrN-
Molar Mass 172.02 g/mol -
CAS Number 106-40-1-
Appearance Grey to brown crystalline solid-
Melting Point 60-64 °C-
Starting Material 2: Diethyl (ethoxymethylene)malonate (DEEMM)

DEEMM is a specialized malonic ester derivative that acts as the three-carbon (C2, C3, C4) building block for the new pyridine ring. It provides the atoms that will become the C2, C3 (with its carboxyl group), and C4 (with its hydroxyl group) positions of the quinoline core.

Causality of Selection: DEEMM is an ideal electrophile for this reaction. The ethoxymethylene group (=CH-OEt) is activated towards nucleophilic attack by the aniline. The ethoxy group serves as an excellent leaving group in the initial condensation step. The two diethyl ester functionalities are crucial: one is ultimately hydrolyzed to the carboxylic acid, while the other participates in the subsequent cyclization.[8] Its synthesis is typically achieved through the reaction of diethyl malonate with ethyl orthoformate and acetic anhydride.[9]

PropertyValueSource
Chemical Formula C₁₀H₁₆O₅[8]
Molar Mass 216.23 g/mol [8]
CAS Number 87-13-8[8]
Appearance Colorless to pale yellow liquid[8]
Boiling Point 279-281 °C-

Step-by-Step Synthesis and Mechanistic Insights

The synthesis can be logically divided into three distinct, verifiable stages.

Step 1: Condensation to form Diethyl 2-[(4-bromoanilino)methylidene]malonate

This initial step involves the formation of a key intermediate through a nucleophilic substitution-elimination reaction.

Experimental Protocol:

  • Combine equimolar amounts of 4-bromoaniline and diethyl (ethoxymethylene)malonate in a reaction flask.[10]

  • Heat the mixture, typically between 100-130°C, for 1-2 hours.[4][10]

  • Critical Insight : During the reaction, ethanol is formed as a byproduct. Its removal, for instance by using a light flow of nitrogen, can help drive the equilibrium towards the product, improving the yield.[4]

  • Upon cooling, the intermediate, diethyl 2-[(4-bromoanilino)methylidene]malonate, often crystallizes from the reaction mixture. It can be purified by recrystallization from a suitable solvent like diethyl ether or hexane.[4][10] A yield of ~73% can be expected.[10]

Mechanistic Rationale: The nitrogen atom of the 4-bromoaniline acts as a nucleophile, attacking the electron-deficient β-carbon of the double bond in DEEMM. This is followed by the elimination of an ethanol molecule to yield the stable enamine intermediate.[11]

Step1_Workflow Start Combine 4-Bromoaniline and DEEMM (1:1 molar ratio) Heat Heat to 100-130°C (1-2 hours) Start->Heat Remove_EtOH Remove Ethanol byproduct (e.g., N₂ stream) Heat->Remove_EtOH Cool Cool to Room Temperature Remove_EtOH->Cool Crystallize Crystallize Intermediate Cool->Crystallize Purify Purify by Recrystallization (e.g., Diethyl Ether) Crystallize->Purify

Figure 2: Experimental workflow for the synthesis of the key intermediate.
Step 2: Thermal Cyclization to Ethyl 6-Bromo-4-hydroxyquinoline-3-carboxylate

This step is the core ring-forming reaction, requiring significant thermal energy to proceed.

Experimental Protocol:

  • Suspend the intermediate, diethyl 2-[(4-bromoanilino)methylidene]malonate, in a high-boiling inert solvent. Diphenyl ether is the classic and most effective choice.[3][4]

  • Heat the mixture to reflux, typically around 250°C.[4]

  • Maintain reflux for 15-30 minutes. The cyclization product will precipitate from the hot solution.

  • Critical Insight : The high temperature is essential for overcoming the activation energy of the intramolecular electrophilic aromatic substitution (the cyclization).[11] The solvent's role is to provide a medium that can reach this temperature while remaining inert.

  • After cooling, the reaction mixture is diluted with a solvent like hexane to reduce the viscosity of the diphenyl ether and facilitate filtration.[4]

  • The precipitated solid, ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, is collected by filtration and washed thoroughly with hexane to remove the diphenyl ether.[4]

Step 3: Saponification to this compound

The final step is a standard ester hydrolysis to unmask the target carboxylic acid.

Experimental Protocol:

  • Suspend the ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate in an aqueous solution of a strong base, such as 10% potassium hydroxide (KOH) or sodium hydroxide (NaOH).[12]

  • Heat the suspension to reflux for several hours (e.g., 1-5 hours) until a clear solution is obtained, indicating the completion of the hydrolysis.[12]

  • Critical Insight : This process, known as saponification, converts the ethyl ester into its corresponding potassium or sodium carboxylate salt, which is soluble in the aqueous medium.

  • Cool the resulting solution to room temperature or below in an ice bath.

  • Acidify the solution slowly with a strong acid, such as concentrated hydrochloric acid (HCl), to a pH of approximately 1.[12]

  • The final product, this compound, is insoluble in the acidic aqueous solution and will precipitate as a solid.

  • Collect the solid by filtration, wash with water to remove residual salts and acid, and dry under vacuum to yield the pure product.[12] A yield of ~96% for this step has been reported.[12]

Conclusion

The synthesis of this compound is most effectively achieved through the Gould-Jacobs reaction. The judicious selection of the starting materials, 4-bromoaniline and diethyl (ethoxymethylene)malonate , is the determining factor for a successful outcome. 4-Bromoaniline provides the foundational benzene ring and the strategically placed bromine atom, while DEEMM serves as the versatile three-carbon synthon required to construct the functionalized pyridine portion of the quinoline core. By understanding the specific role of each starting material and the mechanistic basis for each reaction step, researchers can reliably and efficiently produce this valuable chemical intermediate for applications in drug discovery and materials science.

References

  • Wikipedia. Gould–Jacobs reaction.
  • Saeed, A., et al. (2018). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 23(3), 663.
  • Verma, A., et al. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. International Journal of Pharmaceutical and Phytopharmacological Research, 11(1), 1-10.
  • Mondal, J. (2023). Gould-Jacobs Reaction. Name-Reaction.com.
  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056.
  • Sun, J., et al. (2010). Diethyl 2-[(4-bromoanilino)methylidene]malonate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3119.
  • Bloem. (n.d.). This compound Manufacturer & Supplier China.
  • PrepChem. (n.d.). Synthesis of 6-bromo-4-hydroxyquinoline.
  • PubChem. (n.d.). Diethyl 2-((4-bromophenylamino)methylene)malonate.
  • Organic Syntheses. (n.d.). Diethyl methylenemalonate. Org. Synth. Coll. Vol. 4, p.298 (1963); Vol. 32, p.51 (1952).
  • Sun, J., et al. (2010). Diethyl 2-[(4-bromo-anilino)methyl-idene]malonate. PubMed.
  • PubChem. (n.d.). This compound.
  • LookChem. (n.d.). This compound Ethyl Ester.
  • Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
  • Abonia, R., et al. (2002). Synthesis of fluoro-4-hydroxyquinoline-3-carboxylic acids by the Gould-Jacobs reaction. Journal of Fluorine Chemistry, 114(2), 179-183.
  • Al-Hiari, Y. M., et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules, 18(3), 3236-3253.
  • GSRS. (n.d.). ETHYL 6-BROMO-4-HYDROXYQUINOLINE -3-CARBOXYLATE.
  • Google Patents. (n.d.). WO2012054616A2 - Synthesis of methylene malonates substantially free of impurities.
  • ResearchGate. (n.d.). Reactions of diethyl 2-(ethoxymethylene)malonate with 2-cyanoacetanilides: Unexpected transfer of the ethoxymethylene moiety.
  • Organic Syntheses. (n.d.). Ethyl ethoxymethylenemalonate. Org. Synth. Coll. Vol. 3, p.395 (1955); Vol. 28, p.60 (1948).
  • ResearchGate. (n.d.). Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate.

Sources

Methodological & Application

Application Note & Synthesis Protocol: 6-Bromo-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 6-Bromo-4-hydroxyquinoline-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science. The protocol herein is based on the robust and widely-cited Gould-Jacobs reaction, which offers a reliable pathway from commercially available starting materials. This application note details the two-stage process: the initial thermal cyclization to form the ethyl ester intermediate, followed by its saponification to yield the target carboxylic acid. We provide not only a step-by-step experimental procedure but also delve into the underlying reaction mechanism, process optimization, characterization data, and troubleshooting. This guide is intended for researchers in organic synthesis, drug discovery, and chemical development.

Introduction & Scientific Rationale

The 4-hydroxyquinoline-3-carboxylic acid scaffold is a privileged structure in drug discovery, most notably as the core of many quinolone antibiotics. The introduction of a bromine atom at the 6-position provides a valuable synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the exploration of novel chemical space for structure-activity relationship (SAR) studies.

The selected synthetic strategy is the Gould-Jacobs reaction, a classic and dependable method for constructing the quinoline core. This reaction proceeds by first reacting a substituted aniline (4-bromoaniline) with diethyl ethoxymethylenemalonate (EMME). This step forms a vinylic substitution intermediate. The subsequent, and most critical, step is a high-temperature thermal cyclization, which proceeds via a pericyclic electrocyclization followed by tautomerization to yield the aromatic quinoline system. This method is advantageous due to the accessibility of the starting materials and its generally high-yielding nature for electron-deficient anilines. The resulting ethyl ester is then readily hydrolyzed under basic conditions to afford the final carboxylic acid product.

Overall Reaction Scheme

Reaction scheme for the synthesis of this compound

Materials & Reagents

This table summarizes all required reagents for the synthesis protocol. Ensure all reagents are of appropriate purity (typically ≥98%) and handled according to their respective Safety Data Sheets (SDS).

ReagentMolar Mass ( g/mol )QuantityMolar Equiv.Supplier Example
4-Bromoaniline172.0210.0 g1.0Sigma-Aldrich
Diethyl ethoxymethylenemalonate (EMME)216.2313.2 mL1.1Sigma-Aldrich
Dowtherm™ A-150 mL-Dow Chemical Co.
Ethanol (Absolute)46.07200 mL-Fisher Scientific
Sodium Hydroxide (NaOH)40.005.0 g-VWR
Hydrochloric Acid (HCl), conc.36.46As needed-VWR
Diethyl Ether74.12100 mL-Fisher Scientific
Deionized Water18.02As needed--

Detailed Experimental Protocol

Part A: Synthesis of Ethyl 6-Bromo-4-hydroxyquinoline-3-carboxylate

This stage involves the initial condensation and subsequent thermal cyclization to form the core quinoline structure.

  • Initial Condensation:

    • To a 100 mL round-bottom flask equipped with a magnetic stirrer, add 4-bromoaniline (10.0 g, 58.1 mmol, 1.0 equiv.).

    • Add diethyl ethoxymethylenemalonate (EMME) (13.2 mL, 63.9 mmol, 1.1 equiv.).

    • Stir the mixture at 110-120 °C for 2 hours. The reaction is expected to be exothermic initially. The formation of the intermediate, diethyl 2-((4-bromophenylamino)methylene)malonate, and ethanol byproduct will be observed.

    • Rationale: This step forms the key acyclic intermediate. Driving off the ethanol byproduct helps push the equilibrium towards the product.

  • Thermal Cyclization:

    • In a separate 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, heat Dowtherm™ A (150 mL) to 240-250 °C.

    • CAUTION: This step must be performed in a well-ventilated fume hood due to the high temperatures and potential for fumes.

    • Slowly add the crude intermediate mixture from Step 1 dropwise to the hot Dowtherm™ A over a period of 20-30 minutes. Vigorous evolution of ethanol will be observed.

    • Maintain the reaction temperature at 240-250 °C and stir for an additional 30 minutes after the addition is complete.

    • Rationale: The high temperature provides the necessary activation energy for the 6-electron electrocyclization reaction to occur, forming the quinoline ring system. Dowtherm™ A is used as a high-boiling, thermally stable solvent.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to approximately 80-100 °C.

    • Carefully pour the mixture into a beaker containing 200 mL of hexanes or petroleum ether and stir. The product will precipitate as a solid.

    • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

    • Wash the collected solid thoroughly with diethyl ether (2 x 50 mL) to remove residual Dowtherm™ A.

    • Dry the solid under vacuum to yield the crude ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, typically as a light tan or off-white powder. This material is often of sufficient purity for the next step.

Part B: Saponification to this compound

This stage converts the ethyl ester intermediate into the final carboxylic acid product via base-catalyzed hydrolysis.

  • Hydrolysis Reaction:

    • In a 500 mL round-bottom flask, suspend the crude ethyl ester from Part A (assuming ~15 g, ~48 mmol) in 150 mL of ethanol.

    • Add a solution of sodium hydroxide (5.0 g, 125 mmol) dissolved in 50 mL of deionized water.

    • Heat the mixture to reflux (approximately 80-90 °C) with stirring for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting ester spot has disappeared.

    • Rationale: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate which then collapses, eliminating ethoxide and forming the sodium carboxylate salt.

  • Acidification and Precipitation:

    • After cooling the reaction mixture to room temperature, filter it to remove any insoluble impurities.

    • Transfer the filtrate to a 1 L beaker and cool in an ice bath.

    • Slowly and carefully acidify the solution by adding concentrated hydrochloric acid (HCl) dropwise with vigorous stirring. The target product will precipitate out of the solution.

    • Monitor the pH with litmus paper or a pH meter, aiming for a final pH of approximately 2-3.

    • Rationale: Acidification protonates the sodium carboxylate salt, rendering the carboxylic acid insoluble in the aqueous-ethanolic medium, thus causing it to precipitate.

  • Purification:

    • Collect the white to off-white precipitate by vacuum filtration.

    • Wash the solid with copious amounts of cold deionized water (3 x 100 mL) to remove any residual salts (NaCl).

    • Further wash the solid with cold ethanol (2 x 20 mL).

    • Dry the final product, this compound, in a vacuum oven at 60-70 °C to a constant weight.

Characterization & Expected Results

The identity and purity of the final compound should be confirmed using standard analytical techniques.

ParameterExpected Result
Appearance White to off-white crystalline solid
Yield 75-85% (overall from 4-bromoaniline)
Melting Point >300 °C (decomposes)
¹H NMR (DMSO-d₆, 400 MHz)δ (ppm): 15.2 (s, 1H, -COOH), 13.4 (br s, 1H, -OH), 8.9 (s, 1H, H-2), 8.3 (d, 1H, H-5), 7.9 (dd, 1H, H-7), 7.6 (d, 1H, H-8)
Mass Spec (ESI-) m/z: 267.9, 269.9 [M-H]⁻ (characteristic bromine isotopic pattern)

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the two-stage synthesis process.

Synthesis_Workflow Start Starting Materials (4-Bromoaniline, EMME) Step1 Step A1: Condensation (110-120 °C, 2h) Start->Step1 Mix & Heat Step2 Step A2: Cyclization (Dowtherm A, 250 °C) Step1->Step2 Add to hot solvent Intermediate Intermediate Product (Ethyl 6-Bromo-4-hydroxy- quinoline-3-carboxylate) Step2->Intermediate Precipitate & Isolate Step3 Step B1: Hydrolysis (NaOH, EtOH/H₂O, Reflux) Intermediate->Step3 Base Hydrolysis Step4 Step B2: Acidification (conc. HCl, 0 °C) Step3->Step4 Protonation End Final Product (6-Bromo-4-hydroxyquinoline- 3-carboxylic acid) Step4->End Filter & Dry

Caption: Workflow for the synthesis of this compound.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low yield in Part A 1. Incomplete initial condensation.2. Cyclization temperature too low or time too short.3. Product loss during workup.1. Ensure condensation is run for the full 2 hours at temperature.2. Calibrate thermometer; ensure temperature is maintained at 240-250 °C.3. Ensure sufficient non-polar solvent is used to precipitate the product fully.
Dark, tarry product in Part A Cyclization temperature was too high, leading to decomposition.Reduce cyclization temperature slightly (e.g., to 240 °C). Ensure dropwise addition is slow to control exotherms.
Incomplete hydrolysis in Part B 1. Insufficient NaOH.2. Insufficient reaction time or temperature.1. Use a larger excess of NaOH (e.g., 3-4 equivalents).2. Increase reflux time and monitor by TLC until starting material is consumed.
Final product is gummy or oily Presence of residual solvents or impurities (e.g., starting ester).1. Ensure complete hydrolysis via TLC.2. Wash the final solid thoroughly with cold water and ethanol.3. Recrystallize the final product from a suitable solvent like DMF or acetic acid if necessary.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses/goggles, and appropriate chemical-resistant gloves.

  • Fume Hood: All steps, especially the high-temperature cyclization in Dowtherm™ A and handling of concentrated HCl, must be performed in a certified chemical fume hood.

  • Thermal Hazards: The cyclization step involves extremely high temperatures (250 °C). Use appropriate insulated gloves and exercise extreme caution.

  • Corrosives: Concentrated HCl and Sodium Hydroxide are highly corrosive. Handle with care and have appropriate spill kits available.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

  • Gould, R. G.; Jacobs, W. A. The Synthesis of Cinchophen and Other Quinoline-3-carboxylic Acids. Journal of the American Chemical Society, 1939, 61 (10), 2890–2895. [Link]
  • Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer, 2006. (Gould-Jacobs reaction). [Link]
  • UKRORGYSYNTEZ.
  • Kadaba, P. K.; Colturi, T. F. A new look at the Gould-Jacobs reaction. Journal of Heterocyclic Chemistry, 1969, 6 (6), 829-832. [Link]
  • Alichem. This compound | 19055-61-7. [Link]

Application Notes & Protocols: Synthesis of Quoline Derivatives from 4-Bromoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional dyes.[1][2] Derivatives substituted with a bromine atom, such as those derived from 4-bromoaniline, are of particular strategic importance. The bromine atom serves as a versatile synthetic handle, enabling further molecular diversification through a host of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), thereby providing access to a vast chemical space for drug discovery and materials development.[3]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of both classical and modern methodologies for the synthesis of quinoline derivatives starting from 4-bromoaniline. We will delve into the mechanistic underpinnings of these reactions, provide field-proven, step-by-step protocols, and offer insights into the causality behind experimental choices.

I. Classical Approaches to Quinoline Synthesis

The foundational methods for quinoline synthesis were established in the late 19th century and remain cornerstones of heterocyclic chemistry. These reactions typically involve the acid-catalyzed condensation of an aniline with a three-carbon unit, followed by cyclization and aromatization.

The Skraup Synthesis: A Direct Route to 6-Bromoquinoline

The Skraup synthesis is a powerful, albeit often vigorous, method for preparing quinolines from anilines, glycerol, a dehydrating acid (typically sulfuric acid), and an oxidizing agent.[4][5] When 4-bromoaniline is used, the reaction yields 6-bromoquinoline directly.

Causality and Mechanism

The reaction's success hinges on a sequence of carefully orchestrated chemical events, each driven by the harsh acidic and oxidizing conditions.

  • Acrolein Formation: Concentrated sulfuric acid acts as a potent dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein.[4][5][6] This is the crucial three-carbon electrophile.

  • Michael Addition: The nucleophilic amino group of 4-bromoaniline attacks the β-carbon of acrolein in a conjugate (Michael) addition. This step forms the initial carbon-nitrogen bond required for the new heterocyclic ring.[5][6]

  • Acid-Catalyzed Cyclization: The strong acid protonates the aldehyde's carbonyl group, activating it for intramolecular electrophilic attack by the electron-rich benzene ring. The cyclization preferentially occurs at the position ortho to the activating amino group, forming a 1,2-dihydroquinoline intermediate.[6]

  • Oxidation (Aromatization): The dihydroquinoline intermediate is not yet aromatic. An oxidizing agent, such as nitrobenzene or arsenic pentoxide, is required to remove two hydrogen atoms, leading to the formation of the stable, aromatic quinoline ring system.[4][6][7] The reaction can be notoriously exothermic and requires careful temperature control.[4]

Skraup_Mechanism cluster_start Starting Materials cluster_steps Reaction Pathway Aniline 4-Bromoaniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Acrolein->Michael_Adduct Michael Addition Dihydroquinoline 1,2-Dihydro-6-bromoquinoline Michael_Adduct->Dihydroquinoline Cyclization & Dehydration Quinoline 6-Bromoquinoline Dihydroquinoline->Quinoline Oxidation (e.g., Nitrobenzene) Combes_Mechanism cluster_start Starting Materials cluster_steps Reaction Pathway Aniline 4-Bromoaniline Enamine Enamine Intermediate Aniline->Enamine Diketone β-Diketone Diketone->Enamine Condensation -H₂O Cyclic_Intermediate Cyclized Intermediate Enamine->Cyclic_Intermediate Acid-Catalyzed Cyclization (RDS) Quinoline Substituted 6-Bromoquinoline Cyclic_Intermediate->Quinoline Dehydration -H₂O

Caption: The mechanistic pathway of the Combes quinoline synthesis.

II. Modern Methods: Palladium-Catalyzed Annulations

While classical methods are robust, they often require harsh conditions. Modern organometallic chemistry offers milder and more versatile alternatives. Palladium-catalyzed reactions are particularly powerful for constructing the quinoline core from haloanilines.

Palladium-Catalyzed Synthesis from o-Haloanilines

A key modern strategy involves the palladium-catalyzed reaction of an ortho-haloaniline with a suitable coupling partner. Although our starting material is 4-bromoaniline (a para-haloaniline), it can be readily converted to precursors like 2,4-dibromoaniline, making these methods highly relevant.

A notable example is the coupling of o-bromoanilines with cyclopropanols. [8]This method provides a novel route to substituted quinolines where the cyclopropanol effectively acts as a three-carbon synthon. The reaction proceeds via a palladium-catalyzed cross-coupling, and the o-bromoaniline itself can serve as the terminal oxidant, leading to dehalogenation of a portion of the starting material. [8]This approach is particularly useful for synthesizing 3-substituted quinolines, which can be challenging to access via classical routes. [8] Other advanced strategies involve palladium-catalyzed annulation of o-iodoanilines with propargyl alcohols or terminal alkynes, offering mild conditions and broad functional group tolerance. [3][9]

Modern_Synthesis cluster_start Reactants cluster_steps Catalytic Cycle Aniline o-Haloaniline (from 4-Bromoaniline) Coupling Pd-Catalyzed Cross-Coupling Aniline->Coupling Pd Catalyst (e.g., Pd(OAc)₂) Partner Coupling Partner (e.g., Alkyne, Cyclopropanol) Partner->Coupling Annulation Intramolecular Annulation Coupling->Annulation Forms Key Intermediate Quinoline Substituted Bromoquinoline Annulation->Quinoline Ring Closure

Caption: Conceptual workflow for modern Pd-catalyzed quinoline synthesis.

III. Summary of Synthetic Methods

MethodStarting Materials (from 4-Bromoaniline)Key ReagentsTypical ProductAdvantagesDisadvantages
Skraup 4-Bromoaniline, GlycerolH₂SO₄, Oxidizing Agent6-BromoquinolineDirect, uses simple starting materialsHighly exothermic, harsh conditions, low yield for some substrates
Doebner-von Miller 4-Bromoaniline, α,β-Unsaturated CarbonylAcid Catalyst (Lewis or Brønsted)Substituted 6-BromoquinolineGreater control over substitution patternComplex mechanism, potential for side products
Combes 4-Bromoaniline, β-DiketoneStrong Acid (H₂SO₄, PPA)2,4-Disubstituted 6-BromoquinolineGood for specific 2,4-substitutionRequires β-diketone, harsh acidic conditions
Pd-Catalyzed o,p-Dihaloaniline, Coupling PartnerPd Catalyst, Ligand, BaseVariably Substituted BromoquinolineMild conditions, high functional group tolerance, novel regioselectivityRequires catalyst, more expensive reagents, multi-step precursor synthesis

IV. Detailed Experimental Protocols

Safety Precaution: These reactions should be performed by trained chemists in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The Skraup reaction is notoriously exothermic and can become violent if not controlled; perform it behind a blast shield.

Protocol 1: Skraup Synthesis of 6-Bromoquinoline

[6] This protocol is adapted from established procedures for the Skraup reaction.

Materials:
  • 4-Bromoaniline (17.2 g, 0.1 mol)

  • Anhydrous Glycerol (27.6 g, 0.3 mol)

  • Arsenic Pentoxide (As₂O₅) (15.0 g, 0.065 mol) or Nitrobenzene (12.3 g, 0.1 mol)

  • Concentrated Sulfuric Acid (H₂SO₄) (30 mL, ~0.55 mol)

  • Sodium Hydroxide (NaOH) solution (30% w/v)

  • Toluene or Dichloromethane for extraction

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:
  • 1 L three-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Dropping funnel

  • Heating mantle with temperature controller

  • Steam distillation apparatus

  • Separatory funnel

Procedure:
  • Setup: Assemble the 1 L flask with the mechanical stirrer, reflux condenser, and dropping funnel. Place the apparatus in a heating mantle within a fume hood and behind a blast shield.

  • Initial Charge: To the flask, add 4-bromoaniline (17.2 g) and the oxidizing agent (arsenic pentoxide or nitrobenzene).

  • Acid Addition: Begin stirring the mixture and slowly add concentrated sulfuric acid (30 mL) through the dropping funnel over 30-45 minutes. The mixture will heat up; use an ice bath to maintain the temperature below 100 °C if necessary.

  • Glycerol Addition: Heat the mixture to approximately 120 °C. Once the temperature is stable, add anhydrous glycerol (27.6 g) dropwise from the funnel over about 90 minutes. The reaction is exothermic; control the addition rate to maintain a steady reflux and a temperature of 130-140 °C.

  • Reaction Completion: After the glycerol addition is complete, continue heating and stirring the mixture at 140-150 °C for an additional 3-4 hours.

  • Work-up (Quenching): Allow the reaction mixture to cool to below 100 °C. Cautiously, pour the mixture into 500 mL of cold water with stirring.

  • Neutralization: Carefully neutralize the acidic solution by slowly adding 30% NaOH solution until it is strongly alkaline (pH > 10). This step will generate significant heat; perform it in an ice bath.

  • Isolation (Steam Distillation): Set up the apparatus for steam distillation. Steam distill the alkaline mixture until no more oily product is collected in the distillate. The 6-bromoquinoline will co-distill with water.

  • Extraction: Collect the distillate in a separatory funnel. Extract the aqueous layer three times with 100 mL portions of toluene or dichloromethane.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude 6-bromoquinoline.

  • Purification: Purify the crude product by vacuum distillation to obtain pure 6-bromoquinoline.

V. Applications in Drug Development & Research

The synthesis of 6-bromoquinoline is not merely an academic exercise. The resulting molecule is a valuable intermediate in the development of new chemical entities. The C6-bromo substituent is a prime site for modification.

  • Anticancer Agents: Many quinoline derivatives exhibit potent anticancer activity. [1][10][11]The bromo-group can be replaced with various pharmacophores via cross-coupling to explore structure-activity relationships (SAR) against targets like tyrosine kinases or topoisomerases. [10][12]* Antimalarial Drugs: The quinoline core is famous for its role in antimalarial drugs like chloroquine. [2][4]The ability to functionalize the 6-position allows for the synthesis of novel analogs to combat drug-resistant malaria strains. [10]* Materials Science: The rigid, planar structure of the quinoline ring makes it a useful component in organic electronics, such as in the creation of dyes and organic light-emitting diodes (OLEDs). [2]The bromine atom allows for the attachment of other conjugated systems to tune the material's electronic and optical properties.

References

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.).
  • synthesis of quinoline derivatives and its applications. (2020, April 20). Slideshare.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
  • Gao, Y., et al. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(21), 8315–8318. [Link]
  • Doebner–Miller reaction. (n.d.). In Wikipedia.
  • Advanced Quinoline Synthesis Techniques: From Classic to Modern MCRs. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Doebner-Miller Reaction. (n.d.). SynArchive.
  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal.
  • Wang, X., et al. (2023).
  • Gao, Y., et al. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 71(21), 8315-8318. [Link]
  • Manske, R. H. F. (1942). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-99. [Link]
  • Eisch, J. J., & Sanchez, R. (1986). Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. Cyclization of .alpha.,.beta.-unsaturated anils to 1,2-dihydroquinolines via 1,3-diazetidinium ion intermediates. The Journal of Organic Chemistry, 51(10), 1848–1856. [Link]
  • Acar, Ç., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
  • Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. (2021). RSC Advances, 11(42), 26167-26189. [Link]
  • Friedländer synthesis. (n.d.). In Wikipedia.
  • Manske, R. H. F. (1942). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-99. [Link]
  • Environmentally Benign Approaches towards the Synthesis of Quinolines. (2018). Current Green Chemistry, 5(2), 74-90. [Link]
  • Asif, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(41), 24451-24479. [Link]
  • Combes quinoline synthesis. (n.d.). In Wikipedia.
  • Advances in polymer based Friedlander quinoline synthesis. (2017). European Polymer Journal, 93, 629-653. [Link]
  • Cheng, C.-C., & Yan, S.-J. (2004). The Friedländer Synthesis of Quinolines. Organic Reactions, 28(2), 37-201. [Link]
  • Parsons, A. T., & Johnson, J. S. (2014). Palladium-Catalyzed Synthesis of Quinolines From Cyclopropanols. Synfacts, 10(12), 1269. [Link]
  • Cacchi, S., & Fabrizi, G. (2011). Palladium-Catalysed Synthesis and Transformation of Quinolones. Current Organic Chemistry, 15(21), 3731-3751. [Link]
  • Combes Quinoline Synthesis. (n.d.).
  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (2019). Letters in Drug Design & Discovery, 16(10), 1145-1156. [Link]
  • Li, J. J. (2005). Palladium in Quinoline Synthesis. In Palladium in Heterocyclic Chemistry (pp. 269-297). Elsevier. [Link]
  • Ayub, K., et al. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
  • Combes Quinoline Synthesis. (2020). Scite.
  • Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(29), 18751-18783. [Link]
  • Doebner reaction. (n.d.). In Wikipedia.
  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). Journal of Heterocyclic Chemistry, 54(4), 2133-2150. [Link]
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry, 39(4), 859-875. [Link]
  • The Broad Applications of Quinoline Derivatives: From Pharmaceuticals to Materials. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

Sources

Application Notes & Protocols: The Medicinal Chemistry of 6-Bromo-4-hydroxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of natural products and synthetic compounds with significant pharmacological activities.[1][2] Within this vast chemical space, 6-Bromo-4-hydroxyquinoline-3-carboxylic acid emerges as a particularly valuable building block. Its strategically placed functional groups—the bromine atom, the hydroxyl group, and the carboxylic acid—offer multiple points for chemical modification, enabling the systematic exploration of structure-activity relationships (SAR) and the development of potent and selective therapeutic agents.[3][4]

This guide provides an in-depth exploration of the applications of the this compound scaffold, focusing on its utility in the design and synthesis of novel anticancer, antiviral, and antibacterial agents. We will delve into the underlying mechanisms of action, present detailed experimental protocols for biological evaluation, and offer insights into the causality behind key experimental choices.

The Synthetic Keystone: Accessing the Scaffold

The utility of this compound begins with its synthesis. A common and effective method involves the Gould-Jacobs reaction, starting from a substituted aniline. In this case, 4-bromoaniline is the logical precursor.

A generalized synthetic approach is as follows:

  • Condensation: 4-bromoaniline is reacted with diethyl ethoxymethylenemalonate (EMME). This step forms an enamine intermediate.

  • Cyclization: The intermediate is heated to high temperatures (typically in a high-boiling solvent like diphenyl ether) to induce thermal cyclization, yielding the ethyl ester of the quinoline core.[5]

  • Hydrolysis: The resulting ethyl ester (Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate) is then hydrolyzed, typically under basic conditions (e.g., refluxing with potassium hydroxide), to afford the final this compound.[5]

The bromine atom at the 6-position is crucial as it not only influences the electronic properties of the ring system but also serves as a handle for further diversification, for instance, through cross-coupling reactions like the Suzuki coupling.[5]

General Synthesis Workflow

cluster_synthesis Synthetic Pathway A 4-Bromoaniline C Condensation Reaction A->C B Diethyl Ethoxymethylenemalonate (EMME) B->C D Intermediate Adduct C->D E Thermal Cyclization D->E F Ethyl 6-Bromo-4-hydroxyquinoline-3-carboxylate E->F G Base Hydrolysis (e.g., KOH) F->G H This compound G->H

Caption: Generalized workflow for the synthesis of the target scaffold.

Application in Oncology: A Scaffold for Antiproliferative Agents

Quinoline-3-carboxylic acid derivatives have demonstrated significant potential as antiproliferative agents, exhibiting cytotoxicity against various cancer cell lines, including breast (MCF-7), cervical (HeLa), and colon cancer cells.[6][7] The core scaffold is believed to exert its effects through multiple mechanisms, making it a versatile starting point for anticancer drug design.

Mechanism of Action: Protein Kinase CK2 Inhibition

One of the key targets for quinoline-based anticancer agents is Protein Kinase CK2 (formerly Casein Kinase II).[8] CK2 is a serine/threonine kinase that is frequently overexpressed in cancer cells. It plays a critical role in promoting cell growth and proliferation while suppressing apoptosis. By inhibiting CK2, derivatives of this compound can disrupt these pro-survival signals, leading to cell cycle arrest and programmed cell death.

cluster_pathway CK2 Signaling Pathway in Cancer CK2 Protein Kinase CK2 Proliferation Cell Proliferation & Growth CK2->Proliferation Apoptosis Apoptosis (Cell Death) CK2->Apoptosis Inhibits Inhibitor 6-Bromo-4-hydroxyquinoline-3- carboxylic acid Derivative Inhibitor->CK2 Blocks

Caption: Inhibition of the pro-survival CK2 signaling pathway.

Protocol 1: In Vitro Antiproliferative MTT Assay

This protocol details a standard method for assessing the cytotoxicity of synthesized compounds against a cancer cell line. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Causality: The choice of DMSO as a solvent is due to its ability to dissolve a wide range of organic compounds while being relatively non-toxic to cells at low concentrations (<0.5%). The 48-72 hour incubation period allows for multiple cell doubling times, ensuring that the compound's effect on proliferation can be accurately observed.[9]

Workflow Diagram

cluster_protocol MTT Assay Workflow A 1. Seed cancer cells in a 96-well plate B 2. Incubate for 24h to allow attachment A->B C 3. Treat cells with serial dilutions of test compound B->C D 4. Incubate for 48-72 hours C->D E 5. Add MTT reagent to each well D->E F 6. Incubate for 4 hours (Formation of formazan crystals) E->F G 7. Solubilize crystals with DMSO or other solvent F->G H 8. Read absorbance at ~570 nm G->H I 9. Calculate IC50 values H->I

Caption: Step-by-step workflow for the MTT cell viability assay.[9]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C with 5% CO₂ for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO, same percentage as the highest compound concentration) and a positive control (e.g., Doxorubicin).[9]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Plot the percentage of cell viability versus the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value.

Hypothetical Data Summary

Compound DerivativeModificationMCF-7 IC₅₀ (µM)HCT116 IC₅₀ (µM)
Parent Scaffold->100>100
Derivative AN1-methyl25.432.1
Derivative BC2-phenyl15.819.5
Derivative CAmide at C38.211.7

Application in Virology: Targeting Viral Enzymes

The quinoline scaffold has been successfully exploited to develop potent antiviral agents. A notable example is the development of HIV-1 integrase inhibitors, where the quinoline-3-carboxylic acid core serves as a bioisostere for the diketo acid (DKA) pharmacophore.[10] This core is essential for chelating divalent metal ions (Mg²⁺) in the enzyme's active site.

Mechanism of Action: HIV-1 Integrase Inhibition

HIV-1 integrase is a crucial enzyme that catalyzes the insertion of the viral DNA into the host cell's genome, a step required for viral replication.[10] Quinolone-3-carboxylic acid derivatives function as integrase strand transfer inhibitors (INSTIs). They occupy the active site and chelate the Mg²⁺ ions, preventing the catalytic process and effectively halting the viral life cycle.

cluster_hiv HIV-1 Replication Cycle & Integrase Inhibition A Viral RNA B Reverse Transcription A->B C Viral DNA B->C E Integration into Host DNA C:s->E:n Catalyzed by Integrase D Integrase Enzyme F Provirus Formation E->F G Replication F->G Inhibitor Quinolone-3-Carboxylic Acid Derivative (INSTI) Inhibitor->D Blocks

Caption: Blocking the critical integration step in the HIV-1 life cycle.

Protocol 2: In Vitro Antiviral Assay (General Plaque Reduction)

This protocol is a gold-standard method for quantifying the ability of a compound to inhibit viral replication, in this case, for a lytic virus like Vaccinia virus, against which quinazolinone derivatives (structurally related to quinolines) have shown activity.[11]

Causality: The use of a semi-solid overlay (like methylcellulose) is critical. It restricts the spread of progeny virions to adjacent cells, resulting in the formation of localized, countable zones of cell death called plaques. The reduction in the number or size of these plaques directly correlates with the compound's antiviral activity.

Step-by-Step Methodology:

  • Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., Vero cells) in 6-well plates and incubate until they reach 95-100% confluency.

  • Virus Dilution: Prepare serial dilutions of the virus stock in a serum-free medium to achieve a concentration that yields 50-100 plaques per well.

  • Infection: Remove the culture medium from the cells. Inoculate the cells with the diluted virus and incubate for 1 hour at 37°C to allow for viral adsorption.

  • Compound Treatment: During the adsorption period, prepare various concentrations of the test compound in a 2% methylcellulose overlay medium.

  • Overlay Application: After incubation, remove the virus inoculum and gently add 2 mL of the compound-containing methylcellulose overlay to each well.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for a period sufficient for plaque formation (e.g., 2-3 days).

  • Plaque Visualization: Remove the overlay and stain the cell monolayer with a crystal violet solution to visualize and count the plaques.

  • Analysis: Count the number of plaques for each compound concentration and calculate the EC₅₀ (the concentration that inhibits plaque formation by 50%).

Application in Bacteriology: Targeting Bacterial DNA Synthesis

The quinoline core is the foundation of the highly successful fluoroquinolone class of antibiotics.[12] These agents are broad-spectrum bactericidal drugs that act by inhibiting essential enzymes involved in bacterial DNA replication.

Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

Bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV are critical enzymes that manage the topology of bacterial DNA during replication.[1] DNA gyrase introduces negative supercoils into the DNA, while topoisomerase IV is primarily involved in decatenating replicated daughter chromosomes. Quinolone derivatives bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme in place. This leads to breaks in the bacterial chromosome and ultimately triggers cell death.[1]

cluster_bacteria Bacterial DNA Replication DNA Bacterial Chromosome Rep Replication Fork DNA->Rep Gyrase DNA Gyrase (Relieves supercoiling) Rep->Gyrase creates positive supercoils TopoIV Topoisomerase IV (Decatenates chromosomes) Rep->TopoIV results in catenated DNA Death Bacterial Cell Death Gyrase->Death TopoIV->Death Inhibitor 6-Bromo-4-hydroxyquinoline-3- carboxylic acid Derivative Inhibitor->Gyrase Inhibitor->TopoIV

Sources

Introduction: The Analytical Imperative for Quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of Quinoline Compounds

Quinoline, a heterocyclic aromatic organic compound, and its derivatives are foundational scaffolds in medicinal chemistry and materials science.[1] They are integral to a wide array of pharmaceuticals, including antimalarial agents like quinine and chloroquine, as well as compounds with anticancer, antibacterial, and antifungal properties.[1][2] The specific biological activity of a quinoline derivative is profoundly influenced by the nature and position of its substituents on the bicyclic ring system.[3] This structural sensitivity necessitates rigorous and precise analytical characterization to ensure purity, confirm identity, and establish structure-activity relationships, which are critical for drug development, quality control, and regulatory compliance.[4][5]

This comprehensive guide provides detailed application notes and protocols for the primary analytical techniques used to characterize quinoline compounds. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into not just the "how" but the "why" of methodological choices.

Chromatographic Separation: The Foundation of Analysis

Chromatography is the cornerstone of quinoline analysis, enabling the separation of target analytes from complex matrices, including biological fluids, environmental samples, and reaction mixtures.[6] The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is dictated primarily by the volatility and thermal stability of the quinoline derivative.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most prevalent technique for the analysis of quinoline compounds, particularly for non-volatile or thermally labile derivatives.[6] It offers high sensitivity and selectivity for quantifying quinolines in various matrices.[6]

Causality of Method Design:

  • Stationary Phase: Reversed-phase columns, such as C18, are the standard choice. The nonpolar stationary phase effectively retains the aromatic quinoline ring via hydrophobic interactions, allowing for separation based on polarity differences among derivatives.[7] For more basic quinolines, mixed-mode columns that incorporate cation-exchange functionalities can significantly improve retention and peak shape compared to standard C18 columns.[8]

  • Mobile Phase: A typical mobile phase consists of a mixture of water (often buffered) and an organic solvent like acetonitrile or methanol.[7] Gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to resolve complex mixtures of quinolines with varying polarities.[7][9] The buffer (e.g., phosphoric acid, ammonium formate) is crucial for controlling the ionization state of acidic or basic functional groups on the quinoline derivatives, which ensures consistent retention times and symmetrical peaks.[7][8]

  • Detection: UV-Vis detectors are commonly used, as the conjugated aromatic system of the quinoline ring absorbs strongly in the UV region.[10] A photodiode array (DAD) detector can provide spectral information, aiding in peak identification and purity assessment.[9]

Protocol: Quantification of Quinoline-2-carboxylic Acid in a Process Sample

This protocol is adapted for the quantification of a key quinoline intermediate, demonstrating a typical reversed-phase HPLC-UV workflow.[7]

1. Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector.[7]

  • C18 Reversed-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[7]

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Phosphoric acid (analytical grade), Ultrapure water.[7]

2. Chromatographic Conditions:

ParameterCondition
Column C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm)[7]
Mobile Phase A 0.1% Phosphoric acid in Water[7]
Mobile Phase B Acetonitrile[7]
Gradient Elution 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-13 min: 90-10% B; 13-15 min: 10% B[7]
Flow Rate 1.0 mL/min[7]
Injection Volume 10 µL[7]
Column Temperature 30 °C[7]
Detection UV at 289 nm[7]

3. Sample and Standard Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of Quinoline-2-carboxylic acid reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.[7]

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: Accurately weigh the process sample. Transfer to a volumetric flask, add methanol to approximately 70% of the volume, and sonicate for 15 minutes to ensure complete dissolution.[7] Cool to room temperature, dilute to the final volume with methanol, and filter through a 0.45 µm syringe filter into an HPLC vial.[7]

4. Analysis and Quantification:

  • Inject the prepared standards and samples.

  • Construct a calibration curve by plotting the peak area against the concentration of the working standards.

  • Determine the concentration of Quinoline-2-carboxylic acid in the sample by interpolating its peak area from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of volatile and semi-volatile quinoline compounds.[11] It combines the high separation efficiency of GC with the definitive identification capabilities of MS.

Causality of Method Design:

  • Extraction: An appropriate extraction solvent is critical. Toluene is effective for extracting quinoline from textile matrices, for example.[11] Ultrasonic extraction is often used to enhance the efficiency by using cavitation effects to improve solvent penetration into the sample matrix.[11]

  • Column: A non-polar or mid-polar capillary column, such as a DB-5MS (5% phenyl-methylpolysiloxane), is typically used. This stationary phase separates compounds primarily based on their boiling points and, to a lesser extent, their polarity.

  • Temperature Program: A programmed temperature ramp is essential. It starts at a lower temperature to focus analytes at the head of the column and then gradually increases to elute compounds in order of their boiling points, ensuring sharp peaks and good resolution.[6]

Protocol: Determination of Quinoline in Textiles by GC-MS

This protocol provides a method for detecting quinoline in consumer textiles, a critical analysis for regulatory compliance.[11]

1. Instrumentation and Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[6]

  • Column: DB-5MS (30 m × 0.25 mm × 0.5 μm) or equivalent.[6]

  • Reagents: Toluene (analytical grade), Quinoline reference standard.

2. GC-MS Conditions:

ParameterCondition
Injector Temperature 250 °C
Carrier Gas Helium, constant flow
Oven Program Initial: 90°C, hold 2 min. Ramp: 20°C/min to 260°C. Hold: 3 min at 260°C.[6]
Ion Source Temp. 230 °C
MS Scan Range 45-500 Da
Ionization Mode Electron Ionization (EI) at 70 eV

3. Sample and Standard Preparation:

  • Sample Preparation: Cut 1.0 g of the textile sample into small pieces (~5mm x 5mm). Place into an extraction vessel and add 10 mL of toluene.[11]

  • Extraction: Perform ultrasonic extraction for 30 minutes at 40°C.[11] Expert Insight: The temperature is kept moderate (40°C) because higher temperatures can decrease extraction efficiency due to the increased volatilization of quinoline.[11]

  • Filtration: Allow the extract to cool, then filter through a 0.45 µm filter membrane prior to GC-MS analysis.[11]

  • Calibration: Prepare a series of quinoline standards in toluene (e.g., 0.1 to 1.0 mg/L) for calibration.

4. Analysis:

  • Inject the prepared sample extract and standards into the GC-MS.

  • Identify quinoline in the sample by comparing its retention time and mass spectrum with the reference standard. The mass spectrum obtained via EI provides a reproducible fragmentation pattern that serves as a chemical fingerprint.[12][13]

Spectroscopic Techniques: Unveiling the Structure

While chromatography separates, spectroscopy elucidates the structure. Mass spectrometry, NMR, and UV-Vis spectroscopy each provide unique and complementary pieces of the structural puzzle.

Mass Spectrometry (MS) for Structural Elucidation

MS is indispensable for determining the molecular weight and obtaining structural information through fragmentation analysis.[14] Hyphenated techniques like LC-MS and GC-MS are the industry standard.[15]

Causality of Method Design:

  • Ionization: Electrospray ionization (ESI) is a "soft" technique commonly used in LC-MS that typically keeps the molecule intact, yielding a protonated molecule [M+H]+.[14][16] This is crucial for determining the molecular weight. Electron ionization (EI), used in GC-MS, is a "hard" technique that causes extensive fragmentation, providing a detailed fingerprint for library matching and structural analysis.[14][16]

  • Tandem MS (MS/MS): Product ion scan experiments (MS/MS) are used to confirm the presence of the quinoline core.[14][16] The [M+H]+ ion is selected and fragmented, and the resulting pattern provides valuable clues about the positions and types of substituents.[14][16] For example, fragmentation can help distinguish between isomers with the same empirical formula but different functionalities.[14][16]

Workflow: Structural Confirmation of a Quinoline Alkaloid

cluster_LC LC Separation cluster_MS1 MS Scan (Full Scan) cluster_MS2 MS/MS Scan (Product Ion) LC_Separation HPLC separates alkaloid from matrix MS1 ESI-MS detects protonated molecule [M+H]+ LC_Separation->MS1 Eluent Transfer MW Molecular Weight Determined MS1->MW MS2 [M+H]+ ion is isolated and fragmented (CID) MS1->MS2 Precursor Ion Selection Frag Fragmentation Pattern Generated MS2->Frag Struct Structural Confirmation (e.g., quinoline core, substituent position) Frag->Struct

Caption: LC-MS/MS workflow for quinoline alkaloid identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous elucidation of molecular structure.[3] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

Causality of Method Design:

  • ¹H NMR: Provides key information on the number of different types of protons, their electronic environment (chemical shift), neighboring protons (splitting patterns), and relative numbers (integration).[3] For quinolines, the aromatic region (typically 7.0-9.0 ppm) is complex, and substituent effects cause predictable shifts that help determine their position.[17]

  • ¹³C NMR: Reveals the number of chemically distinct carbon atoms. Proton-decoupled spectra are standard, simplifying the spectrum to single lines for each carbon, which is necessary due to the low natural abundance of ¹³C.[17]

  • 2D NMR (e.g., COSY, HMQC): When 1D spectra are insufficient for a complete assignment, 2D techniques are used. COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to map out the connectivity within the spin systems of the quinoline rings.[18]

Protocol: General Procedure for NMR Analysis of a Quinoline Derivative

This protocol provides a standard approach for preparing and analyzing a novel quinoline compound.[17]

1. Sample Preparation:

  • Weigh 5-10 mg of the purified quinoline derivative.

  • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and its signals do not obscure analyte peaks.

  • Cap the tube and invert several times to ensure homogeneity.[17]

2. NMR Acquisition:

  • Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H Spectrum Acquisition: Acquire the spectrum using a standard pulse sequence. The number of scans can be low (e.g., 8-16) due to the high sensitivity of the ¹H nucleus.

  • ¹³C Spectrum Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.[17] A significantly larger number of scans and a longer acquisition time are required compared to ¹H NMR.[17]

  • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish detailed connectivity.

3. Data Processing and Analysis:

  • Process the raw data (Free Induction Decay) using Fourier transformation, followed by phasing and baseline correction.

  • Analyze the spectra to determine chemical shifts, coupling constants, and integrations to elucidate the final structure.[17]

Comparative ¹H NMR Data for Quinoline and 2-Chloroquinoline

ProtonQuinoline Chemical Shift (δ, ppm)2-Chloroquinoline Chemical Shift (δ, ppm)
H2 8.89-
H3 7.387.45
H4 8.128.05
H5 7.757.89
H6 7.527.63
H7 7.657.78
H8 8.088.21

Data adapted from reference literature and serves as a representative example.[17] The table illustrates how a substituent (chlorine at the 2-position) induces notable shifts, particularly for protons in the pyridine ring, which is a key principle in spectral interpretation.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a straightforward and rapid technique used for quantitative analysis and for gaining insights into the electronic structure of quinoline compounds.[19] The absorption bands are due to π-π* and n-π* electronic transitions within the conjugated aromatic system.[10] The position (λ_max) and intensity of these bands are sensitive to the substitution pattern and the solvent used.[20]

Protocol: UV-Vis Spectral Acquisition

1. Sample Preparation:

  • Prepare a stock solution of the quinoline compound in a suitable UV-grade solvent (e.g., methanol, ethanol, hexane).

  • Dilute the stock solution to a final concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.1-1.0 AU). A common concentration is 1 x 10⁻⁵ M.[20]

2. Measurement:

  • Use a dual-beam UV-Vis spectrophotometer.

  • Fill a quartz cuvette with the pure solvent to serve as a blank and record a baseline.

  • Fill a matched cuvette with the sample solution and record the absorption spectrum, typically over a range of 200-400 nm.[21]

Expert Insight: The choice of solvent can have a remarkable effect on the spectrum (solvatochromism).[20] Running spectra in solvents of different polarities (e.g., hexane vs. methanol) can provide information about the nature of the electronic transitions.[20]

A Synergistic Approach: Data Cross-Validation

No single technique provides all the necessary information. A robust characterization relies on the synergistic use of multiple analytical methods.[22] Cross-validation, the process of comparing data from two or more distinct methods, is essential to ensure data integrity, accuracy, and reliability—a cornerstone of regulatory submissions and sound scientific research.[22]

cluster_Data Analytical Data Inputs cluster_Validation Cross-Validation & Elucidation cluster_Output Final Characterization HPLC HPLC/GC (Purity, Rt) CrossVal Data Integration & Cross-Validation HPLC->CrossVal MS MS/MS (Molecular Weight, Fragmentation) MS->CrossVal NMR 1D/2D NMR (Connectivity, Stereochemistry) NMR->CrossVal UV UV-Vis (Conjugation, λmax) UV->CrossVal FinalStruct Unambiguous Structure & Purity Report CrossVal->FinalStruct

Caption: Logical workflow for comprehensive characterization via data cross-validation.

Example of Cross-Validation:

  • Purity: An impurity is detected by HPLC as a small peak. LC-MS is then used to obtain its molecular weight, and if the concentration is sufficient, the fraction can be collected for NMR analysis to identify its structure. This confirms whether it is an isomer, a starting material, or an unexpected byproduct.

  • Identity: NMR provides a proposed structure. The molecular formula derived from this structure must match the exact mass determined by high-resolution mass spectrometry (HRMS). The fragmentation pattern from MS/MS must also be consistent with the proposed structure.

By integrating these powerful analytical techniques, researchers can confidently and comprehensively characterize quinoline compounds, accelerating the journey from discovery to application.

References

  • Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Mass Spectrometry.
  • Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. ResearchGate.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Analytical Determination of Quinoline Compounds. BenchChem.
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinoline-2-carboxylic Acid. BenchChem.
  • BenchChem. (2025). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. BenchChem.
  • SIELC Technologies. HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. SIELC Technologies.
  • SIELC Technologies. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. SIELC Technologies.
  • BenchChem. (2025). Application Note: 1H NMR Characterization of Substituted Quinolines. BenchChem.
  • JASE, H. (2025). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate.
  • Saavedra, L., et al. (2025). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate.
  • Al-Majedy, Y. K. (2020). Mass spectra analysis of quinoline alkaloids detected in Sauuda. ResearchGate.
  • Dos Santos, G., et al. (2017). Theoretical-Experimental Photophysical Investigations of the Solvent Effect on the Properties of Green- and Blue-Light-Emitting Quinoline Derivatives. ResearchGate.
  • BenchChem Technical Support Team. (2025). Cross-Validation of Analytical Data for Quinoline Derivatives: A Comparative Guide. BenchChem.
  • D'Anna, F., et al. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. MDPI.
  • Deng, X., et al. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. PubMed.
  • Kariper, İ. A. (Year N/A). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.
  • Kantar, C., et al. (Year N/A). UV–Vis spectra of quinoline‐fused both non‐peripheral and peripheral... ResearchGate.
  • Anonymous. (Year N/A). Hyphenated Techniques and Their Applications in Natural Products Analysis. Springer.
  • Anonymous. (Year N/A). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. IJFMR.
  • Anonymous. (Year N/A). Vibrational spectroscopic study of some quinoline derivatives. ResearchGate.
  • Anonymous. (Year N/A). Hyphenated Techniques for the Analysis of Mixtures. Source N/A.
  • Fu, K., et al. (2022). Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. ResearchGate.
  • Deb, A. (Year N/A). Introduction to hyphenated techniques and their applications in pharmacy. PMC - NIH.
  • Restek. (Year N/A). Quinoline: CAS # 91-22-5 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. EZGC Method Translator.
  • Harris, M. (Year N/A). Hyphenated Techniques: Combining Mass Spectrometry with Separation. Source N/A.
  • HPC Standards. (Year N/A). High-Purity Quinoline Reference Materials for Accurate Analysis. HPC Standards.
  • BenchChem. (2025). Application Note: Purity Assessment of Synthesized Quinoline Compounds using LC-MS Analysis. BenchChem.
  • Anonymous. (2019). Review of Quinoline Derivatives. Jetir.Org.

Sources

Unambiguous Structural Elucidation of Bromoquinolines: An Application Note on Advanced NMR and Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the structural characterization of bromoquinolines, a critical class of heterocyclic compounds in pharmaceutical and materials science research. We delve into the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to achieve unambiguous structural assignment. This document moves beyond standard protocols to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Detailed, step-by-step methodologies for 1D and 2D NMR, alongside high-resolution mass spectrometry, are presented to form a self-validating system for the analysis of these halogenated heterocycles.

Introduction: The Significance of Bromoquinolines and the Need for Rigorous Analysis

Bromoquinolines serve as versatile building blocks in the synthesis of a wide array of biologically active molecules and functional materials. The precise position of the bromine substituent on the quinoline scaffold profoundly influences the molecule's chemical reactivity, physical properties, and biological activity. Therefore, unequivocal structural confirmation is a prerequisite for meaningful structure-activity relationship (SAR) studies and the advancement of drug discovery programs.[1]

NMR spectroscopy and Mass Spectrometry stand as the cornerstones of modern organic structural analysis. While NMR provides an intricate map of the carbon-hydrogen framework and atom connectivity, MS delivers precise molecular weight information and elemental composition.[2] The presence of bromine, with its characteristic isotopic signature, makes mass spectrometry a particularly powerful tool for confirming the presence and number of bromine atoms in a molecule. This guide will demonstrate how the strategic integration of these two techniques provides a robust and efficient workflow for the complete characterization of bromoquinoline isomers.

Strategic Workflow for Bromoquinoline Analysis

A logical and systematic approach is crucial for the efficient and accurate analysis of bromoquinolines. The following workflow outlines the key stages, from initial sample handling to final structural confirmation.

Bromoquinoline Analysis Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_analysis Data Integration & Elucidation Prep Sample Weighing & Dissolution MS_Screen Initial MS Screen (LC-MS) Prep->MS_Screen H1_NMR 1H NMR - Proton Environment - Coupling Prep->H1_NMR HRMS High-Resolution MS (HRMS) - Accurate Mass - Isotopic Pattern MS_Screen->HRMS Confirm MW & Formula Integrate Integrate MS & NMR Data HRMS->Integrate C13_NMR 13C NMR - Carbon Skeleton TwoD_NMR 2D NMR (COSY, HSQC, HMBC) - Connectivity - Isomer Differentiation TwoD_NMR->Integrate Structure Final Structure Confirmation Integrate->Structure

Caption: Logical workflow for the structural elucidation of bromoquinolines.

Mass Spectrometry: Confirming Molecular Formula and Bromine Presence

Mass spectrometry is the initial and indispensable step for confirming the molecular weight and elemental formula of a synthesized or isolated bromoquinoline. The presence of bromine is readily identified by its two stable isotopes, 79Br and 81Br, which have a near 1:1 natural abundance.[3] This results in a characteristic M and M+2 isotopic pattern in the mass spectrum for compounds containing a single bromine atom.

Ionization Techniques: ESI vs. APCI

The choice of ionization technique is critical and depends on the polarity and thermal stability of the analyte.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and moderately polar bromoquinolines that can be readily protonated or deprotonated in solution.[4] It is particularly well-suited for coupling with liquid chromatography (LC-MS).[4] Under typical positive ion mode conditions, a bromoquinoline will be observed as the protonated molecule, [M+H]+.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar, thermally stable bromoquinolines that may not ionize efficiently by ESI.[5][6][7] The sample is vaporized at high temperature before being ionized by a corona discharge.[8] This technique is also compatible with LC-MS and is less susceptible to matrix effects than ESI.[5]

High-Resolution Mass Spectrometry (HRMS) for Unambiguous Formula Determination

While nominal mass data can suggest a molecular formula, only HRMS can provide the accuracy required for unambiguous elemental composition. By measuring the mass-to-charge ratio (m/z) to four or five decimal places, HRMS allows for the calculation of a unique elemental formula, thereby confirming the presence of bromine, carbon, hydrogen, and nitrogen atoms.

Protocol 1: HRMS Analysis of a Bromoquinoline
  • Sample Preparation: Prepare a dilute solution of the bromoquinoline sample (approximately 1-10 µg/mL) in a suitable solvent such as acetonitrile or methanol, often with the addition of 0.1% formic acid to promote protonation for positive ion mode.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an LC system.

  • Ionization: Select either ESI or APCI based on the analyte's properties. For a general screening approach, ESI is often the first choice.

  • Data Acquisition: Acquire the mass spectrum in full scan mode over a relevant m/z range (e.g., 100-500 Da).

  • Data Analysis:

    • Identify the molecular ion cluster. For a monobrominated quinoline, look for two peaks of nearly equal intensity separated by approximately 2 Da.

    • Determine the accurate mass of the monoisotopic peak (the peak containing 12C, 1H, 14N, and 79Br).

    • Use the instrument's software to calculate the elemental composition based on the accurate mass. The calculated formula should match the expected formula for the bromoquinoline isomer.

Fragmentation Patterns in Tandem MS (MS/MS)

Tandem mass spectrometry (MS/MS) can provide further structural information by inducing fragmentation of the molecular ion. The fragmentation pattern can sometimes help in differentiating isomers, although this is often more reliably achieved with NMR. A common fragmentation pathway for quinoline-type structures involves the loss of the bromine atom, followed by further fragmentation of the quinoline ring system, such as the loss of HCN.[2][9]

Table 1: Expected HRMS Data and Isotopic Pattern for a Generic Bromoquinoline (C9H6BrN)

IonCalculated Monoisotopic Mass (Da)Observed Isotopic Pattern
[M]+• (for 79Br)206.9684~50.7%
[M+2]+• (for 81Br)208.9664~49.3%
[M-Br]+128.0500-

NMR Spectroscopy: The Key to Isomer Differentiation

While MS confirms the "what," NMR spectroscopy reveals the "where"—the precise arrangement of atoms within the molecule. For bromoquinolines, NMR is the definitive technique for identifying the specific isomer.

Sample Preparation for NMR

High-quality NMR spectra begin with proper sample preparation.

Protocol 2: NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the bromoquinoline sample for 1H NMR and 20-50 mg for 13C NMR.[10][11]

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent.[10] Deuterated chloroform (CDCl3) is a common choice for many organic compounds.[11] Ensure the sample is fully dissolved; gentle sonication may be used to aid dissolution.[10]

  • Filtering: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube.[12]

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added (δ = 0.00 ppm), although referencing to the residual solvent peak is more common (e.g., CDCl3 at δ 7.26 ppm for 1H and δ 77.16 ppm for 13C).[10][11]

1H NMR: Mapping the Proton Environment

The 1H NMR spectrum provides a wealth of information based on chemical shifts, coupling constants, and integration.

  • Chemical Shifts (δ): Protons on the quinoline ring typically resonate in the aromatic region (δ 7.0-9.0 ppm). The electronegative nitrogen atom deshields adjacent protons, particularly H-2 and H-8.[1] The position of the bromine atom will further influence the chemical shifts of nearby protons, providing crucial clues to its location.

  • Coupling Constants (J): Spin-spin coupling between protons provides connectivity information.

    • Ortho coupling (3JHH): ~7-9 Hz

    • Meta coupling (4JHH): ~1-3 Hz[13]

    • Para coupling (5JHH): ~0-1 Hz

By analyzing the splitting patterns (e.g., doublet, triplet, doublet of doublets) and the magnitude of the J-values, the relative positions of the protons on each ring can be determined.

13C NMR: Probing the Carbon Skeleton

The 13C NMR spectrum reveals the number of unique carbon environments. The chemical shifts are sensitive to the electronic environment, with carbons bonded to the electronegative nitrogen and bromine atoms showing distinct shifts.

A notable challenge in the 13C NMR of bromoquinolines is the effect of the bromine atom. Both 79Br and 81Br are quadrupolar nuclei, which can cause significant broadening of the signal for the directly attached carbon atom.[14] This broadening can sometimes make the C-Br signal difficult to observe.

Table 2: Typical 1H and 13C NMR Chemical Shift Ranges for Bromoquinolines (in CDCl3)

NucleusPositionTypical Chemical Shift (δ, ppm)Notes
1HH-2, H-48.0 - 9.0Deshielded by adjacent nitrogen.
H-37.2 - 8.0
H-5, H-6, H-7, H-87.5 - 8.2Shifts depend on bromine position.
13CC-2, C-4, C-8a145 - 155Affected by nitrogen.
C-Br115 - 125Can be broadened due to quadrupolar relaxation.
Other Aromatic C120 - 140

Note: These are approximate values and can vary based on the specific isomer and experimental conditions.[2][11]

Advanced 2D NMR Techniques for Unambiguous Assignment

For complex or ambiguous cases, 2D NMR is essential for definitive structural elucidation.[15][16]

2D_NMR_Techniques H1 1H Nucleus COSY COSY (Correlation Spectroscopy) H1->COSY 3JHH HSQC HSQC (Heteronuclear Single Quantum Coherence) H1->HSQC 1JCH HMBC HMBC (Heteronuclear Multiple Bond Correlation) H1->HMBC 2,3JCH C13 13C Nucleus HSQC->C13 HMBC->C13

Caption: Key 2D NMR experiments for bromoquinoline structure elucidation.

  • COSY (Correlation Spectroscopy): This experiment reveals which protons are spin-coupled to each other.[13][17] Cross-peaks in a COSY spectrum connect protons that are typically two or three bonds apart, allowing for the tracing of proton connectivity within the individual rings of the quinoline system.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached.[17] This is invaluable for assigning carbon resonances and for resolving overlapping proton signals by spreading them out in the carbon dimension.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful 2D NMR experiment for determining the overall structure. It shows correlations between protons and carbons that are two or three bonds away.[17] This allows for the connection of different spin systems (e.g., connecting the pyridine and benzene rings) and for placing the bromine substituent by observing long-range correlations from protons to the carbon bearing the bromine.

Protocol 3: Acquiring 2D NMR Spectra (General Guide)
  • Sample Preparation: Use a well-prepared, reasonably concentrated sample as described in Protocol 2.

  • Instrumentation: A high-field NMR spectrometer (≥400 MHz) is recommended for optimal resolution and sensitivity.[11]

  • 1D Spectra: Acquire and process high-quality 1D 1H and 13C spectra first to set the spectral widths for the 2D experiments.

  • 2D Acquisition (COSY Example):

    • Load a standard COSY pulse program.

    • Set the spectral width in both dimensions to encompass all proton signals.

    • Set the number of data points (e.g., 2048 in F2, 256-512 in F1).[13]

    • Set the number of scans per increment (e.g., 2-8) depending on the sample concentration.[13]

    • Start the acquisition.

  • Data Processing: After acquisition, perform a 2D Fourier transform with appropriate window functions (e.g., sine-bell) to improve spectral quality. Phase and baseline correct the spectrum.

  • Interpretation: Analyze the cross-peaks to establish proton-proton connectivities. Repeat for HSQC and HMBC to build a complete structural picture.

Conclusion: A Self-Validating Approach

The synergistic use of mass spectrometry and NMR spectroscopy provides a self-validating workflow for the unambiguous characterization of bromoquinolines. HRMS confirms the elemental formula and the presence of bromine with high certainty. Subsequently, a combination of 1D and 2D NMR experiments provides the definitive evidence for the specific substitution pattern, allowing for the confident differentiation between isomers. The protocols and insights detailed in this guide offer a robust foundation for researchers in drug development and chemical synthesis to ensure the scientific integrity of their work.[2]

References

  • ACS Publications. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education.
  • National Institutes of Health. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC.
  • ResearchGate. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • ResearchGate. (n.d.). 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top; starting material) and the coupling derivatives 13a–d.
  • UCSD SSPPS NMR Facility. (2016). Distinguishing chlorine and bromine by 1H-13C HSQC.
  • ResearchGate. (n.d.). ESI-MS spectra obtained of the aqueous phase of quinoline oxidation reaction.
  • ResearchGate. (n.d.). Figure 1. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2)....
  • Grokipedia. (n.d.). Atmospheric-pressure chemical ionization.
  • MDPI. (2022). Atmospheric-pressure Chemical Ionization. Encyclopedia.
  • ResearchGate. (n.d.). Atmospheric Pressure Photoionization Mass Spectrometry.
  • PubMed. (2008). Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives.
  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?.
  • SpectraBase. (n.d.). 4-Bromo-isoquinoline - Optional[13C NMR] - Chemical Shifts.
  • National MagLab. (n.d.). Atmospheric Pressure Chemical Ionization (APCI).
  • Wikipedia. (n.d.). Atmospheric-pressure chemical ionization.
  • Wikipedia. (n.d.). Electrospray ionization.
  • NMR Solutions. (n.d.). NMR sample preparation guidelines.
  • University of Durham. (n.d.). (Br) Bromine NMR.
  • BHU. (n.d.). 13C NMR spectroscopy • Chemical shift.
  • Dialnet. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education.
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts.
  • ResearchGate. (n.d.). Solid-State NMR Spectroscopy of the Quadrupolar Halogens: Chlorine-35/37, Bromine-79/81, and Iodine-127.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
  • Chemguide. (n.d.). mass spectra - fragmentation patterns.
  • Oxford Instruments. (2024). Bromine NMR on a benchtop.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • National Institutes of Health. (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC.
  • ResearchGate. (n.d.). LCMS-guided detection of halogenated natural compounds.
  • ResearchGate. (n.d.). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety.
  • Analytical Chemistry. (1962). Mass Spectrometric Analysis. Aliphatic Halogenated Compounds.
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • ResearchGate. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Chemistry Stack Exchange. (2015). Calculated 13C NMR Shifts of brominated Carbons.
  • Fiveable. (n.d.). Advanced NMR Techniques and Applications. Spectroscopy Class Notes.
  • ACS Publications. (n.d.). NMR Deconvolution: Quantitative Profiling of Isomeric Mixtures. Journal of Chemical Education.
  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds.
  • Chemistry LibreTexts. (2014). 5.2 Mass Spectrometry.

Sources

derivatization of 6-Bromo-4-hydroxyquinoline-3-carboxylic acid for biological assays

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Derivatization of 6-Bromo-4-hydroxyquinoline-3-carboxylic acid for Biological Assays

Introduction: The Quinoline Scaffold as a Cornerstone in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle, is celebrated in medicinal chemistry as a "privileged scaffold."[1][2] This distinction is earned by its recurrence in molecules exhibiting a vast array of biological activities, including anticancer, antibacterial, antiviral, and antimalarial properties.[2][3][4] Specifically, the 4-quinolone-3-carboxylic acid motif has been a cornerstone of antibacterial drug development for decades.[1][5] The compound this compound (BHQC) represents a versatile starting point for chemical exploration. Its structure is adorned with multiple functional groups—a carboxylic acid, a hydroxyl group, and a bromine atom—each serving as a reactive handle for derivatization.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of BHQC. We will delve into the causality behind experimental choices, provide robust, step-by-step protocols for synthesizing key derivatives, and outline methodologies for their subsequent biological evaluation. The goal is to empower researchers to unlock the therapeutic potential of this valuable scaffold.

Part 1: The "Why" - Chemical Rationale for Derivatization

The biological activity of a molecule is intrinsically linked to its physicochemical properties, such as solubility, lipophilicity (logP), metabolic stability, and its ability to interact with a biological target. The functional groups on the BHQC core offer prime opportunities for modification to fine-tune these properties.

  • The Carboxylic Acid (C3-COOH): This is the most common site for modification. Converting it to an ester can neutralize its negative charge at physiological pH, often increasing cell permeability and oral bioavailability. Transformation into an amide introduces new hydrogen bond donor/acceptor capabilities and provides a vector to append a wide variety of chemical moieties, enabling extensive exploration of the target's binding pocket.[6]

  • The Hydroxyl Group (C4-OH): This group exists in tautomeric equilibrium with its keto form (a 4-quinolone). Alkylation to form an ether can lock the molecule in one tautomeric form, alter its electronic profile, and introduce steric bulk that can influence target binding.

  • The Bromo Group (C6-Br): While the COOH and OH groups are ideal for initial library synthesis, the bromine atom is a powerful tool for late-stage diversification via modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of aryl, heteroaryl, or alkyl groups.

The following workflow illustrates the primary derivatization pathways from the BHQC core.

G cluster_0 Core Scaffold cluster_1 Primary Derivatization cluster_2 Biological Evaluation BHQC 6-Bromo-4-hydroxyquinoline- 3-carboxylic acid Ester Ester Derivatives BHQC->Ester Esterification (R-OH, H+ or Coupling Agent) Amide Amide Derivatives BHQC->Amide Amidation (R-NH2, Coupling Agent) Screening Primary Screening (e.g., Cytotoxicity, MIC) Ester->Screening Amide->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR

Caption: General workflow for derivatization of BHQC.

Part 2: Synthesis and Characterization Protocols

The following protocols are designed to be self-validating, with clear steps for synthesis, purification, and analytical confirmation.

Protocol 1: Synthesis of an Ethyl Ester Derivative via Fischer Esterification

This classic method utilizes an acid catalyst and an excess of alcohol to drive the equilibrium towards the ester product.[7]

Materials and Equipment:

  • This compound (BHQC)

  • Absolute Ethanol (EtOH), 200 proof

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask, suspend 2.68 g (10 mmol) of BHQC in 100 mL of absolute ethanol.

  • Acid Catalysis: While stirring, carefully add 1 mL of concentrated H₂SO₄ dropwise. Causality Note: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.

  • Reflux: Attach the reflux condenser and heat the mixture to reflux (approx. 80°C) using a heating mantle. Maintain reflux for 5-7 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Quenching: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 200 mL of ice-cold water.

  • Neutralization: Carefully add saturated NaHCO₃ solution to the aqueous mixture until the effervescence ceases and the pH is ~7-8. This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid, causing the ester product to precipitate.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water (3 x 50 mL) to remove any inorganic salts.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to yield the pure ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate.

  • Drying: Dry the purified product in a vacuum oven at 50°C overnight.

Protocol 2: Synthesis of an N-Benzyl Amide Derivative via Amide Coupling

This protocol uses a modern coupling reagent, which is milder and often more efficient than converting the acid to a highly reactive acyl chloride.[8][9]

Materials and Equipment:

  • This compound (BHQC)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Benzylamine

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add BHQC (1.34 g, 5 mmol), HATU (2.28 g, 6 mmol), and 50 mL of anhydrous DMF.

  • Activation: Stir the solution at room temperature for 15 minutes. Causality Note: HATU is an activating agent that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is readily susceptible to nucleophilic attack.

  • Amine Addition: Add benzylamine (0.55 mL, 5 mmol) followed by the dropwise addition of DIPEA (1.74 mL, 10 mmol). Causality Note: DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction, driving the equilibrium forward.

  • Reaction: Allow the reaction to stir at room temperature overnight. Monitor progress by TLC.

  • Workup - Quenching: Pour the reaction mixture into 200 mL of water and extract with Ethyl Acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL). Causality Note: The acid wash removes unreacted amine and DIPEA. The base wash removes any unreacted BHQC.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure N-benzyl-6-bromo-4-hydroxyquinoline-3-carboxamide.

Characterization of Derivatives

Confirming the identity and purity of newly synthesized compounds is critical. NMR and Mass Spectrometry are indispensable tools for this purpose.[10][11]

Compound Technique Expected Observations
Parent (BHQC) ¹H NMR (DMSO-d₆)Carboxylic acid proton (broad singlet, ~13-15 ppm). Aromatic protons in the 7-9 ppm range.
¹³C NMR (DMSO-d₆)Carbonyl carbon (~165-170 ppm).
MS (ESI-)[M-H]⁻ at m/z ~266/268 (isotopic pattern for Br).
Ethyl Ester Derivative ¹H NMR (DMSO-d₆)Disappearance of the COOH proton. Appearance of an ethyl group: a quartet (~4.3 ppm, 2H) and a triplet (~1.3 ppm, 3H).
¹³C NMR (DMSO-d₆)Appearance of ethyl carbons (~61 ppm and ~14 ppm).
MS (ESI+)[M+H]⁺ at m/z ~296/298.
N-Benzyl Amide Derivative ¹H NMR (DMSO-d₆)Disappearance of the COOH proton. Appearance of an amide N-H proton (triplet, ~9.5 ppm), benzyl CH₂ (doublet, ~4.5 ppm), and new aromatic protons from the benzyl group (~7.3 ppm).
¹³C NMR (DMSO-d₆)Appearance of benzyl carbons (~43 ppm and aromatic signals).
MS (ESI+)[M+H]⁺ at m/z ~357/359.

Part 3: Protocols for Biological Evaluation

The derivatized compounds can be screened against various biological targets. Given the known activities of quinolines, anticancer and antibacterial assays are logical starting points.[12][13]

Protocol 3: In Vitro Anticancer Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[3]

Materials and Equipment:

  • Human cancer cell line (e.g., HT-29 colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized quinoline derivatives dissolved in DMSO

  • Doxorubicin (positive control)

  • MTT solution (5 mg/mL in PBS)

  • 96-well microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed HT-29 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and Doxorubicin in the culture medium. Replace the old medium with 100 µL of medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO only).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Causality Note: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Screening Cascade for Drug Discovery

A typical screening cascade ensures that resources are focused on the most promising compounds.

G cluster_0 Screening Funnel Primary Primary Screening (e.g., MTT Assay @ 10 µM on 1-3 cell lines) DoseResponse Dose-Response & IC₅₀ Determination (Active Compounds from Primary Screen) Primary->DoseResponse Identify 'Hits' Secondary Secondary / Mechanistic Assays (e.g., Kinase Inhibition, Apoptosis Assay) DoseResponse->Secondary Potency & Selectivity Lead Lead Candidate Secondary->Lead Mechanism of Action

Caption: A typical in vitro screening cascade.

Conclusion

The this compound scaffold is a remarkably fertile starting point for medicinal chemistry campaigns. By strategically modifying its inherent functional groups—the carboxylic acid and hydroxyl moieties—researchers can generate diverse libraries of novel compounds. The protocols detailed in this guide provide a robust framework for the synthesis, characterization, and biological evaluation of these derivatives. Through systematic derivatization and screening, new structure-activity relationships can be established, paving the way for the discovery of next-generation therapeutic agents.

References

  • Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity. Mediterranean Journal of Chemistry.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications (The Journal of Organic Chemistry).
  • Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids. Google Patents.
  • 1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. ResearchGate.
  • The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. PubMed.
  • Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. PubMed.
  • Synthesis of fluoro-4-hydroxyquinoline-3-carboxylic acids by the Gould±Jacobs reaction. ElectronicsAndBooks.
  • The 4-Quinolone-3-Carboxylic Acid Motif as a Multivalent Scaffold in Medicinal Chemistry. MDPI.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Institutes of Health (NIH).
  • This compound. MySkinRecipes.
  • This compound Manufacturer & Supplier China. LookChem.
  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate.
  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses.
  • Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. De Gruyter.
  • Synthesis of 6-bromo-4-hydroxyquinoline. PrepChem.com.
  • Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.
  • Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed.
  • Making Amides from Carboxylic Acids. Chemistry LibreTexts.
  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. PubMed.
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. National Institutes of Health (NIH).
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry.
  • Synthesis of Amides. YouTube.
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed.
  • Could you suggest me a good coupling method for amide synthesis between tetrahydroisoquinoline and a carboxylic acid?. ResearchGate.

Sources

Application Notes and Protocols: Friedel-Crafts Acylation of Hydroxyquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Friedel-Crafts acylation of hydroxyquinolines is a cornerstone synthetic route for accessing a diverse array of functionalized quinoline scaffolds, which are of significant interest in medicinal chemistry and materials science. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the nuances of this electrophilic aromatic substitution reaction. We will delve into the underlying mechanistic principles, address the critical challenges of regioselectivity and catalyst interaction with the hydroxyl group, and present robust, field-proven protocols. This guide aims to equip researchers with the necessary knowledge to successfully design, execute, and optimize the Friedel-Crafts acylation of hydroxyquinolines for their specific research and development needs.

Introduction: The Significance of Acylated Hydroxyquinolines

Hydroxyquinoline derivatives are privileged scaffolds in drug discovery, exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and neuroprotective properties.[1] The introduction of an acyl group onto the hydroxyquinoline core via Friedel-Crafts acylation serves as a versatile handle for further molecular elaboration, enabling the synthesis of complex molecules with tailored pharmacological profiles. For instance, 5-acyl-8-hydroxyquinoline derivatives are key intermediates in the synthesis of various bioactive compounds.[2][3]

The Friedel-Crafts acylation, discovered by Charles Friedel and James Crafts in 1877, is a classic method for forming carbon-carbon bonds by attaching substituents to an aromatic ring.[4][5] The reaction typically involves the treatment of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[6] The electrophile in this reaction is a resonance-stabilized acylium ion, which is generated from the acylating agent and the Lewis acid.[5][7]

However, the presence of both a hydroxyl group and a heterocyclic nitrogen atom in hydroxyquinolines introduces specific challenges to this reaction. These functional groups can interact with the Lewis acid catalyst, potentially deactivating the ring or leading to undesired side reactions.[8] Therefore, a thorough understanding of the reaction mechanism and careful optimization of reaction conditions are paramount for achieving high yields and regioselectivity.

Mechanistic Considerations and Regioselectivity

The Friedel-Crafts acylation of hydroxyquinolines proceeds via an electrophilic aromatic substitution mechanism. The key steps involve the formation of an acylium ion, followed by its attack on the electron-rich quinoline ring.

2.1. Generation of the Acylium Ion

The reaction is initiated by the coordination of the Lewis acid (e.g., AlCl₃) to the halogen of the acyl halide, which polarizes the carbon-halogen bond and facilitates the formation of the highly electrophilic acylium ion.[5][9]

dot

Acylium_Ion_Formation cluster_0 Acyl Halide + Lewis Acid cluster_1 Acylium Ion Formation R-C(O)X R-C(O)-X Complex R-C(O)-X⁺-Al⁻Cl₃ R-C(O)X->Complex + AlCl₃ AlCl3 AlCl₃ Acylium [R-C≡O]⁺ Complex->Acylium AlCl4- [AlCl₄]⁻ Complex->AlCl4-

Caption: Formation of the acylium ion electrophile.

2.2. Electrophilic Attack and Regioselectivity

The hydroxyquinoline ring is an activated aromatic system. The hydroxyl group is a strong ortho-, para-directing activator, while the pyridine ring is generally deactivating towards electrophilic substitution. Consequently, acylation predominantly occurs on the benzene ring of the quinoline nucleus. For 8-hydroxyquinoline, the hydroxyl group at position 8 directs the incoming acyl group primarily to the C-5 and C-7 positions. The precise regioselectivity is influenced by several factors:

  • Steric Hindrance: The bulky acyl group may favor the less sterically hindered position.

  • Reaction Temperature: Higher temperatures can sometimes lead to a mixture of isomers.

  • Catalyst and Solvent: The choice of Lewis acid and solvent can influence the regiochemical outcome.

In many reported cases, the acylation of 8-hydroxyquinoline yields the 5-acyl derivative as the major product.[10]

dot

Regioselectivity cluster_0 Electrophilic Attack on 8-Hydroxyquinoline cluster_1 Product Formation 8-HQ 8-Hydroxyquinoline Intermediate_5 Wheland Intermediate (C-5 attack) 8-HQ->Intermediate_5 + [R-C≡O]⁺ Intermediate_7 Wheland Intermediate (C-7 attack) 8-HQ->Intermediate_7 + [R-C≡O]⁺ Acylium [R-C≡O]⁺ Product_5 5-Acyl-8-hydroxyquinoline Intermediate_5->Product_5 - H⁺ Product_7 7-Acyl-8-hydroxyquinoline Intermediate_7->Product_7 - H⁺

Caption: Regioselectivity in the acylation of 8-hydroxyquinoline.

Key Challenges and Optimization Strategies

The successful Friedel-Crafts acylation of hydroxyquinolines requires careful consideration of several potential challenges.

3.1. Catalyst Deactivation and O-Acylation

The phenolic hydroxyl group and the basic nitrogen of the quinoline ring can coordinate with the Lewis acid catalyst.[8] This complexation can deactivate the aromatic ring towards electrophilic attack. Furthermore, the hydroxyl group can undergo O-acylation, leading to the formation of an ester byproduct, which is a common issue in the acylation of phenols.[11]

Optimization Strategies:

  • Stoichiometry of Lewis Acid: A stoichiometric amount or even an excess of the Lewis acid is often required to compensate for its complexation with the substrate and the product ketone.[4] The formed ketone is a moderate Lewis base and can form a stable complex with the Lewis acid.[4]

  • Protection of the Hydroxyl Group: To prevent O-acylation and catalyst deactivation, the hydroxyl group can be protected prior to the acylation reaction.[8] Common protecting groups for phenols include esters or silyl ethers. The protecting group can then be removed after the acylation is complete.[11]

3.2. Catalyst and Solvent Selection

The choice of Lewis acid and solvent significantly impacts the reaction outcome.

CatalystCommon SolventsKey Considerations
Aluminum Chloride (AlCl₃) Nitrobenzene, Carbon disulfide, DichloromethaneHighly reactive, but can be harsh and lead to side reactions. Requires strictly anhydrous conditions.
Zinc Chloride (ZnCl₂) Acetic acid, NitrobenzeneMilder Lewis acid, can sometimes improve regioselectivity.[12]
Polyphosphoric Acid (PPA) - (acts as both catalyst and solvent)Useful for intramolecular acylations and can promote cleaner reactions.[12]
Eaton's Reagent (P₂O₅/MeSO₃H) - (acts as both catalyst and solvent)A strong Brønsted acid catalyst that can be effective for cyclization reactions.[12]
Experimental Protocols

The following protocols provide a general framework for the Friedel-Crafts acylation of 8-hydroxyquinoline. Researchers should optimize these conditions based on their specific substrate and desired product.

4.1. Protocol 1: Direct Acylation of 8-Hydroxyquinoline

This protocol describes the direct acylation of 8-hydroxyquinoline without protection of the hydroxyl group.

Materials:

  • 8-Hydroxyquinoline

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous nitrobenzene

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a stirred solution of 8-hydroxyquinoline in anhydrous nitrobenzene, add the acyl chloride. A precipitate may form.[2]

  • Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions.

  • Allow the reaction mixture to warm to room temperature and then heat as required (monitor by TLC).

  • After the reaction is complete, pour the mixture onto crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with an appropriate organic solvent.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

4.2. Protocol 2: Acylation with a Protected Hydroxyl Group

This protocol involves the protection of the hydroxyl group as a silyl ether, followed by acylation and deprotection.[11]

Step 1: Protection of the Hydroxyl Group

  • Dissolve 8-hydroxyquinoline in an anhydrous aprotic solvent (e.g., dichloromethane, THF).

  • Add a suitable silylating agent (e.g., tert-butyldimethylsilyl chloride) and a base (e.g., triethylamine, imidazole).

  • Stir the reaction at room temperature until the reaction is complete (monitor by TLC).

  • Work up the reaction by washing with water and brine, then dry and concentrate to obtain the silyl-protected 8-hydroxyquinoline.

Step 2: Friedel-Crafts Acylation

  • Dissolve the silyl-protected 8-hydroxyquinoline in an anhydrous solvent (e.g., dichloromethane).

  • Add the acyl chloride and cool the mixture in an ice bath.

  • Slowly add the Lewis acid (e.g., AlCl₃).

  • Stir the reaction at the appropriate temperature until completion.

Step 3: Deprotection

  • The silyl protecting group is often cleaved during the aqueous work-up of the Friedel-Crafts reaction.[11]

  • Follow the work-up procedure described in Protocol 1 (steps 4-8).

Troubleshooting
ProblemPossible CauseSuggested Solution
Low Yield Incomplete reaction, side reactions (O-acylation), catalyst deactivation.Optimize reaction time and temperature. Use a protecting group for the hydroxyl group.[8] Increase the stoichiometry of the Lewis acid.
Formation of Multiple Products Lack of regioselectivity, polyacylation (less common in acylation).Use a milder Lewis acid or a different solvent system. Optimize the reaction temperature.
No Reaction Deactivated substrate, poor quality reagents.Ensure anhydrous conditions and use freshly opened or purified reagents. The hydroxyquinoline ring may be too deactivated by complexation with the Lewis acid.
Conclusion

The Friedel-Crafts acylation of hydroxyquinolines is a powerful synthetic tool for accessing valuable chemical entities. While the presence of the hydroxyl and quinoline nitrogen functionalities presents unique challenges, these can be effectively addressed through careful experimental design, including the potential use of protecting groups and the judicious selection of catalysts and reaction conditions. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully employ this important transformation in their synthetic endeavors.

References
  • Synthesis, Characterization, Crystallographic Studies of 5-Acetyl-8-hydroxyquinoline and Their Chalcone Derivatives. (n.d.). ResearchGate.
  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. (2021). MDPI.
  • Matsumura, K. (1930). THE FRIEDEL AND CRAFTS REACTION WITH 8-HYDROXYQUINOLINE. Journal of the American Chemical Society, 52(11), 4433–4436.
  • Friedel–Crafts reaction. (n.d.). Wikipedia.
  • Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation. (2014). SAGE Journals.
  • Process for ring acylation of phenols. (1976). Google Patents.
  • Alternative Reactions to Friedel-crafts Acylation on Highly Activated Substrates. (n.d.). ResearchGate.
  • Regioselective Friedel–Crafts acylation of 1,2,3,4-tetrahydroquinoline and related nitrogen heterocycles: effects of NH protective groups and ring size. (1995). Journal of the Chemical Society, Perkin Transactions 1.
  • Friedel Crafts Alkylation and Acylation. (2018). Master Organic Chemistry.
  • Biocatalytic Friedel‐Crafts Reactions. (2020). PMC.
  • THE FRIEDEL AND CRAFTS REACTION WITH 8-HYDROXYQUINOLINE. (1930). Journal of the American Chemical Society.
  • Friedel and Crafts Reaction with 8-Hydroxyquinoline. (2002). ResearchGate.
  • Friedel Crafts Acylation and Akylation. (2020). YouTube.
  • A Photochemical Alternative to the Friedel—Crafts Reaction. (1994). Iowa State University Digital Repository.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). SciSpace.
  • Friedel-Crafts Acylation with Practice Problems. (n.d.). Chemistry Steps.
  • Friedel-Crafts acylation. (n.d.). Khan Academy.
  • Ch12: Friedel-Crafts limitations. (n.d.). University of Calgary.
  • Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. (n.d.). Alex Andonian.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). Open Access Journals.
  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016). YouTube.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). PMC.

Sources

Application Notes & Protocols: Investigating the Antimicrobial Potential of 6-Bromo-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Preamble: Scaffolding for Discovery

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a wide spectrum of activity.[1][2] Within this class, 6-Bromo-4-hydroxyquinoline-3-carboxylic acid (BHQC) emerges as a compound of significant interest. While primarily recognized as a key intermediate in the synthesis of complex pharmaceutical molecules, including potential antimalarial and anticancer agents, its intrinsic bioactivity remains an underexplored frontier.[3][4] The presence of the 4-hydroxyquinoline moiety suggests a potential for antimicrobial action, possibly through mechanisms common to this class, such as metal ion chelation.[5]

This document serves as a comprehensive guide for researchers poised to investigate the antimicrobial properties of BHQC. It is structured not as a mere recitation of facts, but as a strategic roadmap, moving from the compound's fundamental characteristics to detailed, validated protocols for assessing its efficacy. We will explain the causality behind each experimental step, empowering researchers to not only execute these methods but also to understand and adapt them.

Section 1: Compound Profile and Safety

A thorough understanding of the test article is paramount before commencing any experimental work.

Physicochemical Properties

The structural and physical properties of BHQC are summarized below. This data is critical for accurate stock solution preparation and for interpreting structure-activity relationships (SAR) in future studies.

PropertyValueSource(s)
IUPAC Name 6-bromo-4-oxo-1H-quinoline-3-carboxylic acid[6]
CAS Number 98948-95-9[6]
Molecular Formula C₁₀H₆BrNO₃[6][7]
Molecular Weight 268.06 g/mol [6]
Appearance White-like to light yellow crystalline powder[3]
Solubility Slightly soluble in water[7]
Safety and Handling

As a laboratory-grade chemical, this compound requires careful handling in a controlled environment.

  • Hazard Classification: Causes serious eye irritation. May cause skin and respiratory irritation.[6][8]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[8] Work should be conducted in a well-ventilated area or a chemical fume hood.[8]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[8]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[8]

Note: Always consult the most current Safety Data Sheet (SDS) for the specific batch of the compound being used.[9]

Section 2: Hypothesized Mechanism of Action

While the precise mechanism of BHQC is unconfirmed, the 4-hydroxyquinoline scaffold provides a strong basis for a primary hypothesis. Many hydroxyquinoline antimicrobials function as potent chelators of divalent metal cations (e.g., Fe²⁺, Zn²⁺, Mn²⁺).[5] These ions are essential cofactors for a wide array of bacterial enzymes, particularly those involved in critical metabolic processes like cellular respiration and DNA replication.

By sequestering these metal ions, BHQC could effectively starve key enzymes of their necessary cofactors, leading to the disruption of vital pathways and ultimately inhibiting bacterial growth or causing cell death.[5]

G cluster_cell Bacterial Cell BHQC BHQC (Compound) Chelate Chelation BHQC->Chelate Metal Divalent Metal Ion (e.g., Fe²⁺, Zn²⁺) ActiveEnzyme Active Enzyme Metal->ActiveEnzyme Cofactor Metal->Chelate Enzyme Essential Metalloenzyme (Inactive) Pathway Critical Metabolic Pathway (e.g., Respiration, DNA Synthesis) ActiveEnzyme->Pathway Catalyzes Growth Bacterial Growth & Survival Pathway->Growth Enables Block Inhibition Chelate->Block Forms Stable Complex Block->ActiveEnzyme Prevents Formation caption Hypothesized Mechanism: Metal Chelation

Caption: Hypothesized mechanism of BHQC via metal ion chelation.

Section 3: Core Experimental Protocols

The following protocols provide a standardized framework for the initial assessment of BHQC's antimicrobial activity. These methods are based on internationally recognized guidelines from the Clinical and Laboratory Standards Institute (CLSI).[10]

Protocol 1: Preparation of Stock Solution

Accurate and consistent stock solution preparation is the foundation of reliable and reproducible results.

Rationale: A high-concentration, sterile stock solution in a suitable solvent allows for precise dilution into aqueous testing media without the solvent itself exerting biological effects. Dimethyl sulfoxide (DMSO) is commonly used for its broad solvency and low toxicity at final concentrations.

Materials:

  • This compound (BHQC)

  • Dimethyl sulfoxide (DMSO), sterile, molecular biology grade

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Accurately weigh a precise amount of BHQC (e.g., 10 mg) using an analytical balance.

  • Calculate the volume of DMSO required to achieve a desired high-concentration stock (e.g., 10 mg/mL).

    • Calculation Example: For 10 mg of BHQC, add 1 mL of DMSO for a 10 mg/mL stock.

  • Aseptically add the DMSO to the vial containing the weighed BHQC.

  • Vortex thoroughly until the compound is completely dissolved. A brief, gentle warming in a 37°C water bath may be necessary, but check for compound stability first.

  • Aliquot the stock solution into smaller, sterile amber tubes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C or -80°C, protected from light.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.[10][11]

Rationale: This assay systematically exposes a standardized bacterial inoculum to a range of compound concentrations in a liquid growth medium. By observing the lowest concentration that prevents turbidity (a visual indicator of growth), we can quantitatively measure the compound's potency.

G A 1. Prepare BHQC Stock Solution B 2. Perform 2-Fold Serial Dilutions in 96-Well Plate A->B D 4. Inoculate Wells B->D C 3. Prepare Standardized Bacterial Inoculum (0.5 McFarland) C->D E 5. Incubate Plate (37°C, 16-20h) D->E F 6. Read Plate for Turbidity E->F G 7. Determine MIC F->G caption Workflow for MIC Determination

Caption: Standard workflow for the broth microdilution MIC assay.

Materials:

  • BHQC stock solution (from Protocol 1)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB), sterile

  • Sterile 96-well, flat-bottom microtiter plates

  • Test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or densitometer

  • Multichannel pipette

Procedure:

  • Plate Setup:

    • Add 100 µL of sterile CAMHB to wells in columns 2 through 12 of a 96-well plate.

    • Add 200 µL of sterile CAMHB to well A12 (this will be the sterility control).

    • Add 100 µL of CAMHB to well A11 (this will be the growth control).

  • Compound Dilution:

    • Prepare an intermediate dilution of the BHQC stock solution in CAMHB.

    • Add 200 µL of this diluted BHQC to column 1 wells. This creates the starting highest concentration.

    • Using a multichannel pipette, transfer 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down.

    • Continue this two-fold serial dilution across the plate to column 10.

    • After mixing column 10, discard 100 µL to ensure all wells have a final pre-inoculation volume of 100 µL.

  • Inoculum Preparation:

    • From a fresh (18-24h) agar plate, pick several colonies of the test microorganism and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer.

    • Create the final inoculum by diluting this suspension 1:150 in CAMHB to achieve a concentration of ~1 x 10⁶ CFU/mL.

  • Inoculation:

    • Using a multichannel pipette, add 100 µL of the final bacterial inoculum to each well from column 1 to column 11. Do not add bacteria to the sterility control well (A12).

    • The final volume in each well is now 200 µL, and the final bacterial concentration is ~5 x 10⁵ CFU/mL. The compound concentrations have also been halved.

  • Incubation:

    • Seal the plate (e.g., with a breathable film or lid) and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[10]

  • Reading Results:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of BHQC at which there is no visible growth (i.e., the first clear well).

    • The growth control (A11) should be turbid. The sterility control (A12) should be clear.

Section 4: Data Interpretation and Further Steps

Presenting MIC Data

Results should be recorded in a clear, tabular format. The following is an illustrative template.

CompoundS. aureus ATCC 29213E. coli ATCC 25922P. aeruginosa ATCC 27853C. albicans ATCC 90028
MIC (µg/mL) MIC (µg/mL) MIC (µg/mL) MIC (µg/mL)
BHQC [Experimental Value][Experimental Value][Experimental Value][Experimental Value]
Ciprofloxacin 0.25 - 1.00.008 - 0.030.25 - 1.0N/A
Amphotericin B N/AN/AN/A0.25 - 1.0
Note: Values for control antibiotics are typical ranges and should be determined concurrently with the test compound.
Next Steps: Beyond the MIC

A promising MIC value is the first step. Further investigation is required to fully characterize the compound's antimicrobial profile.

  • Minimum Bactericidal Concentration (MBC): To determine if BHQC is bacteriostatic (inhibits growth) or bactericidal (kills bacteria), plate aliquots from the clear wells of the MIC assay onto antibiotic-free agar. The lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum is the MBC.

  • Anti-Biofilm Assays: Many chronic infections are caused by bacteria growing in biofilms, which are notoriously resistant to conventional antibiotics. Assays using methods like crystal violet staining can determine if BHQC can inhibit biofilm formation or eradicate established biofilms.

  • Cytotoxicity Testing: It is crucial to assess the compound's toxicity against mammalian cells to determine its therapeutic index. Standard assays like the MTT or XTT assay on cell lines (e.g., HEK293, HepG2) are recommended.[11]

  • Time-Kill Kinetic Assays: These studies provide dynamic information on the rate of bacterial killing over time at various concentrations of the compound, offering deeper insight into its bactericidal or bacteriostatic nature.

Conclusion

This compound represents a tantalizing scaffold for antimicrobial research. While its primary applications have been in synthetic chemistry, its structure suggests a high probability of inherent biological activity. The protocols and strategic framework provided in this document offer a robust starting point for any research team aiming to unlock this potential. By systematically applying these validated methods, the scientific community can accurately determine the efficacy of BHQC and pave the way for the development of novel antimicrobial agents.

References

  • Vertex AI Search Result[3]
  • Vertex AI Search Result[9]
  • Vertex AI Search Result[10]
  • Vertex AI Search Result[12]
  • Vertex AI Search Result[11]
  • Vertex AI Search Result[7]
  • Vertex AI Search Result[13]
  • Vertex AI Search Result[14]
  • Vertex AI Search Result[15]
  • Vertex AI Search Result[16]
  • Vertex AI Search Result[17]
  • Vertex AI Search Result[4]
  • Vertex AI Search Result[18]
  • Vertex AI Search Result[1]
  • Vertex AI Search Result[2]
  • Vertex AI Search Result[19]
  • Vertex AI Search Result[20]
  • Vertex AI Search Result[8]
  • Vertex AI Search Result[21]
  • Vertex AI Search Result[6]
  • Vertex AI Search Result[22]
  • Vertex AI Search Result[23]
  • Vertex AI Search Result[24]
  • Vertex AI Search Result[25]
  • Vertex AI Search Result[26]
  • Vertex AI Search Result[5]

Sources

Application Note & Protocols: Developing Enzyme Inhibitors from Pyridine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The pyridine carboxylic acid (PCA) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its unique electronic properties, hydrogen bonding capabilities, and ability to chelate metal ions make it an ideal starting point for designing potent and selective enzyme inhibitors.[2] This guide provides a comprehensive overview of the principles and methodologies for developing enzyme inhibitors based on the PCA framework. We will delve into target selection rationale, inhibitor design strategies, synthetic chemistry, and detailed protocols for in vitro characterization, including IC50 determination and mechanism of action studies. This document is intended to serve as a practical resource for researchers aiming to leverage the versatility of PCAs in their drug discovery programs.

Part I: Rationale and Inhibitor Design

The Versatility of the Pyridine Carboxylic Acid Scaffold

Pyridine carboxylic acid isomers—picolinic, nicotinic, and isonicotinic acids—offer a rich chemical space for inhibitor design.[2][3] The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and can participate in crucial interactions within an enzyme's active site. The carboxylic acid moiety provides a key interaction point, often mimicking the substrate or chelating essential metal cofactors.[2] This dual-functionality is a cornerstone of their inhibitory potential.

A prominent example is the inhibition of metalloenzymes. Many enzymes, such as prolyl 4-hydroxylases and cytochrome P450s, contain a metal ion (typically iron) in their active site that is critical for catalysis.[4][5] The pyridine nitrogen and the carboxylic acid oxygen of a PCA can coordinate with this metal ion, effectively blocking the enzyme's catalytic cycle.[4] For instance, nicotinic acid has been shown to inhibit various cytochrome P450 enzymes by coordinating the pyridine nitrogen to the heme iron.[4]

Target Selection and Structure-Activity Relationships (SAR)

The selection of an enzyme target should be guided by the known activities of PCA-based molecules. Enzymes involved in metabolic diseases, cancer, and inflammation are particularly relevant targets.[1][2][3] For example, derivatives of pyridine-2,5-dicarboxylic acid are known inhibitors of prolyl 4-hydroxylase, an enzyme implicated in fibrosis and anemia.[5][6][7] Similarly, various PCA derivatives have been explored as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy.[8][9][10]

Once a target is selected, establishing a robust Structure-Activity Relationship (SAR) is paramount. This involves systematically modifying the PCA scaffold and observing the impact on inhibitory potency. Key considerations include:

  • Position of the Carboxylic Acid: The geometry of the active site will dictate whether a 2-, 3-, or 4-substituted pyridine is optimal.

  • Substitution on the Pyridine Ring: Adding substituents can enhance binding affinity, improve selectivity, and modulate physicochemical properties. For example, adding amide groups at the 5-position of pyridine-2-carboxylic acid has been shown to yield potent prolyl 4-hydroxylase inhibitors.[5][6]

  • Bioisosteric Replacement: Replacing the carboxylic acid with mimics like acyl sulfonamides can sometimes improve potency and cell permeability.[7]

Computational Design Workflow

Modern inhibitor design heavily relies on computational methods to prioritize synthetic efforts. A typical workflow involves:

G cluster_0 In Silico Design cluster_1 Synthesis & Evaluation T Target Enzyme (Crystal Structure) VS Virtual Screening (PCA Library) T->VS Dock Molecular Docking VS->Dock MD MD Simulations (Binding Stability) Dock->MD Synth Synthesis of Hit Compounds MD->Synth IC50 In Vitro IC50 Screening Synth->IC50 SAR SAR Analysis IC50->SAR Lead Lead Optimization SAR->Lead Lead->Dock Iterative Refinement

  • Virtual Screening: A library of commercially available or virtually generated PCA derivatives is screened against the crystal structure of the target enzyme.

  • Molecular Docking: Top hits from the screen are docked into the enzyme's active site to predict binding poses and estimate binding affinity. This helps visualize key interactions, such as metal chelation or hydrogen bonds.

  • Molecular Dynamics (MD) Simulations: The stability of the predicted enzyme-inhibitor complex is assessed over time using MD simulations, providing a more dynamic and realistic view of the binding interactions.

Part II: Synthesis and In Vitro Evaluation

General Synthetic Strategies

The synthesis of novel PCA derivatives is often straightforward, allowing for rapid generation of analogs for SAR studies. Common synthetic routes involve standard organic chemistry transformations.

Example Strategy: Amide Coupling

A frequent approach to modifying the PCA scaffold is through the formation of amide bonds. This allows for the exploration of various substituents by coupling the PCA with a diverse range of amines.

G PCA Pyridine Carboxylic Acid AcylChloride Acyl Chloride (via SOCl₂ or (COCl)₂) PCA->AcylChloride Activation Product Pyridine Carboxamide Derivative AcylChloride->Product Amine R-NH₂ (Amine Library) Amine->Product Coupling

Protocol 2.1: Representative Synthesis of a Pyridine Carboxamide Derivative

This protocol describes a general method for coupling a pyridine carboxylic acid with an amine using thionyl chloride for activation.

Materials:

  • Pyridine carboxylic acid of interest (e.g., nicotinic acid)

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Desired primary or secondary amine

  • Triethylamine (TEA) or other non-nucleophilic base

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis

Procedure:

  • Acid Chloride Formation:

    • Suspend the pyridine carboxylic acid (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar).

    • Add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and then reflux for 2-3 hours until the solution becomes clear.

    • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acyl chloride. Use this immediately in the next step.

  • Amide Coupling:

    • Dissolve the crude acyl chloride in anhydrous DCM.

    • In a separate flask, dissolve the amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Slowly add the acyl chloride solution to the amine solution at 0 °C.

    • Stir the reaction at room temperature for 4-12 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction with water.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel) or recrystallization to obtain the desired pyridine carboxamide.

Validation: The structure and purity of the final compound must be confirmed by ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. Purity should be >95% as determined by HPLC.

In Vitro Enzyme Inhibition Assays

The first step in evaluating a new compound is to determine its ability to inhibit the target enzyme in a biochemical assay. The half-maximal inhibitory concentration (IC50) is the most common metric for quantifying inhibitor potency.[11]

Protocol 2.2: Determining IC50 Values via a Spectrophotometric Assay

This protocol provides a general framework for an IC50 determination. The specific substrate, buffer, and wavelength will be target-dependent.

Materials:

  • Purified target enzyme

  • Enzyme substrate (that produces a chromogenic product)

  • Assay buffer (optimized for pH and salt concentration for the target enzyme)

  • Test inhibitor (PCA derivative), dissolved in DMSO

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a 2X enzyme solution in assay buffer.

    • Prepare a 2X substrate solution in assay buffer.

    • Perform a serial dilution of the test inhibitor in DMSO to create a range of stock concentrations (e.g., from 10 mM to 10 nM). Then, dilute these stocks 50-fold into the assay buffer to create 2X inhibitor solutions.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 50 µL of 2X inhibitor solution.

    • Positive Control (No Inhibition): Add 50 µL of assay buffer containing the same percentage of DMSO as the test wells.

    • Negative Control (No Enzyme Activity): Add 100 µL of assay buffer (no enzyme will be added).

  • Initiate Reaction:

    • Add 50 µL of the 2X enzyme solution to the test and positive control wells.

    • Pre-incubate the plate for 15 minutes at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

    • Initiate the reaction by adding 50 µL of the 2X substrate solution to all wells. The final volume in each well is 150 µL.

  • Data Collection:

    • Immediately place the plate in a microplate reader.

    • Measure the absorbance at the appropriate wavelength for the chromogenic product in kinetic mode (e.g., every 30 seconds for 15 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the data by expressing the velocity at each inhibitor concentration as a percentage of the positive control (100% activity).

    • Plot the percent activity versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism, Origin) to determine the IC50 value.[11]

Data Presentation:

Compound IDTarget EnzymeIC50 (µM)
PCA-001Enzyme X15.2 ± 1.8
PCA-002Enzyme X2.5 ± 0.4
PCA-003Enzyme X0.87 ± 0.11

Part III: Mechanism of Action (MoA) Studies

Determining the IC50 is essential, but it doesn't explain how the compound inhibits the enzyme. MoA studies are critical for understanding the inhibitor's binding mode and for guiding lead optimization.[12][13][14]

Understanding Inhibition Modalities

Enzyme inhibitors are typically classified into three main reversible types: competitive, non-competitive, and uncompetitive.[13][15] These can be distinguished by analyzing how the inhibitor affects the enzyme's kinetic parameters, Vmax (maximum reaction velocity) and Km (substrate concentration at half-Vmax).[15][16]

G cluster_0 Effect on Kinetic Parameters I Inhibitor Type C Competitive Binds to Active Site I->C NC Non-competitive Binds to Allosteric Site I->NC UC Uncompetitive Binds to ES Complex I->UC

Protocol 3.1: Elucidating Mechanism of Inhibition using Michaelis-Menten Kinetics

This protocol determines the inhibition modality by measuring enzyme kinetics at various substrate and inhibitor concentrations.

Procedure:

  • Assay Setup:

    • Design a matrix experiment. You will vary the substrate concentration along the x-axis of your 96-well plate and the inhibitor concentration along the y-axis.

    • Choose a range of substrate concentrations that bracket the known Km of the enzyme (e.g., from 0.1 x Km to 10 x Km).

    • Choose several fixed concentrations of your inhibitor based on its IC50 (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).

  • Data Collection:

    • Run the enzyme assay as described in Protocol 2.2 for each combination of substrate and inhibitor concentration.

    • Calculate the initial reaction velocity (V) for every well.

  • Data Analysis:

    • Michaelis-Menten Plot: For each fixed inhibitor concentration, plot V versus substrate concentration [S]. Fit each curve to the Michaelis-Menten equation to determine the apparent Vmax and apparent Km.

    • Lineweaver-Burk Plot: For a clearer visual diagnosis, create a double-reciprocal plot (1/V versus 1/[S]).

      • Competitive Inhibition: Lines will intersect on the y-axis.

      • Non-competitive Inhibition: Lines will intersect on the x-axis.

      • Uncompetitive Inhibition: Lines will be parallel.

  • Interpretation:

    • Analyze the changes in apparent Vmax and Km as a function of inhibitor concentration to determine the mechanism of action, as summarized in the diagram above. This provides crucial insight into whether your PCA derivative is competing with the substrate for the active site or binding elsewhere on the enzyme.[13][14]

Conclusion

The pyridine carboxylic acid scaffold represents a fertile ground for the discovery of novel enzyme inhibitors. Its inherent chemical properties make it particularly well-suited for targeting a wide range of enzymes, especially metalloenzymes. By combining rational, structure-based design with systematic synthetic exploration and rigorous biochemical evaluation, researchers can efficiently develop potent and selective inhibitors. The protocols and workflows detailed in this guide provide a robust framework for initiating and advancing drug discovery projects centered on this valuable chemical motif.

References

  • Gaudineau, C., & Seree, E. (2004). Inhibition of human P450 enzymes by nicotinic acid and nicotinamide.
  • Franklin, T. J., Hales, N. J., Johnstone, D., & Morris, W. J. (1991). Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids. Journal of Medicinal Chemistry, 34(7), 2074-2080.
  • Gaudineau, C., & Seree, E. (2004). Inhibition of human P450 enzymes by nicotinic acid and nicotinamide.
  • Warrener, R. N., & Cain, E. N. (2006). Design and synthesis of substituted pyridine derivatives as HIF-1alpha prolyl hydroxylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(21), 5647-5652.
  • Wikipedia contributors. (2024). Nicotinic acid. Wikipedia. [Link]
  • Yaqoob, S., Khan, F. A., Tanveer, N., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Semantic Scholar. [Link]
  • Yaqoob, S., Khan, F. A., Tanveer, N., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 4039-4091. [Link]
  • Yaqoob, S., Khan, F. A., Tanveer, N., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link]
  • Franklin, T. J., Hales, N. J., Johnstone, D., & Morris, W. J. (1991). Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids. Journal of Medicinal Chemistry, 34(7), 2074-2080. [Link]
  • Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
  • Dowell, R. I., & Hadley, E. M. (1992). Novel inhibitors of prolyl 4-hydroxylase. Journal of Medicinal Chemistry, 35(5), 800-804. [Link]
  • Majamaa, K., Hanauske-Abel, H. M., Günzler, V., & Kivirikko, K. I. (1984). Prolyl 4-hydroxylase, a target enzyme for drug development. Design of suppressive agents and the in vitro effects of inhibitors and proinhibitors. PubMed. [Link]
  • Biologically active pyridine carboxylic acid derived enzyme inhibitors reported in recently published literature.
  • Villa-Reyna, A.-L., Perez-Velazquez, M., González-Félix, M. L., et al. (2023).
  • Role of pyridines as enzyme inhibitors in medicinal chemistry.
  • [Mechanism of Nicotinic Acid Inhibition of the Reaction Catalyzed by acetyl-CoA Carboxylase]. PubMed. [Link]
  • Enzyme-inhibition assay and IC50 determin
  • Yaqoob, S., Khan, F. A., Tanveer, N., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. OUCI. [Link]
  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers. [Link]
  • Higashi, T., & Shimada, K. (2003).
  • IC50 Determin
  • Mahendra, K. R., & Rai, K. M. L. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Organic Chemistry: Current Research, 5(3). [Link]
  • Biochemistry Enzyme kinetics. Unknown Source. [Link]
  • Enzyme kinetics and inhibition studies. Fiveable. [Link]
  • Synthesis of novel derivatives of 4-Pyridine carboxylic acid hydrazide and their activity on central nervous system.
  • NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. JoVE. [Link]
  • Enzyme Inhibition: A Comprehensive Student Guide with Kinetic Understanding. Unknown Source. [Link]
  • Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]
  • Yaqoob, S., Khan, F. A., Tanveer, N., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Taylor & Francis Online. [Link]
  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2007). Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents. Molecules, 12(7), 1438-1449. [Link]
  • Activity 3-2: Determining the IC₅₀ of Inhibitor. Biology LibreTexts. [Link]
  • Gołdyń, M., et al. (2021). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 23(29), 5129-5140. [Link]
  • Wikipedia contributors. (2024). Enzyme kinetics. Wikipedia. [Link]
  • Ukrnet, D., et al. (2019). Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides. Molecules, 24(10), 1907. [Link]
  • Indoleamine 2, 3-dioxygenase 1 inhibitory compounds
  • Fallarino, F., et al. (2016). New Inhibitors of Indoleamine 2,3-Dioxygenase 1: Molecular Modeling Studies, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 59(21), 9849-9859. [Link]
  • Fused Heterocyclic Compounds as Potent Indoleamine-2,3-dioxygenase 1 Inhibitors. PMC. [Link]
  • Discovery of novel inhibitors of Indoleamine 2, 3-dioxygenase (IDO) via virtual screening and biochemical evaluation.
  • Synthesis and Molecular Modeling Studies of N′-Hydroxyindazolecarboximidamides as Novel Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors.

Sources

The Alchemist's Guide to the Quinoline Nucleus: Advanced Laboratory Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone of heterocyclic chemistry, forming the bedrock of a vast array of pharmaceuticals, functional materials, and biologically active compounds. Its prevalence in nature and its remarkable versatility in synthetic chemistry have established it as a privileged structure in drug discovery. This guide provides an in-depth exploration of the laboratory preparation of quinoline-based compounds, moving beyond mere procedural lists to offer a deeper understanding of the underlying chemical principles. As senior application scientists, our goal is to equip you with not only the "how" but also the "why," enabling you to troubleshoot, innovate, and confidently navigate the synthesis of this vital heterocyclic motif.

Section 1: The Classical Canons of Quinoline Synthesis

Four major named reactions have historically dominated the landscape of quinoline synthesis. Understanding these classical methods is fundamental for any chemist working with this scaffold.

The Skraup Synthesis: A Vigorous Yet Versatile Classic

The Skraup synthesis is a powerful method for producing quinolines through the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene.[1] The reaction is notoriously exothermic and requires careful control, but its utility in accessing a wide range of quinoline derivatives has cemented its place in the synthetic chemist's toolkit.

Causality Behind the Choices: The concentrated sulfuric acid serves a dual purpose: it acts as a dehydrating agent to convert glycerol into the reactive α,β-unsaturated aldehyde, acrolein, and as a catalyst for the subsequent cyclization. The oxidizing agent, often the nitrobenzene corresponding to the aniline used, is crucial for the final aromatization step to yield the quinoline ring system.

Experimental Protocol: Synthesis of Quinoline from Aniline

Materials:

  • Aniline (freshly distilled)

  • Glycerol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Nitrobenzene

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O) (optional, as a moderator)

  • Sodium hydroxide (NaOH) solution

  • Water

  • Organic solvent (e.g., diethyl ether or dichloromethane)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a fume hood, carefully add 24 mL of concentrated sulfuric acid to 100 mL of water in a large flask, with cooling. To this, add 24 g of aniline and 4 g of ferrous sulfate heptahydrate.

  • Gently heat the mixture and then add 75 g of glycerol and 20 g of nitrobenzene.

  • Heat the mixture under reflux for 4-5 hours. The reaction is vigorous and should be monitored closely.

  • After cooling, dilute the reaction mixture with 200 mL of water and steam distill to remove the unreacted nitrobenzene.

  • Make the residue strongly alkaline with a concentrated sodium hydroxide solution and steam distill again. The quinoline will co-distill with the water.

  • Extract the distillate with diethyl ether or dichloromethane.

  • Dry the organic extracts over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude quinoline can be further purified by vacuum distillation.

Workflow for the Skraup Synthesis

cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Aniline Aniline Reflux Reflux (4-5 hours) Aniline->Reflux Glycerol Glycerol Glycerol->Reflux H2SO4 Conc. H₂SO₄ H2SO4->Reflux Nitrobenzene Nitrobenzene Nitrobenzene->Reflux Steam_Distill_1 Steam Distill (remove nitrobenzene) Reflux->Steam_Distill_1 Basify Basify (NaOH) Steam_Distill_1->Basify Steam_Distill_2 Steam Distill (isolate quinoline) Basify->Steam_Distill_2 Extract Solvent Extraction Steam_Distill_2->Extract Dry Dry & Evaporate Extract->Dry Purify Vacuum Distillation Dry->Purify Quinoline_Product Quinoline_Product Purify->Quinoline_Product Pure Quinoline

Caption: General experimental workflow for the Skraup synthesis.

The Doebner-von Miller Reaction: A Modular Approach

A modification of the Skraup synthesis, the Doebner-von Miller reaction, utilizes α,β-unsaturated aldehydes or ketones in place of glycerol.[2] This allows for greater flexibility in the substitution pattern of the resulting quinoline. The reaction is typically catalyzed by a Lewis acid, such as zinc chloride (ZnCl₂), or a Brønsted acid.[3][4]

Causality Behind the Choices: The use of pre-formed α,β-unsaturated carbonyl compounds provides a more direct route to substituted quinolines. The acid catalyst facilitates both the initial Michael addition of the aniline to the unsaturated system and the subsequent cyclization and dehydration steps. The choice of catalyst can influence the reaction rate and the formation of byproducts.

Experimental Protocol: Synthesis of 2-Methylquinoline (Quinaldine)

Materials:

  • Aniline (freshly distilled)

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Zinc chloride (ZnCl₂)

  • Toluene

  • Sodium hydroxide (NaOH) solution

  • Organic solvent (e.g., dichloromethane)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of aniline hydrochloride by carefully adding 37 mL of concentrated HCl to 31 g of aniline in 100 mL of water.

  • Add 25 g of zinc chloride to the aniline hydrochloride solution and heat the mixture to 100°C.

  • Slowly add 42 g of crotonaldehyde to the heated solution over 1-2 hours with vigorous stirring.

  • After the addition is complete, continue to heat the mixture at 100°C for an additional 4 hours.

  • Cool the reaction mixture and make it strongly alkaline with a 30% sodium hydroxide solution.

  • Separate the organic layer and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude 2-methylquinoline by vacuum distillation.

Workflow for the Doebner-von Miller Reaction

cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Aniline Aniline Heating Heating Aniline->Heating Carbonyl α,β-Unsaturated Carbonyl Carbonyl->Heating Acid Acid Catalyst (e.g., HCl, ZnCl₂) Acid->Heating Neutralize Neutralization (NaOH) Heating->Neutralize Extract Solvent Extraction Neutralize->Extract Dry Dry & Evaporate Extract->Dry Purify Vacuum Distillation Dry->Purify Substituted_Quinoline Substituted_Quinoline Purify->Substituted_Quinoline Substituted Quinoline

Caption: General experimental workflow for the Doebner-von Miller reaction.

The Combes Synthesis: A Route to 2,4-Disubstituted Quinolines

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[5] This method is particularly useful for the preparation of 2,4-disubstituted quinolines.[6]

Causality Behind the Choices: The β-diketone provides the three-carbon chain required for the formation of the pyridine ring of the quinoline system. The acid catalyst promotes the initial formation of an enamine intermediate from the aniline and one of the ketone carbonyls, followed by cyclization onto the aromatic ring and subsequent dehydration.

Experimental Protocol: Synthesis of 2,4-Dimethyl-7-chloroquinoline

Materials:

  • m-Chloroaniline

  • Acetylacetone (2,4-pentanedione)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Aqueous ammonia (NH₄OH)

Procedure:

  • In a flask, carefully dissolve 12.7 g of m-chloroaniline in 50 mL of concentrated sulfuric acid with cooling.

  • To this solution, slowly add 10 g of acetylacetone with stirring, keeping the temperature below 10°C.

  • Let the mixture stand at room temperature for 12 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with concentrated aqueous ammonia.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be recrystallized from ethanol to yield pure 2,4-dimethyl-7-chloroquinoline.[6]

Workflow for the Combes Synthesis

cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Aniline Aniline Condensation Condensation & Cyclization Aniline->Condensation Diketone β-Diketone Diketone->Condensation Acid Acid Catalyst (e.g., H₂SO₄) Acid->Condensation Quench Quench on Ice Condensation->Quench Neutralize Neutralize (NH₄OH) Quench->Neutralize Filter Filter & Wash Neutralize->Filter Recrystallize Recrystallize Filter->Recrystallize Disubstituted_Quinoline Disubstituted_Quinoline Recrystallize->Disubstituted_Quinoline 2,4-Disubstituted Quinoline

Caption: General experimental workflow for the Combes synthesis.

The Friedländer Synthesis: A Versatile Condensation

The Friedländer synthesis is a widely used method for preparing quinolines from the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[7][8] This reaction can be catalyzed by either acids or bases.[9]

Causality Behind the Choices: The 2-aminoaryl carbonyl compound provides the benzene ring and the nitrogen atom, while the α-methylene carbonyl compound provides the remaining atoms for the pyridine ring. The choice of an acid or base catalyst depends on the specific substrates and can influence the reaction rate and selectivity.

Experimental Protocol: Synthesis of 2-Phenylquinoline

Materials:

  • 2-Aminobenzophenone

  • Acetophenone

  • Potassium hydroxide (KOH)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 2.11 g of 2-aminobenzophenone and 1.20 g of acetophenone in 20 mL of ethanol.

  • Add 0.56 g of potassium hydroxide to the solution.

  • Heat the mixture under reflux for 4 hours.

  • After cooling, pour the reaction mixture into 100 mL of cold water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude 2-phenylquinoline can be purified by recrystallization from ethanol.

Workflow for the Friedländer Synthesis

cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Amino_Carbonyl 2-Aminoaryl Carbonyl Reflux Reflux Amino_Carbonyl->Reflux Methylene_Carbonyl α-Methylene Carbonyl Methylene_Carbonyl->Reflux Catalyst Catalyst (Acid or Base) Catalyst->Reflux Precipitate Precipitate in Water Reflux->Precipitate Filter Filter & Wash Precipitate->Filter Recrystallize Recrystallize Filter->Recrystallize Substituted_Quinoline Substituted_Quinoline Recrystallize->Substituted_Quinoline Substituted Quinoline

Caption: General experimental workflow for the Friedländer synthesis.

Section 2: Modernization of Quinoline Synthesis: Catalysis and Green Chemistry

While the classical methods are robust, they often require harsh conditions and can generate significant waste. Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally benign approaches to quinoline synthesis.

Advanced Catalytic Systems

A variety of catalysts have been developed to improve the efficiency and scope of quinoline synthesis. These include transition metals, nanocatalysts, and metal-free catalysts.

Catalyst TypeExample CatalystReaction TypeTypical ConditionsYield RangeReference
Transition Metal Copper(II) triflate (Cu(OTf)₂)Tandem imine addition and Friedel-Crafts alkenylationCH₂Cl₂, Room Temperature, 16hHigh[10]
Gold(I) chloride/Silver triflate (AuCl/AgOTf)Intermolecular cycloadditionDCE, 80°C, 12hUp to 93%[11]
Palladium(II) acetate (Pd(OAc)₂)Oxidative cyclizationToluene, 110°C, 24hGood to excellent[12]
Nanocatalyst ZnO nanoflakesFriedländer annulationSolvent-free, 100°CGood to excellent[7]
Graphene oxideFriedländer annulationMethanol, 70°CHigh[1][13]
Metal-Free p-Toluenesulfonic acid (p-TSA)Friedländer annulationSolvent-free, ball-milling, room temp.Good to excellent[14]
Ionic Liquid ([bpy][InCl₄])Three-component reactionNeat, 80°CExcellent[15]
Green Chemistry Approaches

The principles of green chemistry are increasingly being applied to quinoline synthesis, focusing on the use of alternative energy sources and environmentally friendly solvents.

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields. For example, the Skraup synthesis of 7-amino-8-methyl-quinoline can be completed in a much shorter time compared to conventional heating.[16][17] A general procedure involves mixing the reactants in a microwave-safe vessel and irradiating at a set temperature and power for a short duration.[18][19]

  • Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote reactions under milder conditions. Ultrasound has been successfully used to synthesize quinoline derivatives in aqueous media, offering a green and efficient method.[20][21][22]

Section 3: Safety Precautions in Quinoline Synthesis

The synthesis of quinoline-based compounds involves the use of hazardous chemicals that require careful handling to ensure laboratory safety.

  • Aniline: Toxic if swallowed, in contact with skin, or if inhaled. It is a suspected carcinogen and may cause genetic defects.[2][23][24][25] Always handle aniline in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Concentrated Sulfuric Acid: Causes severe skin burns and eye damage.[1][26][27] It is highly corrosive and reacts violently with water, generating significant heat. Always add acid to water slowly and with cooling. Wear acid-resistant gloves, a face shield, and a lab coat.

  • Nitrobenzene: Toxic by inhalation, in contact with skin, and if swallowed. It is a suspected carcinogen and may damage fertility.[6][13][20][28] Handle in a fume hood with appropriate PPE. It is also combustible.

  • Glycerol: Generally considered low hazard, but can form explosive mixtures with strong oxidizing agents.[29][30][31]

General Safety Practices:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate PPE, including safety glasses or goggles, a flame-resistant lab coat, and chemical-resistant gloves.

  • Be aware of the exothermic nature of some of these reactions and have an ice bath readily available for cooling.

  • Dispose of all chemical waste according to institutional guidelines.

Conclusion

The synthesis of quinoline-based compounds is a rich and evolving field. A thorough understanding of the classical methods provides a strong foundation, while the exploration of modern catalytic and green chemistry approaches opens up new avenues for efficient and sustainable synthesis. By combining theoretical knowledge with practical, well-informed experimental design, researchers can continue to unlock the vast potential of the quinoline nucleus in the development of new medicines and materials.

References

  • Banu, H., & Al-Omair, M. A. (2021). Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach. RSC Advances, 11(60), 38045-38055.
  • Reddy, L. H., et al. (2018). Ultrasound Assisted Synthesis of Quinoline Derivatives in the Presence of SnCl2·2H2O as a Precatalyst in Water: Evaluation of their Antibacterial Activities. Mini-Reviews in Medicinal Chemistry, 18(10), 895-903.
  • BenchChem. (2025).
  • Kour, P., et al. (2019). Facile One-Pot Friedlander Synthesis of Functionalized Quinolines Using Graphene Oxide Carbocatalyst. Current Organic Synthesis, 16(1), 154-159.
  • IITBombay. (2023).
  • Jiang, Z., et al. (2021).
  • Kour, P., et al. (2019).
  • BenchChem. (2025).
  • Ghahremanzadeh, R., et al. (2011). Ultrasound promoted synthesis of quinolines using basic ionic liquids in aqueous media as a green procedure. Ultrasonics Sonochemistry, 18(1), 447-454.
  • BenchChem. (2025). Application Notes & Protocols: One-Pot Synthesis of Functionalized Quinolines.
  • Le, Z.-G., et al. (2017).
  • Kiasat, A. R., et al. (2015). Synthesis of Quinolines, Quinazolines and Spiro-Quinazolines Using Nanoporous TiO2 Containing an Ionic Liquid Bridge as an Efficient and Reusable Catalyst.
  • Banu, H., & Al-Omair, M. A. (2021). Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach. RSC Advances, 11(60), 38045-38055.
  • Banu, H., & Al-Omair, M. A. (2021). Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach. RSC Publishing.
  • Kumar, S., et al. (2017). The p-toluenesulfonic acid catalyzed single pot synthesis of tetracyclic 1,2-dihydroquinolines: a metal free approach. New Journal of Chemistry, 41(19), 10764-10769.
  • BenchChem. (2025). byproduct formation in the Doebner-von Miller reaction.
  • Yadav, J. S., et al. (2011). New Pyridinium-Based Ionic Liquid as an Excellent Solvent–Catalyst System for the One-Pot Three-Component Synthesis of 2,3-Disubstituted Quinolines.
  • Sarma, R., & Prajapati, D. (2008). Ionic Liquid - an Efficient Recyclable System for the Synthesis of 2,4-Disubstituted Quinolines via Meyer-Schuster Rearrangement. Synlett, 2008(19), 3001-3005.
  • Huang, H., et al. (2009). A Simple and Convenient Copper-Catalyzed Tandem Synthesis of Quinoline-2-carboxylates at Room Temperature. The Journal of Organic Chemistry, 74(14), 5476-5480.
  • Sathiyamoorthi, K., et al. (2025). Eco-Friendly Microwave Synthesis and Antioxidant Study of Bioactive Quinoline Scaffolds. International Journal on Science and Technology, 16(2).
  • Quiroga, J., et al. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids.
  • Carl Roth. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • ACS Omega. (2024).
  • Cigan, M., & Addova, G. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986.
  • Varma, R. S., & Kumar, D. (1999). Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives. Journal of Heterocyclic Chemistry, 35(6), 1533-1534.
  • Name Reactions in Organic Synthesis. (n.d.). Combes Quinoline Synthesis.
  • Kumar, D., et al. (2004). Microwave-assisted synthesis of quinazoline derivatives. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 43(1), 167-169.
  • Yuan, W.-C., et al. (2022).
  • Slideshare. (n.d.).
  • Wang, G., et al. (2024). Gold catalysis in quinoline synthesis.
  • IJSTR. (2019). Copper Catalyzed Sustainable Synthesis Of Quinolines.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • ResearchGate. (2024).
  • OUCI. (2024).
  • ResearchGate. (2025). p-toluenesulfonic acid-catalyzed synthesis of polysubstituted quinolines via Friedländer reaction under ball-milling conditions at room temperature and theoretical study on the mechanism using a density functional theory method.
  • Li, Y., et al. (2021). p-Toluenesulfonic acid-catalyzed regioselective C4–H iodination of isoquinolin-1(2H)-ones. New Journal of Chemistry, 45(38), 17789-17793.
  • Cai, S., et al. (2014). Access to Quinolines through Gold-Catalyzed Intermolecular Cycloaddition of 2-Aminoaryl Carbonyls and Internal Alkynes. The Journal of Organic Chemistry, 79(15), 7113-7121.
  • ResearchGate. (2020). How to perform Doebner-MIller Synthesis without oxidizing agent?.
  • Wikipedia. (n.d.). Combes quinoline synthesis.
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
  • ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction ?.
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
  • ResearchSpace@UKZN. (2016). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)
  • Cheng, C.-C., & Yan, S.-J. (1982). The Friedländer Synthesis of Quinolines. Organic Reactions, 28, 37-201.
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • ResearchGate. (2022). Friedländer Quinoline Synthesis.
  • ResearchGate. (1982). The Friedländer Synthesis of Quinolines.

Sources

Application Note & Protocol: A Scalable Approach to the Synthesis of 6-Bromo-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the large-scale synthesis of 6-Bromo-4-hydroxyquinoline-3-carboxylic acid, a key intermediate in the development of pharmaceuticals and functional materials.[1][2] The protocol is grounded in the well-established Gould-Jacobs reaction, optimized for scalability and efficiency.[3][4][5] We will delve into the mechanistic underpinnings of the synthetic strategy, provide a detailed, step-by-step protocol, and address critical safety and handling considerations.

Introduction: The Significance of this compound

Quinoline derivatives are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[6] this compound, in particular, serves as a versatile scaffold for the synthesis of more complex bioactive molecules.[2] Its unique electronic properties, conferred by the bromine, hydroxyl, and carboxylic acid moieties, also make it a person of interest in materials science for the development of novel optoelectronic materials.

The synthetic route detailed herein is designed for researchers and process chemists seeking a robust and scalable method for producing this valuable intermediate. The chosen methodology, the Gould-Jacobs reaction, offers a reliable pathway from readily available starting materials.[3][7][8]

The Synthetic Strategy: A Mechanistic Overview

The synthesis of this compound is achieved via a three-step process rooted in the Gould-Jacobs reaction. This classic method for quinoline synthesis involves the condensation of an aniline with a malonic ester derivative, followed by a thermal cyclization.[3][4]

The overall transformation can be visualized as follows:

Reaction_Pathway cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Saponification 4-Bromoaniline 4-Bromoaniline Intermediate_A Diethyl ((4-bromophenyl)amino)methylenemalonate 4-Bromoaniline->Intermediate_A + EMME (Ethanol, Reflux) EMME Diethyl ethoxymethylenemalonate Intermediate_B Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate Intermediate_A->Intermediate_B High-Temp Solvent (e.g., Dowtherm A) Final_Product This compound Intermediate_B->Final_Product Base Hydrolysis (e.g., KOH)

Caption: Overall synthetic pathway for this compound.

The reaction begins with the nucleophilic attack of 4-bromoaniline on diethyl ethoxymethylenemalonate (EMME), leading to the formation of an enamine intermediate.[3] This is followed by a high-temperature intramolecular cyclization, which is often the rate-limiting step and requires a high-boiling solvent to proceed efficiently.[4] Finally, the ethyl ester of the quinoline derivative is saponified using a strong base to yield the desired carboxylic acid.[9]

Large-Scale Synthesis Protocol

This protocol is designed for the production of multi-kilogram batches of the target compound.

Materials and Equipment
MaterialCAS NumberNotes
4-Bromoaniline106-40-9Ensure high purity to avoid side reactions.
Diethyl ethoxymethylenemalonate (EMME)87-13-8Moisture sensitive; handle under an inert atmosphere.
Ethanol (Anhydrous)64-17-5Use a dry solvent for the condensation step.
Dowtherm A (or equivalent high-boiling solvent)8004-13-5A eutectic mixture of diphenyl ether and biphenyl. Exercise caution due to the high temperatures involved.
Potassium Hydroxide (KOH)1310-58-3Use pellets or flakes.
Hydrochloric Acid (HCl), concentrated7647-01-0For acidification.
Equipment
Glass-lined or stainless steel reactorAppropriate for the scale of the reaction, with overhead stirring, temperature control (heating and cooling), and a reflux condenser.
Inert gas supply (Nitrogen or Argon)For maintaining an inert atmosphere.
Filtration apparatusSuitable for large volumes of solids.
Drying oven (vacuum compatible)For drying the final product.
Experimental Workflow

The following diagram outlines the key stages of the manufacturing process:

G start Start step1 Step 1: Condensation Charge Reactor with 4-Bromoaniline and Ethanol. Add EMME and reflux. start->step1 step2 Step 2: Isolation of Intermediate Cool reaction mixture. Filter and wash the precipitate. step1->step2 step3 Step 3: Cyclization Suspend intermediate in Dowtherm A. Heat to high temperature (e.g., 250°C). step2->step3 step4 Step 4: Isolation of Ester Cool and dilute with a suitable solvent. Filter and wash the product. step3->step4 step5 Step 5: Saponification Suspend ester in aqueous KOH. Reflux until hydrolysis is complete. step4->step5 step6 Step 6: Product Isolation Cool and acidify with HCl. Filter, wash with water, and dry. step5->step6 end_node Final Product: This compound step6->end_node

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromo-4-hydroxyquinoline-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. As a key intermediate in medicinal chemistry for developing antimalarial and anticancer agents, optimizing its synthesis is crucial.[1] This document provides in-depth, experience-driven advice structured in a practical question-and-answer format.

I. Synthetic Overview: The Gould-Jacobs Pathway

The most established route for synthesizing this compound is the Gould-Jacobs reaction.[2][3] This multi-step process begins with a substituted aniline and culminates in the desired quinoline structure. The overall workflow can be visualized as follows:

Synthesis_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Saponification A 4-Bromoaniline C Anilidomethylenemalonate Intermediate A->C Heat (100-140°C) B Diethyl Ethoxymethylenemalonate (DEEM) B->C Heat (100-140°C) D Ethyl 6-bromo-4-hydroxyquinoline- 3-carboxylate C->D High Heat (250-300°C) in Diphenyl Ether E 6-Bromo-4-hydroxyquinoline- 3-carboxylic acid (Product) D->E Base Hydrolysis (e.g., NaOH) then Acidification

Caption: Overall workflow for the synthesis of this compound.

II. Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter at each stage of the synthesis.

Step 1: Condensation Reaction

This initial step involves the reaction of 4-bromoaniline with diethyl ethoxymethylenemalonate (DEEM) to form the key diethyl anilinomethylenemalonate intermediate.[4]

Q1: My condensation reaction is slow, and TLC analysis shows significant unreacted 4-bromoaniline. How can I drive the reaction to completion?

A: This is a common issue often related to reaction conditions and equilibrium.

  • Causality: The condensation is a substitution reaction where ethanol is eliminated.[2] If ethanol is not removed, the reaction can be reversible or slow down. Inefficient heat transfer can also lead to incomplete conversion.

  • Troubleshooting Steps:

    • Temperature Optimization: Ensure the reaction temperature is maintained between 100-140°C.[5] A lower temperature will result in a sluggish reaction.

    • Reagent Stoichiometry: Use a slight excess of DEEM (1.1 to 1.2 equivalents). Some procedures even use excess DEEM as both a reagent and a solvent to push the equilibrium forward.[5]

    • Ethanol Removal: As ethanol is generated during the reaction, its removal is critical. You can achieve this by performing the reaction open to a gentle flow of an inert gas like nitrogen or by attaching a short distillation head to remove the ethanol as it forms.[6][7]

    • Solvent-Free vs. Solvent: While often performed neat, using a high-boiling, inert solvent can sometimes improve heat transfer and consistency. However, solvent-free is the standard approach.

Q2: My reaction mixture has turned dark, and TLC shows multiple product spots in addition to my desired intermediate. What are these byproducts?

A: Darkening suggests potential side reactions or degradation, likely from excessive heat or impurities.

  • Causality: Anilines can be sensitive to oxidation at high temperatures. The multiple spots could correspond to bis-addition products or other impurities.

  • Troubleshooting Steps:

    • Purity of Starting Materials: Ensure your 4-bromoaniline is pure and not oxidized (it should be a white to pale tan solid). If it is dark, consider recrystallization or filtration through a silica plug.

    • Precise Temperature Control: Avoid exceeding 140°C during this step. Use an oil bath and a thermocouple for accurate temperature monitoring.

    • Inert Atmosphere: While not always required, running the reaction under a nitrogen or argon atmosphere can minimize oxidative side reactions.

Step 2: Thermal Cyclization

This is the most critical and highest-energy step, where the intermediate undergoes an intramolecular cyclization at very high temperatures to form the quinoline ring.[8]

Q3: My cyclization yield is extremely low. How can I improve it?

A: Low yields in this step are almost always due to insufficient temperature or inefficient heat transfer.

  • Causality: The intramolecular aromatic substitution (cyclization) has a high activation energy and requires temperatures of 250°C or higher to proceed efficiently.[9]

  • Troubleshooting Steps:

    • High-Boiling Solvent is Key: This reaction is typically performed in a high-boiling solvent like diphenyl ether (Dowtherm A), which has a boiling point of ~257°C.[6][7] This solvent acts as a heat transfer medium, ensuring the entire mixture reaches the required temperature.

    • Verify Temperature: Use a high-temperature thermometer or thermocouple placed directly in the reaction flask. The temperature of the heating mantle is not a reliable indicator of the internal reaction temperature. Aim for a stable temperature of 250-260°C.

    • Microwave Synthesis: Microwave irradiation is an excellent alternative to conventional heating. It can dramatically reduce reaction times (from hours to minutes) and often improves yields by providing rapid and uniform heating.[8][9][10]

    • Alternative Reagents: For a lower temperature cyclization, Eaton's reagent (7.7% P₂O₅ in methanesulfonic acid) can be used to promote the reaction at temperatures around 80-100°C, offering a milder alternative to thermal methods.[4][11]

Q4: After heating, my reaction mixture is a black tar, and I can't isolate any product. What went wrong?

A: This indicates severe product degradation, a risk at the high temperatures required for cyclization.

  • Causality: While high heat is necessary, prolonged exposure can lead to charring and decomposition of the starting material and the product.[8]

  • Troubleshooting Steps:

    • Control Reaction Time: The cyclization is often complete within 30-60 minutes at 250°C.[7] Monitor the reaction by TLC (if feasible) or run small time-course experiments to find the optimal duration. Do not heat for excessively long periods.

    • Preheat the Solvent: A common and effective technique is to preheat the diphenyl ether to the target temperature (250°C) and then add the anilidomethylenemalonate intermediate portion-wise.[7] This ensures the intermediate spends minimal time at intermediate temperatures and reacts quickly upon addition.

    • Rapid Cooling and Isolation: Once the reaction is complete, cool the mixture promptly. The product ester often precipitates upon cooling and dilution with a non-polar solvent like petroleum ether or hexane.[7] Filtering the solid quickly prevents it from remaining in the hot, potentially reactive solvent.

Step 3: Saponification (Hydrolysis)

The final step is the hydrolysis of the ethyl ester to the target carboxylic acid.

Q5: My hydrolysis is incomplete, and I still see the starting ester on TLC after the reaction.

A: Incomplete hydrolysis is usually a matter of reaction time, base concentration, or temperature.

  • Causality: The ester group on the electron-deficient quinoline ring can be resistant to hydrolysis. Sufficiently strong basic conditions and heat are needed to drive the reaction to completion.

  • Troubleshooting Steps:

    • Base Concentration and Stoichiometry: Use an aqueous solution of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), typically at a concentration of 10-20%.[7][12] Ensure you are using a molar excess of the base.

    • Temperature and Time: Refluxing the mixture is standard practice.[6][12] The reaction may take anywhere from 1 to 5 hours. Monitor by TLC until the starting ester spot has completely disappeared.

    • Solubility: The ester may have poor solubility in the aqueous base. Adding a co-solvent like ethanol can sometimes improve solubility and reaction rate, but be mindful that this can also promote side reactions if not controlled.

Q6: I am observing significant decarboxylation, leading to the formation of 6-bromo-4-hydroxyquinoline instead of my desired carboxylic acid. How can I prevent this?

A: Decarboxylation is a known side reaction for quinoline-3-carboxylic acids, especially under harsh heating conditions.[13][14]

  • Causality: The 4-hydroxy (or 4-oxo tautomer) group facilitates the loss of the 3-carboxyl group as CO₂ upon heating.[2] This process can be accelerated in both acidic and basic conditions, particularly at elevated temperatures.

  • Troubleshooting Steps:

    • Avoid Excessive Heat During Hydrolysis: While reflux is necessary, avoid superheating or prolonged heating once the hydrolysis is complete.

    • Careful Acidification: After hydrolysis, cool the reaction mixture in an ice bath before acidifying to precipitate the product. Add the acid (e.g., HCl) slowly to keep the temperature low. This is the step where decarboxylation is often inadvertently triggered.

    • Avoid High-Temperature Purification: Do not attempt to purify the final product by high-temperature methods like sublimation, as this will almost certainly cause decarboxylation.[15] Recrystallization from a suitable solvent (like ethanol or acetic acid) is preferred.

III. Experimental Protocols & Data

Optimized Reaction Conditions Summary
StepParameterRecommended ConditionExpected YieldReference
1. Condensation Temperature100–120°C85-95%[7]
Time1–2 hours[7]
Reagents4-bromoaniline (1 eq), DEEM (1.1 eq)[7]
2. Cyclization Temperature240–250°C60-80%[6][7]
Time30–60 minutes[7]
SolventDiphenyl ether[6][7]
3. Saponification TemperatureReflux (~100°C)90-98%[12]
Time1–5 hours[12]
Reagent10% aq. NaOH or KOH[6][12]
Step-by-Step Protocols

Protocol 1: Synthesis of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate

  • Condensation: In a round-bottom flask, combine 4-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture in an oil bath at 110-120°C for 1.5 hours, allowing the ethanol byproduct to evaporate.[7] The mixture should solidify upon cooling.

  • Cyclization: In a separate flask equipped with a high-temperature thermometer and reflux condenser, heat diphenyl ether to 250°C. Add the crude intermediate from the previous step in small portions to the hot diphenyl ether. Maintain the temperature at 250°C for 45 minutes.[7]

  • Isolation: Allow the reaction to cool to below 100°C. Dilute the mixture with petroleum ether or hexane (approx. 4-5 volumes of the diphenyl ether used). The product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with fresh petroleum ether to remove the diphenyl ether.[7] The resulting solid is ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, which can be used directly in the next step.

Protocol 2: Synthesis of this compound

  • Hydrolysis: Suspend the crude ethyl ester from the previous step in a 10% aqueous solution of sodium hydroxide (approx. 10 mL per gram of ester). Heat the mixture to reflux.[6][12] Continue heating until the solid fully dissolves and TLC analysis confirms the complete consumption of the starting material (typically 2-4 hours).

  • Precipitation: Cool the resulting clear solution in an ice-water bath. While stirring vigorously, slowly add concentrated hydrochloric acid until the pH is approximately 1-2. A thick white precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake extensively with cold deionized water to remove inorganic salts, then with a small amount of cold ethanol. Dry the product under vacuum to yield this compound as a white to light yellow solid.[12]

IV. Reaction Mechanism

Understanding the mechanism of the Gould-Jacobs reaction is key to troubleshooting. The process involves a nucleophilic attack, elimination, and a thermally induced 6-electron electrocyclization.

Gould_Jacobs_Mechanism cluster_step1 Step 1: Condensation/Elimination cluster_step2 Step 2: Thermal 6π Electrocyclization cluster_step3 Step 3: Tautomerization/Aromatization aniline 4-Br-Aniline (Nucleophile) intermediate1 Addition Intermediate aniline->intermediate1 + deem DEEM deem->intermediate1 intermediate2 Anilidomethylenemalonate intermediate1->intermediate2 - EtOH cyclized_inter Cyclized Intermediate intermediate2->cyclized_inter Heat (250°C) 6e- cyclization product_ester Ethyl 6-bromo-4-hydroxyquinoline- 3-carboxylate (Enol form) cyclized_inter->product_ester - EtOH

Caption: Simplified mechanism of the Gould-Jacobs reaction for quinoline synthesis.

V. References

  • Vertex AI Search Result[16]

  • Optimizing temperature and reaction time for the Gould-Jacobs reaction - Benchchem.

  • Optimizing reaction conditions for the Gould-Jacobs synthesis - Benchchem.

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC - Biotage.

  • Gould–Jacobs reaction - Wikipedia.

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI.

  • Vertex AI Search Result[17]

  • Synthesis of 6-bromo-4-hydroxyquinoline - PrepChem.com.

  • This compound - MySkinRecipes.

  • Vertex AI Search Result[18]

  • Gould–Jacobs reaction | Request PDF - ResearchGate.

  • This compound Use and Manufacturing - Echemi.

  • Vertex AI Search Result

  • Synthesis of fluoro-4-hydroxyquinoline-3-carboxylic acids by the Gould±Jacobs reaction - ElectronicsAndBooks.

  • An In-depth Technical Guide to the Synthesis of 3-Acetyl-6-bromoquinolin-4(1H)-one - Benchchem.

  • Vertex AI Search Result[19]

  • New method for synthesizing substituted 3-quinoline carboxylic acid and analogue - Google Patents.

  • Vertex AI Search Result[20]

  • Vertex AI Search Result[21]

  • Vertex AI Search Result[22]

  • Synthesis of 3-Carboxy-6-sulfamoylquinolones and Mefloquine-Based Compounds as Panx1 Blockers: Molecular Docking, Electrophysiological and Cell Culture Studies - PMC - NIH.

  • Vertex AI Search Result

  • Vertex AI Search Result[23]

  • The Decarboxylation of Carboxylic Acids and Their Salts - Chemistry LibreTexts.

  • Vertex AI Search Result[24]

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives | Asian Journal of Chemistry.

  • Vertex AI Search Result[25]

  • Vertex AI Search Result

  • Vertex AI Search Result[26]

Sources

Technical Support Center: Purification of Crude 6-Bromo-4-hydroxyquinoline-3-carboxylic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Bromo-4-hydroxyquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this important synthetic intermediate.

Introduction: The Importance of Purity

This compound is a key building block in the synthesis of various pharmaceutical agents.[1] Its purity is paramount, as impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological issues. The most common method for its purification on a laboratory scale is recrystallization, a technique that leverages differences in solubility to separate the desired compound from its impurities.

This guide provides a comprehensive overview of the recrystallization process for this compound, including solvent selection, detailed protocols, and extensive troubleshooting in a question-and-answer format.

Understanding the Compound: Key Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is the foundation for developing a successful purification strategy.

PropertyValue/DescriptionSource
Molecular Formula C₁₀H₆BrNO₃[2]
Molecular Weight 268.06 g/mol [2]
Appearance White to light yellow crystalline powder[3]
Solubility in Water Slightly soluble/Limited[3][4]
Solubility in Organic Solvents Soluble in polar organic solvents like DMSO and DMF; less soluble in non-polar solvents like hexane.[3]
pKa (predicted) Carboxylic acid: ~3-5; Phenolic -OH: ~9-11[3]

The presence of both a carboxylic acid and a phenolic hydroxyl group, along with the quinoline core, makes the solubility of this compound highly pH-dependent.[5][6][7]

Identifying Potential Impurities: A Look at the Synthesis

The most common route to this compound and its derivatives is the Gould-Jacobs reaction .[8][9] Understanding this synthesis is critical for anticipating the likely impurities in your crude product.

Gould_Jacobs_Reaction cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Hydrolysis cluster_3 Potential Byproducts 4-bromoaniline 4-Bromoaniline (Starting Material Impurity) Intermediate_adduct Intermediate Adduct 4-bromoaniline->Intermediate_adduct + DEM - EtOH DEM Diethyl ethoxymethylenemalonate DEM->Intermediate_adduct Ester_precursor Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate (Key Impurity) Intermediate_adduct->Ester_precursor Heat (e.g., Diphenyl ether) Final_product This compound (Desired Product) Ester_precursor->Final_product Base (e.g., NaOH) then Acid (e.g., HCl) Byproducts Thermally degraded materials, Side-reaction products

Figure 1: Simplified Gould-Jacobs synthesis pathway highlighting potential impurities.

Common Impurities to Target for Removal:

  • Unreacted Starting Materials: 4-bromoaniline and diethyl ethoxymethylenemalonate.

  • Ethyl Ester Intermediate: Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate is the most likely and often most challenging impurity to remove.[10]

  • Thermally Degraded Byproducts: High temperatures during the cyclization step can lead to colored, tar-like impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best single solvent for recrystallizing crude this compound?

A1: Based on its solubility profile, high-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are effective for single-solvent recrystallization.[3] However, their high boiling points can make crystal drying difficult. For less pure starting material, these are often the solvents of choice.

Q2: Can I use more common solvents like ethanol or methanol?

A2: While the target compound has limited solubility in alcohols, they can be effective if the crude material is relatively pure. Ethanol is a good starting point for solvent screening.[11] You will likely need a larger volume of hot alcohol to dissolve the compound, which may affect recovery rates.

Q3: My product is off-white or yellowish. How can I decolorize it?

A3: The presence of color often indicates high molecular weight, conjugated impurities. These can be effectively removed using activated charcoal . Add a small amount (1-2% by weight of your crude product) to the hot, dissolved solution before the hot filtration step. Be aware that using too much charcoal can adsorb your product and reduce the yield.

Q4: What is "oiling out," and why does it happen with my compound?

A4: "Oiling out" is the separation of the dissolved compound as a liquid rather than a crystalline solid. This can occur if the solution is cooled too quickly or if the concentration of the solute is too high, causing the compound to come out of solution at a temperature above its melting point. The presence of impurities can also suppress the melting point, exacerbating this issue.

Troubleshooting Guide

Problem 1: The crude product does not dissolve in the hot solvent.
Possible Cause Solution
Insufficient Solvent Add more of the hot solvent in small portions until the solid dissolves. Be mindful not to add a large excess, as this will reduce your final yield.
Inappropriate Solvent The chosen solvent may not be a good match for your compound. If a significant amount of solvent has been added with no dissolution, it is best to remove the solvent and try a different one. A solvent screen with small amounts of your crude product in test tubes is highly recommended before a full-scale recrystallization.
Insoluble Impurities If most of the solid has dissolved but some particulates remain, these are likely insoluble impurities. Proceed to a hot filtration step to remove them.
Problem 2: No crystals form upon cooling.
Possible Cause Solution
Too Much Solvent Used The solution is not saturated. Gently heat the solution to boil off some of the solvent to increase the concentration. Allow it to cool again.
Supersaturated Solution The solution is supersaturated, but crystal nucleation has not occurred. Try scratching the inside of the flask at the surface of the liquid with a glass rod to create nucleation sites. Alternatively, add a "seed crystal" (a tiny amount of the pure compound) to induce crystallization.
Slow Crystallization Kinetics Some compounds crystallize slowly. Allow the flask to stand undisturbed for a longer period. Cooling in an ice bath can also promote crystallization.
Problem 3: The product "oils out" instead of forming crystals.

Oiling_Out_Troubleshooting Oiling_Out Product 'Oils Out' Reheat Reheat solution to dissolve the oil Oiling_Out->Reheat Add_Solvent Add a small amount of additional 'good' solvent Reheat->Add_Solvent Slow_Cooling Allow to cool very slowly (e.g., in a warm water bath) Add_Solvent->Slow_Cooling Change_Solvent Consider a different solvent system with a lower boiling point Slow_Cooling->Change_Solvent If problem persists

Figure 2: Decision workflow for addressing 'oiling out'.

Possible Cause Solution
Solution Cooled Too Quickly Reheat the solution to re-dissolve the oil. Allow it to cool much more slowly. You can insulate the flask or place it in a warm water bath that is allowed to cool to room temperature.
High Concentration of Solute Reheat the solution and add a small amount of additional hot solvent to lower the saturation point. Then, cool slowly.
Significant Impurities Present The impurities are depressing the melting point. Consider a pre-purification step, such as a quick filtration through a plug of silica gel, or perform a second recrystallization on the solidified oil.
Problem 4: The final yield is very low.
Possible Cause Solution
Excessive Solvent Used This is the most common cause. A significant portion of your product remains in the mother liquor. Concentrate the mother liquor by evaporation and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure.
Premature Crystallization Crystals may have formed during hot filtration and were discarded with the insoluble impurities. Ensure the filtration apparatus is pre-heated and the solution is kept hot during filtration.
Washing with Too Much Cold Solvent When washing the collected crystals, use a minimal amount of ice-cold solvent to rinse away impurities without dissolving a significant amount of the product.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization from DMF

This protocol is suitable for crude this compound that is significantly impure.

  • Dissolution: In a fume hood, place the crude solid in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Add a minimal amount of N,N-Dimethylformamide (DMF) and begin heating with stirring on a hot plate. Continue to add small portions of DMF until the solid is completely dissolved at a temperature of approximately 80-100°C.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Re-heat the solution with stirring for a few minutes.

  • Hot Filtration: Pre-heat a filtration setup (a funnel with fluted filter paper and a clean Erlenmeyer flask). Quickly filter the hot solution to remove any insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Crystal formation should be observed. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold methanol or water to remove residual DMF and any soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Mixed-Solvent Recrystallization (DMF/Water)

This method can improve yield and is useful when a single solvent is too effective, leading to poor recovery.

  • Dissolution: Dissolve the crude solid in the minimum amount of hot DMF (the "good" solvent) as described in Protocol 1.

  • Addition of Anti-Solvent: While the DMF solution is still hot, add water (the "bad" or "anti-solvent") dropwise with continuous stirring until the solution becomes slightly and persistently cloudy (turbid). This indicates the solution is saturated.

  • Clarification: Add a few drops of hot DMF to the cloudy solution until it becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold DMF/water mixture, followed by a final wash with cold water.

  • Drying: Dry the crystals under vacuum.

References

  • Alchemist-chem.com. (n.d.). This compound Manufacturer & Supplier China.
  • Wikiwand. (n.d.). Gould–Jacobs reaction.
  • University of Rochester, Department of Chemistry. (n.d.). Recrystallization - Single Solvent.
  • Wikipedia. (n.d.). Gould–Jacobs reaction.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • On-line Encyclopedia of Organic Reactions. (n.d.). Gould-Jacobs Reaction.
  • Google Patents. (n.d.). US2474823A - Quinoline compounds and process of making same.
  • PubChemLite. (n.d.). This compound (C10H6BrNO3).
  • Chem-Space. (n.d.). This compound Ethyl Ester.
  • Wang, W., et al. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.
  • PubChem. (n.d.). This compound.
  • PubMed. (2019, February 25). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • SciSpace. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • Semantic Scholar. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • MySkinRecipes. (n.d.). This compound.

Sources

Technical Support Center: Troubleshooting Quinoline Synthesis Side Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of quinoline and its derivatives. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your reactions effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured around the most common and challenging named reactions for quinoline synthesis.

Section 1: The Skraup Synthesis

The Skraup synthesis, while powerful, is notoriously exothermic and prone to side reactions, particularly tar formation.[1][2] Understanding how to manage these issues is critical for success.

Q1: My Skraup synthesis is extremely vigorous and difficult to control. How can I moderate the reaction?

A1: The highly exothermic nature of the Skraup synthesis is a well-documented challenge.[1] The primary cause is the dehydration of glycerol to acrolein by concentrated sulfuric acid, which is a highly energetic process.[3][4] To safely manage the reaction, consider the following strategies:

  • Use a Moderator: The addition of ferrous sulfate (FeSO₄) is the most common and effective method to tame the reaction's violence.[5][6] Ferrous sulfate is believed to act as an oxygen carrier, distributing the oxidation process over a longer period and preventing a runaway reaction.[6] Boric acid can also be employed for this purpose.[1][6]

  • Controlled Reagent Addition: The order and rate of addition are crucial. Always add the concentrated sulfuric acid slowly and with efficient cooling (e.g., in an ice bath).[1] It is also important to add the reactants in the correct order; adding sulfuric acid before the ferrous sulfate can trigger an immediate and vigorous reaction.[6]

  • Ensure Efficient Agitation: Good mechanical stirring is essential to dissipate heat, prevent the formation of localized hotspots, and ensure a homogenous reaction mixture.[7]

Q2: I am observing significant tar formation in my Skraup synthesis, resulting in low yields and a difficult workup. What is the cause and how can I minimize it?

A2: Tar formation is arguably the most common side reaction in the Skraup synthesis.[2] It arises from the polymerization of the highly reactive acrolein intermediate under the harsh acidic and high-temperature conditions.[5] The crude product is often a black, tarry residue, which complicates purification.[1]

To minimize tarring:

  • Optimize Temperature: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the subsequent exothermic phase must be carefully controlled.[1] A general temperature range of 100°C to 150°C is often cited for the main reaction phase.[7]

  • Utilize a Moderator: As mentioned above, ferrous sulfate not only controls the reaction rate but also helps reduce charring and tar formation.[1]

  • Purification Strategy: Post-synthesis, the most effective way to separate your quinoline product from the tar is often through steam distillation, followed by extraction and vacuum distillation.[1][8]

dot

TarFormation cluster_conditions Harsh Reaction Conditions cluster_reactants Reactive Intermediates Acid Strong Acid (e.g., H₂SO₄) Acrolein Acrolein / α,β-Unsaturated Carbonyl Heat High Temperature Glycerol Glycerol / Carbonyl Glycerol->Acrolein Dehydration Aniline Aniline DesiredProduct Desired Quinoline Aniline->DesiredProduct Polymerization Acid-Catalyzed Polymerization Acrolein->Polymerization Self-Condensation Acrolein->DesiredProduct Michael Addition & Cyclization Tar Tar / Resinous Byproducts Polymerization->Tar

Caption: General mechanism of tar formation in acid-catalyzed quinoline syntheses.

Section 2: The Doebner-von Miller Synthesis

This variation of the Skraup synthesis uses α,β-unsaturated aldehydes or ketones and is also susceptible to polymerization side reactions.[9]

Q3: My Doebner-von Miller reaction is giving a low yield with a large amount of polymeric material. How can I prevent this?

A3: Polymerization of the α,β-unsaturated carbonyl starting material is the primary side reaction, especially under strong acid catalysis.[9] This leads to the formation of intractable tars and significantly reduces product yield.[9]

Here are field-proven methods to mitigate this:

  • Employ a Biphasic Solvent System: This is a highly effective strategy. By using a two-phase system (e.g., water/toluene), the α,β-unsaturated carbonyl compound is sequestered in the organic phase. This separation minimizes its contact with the aqueous acid phase, thereby reducing the rate of acid-catalyzed polymerization.[5][9]

  • Control Reactant Concentration: Add the carbonyl compound slowly to the reaction mixture. Maintaining a low instantaneous concentration of the carbonyl substrate disfavors self-condensation and polymerization pathways.[1]

  • Optimize Catalyst and Temperature: While strong acids are often necessary, excessively harsh conditions accelerate tar formation. Consider screening different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) or milder Lewis acids (e.g., ZnCl₂, SnCl₄) to find an optimal balance.[9][10] Additionally, maintain the lowest effective temperature to achieve a reasonable reaction rate without promoting excessive polymerization.[9]

Q4: My final product is contaminated with partially hydrogenated quinolines (e.g., dihydroquinolines). What is the cause and how can I fix it?

A4: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline product.[11] If this oxidation is incomplete, you will isolate these hydrogenated byproducts.

  • Root Cause: This issue stems from an inefficient or insufficient amount of the oxidizing agent, or reaction conditions that do not favor complete oxidation.[9] In some variations, an imine intermediate acts as the oxidant, and if it is consumed or removed prematurely, oxidation will be incomplete.[11]

  • Troubleshooting Steps:

    • Ensure Sufficient Oxidant: If your protocol uses an external oxidizing agent (like nitrobenzene or arsenic acid), ensure it is used in at least a stoichiometric amount, and consider a slight excess to drive the reaction to completion.[9][12]

    • Post-Reaction Oxidation: If you have already isolated a product mixture containing dihydroquinolines, it may be possible to perform a separate oxidation step. Re-subjecting the mixture to an appropriate oxidizing agent (e.g., DDQ, MnO₂) can convert the remaining hydrogenated species to the desired aromatic quinoline.[9]

dot

low_yield_troubleshooting start Low Yield Observed check_tar Significant Tar / Polymer Formation? start->check_tar check_purity Product is clean but yield is low? check_tar->check_purity No implement_biphasic Implement Biphasic System (e.g., H₂O/Toluene) check_tar->implement_biphasic Yes check_oxidation Check for Dihydroquinoline Byproducts (TLC, GC-MS, NMR) check_purity->check_oxidation Yes end Improved Yield check_purity->end No (Re-evaluate stoichiometry & reaction time) tar_yes Yes slow_addition Slow Carbonyl Addition implement_biphasic->slow_addition optimize_acid Optimize Acid Catalyst & Temperature slow_addition->optimize_acid optimize_acid->end purity_yes Yes incomplete_oxidation Incomplete Oxidation Confirmed check_oxidation->incomplete_oxidation increase_oxidant Increase Oxidant Stoichiometry incomplete_oxidation->increase_oxidant post_oxidation Perform Post-Synthesis Oxidation (e.g., with DDQ, MnO₂) incomplete_oxidation->post_oxidation increase_oxidant->end post_oxidation->end purification_decision_tree start Crude Quinoline Product check_tar Heavy Tar / Polymer Contamination? start->check_tar steam_distill 1. Steam Distillation check_tar->steam_distill Yes check_solid Is Product a Solid? check_tar->check_solid No check_liquid Is Product a Liquid? steam_distill->check_liquid vacuum_distill 2. Vacuum Distillation check_liquid->vacuum_distill Yes recrystallize 1. Recrystallization (Salt Formation) check_liquid->recrystallize No (Solid) check_solid->check_liquid No (Liquid) check_solid->recrystallize Yes check_purity High Purity Achieved? vacuum_distill->check_purity recrystallize->check_purity chromatography Final Polish: Column Chromatography / HPLC check_purity->chromatography No end Pure Quinoline check_purity->end Yes chromatography->end

Sources

Technical Support Center: Optimizing Temperature for Quinoline Cyclization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline cyclization reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the critical role of temperature in these synthetic transformations. Our goal is to equip you with the knowledge to navigate the complexities of quinoline synthesis, enhance your reaction yields, and minimize impurities.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems you may encounter during your quinoline cyclization experiments. Each issue is followed by a detailed explanation of potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: I am performing a quinoline synthesis (e.g., Friedländer, Combes) and observing very low to no formation of my desired product. How can I determine if temperature is the culprit?

Answer:

Low or no yield is a common challenge in quinoline synthesis, and temperature is a primary suspect. The optimal temperature for these reactions is highly dependent on the specific method and substrates used.

Causality and Solutions:

  • Insufficient Activation Energy: The cyclization step often requires a significant energy input to overcome the activation barrier. If the reaction temperature is too low, the rate of reaction will be exceedingly slow, leading to poor conversion of your starting materials.

    • Solution: Incrementally increase the reaction temperature in 10-20 °C intervals and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Be cautious not to overshoot the optimal temperature, as this can lead to degradation.

  • Decomposition of Starting Materials or Intermediates: Conversely, excessively high temperatures can cause the degradation of sensitive starting materials or intermediates, leading to a loss of potential product.[2]

    • Solution: If you suspect degradation, try lowering the reaction temperature. For thermally sensitive substrates, consider the use of milder catalysts that can facilitate the reaction at lower temperatures.[1][2]

  • Kinetic vs. Thermodynamic Control: In some syntheses, such as the Conrad-Limpach-Knorr reaction, temperature dictates the product distribution. At lower temperatures, the kinetic product is favored, while higher temperatures favor the thermodynamic product.[3][4] If you are targeting a specific isomer, ensure your reaction temperature is appropriate for its formation.

Issue 2: Significant Tar and Side Product Formation

Question: My reaction mixture is turning into a thick, dark tar, making product isolation nearly impossible. What is causing this, and how can I prevent it?

Answer:

Tar formation is a notorious issue in many quinoline syntheses, particularly the Skraup and Doebner-von Miller reactions.[5][6] This is often a direct consequence of improper temperature control.

Causality and Solutions:

  • Uncontrolled Exothermic Reaction: The Skraup synthesis, for instance, is highly exothermic.[7][8][9] If the initial heating is too rapid or the reaction is not adequately moderated, the temperature can spike, leading to uncontrolled polymerization and charring of the reagents.[5]

    • Solution:

      • Gradual Heating: Heat the reaction mixture slowly and cautiously.[5]

      • Use of Moderators: Incorporate a moderator like ferrous sulfate (FeSO₄) to make the reaction less violent.[5][7][9]

      • Controlled Reagent Addition: Add reagents, such as glycerol in the Skraup synthesis, dropwise to maintain a manageable reaction rate.[5]

  • Polymerization of Intermediates: In the Doebner-von Miller reaction, the acid catalyst can promote the polymerization of the α,β-unsaturated carbonyl compound, especially at elevated temperatures.[6][10]

    • Solution:

      • Maintain Lowest Effective Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.[10]

      • Slow Reagent Addition: Add the α,β-unsaturated carbonyl compound slowly to the acidic aniline solution to minimize its concentration at any given time, thus disfavoring polymerization.[6]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding temperature optimization in various quinoline synthesis methods.

Q1: What are the typical temperature ranges for common quinoline synthesis reactions?

A1: The optimal temperature can vary significantly based on the specific substrates and conditions. However, the following table provides a general guideline for several common methods.

Quinoline Synthesis MethodTypical Temperature Range (°C)Key Considerations
Skraup Synthesis 100 - 160Highly exothermic; requires careful control and moderation.[5][7]
Friedländer Synthesis 50 - 220Can often be optimized to lower temperatures with appropriate catalysts.[1][11] Microwave-assisted methods can significantly shorten reaction times at elevated temperatures.[12][13]
Conrad-Limpach-Knorr Room Temp - 250Temperature dictates regioselectivity. Lower temperatures favor 4-hydroxyquinolines (kinetic product), while higher temperatures (~140 °C) yield 2-hydroxyquinolines (thermodynamic product).[3][4][14] The cyclization step often requires very high temperatures (~250 °C).[2][14][15]
Doebner-von Miller Reflux (often in high-boiling solvents)Prone to tar formation at excessive temperatures.[6][10]
Combes Synthesis Room Temp - 100+Acid-catalyzed cyclization often requires heating.[16][17][18]
Gould-Jacobs Reaction > 250 (for cyclization)The thermal cyclization step requires very high temperatures, which can lead to product decomposition.[15]

Q2: How does temperature influence regioselectivity in the Conrad-Limpach-Knorr synthesis?

A2: In the Conrad-Limpach-Knorr synthesis, the reaction of an aniline with a β-ketoester can proceed via two different pathways, and temperature is the deciding factor:

  • Low Temperature (e.g., Room Temperature): The reaction is under kinetic control, and the aniline preferentially attacks the more reactive keto group, leading to the formation of a β-aminoacrylate intermediate. Subsequent cyclization yields the 4-hydroxyquinoline .[3][14][19]

  • High Temperature (e.g., ~140 °C): The reaction is under thermodynamic control. At this temperature, the initial attack on the keto group is reversible. The less favored but irreversible attack on the ester group, leading to a β-ketoanilide intermediate, becomes dominant. Cyclization of this intermediate results in the formation of the more stable 2-hydroxyquinoline .[3][4][14]

Q3: Are there modern techniques that allow for quinoline synthesis at lower temperatures?

A3: Yes, significant progress has been made in developing milder and more efficient methods for quinoline synthesis. Many modern protocols utilize catalysts that lower the activation energy of the reaction, thereby allowing it to proceed at lower temperatures.[20] Examples include:

  • Lewis acid catalysis: Various Lewis acids can promote cyclization under milder conditions than traditional strong Brønsted acids.

  • Transition metal catalysis: Catalysts based on copper, palladium, and other metals have been developed for various quinoline syntheses, often enabling reactions at or near room temperature.[20][21]

  • Microwave-assisted synthesis: While microwave irradiation often involves high temperatures, it can dramatically reduce reaction times from hours to minutes, minimizing the overall thermal stress on the molecules.[12][13][22]

Experimental Protocols

Protocol 1: Temperature Screening for a Friedländer Synthesis

This protocol outlines a general procedure for optimizing the reaction temperature for a Friedländer synthesis.

Materials:

  • 2-aminoaryl ketone (1.0 mmol)

  • Active methylene compound (1.2 mmol)

  • Chosen solvent (e.g., ethanol, DMF)

  • Chosen catalyst (e.g., p-toluenesulfonic acid, 10 mol%)

  • Reaction vials with stir bars

  • Heating block or oil baths set to different temperatures (e.g., 60 °C, 80 °C, 100 °C, 120 °C)

  • TLC plates and appropriate eluent system

  • LC-MS for accurate conversion analysis

Procedure:

  • Set up a parallel reaction array. In separate reaction vials, combine the 2-aminoaryl ketone, active methylene compound, solvent, and catalyst.

  • Place each vial in a pre-heated block or oil bath at the designated temperatures.

  • Stir the reactions and monitor their progress at regular intervals (e.g., every 30 minutes) by TLC.

  • After a set time (e.g., 4 hours), quench the reactions by cooling to room temperature and diluting with an appropriate solvent.

  • Analyze the conversion and formation of side products for each reaction temperature using LC-MS.

  • Identify the temperature that provides the best balance of high conversion and minimal side product formation.

Visualizations

Troubleshooting Workflow for Temperature Optimization

The following diagram illustrates a decision-making process for troubleshooting temperature-related issues in quinoline cyclization.

TroubleshootingWorkflow start Start: Quinoline Cyclization problem Problem Encountered? start->problem low_yield Low/No Yield problem->low_yield Yes tar_formation Tar/Side Products problem->tar_formation Yes check_temp_low Is Temperature Too Low? low_yield->check_temp_low check_exotherm Is Reaction Highly Exothermic? (e.g., Skraup) tar_formation->check_exotherm increase_temp Incrementally Increase Temperature (10-20 °C) check_temp_low->increase_temp Yes check_temp_high Is Temperature Too High? check_temp_low->check_temp_high No monitor_rxn Monitor by TLC/LC-MS increase_temp->monitor_rxn end Optimized Reaction monitor_rxn->end decrease_temp Decrease Temperature check_temp_high->decrease_temp Yes milder_catalyst Consider Milder Catalyst check_temp_high->milder_catalyst Consider decrease_temp->monitor_rxn milder_catalyst->monitor_rxn control_heating Use Gradual Heating & Slow Reagent Addition check_exotherm->control_heating Yes use_moderator Add Moderator (e.g., FeSO4) check_exotherm->use_moderator Consider check_polymerization Possibility of Polymerization? (e.g., Doebner-von Miller) check_exotherm->check_polymerization No control_heating->monitor_rxn use_moderator->monitor_rxn optimize_temp_polymer Find Lowest Effective Temp. check_polymerization->optimize_temp_polymer Yes check_polymerization->end No optimize_temp_polymer->monitor_rxn

Caption: Troubleshooting workflow for temperature optimization.

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Unknown. (n.d.). Synthesis of Quinoline and derivatives.
  • Unknown. (n.d.). Conrad-Limpach Reaction.
  • Wikipedia. (n.d.). Conrad–Limpach synthesis.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • Scribd. (n.d.). Preparation and Properties of Quinoline.
  • MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
  • PubMed Central. (n.d.). Advances in polymer based Friedlander quinoline synthesis.
  • ResearchGate. (n.d.). Effects of time and temperature on the Friedländer quinoline synthesis....
  • ResearchGate. (n.d.). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways.
  • Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction.
  • Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr.
  • YouTube. (2019, July 28). Conrad-limpach-knorr synthesis of Quinolone.
  • ResearchGate. (n.d.). The Skraup Synthesis of Quinolines.
  • PubMed. (2020, November 5). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis.
  • YouTube. (2024, August 25). Making quinoline - the Skraup synthesis.
  • Wikipedia. (n.d.). Skraup reaction.
  • ACS Omega. (n.d.). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview.
  • The Journal of Organic Chemistry. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis.
  • MDPI. (2022, December 4). The Formation of Inherently Chiral Calix[5]quinolines by Doebner–Miller Reaction of Aldehydes and Aminocalixarenes.
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • ResearchGate. (n.d.). Base-mediated synthesis of quinolines: an unexpected cyclization reaction between 2-aminobenzylalcohol and ketones.
  • Unknown. (n.d.). Combes Quinoline Synthesis.
  • Wikipedia. (n.d.). Gould–Jacobs reaction.
  • Wikipedia. (n.d.). Combes quinoline synthesis.
  • MDPI. (n.d.). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent.
  • JOCPR. (n.d.). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol.
  • Royal Society of Chemistry. (n.d.). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Taylor & Francis Online. (n.d.). A review on synthetic investigation for quinoline- recent green approaches.
  • Unknown. (n.d.). Preparation and Properties of Quinoline.
  • PubMed Central. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.

Sources

Technical Support Center: Synthesis of 6-bromo-4-iodoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Development Professionals

As a Senior Application Scientist, I've observed that while the synthesis of 6-bromo-4-iodoquinoline is well-documented, achieving high purity consistently can be challenging. This guide is structured to address the common pitfalls and subtle nuances of this multi-step synthesis. We will move from foundational questions to step-by-step troubleshooting, focusing on the causality behind each procedural choice to empower you to not just follow a recipe, but to understand and control your reaction.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that are crucial for planning and executing the synthesis successfully.

Q1: What is the most common synthetic pathway for 6-bromo-4-iodoquinoline, and what are the critical stages for impurity formation?

The most prevalent and scalable route starts from 4-bromoaniline and proceeds through four key transformations. Impurities are typically introduced at each stage, often carrying over and complicating downstream steps.

The overall workflow is as follows:

Synthetic_Workflow cluster_0 Step 1 & 2: Condensation cluster_1 Step 3: Cyclization cluster_2 Step 4: Chlorination cluster_3 Step 5: Iodination A 4-Bromoaniline + Meldrum's Acid + Triethyl Orthoformate B 6-bromoquinolin-4-ol A->B High Temp. (e.g., Ph2O) C 6-bromo-4-chloroquinoline B->C POCl3, DMF (cat.) D 6-bromo-4-iodoquinoline C->D NaI, Acetonitrile

Caption: Overall synthetic workflow for 6-bromo-4-iodoquinoline.

Critical Stages for Impurity Generation:

  • Cyclization: This high-temperature step (often >200 °C in diphenyl ether) is the primary source of thermal decomposition byproducts.[1][2] Inadequate temperature control can lead to charring and the formation of complex, difficult-to-remove impurities.

  • Chlorination: Incomplete conversion is the main issue here, leaving behind 6-bromoquinolin-4-ol. Residual phosphorus oxychloride (POCl3) after workup can also lead to downstream side reactions.

  • Iodination: The final step is susceptible to incomplete reaction, leaving the starting material 6-bromo-4-chloroquinoline. Furthermore, the product itself can undergo degradation, leading to discoloration.

Q2: How critical is starting material quality, and what checks should be performed?

Starting material purity is paramount. Impurities in the initial 4-bromoaniline, for instance, will inevitably lead to a range of substituted quinoline byproducts that may be challenging to separate from the final product.

Starting MaterialRecommended PurityKey Analytical ChecksPotential Impact of Impurities
4-Bromoaniline>99%HPLC, GC-MS, ¹H NMRIsomeric bromoanilines (2- or 3-) will form isomeric quinoline products. Aniline will form 4-iodoquinoline.
Meldrum's Acid>98%Melting Point, ¹H NMRImpurities can interfere with the initial condensation, reducing yield and forming side products.
Triethyl Orthoformate>98%Refractive Index, GCExcess ethanol or other impurities can affect reaction kinetics.
Phosphorus Oxychloride>99%Titration, Phosphorus NMROld or hydrolyzed POCl₃ (containing HCl/H₃PO₄) is less reactive and can cause side reactions.
Q3: How stable is the final product, 6-bromo-4-iodoquinoline, and what are the best storage practices?

Aryl iodides, including 6-bromo-4-iodoquinoline, can be sensitive to light and air. Exposure can cause the slow liberation of elemental iodine (I₂), leading to a pink or brownish discoloration of the material. This not only reduces purity but can also impact the performance of the material in subsequent reactions.

Recommended Storage:

  • Container: Amber glass vial or a vial wrapped in aluminum foil.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).

  • Temperature: Cool and dry location. Refrigeration is recommended for long-term storage.

Troubleshooting Guide: A Step-by-Step Analysis

This section provides specific troubleshooting advice for issues encountered during the synthesis.

Stage 1: Cyclization (Formation of 6-bromoquinolin-4-ol)

Problem: My cyclization reaction in diphenyl ether (Ph₂O) resulted in a dark, tarry mixture and a low yield of the desired 6-bromoquinolin-4-ol.

Root Cause Analysis: This is almost always a temperature control issue. The cyclization reaction requires high thermal energy, but there is a narrow window between the required reaction temperature and the temperature at which the intermediate begins to decompose.

Solutions:

  • Precise Temperature Monitoring: Place the thermocouple directly into the reaction mixture (using a protective sleeve) rather than just measuring the heating mantle or oil bath temperature. The internal temperature is what matters.

  • Optimized Heating Profile: One study optimized this step by lowering the temperature to 190 °C to specifically avoid impurities, which also improved the yield and shortened the reaction time.[1][2] Do not overshoot the target temperature.

  • Inert Atmosphere: Ensure the reaction is conducted under a robust inert atmosphere (Nitrogen or Argon). Oxygen at these high temperatures will promote oxidative side reactions and charring.

  • Efficient Stirring: Use mechanical stirring if possible. Inadequate mixing can create local hot spots where decomposition is initiated.

Stage 2: Chlorination (Formation of 6-bromo-4-chloroquinoline)

Problem: My TLC and LC-MS analyses show that 20-30% of the 6-bromoquinolin-4-ol starting material remains after the chlorination reaction.

Root Cause Analysis: This indicates insufficient reactivity of the chlorinating agent or non-optimal reaction conditions. The hydroxyl group of a quinolinol is a relatively poor leaving group, and its conversion to the chloroquine requires forceful conditions.

Solutions:

  • Reagent Quality: Use fresh, high-purity phosphorus oxychloride (POCl₃). POCl₃ that has been exposed to moisture will contain phosphoric acid, which is ineffective for this transformation.

  • Catalytic Dimethylformamide (DMF): The addition of a catalytic amount of DMF is crucial.[1] DMF reacts with POCl₃ to form the Vilsmeier reagent ([(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻), which is a much more potent activating agent for the hydroxyl group than POCl₃ alone.

  • Reaction Time and Temperature: Ensure the reaction is refluxed for a sufficient duration. A typical condition is refluxing at 110 °C for 3 hours.[1] If conversion is still low, extending the reflux time is the first parameter to adjust.

  • Stoichiometry: While POCl₃ is often used as the solvent, ensure a significant excess is present if co-solvents are used.

Stage 3: Iodination (Formation of 6-bromo-4-iodoquinoline)

Problem: My final product is contaminated with the starting material, 6-bromo-4-chloroquinoline.

Root Cause Analysis: This is a classic sign of an incomplete Finkelstein reaction. The equilibrium may not be sufficiently pushed towards the iodo-product, or the reaction kinetics may be slow.

Troubleshooting_Iodination Start Analyze Final Product by TLC/LC-MS CheckSM Is 6-bromo-4-chloroquinoline (starting material) present? Start->CheckSM Action Increase NaI Stoichiometry (e.g., >10 eq) Extend Reflux Time (e.g., 32h) Ensure Anhydrous Acetonitrile CheckSM->Action Yes CheckColor Is product discolored (pink/brown)? CheckSM->CheckColor No Success Reaction Driven to Completion Action->Success Purify Perform Recrystallization Wash with aq. Na₂S₂O₃ Treat with Activated Carbon CheckColor->Purify Yes End End CheckColor->End No PureProduct Obtain Pure, Colorless Product Purify->PureProduct

Caption: Troubleshooting logic for the final iodination step.

Solutions:

  • Excess Sodium Iodide: Use a large excess of sodium iodide (NaI). This is critical to drive the equilibrium towards the desired product according to Le Châtelier's principle. Molar excesses of 10-fold or higher are common.[1]

  • Solvent Choice: Acetonitrile is the preferred solvent because sodium chloride (NaCl), the byproduct, is poorly soluble and precipitates, further helping to drive the reaction forward.[1] Ensure the acetonitrile is anhydrous, as water can hinder the reaction.

  • Reaction Time and Temperature: This substitution is often slow. Refluxing for extended periods (e.g., 24-36 hours) is necessary to achieve full conversion.[1]

Problem: My isolated 6-bromo-4-iodoquinoline is a yellow or brown powder, not the expected off-white solid.

Root Cause Analysis: This discoloration is typically due to the presence of trace amounts of elemental iodine (I₂), which can form from the oxidation of iodide ions, especially if the reaction is exposed to air or light at high temperatures.

Solutions:

  • Aqueous Thiosulfate Wash: During the workup, wash the organic layer with a dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃). This will reduce any I₂ back to colorless I⁻.

  • Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is highly effective at removing both colored impurities and residual starting material.

  • Activated Carbon: For stubborn discoloration, treatment with a small amount of activated carbon during the recrystallization process can adsorb the colored impurities. Use sparingly, as it can also adsorb the product and reduce the yield.

Validated Experimental Protocol: Iodination and Purification

This protocol incorporates best practices to maximize purity in the final step of the synthesis.

  • Reaction Setup:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 6-bromo-4-chloroquinoline (1.0 eq).

    • Add anhydrous acetonitrile as the solvent (approx. 200 mL per mole of the starting material).

    • Add sodium iodide (NaI) (12.0 eq). .

  • Reaction Execution:

    • Flush the apparatus with nitrogen or argon.

    • Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 32 hours.[1] The reaction can be monitored by TLC or LC-MS for the disappearance of the starting material.

  • Workup and Quenching:

    • Cool the reaction mixture to room temperature.

    • Remove the acetonitrile under reduced pressure using a rotary evaporator.

    • To the resulting solid, add dichloromethane (DCM) and water. Stir vigorously.

    • Separate the organic layer. Wash the organic layer sequentially with:

      • 10% aqueous sodium thiosulfate solution (until the organic layer is colorless).

      • Saturated aqueous sodium bicarbonate solution.

      • Brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification (Recrystallization):

    • Dissolve the crude solid in a minimal amount of hot ethyl acetate.

    • Slowly add hexanes until the solution becomes faintly turbid.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 1-2 hours.

    • Collect the resulting crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under high vacuum.

    • Confirm purity using ¹H NMR, ¹³C NMR, and LC-MS.

References

  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2015). Synthesis of 6-bromo-4-iodoquinoline. International Conference on Applied Science and Engineering Innovation (ASEI 2015).
  • Reddy, T. J., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.
  • Wikipedia contributors. (2023). Sandmeyer reaction. Wikipedia, The Free Encyclopedia. [Link]
  • Wang, W., & Guo, Y. (2015). Synthesis of 6-bromo-4-iodoquinoline.
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. [Link]
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
  • NRO Chemistry. (2025). Sandmeyer reaction - experimental procedure and set up. YouTube. [Link]
  • L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]

Sources

challenges in the N-acylation of indoline rings and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the N-acylation of indoline rings. This resource is designed for researchers, chemists, and drug development professionals to navigate the common hurdles associated with this crucial transformation. Here, we provide in-depth, field-tested insights and solutions in a direct question-and-answer format to help you troubleshoot your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: Why is the N-acylation of indoline often more challenging than for other secondary amines?

The primary challenge stems from the reduced nucleophilicity of the indoline nitrogen.[1] The lone pair of electrons on the nitrogen atom is partially delocalized into the adjacent benzene ring, making it less available to attack the electrophilic carbonyl carbon of the acylating agent. This electronic effect means that standard acylation conditions that work well for aliphatic secondary amines may result in sluggish or incomplete reactions with indolines.[1]

Q2: What are the most common classes of acylating agents for this reaction, and how do they compare?

The choice of acylating agent is critical and depends on the reactivity of your indoline substrate and the presence of other functional groups. The three main classes are acyl chlorides, acid anhydrides, and carboxylic acids.

Acylating AgentRelative ReactivityAdvantagesDisadvantages
Acyl Chlorides Very HighHighly reactive, drives reactions to completion.Can be too reactive, leading to side reactions; generates corrosive HCl; may be incompatible with sensitive functional groups.[2][3]
Acid Anhydrides HighGood reactivity, easier to handle than acyl chlorides, byproduct (a carboxylic acid) is less aggressive than HCl.[4][5]May require higher temperatures or longer reaction times than acyl chlorides.
Carboxylic Acids LowReadily available, stable, and produce water as the only byproduct.Require an activating agent or coupling reagent (e.g., DCC, Boc₂O) to proceed, adding cost and complexity.[6][7][8]
Q3: What is the typical role of a base in indoline N-acylation?

A base serves two primary functions:

  • Acid Scavenger: When using acyl chlorides or anhydrides, a base (commonly a non-nucleophilic tertiary amine like triethylamine or pyridine) is required to neutralize the acidic byproduct (HCl or RCOOH). This prevents protonation of the starting indoline, which would render it unreactive.

  • Nucleophilicity Enhancement: In some protocols, a strong base (like NaH) is used to deprotonate the indoline nitrogen completely, forming a highly nucleophilic indolide anion. This is particularly useful for unreactive substrates but is a harsher method.[9]

Troubleshooting Guide: From Failed Reactions to Optimized Protocols

This section addresses specific experimental failures. Each entry details the problem, explores the underlying causes, and provides actionable solutions and protocols.

Problem 1: My reaction shows low or no conversion to the N-acylated product.

This is the most common issue, typically pointing to insufficient reactivity in the system.

Possible Cause A: Low Nucleophilicity of the Indoline Nitrogen

Electron-withdrawing groups on the indoline ring can further decrease the nitrogen's nucleophilicity, stalling the reaction.

Solution: Enhance Nucleophilicity or Increase Electrophilicity

  • Switch to a More Reactive Acylating Agent: If you are using a carboxylic acid with a coupling agent, consider switching to the corresponding acid anhydride or acyl chloride.

  • Employ a Stronger Base: If a tertiary amine base is ineffective, consider a pre-deprotonation step. However, this is a more aggressive approach.

  • Utilize Catalysis: Lewis acids can be used to activate the acylating agent, making the carbonyl carbon more electrophilic. However, care must be taken as some catalysts can promote side reactions like C-acylation.[10]

Possible Cause B: Steric Hindrance

Bulky substituents on the indoline ring (especially at the C2 or C7 positions) or on the acylating agent can physically block the nitrogen from attacking the carbonyl carbon.[1][11]

Solution: Modify Reagents and Conditions

  • Use a Less Bulky Acylating Agent: If possible, select a smaller acylating agent.

  • Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier imposed by steric hindrance. Monitor the reaction carefully, as higher temperatures can also lead to decomposition or side products.

  • Prolong Reaction Time: A sterically hindered reaction will naturally proceed more slowly. Allow the reaction to run for an extended period (e.g., 24-48 hours), monitoring by TLC or LC-MS.

Workflow: Troubleshooting Low N-Acylation Yield

The following diagram outlines a logical workflow for diagnosing and solving low-yield N-acylation reactions.

G start Low / No N-Acylation cause1 Cause: Low Reactivity start->cause1 cause2 Cause: Steric Hindrance start->cause2 subcause1 Low Indoline Nucleophilicity cause1->subcause1 subcause2 Poor Acylating Agent cause1->subcause2 solution2 Increase Temperature & Reaction Time cause2->solution2 solution3 Use Less Bulky Reagents cause2->solution3 solution1a Use Stronger Base (e.g., NaH) subcause1->solution1a solution1b Use More Reactive Acylating Agent (Anhydride/Acyl Chloride) subcause2->solution1b

Caption: Troubleshooting workflow for low-yield indoline N-acylation.

Problem 2: I am observing significant side products, particularly C-acylation.

While N-acylation is generally favored for indolines under basic or neutral conditions, competing C-acylation can occur, especially under certain catalytic conditions. For instance, rhodium-catalyzed reactions using anhydrides can favor C7-acylation.[4][5]

Possible Cause: Reaction Conditions Favoring Friedel-Crafts Acylation

The use of strong Lewis acids or certain transition metal catalysts can promote electrophilic aromatic substitution (Friedel-Crafts acylation) on the electron-rich benzene ring of the indoline.

Solution: Modify Catalytic System and Reagents

  • Avoid Strong Lewis Acids: If C-acylation is an issue, avoid catalysts like AlCl₃. Opt for standard base-mediated conditions.

  • Choose N-Selective Methods: Methods using thioesters as the acyl source with a base like Cs₂CO₃ have shown high N-selectivity for the related indole systems and may be applicable.[3][12]

  • Re-evaluate Temperature: High temperatures can sometimes promote side reactions. Attempt the reaction at a lower temperature, even if it requires a longer reaction time.

Validated Experimental Protocols

Protocol 1: General N-Acylation using an Acyl Chloride

This protocol is a robust starting point for most indoline substrates.

Mechanism Overview:

The reaction proceeds via nucleophilic attack of the indoline nitrogen on the highly electrophilic carbonyl of the acyl chloride. A tertiary amine base scavenges the resulting HCl.

G cluster_0 Mechanism: N-Acylation with Acyl Chloride Indoline Indoline (R'-NH) Intermediate Tetrahedral Intermediate Indoline->Intermediate Nucleophilic Attack AcylChloride Acyl Chloride (R-COCl) AcylChloride->Intermediate Base Base (Et3N) Salt [Et3NH]+Cl- Base->Salt HCl Scavenging Product N-Acyl Indoline Intermediate->Product Collapse & Chloride loss

Caption: Simplified mechanism for base-mediated N-acylation.

Step-by-Step Procedure:

  • Dissolve the indoline (1.0 equiv.) and a non-nucleophilic base (e.g., triethylamine, 1.5 equiv.) in an anhydrous aprotic solvent (e.g., Dichloromethane or THF) under an inert atmosphere (N₂ or Ar).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride (1.1 equiv.) dropwise to the stirred solution over 10-15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: N-Acylation using a Carboxylic Acid via DCC/DMAP Coupling

This method is suitable for substrates that are sensitive to acyl chlorides.[7]

Step-by-Step Procedure:

  • To a stirred solution of the indoline (1.0 equiv.), the carboxylic acid (1.1 equiv.), and 4-dimethylaminopyridine (DMAP, 0.1 equiv.) in anhydrous Dichloromethane (DCM) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equiv.).

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours.

  • A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter off the DCU precipitate and wash it with cold DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography to yield the N-acylated indoline.

Note on Electronic Effects: This method has been reported to give high yields for indolines with electron-withdrawing groups at the C-5 position, but it is less effective for those with electron-donating groups, which likely reflects the impact on the nitrogen's nucleophilicity.[7]

References

  • Fu, G. C. (2006). Kinetic Resolutions of Indolines by a Non-Enzymatic Acylation Catalyst. Journal of the American Chemical Society. [Link]
  • ResearchGate. (n.d.). Na2CO3-Catalyzed N-Acylation of Indoles with Alkenyl Carboxylates.
  • ACS Publications. (2024). Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles.
  • National Institutes of Health. (2012). Rhodium-Catalyzed C(sp2)–H Alkoxycarbonylation/Acylation of Indolines with Anhydrides as a Carbonyl Source. Organic Letters. [Link]
  • MDPI. (2020).
  • ResearchGate. (n.d.). Methods for N‐acylation of indole with carboxylic acid (derivatives).
  • HETEROCYCLES. (1981). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. HETEROCYCLES, Vol. 16, No. 8. [Link]
  • National Institutes of Health. (2019).
  • ACS Publications. (2012). Rhodium-Catalyzed C(sp2)–H Alkoxycarbonylation/Acylation of Indolines with Anhydrides as a Carbonyl Source. Organic Letters. [Link]
  • Ketcha, D. M., & Gribble, G. W. (1985). Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. The Journal of Organic Chemistry, 50(26), 5451-5457. [Link]
  • Du, T., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry. [Link]
  • ACS Publications. (2024). Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles: Choice of Acylation Reagents and Mechanistic Insights.
  • ResearchGate. (2004). N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling. Synthesis. [Link]
  • ResearchGate. (n.d.). Development of one‐pot direct N‐acylation of indole with carboxylic...
  • Gribble, G. W., Reilly, J. L., & Johnson, J. L. (1977). A CONVENIENT N-ACETYLATION OF INDOLES.
  • Okauchi, T., et al. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters. [Link]
  • MDPI. (2020). Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides. Molecules. [Link]
  • MDPI. (2014). A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles. Molecules. [Link]
  • Organic Chemistry Portal. (n.d.).
  • National Institutes of Health. (2012). Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides. Organic Letters. [Link]
  • ResearchGate. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source.
  • PubMed. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: Purifying Quinolone Derivatives with Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of quinolone derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing field-proven insights and robust protocols to navigate the complexities of column chromatography for this important class of compounds. My approach is to move beyond simple step-by-step instructions and delve into the causality behind each experimental choice, empowering you to troubleshoot effectively and adapt these methods to your specific molecules.

Section 1: Foundational Knowledge - Frequently Asked Questions (FAQs)

This section addresses the fundamental questions researchers face when setting up a purification protocol for quinolone derivatives. Understanding these principles is the first step toward a successful separation.

Q1: What are the primary challenges in purifying quinolone derivatives using silica gel chromatography?

A1: The main challenge stems from the chemical nature of the quinolone scaffold. Many quinolones are basic compounds due to the nitrogen atoms in their heterocyclic rings. Standard silica gel is inherently acidic because of surface silanol groups (Si-OH).[1] This acidity can lead to strong, sometimes irreversible, binding of the basic quinolone to the stationary phase.[2] The consequences are often severe peak tailing, low or no recovery of the compound, and in some cases, on-column degradation.[3][4]

Q2: How do I select the appropriate stationary phase?

A2: The choice of stationary phase is critical and depends on the specific properties of your quinolone derivative.[5]

  • Standard Silica Gel: This is the most common and cost-effective choice, suitable for neutral or weakly basic quinolones. However, for more basic derivatives, its acidity is a major drawback.[6]

  • Deactivated Silica Gel: To mitigate the issues with standard silica, you can neutralize its acidic sites. This is often done by pre-flushing the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine (TEA).[3]

  • Alumina: Alumina is a viable alternative to silica. It is available in acidic, neutral, and basic forms. For most basic quinolones, neutral or basic alumina is an excellent choice to avoid the strong binding seen with silica.[3][6]

  • Reversed-Phase Silica (e.g., C18): If your compound has sufficient hydrophobicity, reversed-phase flash chromatography can be used. Here, the stationary phase is non-polar, and a polar mobile phase (like water/acetonitrile or water/methanol) is used.[3] This is a common technique in HPLC analysis of quinolones and can be adapted for preparative flash chromatography.[7][8]

Stationary Phase Selection Guide

Stationary Phase Best For Key Considerations
Silica Gel (Normal Phase) Neutral, weakly basic, or acidic quinolones. Most common, cost-effective. Can cause strong binding and tailing with basic compounds.[6]
Deactivated Silica Gel Moderately to strongly basic quinolones. Requires pre-treatment with a base (e.g., triethylamine) to mask acidic silanol sites.[3]
Alumina (Normal Phase) Basic quinolones. Available in basic, neutral, or acidic grades. Choose neutral or basic to prevent strong adsorption.[3]

| C18-Bonded Silica (Reversed Phase) | Hydrophobic quinolones. | Uses polar mobile phases (e.g., water/acetonitrile). Excellent for resolving compounds by hydrophobicity.[8] |

Q3: How do I develop an effective mobile phase for my separation?

A3: Mobile phase selection is an empirical process that always starts with Thin Layer Chromatography (TLC).[3] The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for your target compound.[3] This Rf value typically translates well to column chromatography, ensuring the compound moves through the column at a reasonable rate without eluting too quickly (co-eluting with impurities) or too slowly (leading to band broadening).

  • Common Solvents: For normal-phase chromatography on silica or alumina, start with a non-polar solvent (e.g., hexane, petroleum ether) and titrate in a more polar solvent (e.g., ethyl acetate, acetone, dichloromethane).[2][9] If higher polarity is needed, small amounts of methanol can be added.

  • The Role of Additives: For basic quinolones on silica, adding a small amount (0.1-1%) of triethylamine or ammonia to the mobile phase can dramatically improve peak shape and recovery by competing with your compound for binding to the acidic silanol sites.[2][3]

  • Gradient vs. Isocratic Elution:

    • Isocratic: Using a single, unchanging solvent composition. Best for simple separations where the compounds of interest have similar polarities.

    • Gradient: Gradually increasing the polarity of the mobile phase during the run (e.g., from 10% ethyl acetate in hexane to 50%). This is highly effective for complex mixtures with compounds of widely varying polarities, as it speeds up the elution of strongly retained compounds.[10]

Section 2: The Core Protocol - Step-by-Step Purification of a Quinolone Derivative

This section provides a detailed methodology for a standard flash column chromatography purification on silica gel.

Workflow Overview

G cluster_prep Preparation cluster_run Execution cluster_post Analysis TLC 1. TLC Analysis (Solvent System Selection) Slurry 2. Prepare Silica Slurry TLC->Slurry Pack 3. Pack the Column Slurry->Pack Load 4. Load Sample Pack->Load Elute 5. Elute with Mobile Phase Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions (TLC) Collect->Analyze Combine 8. Combine & Evaporate Analyze->Combine

Sources

Technical Support Center: Suzuki Coupling in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Suzuki-Miyaura coupling reactions in heterocyclic chemistry. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C bond formation involving heterocyclic substrates. The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, yet its application to heterocycles presents unique challenges that can impede progress and impact yields.[1][2][3]

This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in mechanistic principles and practical experience.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles encountered when performing Suzuki couplings with heterocyclic compounds.

Q1: My Suzuki coupling with a nitrogen-containing heterocycle is failing or giving low yields. What is the most likely cause?

A1: The primary suspect is often catalyst poisoning . The Lewis basic nitrogen atoms in many heterocycles (e.g., pyridines, imidazoles, indazoles) can coordinate strongly to the palladium catalyst, leading to deactivation and significantly reduced yields.[4][5] This is particularly problematic with unprotected N-H groups in azoles.[6]

Q2: I'm observing a significant amount of a side product that corresponds to my starting heteroaryl halide, but with the halogen replaced by a hydrogen. What is this and how can I prevent it?

A2: You are observing protodeboronation , the undesired cleavage of the C-B bond of your boronic acid or ester, where the boron group is replaced by a hydrogen atom.[7] This is a major competing pathway, especially with electron-deficient or certain electron-rich heteroaryl boronic acids (e.g., 2-pyridyl, 2-furyl).[8][9] The reaction is often accelerated by strong bases and the presence of proton sources like water or alcohols.[4][8]

Q3: My reaction is producing a symmetrical biaryl product derived from my boronic acid instead of the desired cross-coupled product. What is causing this homocoupling?

A3: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen in the reaction mixture.[4][8][10] It can also be facilitated by certain palladium(II) species if the reduction to the active palladium(0) catalyst is inefficient.[10][11] Thoroughly degassing your solvents and maintaining an inert atmosphere are critical first steps to minimize this issue.[12][13]

Q4: Why is the reactivity of my heteroaryl chloride so much lower than the corresponding bromide?

A4: The difference lies in the carbon-halogen bond strength. The C-Cl bond (~339 kJ/mol) is significantly stronger than the C-Br bond (~276 kJ/mol). The rate-determining step in many Suzuki couplings is the oxidative addition of the palladium(0) catalyst into this C-X bond.[14][15] Consequently, cleaving the more robust C-Cl bond requires more forcing conditions, such as higher temperatures and, crucially, more active catalytic systems.[14]

II. Troubleshooting Guides & Diagnostic Workflows

This section provides a deeper dive into specific experimental problems with structured, step-by-step guidance.

Issue 1: Low to No Conversion with Nitrogen-Containing Heterocycles

Diagnostic Question: Is catalyst poisoning the root cause?

The interaction between Lewis basic heterocycles and the palladium center is a primary failure mode. The diagram below illustrates a logical workflow to diagnose and solve this problem.

start Low Yield with N-Heterocycle check_ligand Is the ligand bulky and electron-rich? (e.g., XPhos, SPhos, P(t-Bu)3) start->check_ligand check_precatalyst Are you using a well-defined precatalyst? (e.g., Buchwald G3/G4, PEPPSI) check_ligand->check_precatalyst No solution_ligand Switch to a bulky, electron-rich phosphine or N-Heterocyclic Carbene (NHC) ligand. check_ligand->solution_ligand Yes check_base Is the base appropriate? (Consider weaker, non-coordinating bases) check_precatalyst->check_base No solution_precatalyst Use a modern precatalyst to ensure efficient generation of active Pd(0). check_precatalyst->solution_precatalyst Yes check_conditions Are reaction conditions optimized? (Temperature, solvent, concentration) check_base->check_conditions No solution_base Screen milder bases like K3PO4, Cs2CO3, or KF. check_base->solution_base Yes solution_conditions Screen temperature and consider anhydrous conditions. Try slow addition of the heterocycle. check_conditions->solution_conditions Yes success Improved Yield check_conditions->success No solution_ligand->check_precatalyst solution_precatalyst->check_base solution_base->check_conditions solution_conditions->success

Caption: Troubleshooting workflow for catalyst poisoning.

Causality and In-Depth Solutions:
  • The Role of the Ligand: Standard ligands like PPh₃ are often insufficient. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos) or N-Heterocyclic Carbene (NHC) ligands are essential.[4][16] Their steric bulk creates a protective pocket around the palladium atom, hindering coordination from the heterocycle's nitrogen.[16] Their strong electron-donating ability increases the electron density on palladium, facilitating the crucial oxidative addition step, especially for challenging substrates like heteroaryl chlorides.[16]

  • The Advantage of Precatalysts: Using a stable Pd(II) precatalyst (e.g., XPhos Pd G3) ensures the controlled, in-situ generation of the highly active, monoligated Pd(0) species. This minimizes catalyst decomposition pathways that can occur before the catalytic cycle begins, which is a risk when starting with Pd(OAc)₂ or Pd₂(dba)₃.[4][13]

  • Base Selection: Strong, coordinating bases can exacerbate catalyst deactivation. For pH-sensitive heterocycles or those prone to side reactions, weaker inorganic bases are preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices, providing sufficient basicity for transmetalation without promoting catalyst inhibition.[5][17]

  • Anhydrous Conditions: For particularly stubborn couplings, especially with unprotected azoles, switching to anhydrous conditions can be beneficial.[4][18] The presence of water can facilitate catalyst decomposition pathways. Using a soluble anhydrous base like potassium trimethylsilanolate (TMSOK) in a solvent like THF or dioxane can be an effective strategy.[18]

Issue 2: Pervasive Protodeboronation of Heteroaryl Boronic Acids

Diagnostic Question: How can I stabilize my boronic acid coupling partner?

Protodeboronation is a kinetic battle: the desired C-C coupling must occur faster than the undesired C-B bond cleavage.[7] Several factors influence this rate, including the intrinsic stability of the boronic acid, pH, and temperature.[9]

Comparative Stability of Heterocyclic Boronic Acids

The stability of heteroaryl boronic acids varies dramatically. Those with the boron atom adjacent to a heteroatom (e.g., 2-pyridyl, 2-furyl, 5-thiazolyl) are notoriously unstable, especially under neutral or acidic pH conditions.[7][9][19]

Boronic AcidConditions (Illustrative)Half-life (t½)Stability Profile
2-Pyridylboronic acidpH 7, 70 °C, 50% aq. dioxane~25-50 secondsVery Unstable
3-Pyridylboronic acidpH 12, 70 °C, 50% aq. dioxane> 1 weekStable
2-Furylboronic acidpH 13, 70 °C, 50% aq. dioxane~1 hourUnstable
2-Thiopheneboronic acidpH 13, 70 °C, 50% aq. dioxane~10 hoursModerately Stable

Data is illustrative and sourced from studies by Lloyd-Jones et al. and Hayes et al.[9]

Strategies to Mitigate Protodeboronation:
  • Use a Milder Base: Strong bases in aqueous media accelerate protodeboronation.[8] Switching from NaOH or KOH to milder bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃) can significantly reduce the rate of this side reaction.[8][20]

  • Employ Boronic Esters or Protected Forms: Converting the boronic acid to a more stable derivative is a highly effective strategy.

    • Pinacol (Bpin) or Neopentyl Glycol Esters: These are more stable than the corresponding boronic acids and can often be used directly.[21]

    • MIDA Boronates: These are highly stable, crystalline solids that undergo slow hydrolysis under reaction conditions, releasing the boronic acid in a controlled manner. This "slow-release" strategy keeps the instantaneous concentration of the unstable boronic acid low, favoring cross-coupling over protodeboronation.[22][23]

    • DABO Boronates: Diethanolamine-complexed boronates are air-stable, crystalline solids that are particularly useful for notoriously unstable heterocyclic boronic acids.[23][24][25] They can be stored for months without degradation and used directly in the coupling reaction.[24]

  • Anhydrous Conditions: Since water is a proton source, running the reaction under strictly anhydrous conditions is a powerful method to suppress protodeboronation.[9][18] This requires dry solvents, reagents, and an inert atmosphere.

  • Lower Reaction Temperature: If possible, lowering the reaction temperature can slow the rate of protodeboronation.[9] This may require a more active catalyst system to maintain a reasonable rate for the desired coupling.[17]

Protocol 1: Suzuki Coupling of an Unstable Boronic Acid using a DABO Boronate

This protocol provides a general method for using a stable diethanolamine (DABO) boronate complex, which is particularly effective for heterocycles prone to protodeboronation.[24][25]

  • Reaction Setup: In an oven-dried vial equipped with a magnetic stir bar, combine the heteroaryl halide (1.0 equiv), the DABO-heteroarylboronate (1.2-1.5 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 10:1 ratio, 0.1 M concentration) via syringe.

  • Reaction: Place the sealed vial in a preheated heating block or oil bath set to the desired temperature (e.g., 80–110 °C) and stir vigorously.

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Issue 3: Steric Hindrance Leading to Low Yields

Diagnostic Question: How can I couple sterically congested substrates?

When one or both coupling partners have substituents ortho to the reaction site (e.g., a 2,6-disubstituted aryl halide), steric hindrance can dramatically slow down key steps of the catalytic cycle, particularly reductive elimination.[26][27][28]

cat_cycle cat_cycle hindrance Steric Hindrance hindrance->cat_cycle:f2 Slows down ligand Bulky Ligands (e.g., tBuXPhos, RuPhos) ligand->cat_cycle:f2 Promotes temp Higher Temperature temp->cat_cycle:f2 Promotes

Caption: Steric hindrance primarily impacts reductive elimination.

Solutions for Sterically Hindered Couplings:
  • Ligand Choice is Critical: For sterically demanding couplings, ligands must be not only electron-rich but also possess specific steric profiles. Ligands like tBuXPhos , RuPhos , or highly hindered N-heterocyclic carbenes (NHCs) are often required. The bulk of these ligands forces the two organic groups on the palladium center into a conformation that favors the bond-forming reductive elimination step.[26][27]

  • Elevated Temperatures: Higher reaction temperatures (e.g., >100 °C) are often necessary to overcome the activation energy barrier for reductive elimination of hindered biaryls.[14][26] Solvents with high boiling points like toluene, dioxane, or CPME are suitable choices.[17]

  • Choice of Base: For hindered substrates, very strong and non-nucleophilic bases such as LHMDS or KHMDS can sometimes be effective, although screening is essential as they can also promote side reactions. More commonly, finely ground K₃PO₄ or Cs₂CO₃ provide the best results.

III. Conclusion

Successfully navigating the Suzuki-Miyaura coupling in heterocyclic chemistry requires a nuanced understanding of the interplay between the substrate's electronic properties, catalyst stability, and reaction conditions. Common failure modes such as catalyst poisoning, protodeboronation, and steric hindrance can be overcome through the rational selection of advanced ligands and precatalysts, the use of stabilized boronic acid surrogates, and careful optimization of the base and solvent system. By applying the diagnostic workflows and protocols outlined in this guide, researchers can more efficiently troubleshoot problematic reactions, leading to higher yields and accelerated progress in the synthesis of complex, medicinally relevant molecules.

IV. References

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed. Science, 352(6283), 329-332.

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877-12885.

  • Lin, Z., Cai, Y., Zhang, Y., Zhang, H., & Xia, H. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(2), 346-353.

  • Smith, G. B., Dezeny, G. C., Hughes, D. L., King, A. O., & Verhoeven, T. R. (1994). Mechanistic studies of the Suzuki cross-coupling reaction. The Journal of Organic Chemistry, 59(26), 8151-8156.

  • Wallace, D. J., & Chen, C. Y. (2008). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications, (40), 4942-4944.

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The slow-release strategy in Suzuki–Miyaura coupling. Angewandte Chemie International Edition, 53(15), 3925-3928.

  • Lin, Z., Cai, Y., Zhang, Y., Zhang, H., & Xia, H. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14, 346-353.

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885.

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for the Suzuki–Miyaura cross-coupling of sterically hindered aryl chlorides: slowly rearranging vinyl-substituted n-heterocyclic carbene complexes. Journal of the American Chemical Society, 131(20), 6961-6963.

  • Perera, D., Tucker, J. W., Brahmbhatt, S., Helal, C. J., Chong, A., Farrell, W., ... & Sach, N. W. (2018). A platform for automated nanomole-scale reaction screening and micromole-scale synthesis in flow. Science, 359(6374), 429-434.

  • Lennox, A. J., & Lloyd-Jones, G. C. (2012). The slow-release strategy in Suzuki–Miyaura coupling. Israel Journal of Chemistry, 52(8-9), 674-688.

  • Singh, U., Singh, R. P., & Singh, O. V. (2011). Suzuki Cross Coupling Reaction-A Review. International Journal of Green and Herbal Chemistry, 1(1), 1-13.

  • Smith, R. C., Boddy, C. N. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5746-5757.

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • Vedejs, E., & Chapman, R. W. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Synlett, 2011(16), 2371-2374.

  • Ghotekar, S. K., Pagar, V. V., & Shinde, S. D. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Catalysts, 11(8), 945.

  • ResearchGate. (n.d.). Optimization of the Suzuki coupling reaction. Retrieved from ResearchGate.

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from ResearchGate.

  • Smith, R. C., & Boddy, C. N. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7, 5746-5757.

  • Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., & Larsen, R. D. (2003). Palladium-Catalyzed Suzuki− Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 5(24), 4671-4674.

  • Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive? Retrieved from [Link]

  • Singh, U., Singh, R. P., & Singh, O. V. (2011). Suzuki Cross Coupling Reaction- A Review. International Journal of Green and Herbal Chemistry, 1(1), 1-13.

  • ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Retrieved from ResearchGate.

  • Thomas, A. A., Wang, H., Zahrt, A. F., & Denmark, S. E. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 139(9), 3493-3505.

  • ResearchGate. (n.d.). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Retrieved from ResearchGate.

  • Thompson, A. S., Humphrey, G. R., DeMarco, A. M., Mathre, D. J., & Grabowski, E. J. (1993). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 58(22), 5886-5888.

  • Reeve, J. T., & Willis, M. C. (2013). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Angewandte Chemie International Edition, 52(52), 14089-14092.

  • Shields, J. D., Ahn, J. M., & Sanford, M. S. (2019). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry, 84(18), 11686-11695.

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]

  • Vedejs, E., & Chapman, R. W. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Synlett, 2011(16), 2371–2374.

  • ResearchGate. (n.d.). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Retrieved from ResearchGate.

  • Kitano, Y., & Arisawa, M. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335.

Sources

Technical Support Center: Optimizing Solvent Conditions for Reactions with Bromoanilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to navigating the complexities of solvent selection for reactions involving bromoanilines. As a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes, the successful transformation of bromoanilines is paramount.[1][2] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into troubleshooting and optimizing your reaction conditions. We will move beyond simple protocols to explain the fundamental principles governing solvent choice, ensuring your experiments are both successful and reproducible.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing a systematic approach to problem-solving.

Issue 1: Low or No Product Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig, Heck)

Q1: My cross-coupling reaction with a bromoaniline substrate is showing minimal or no conversion. I've checked my catalyst and ligand. Could the solvent be the culprit?

A1: Absolutely. The solvent plays a critical role beyond simply dissolving reactants; it influences catalyst stability, solubility of reagents, and the rates of productive catalytic steps versus side reactions.[3] When facing low yields, consider the following solvent-related factors:

  • Poor Solubility of Reactants: Bromoanilines, particularly isomers like 4-bromoaniline, are often crystalline solids with limited solubility in water but better solubility in organic solvents like ethanol, ether, and chloroform.[2][4] If your bromoaniline, boronic acid/ester (for Suzuki), or amine coupling partner (for Buchwald-Hartwig) is not fully dissolved at the reaction temperature, the reaction will be slow and incomplete.

    • Troubleshooting Steps:

      • Observe the Reaction Mixture: Does it appear heterogeneous when it should be homogeneous?

      • Screen Solvents for Solubility: Before running the reaction, test the solubility of your specific bromoaniline isomer and coupling partners in a few candidate solvents at your intended reaction temperature.

      • Consider Solvent Mixtures: A mixture of solvents, such as toluene/water or dioxane/water, is often used in Suzuki reactions to dissolve both the organic-starting materials and the inorganic base.[5]

  • Inappropriate Solvent Polarity: The polarity of the solvent can dramatically affect the stability of catalytic intermediates and the overall reaction rate.

    • For Suzuki-Miyaura Reactions: A range of solvents can be effective. While traditional choices include dioxane, THF, and toluene, greener alternatives like 2-MeTHF have shown excellent results, sometimes significantly boosting yields.[6][7] Polar aprotic solvents like DMF can also be used, especially if solubility is a major issue.[8]

    • For Buchwald-Hartwig Aminations: Toluene and 1,4-dioxane are common and effective solvents.[3][9] THF is another option, though it may sometimes lead to lower yields.[3] The choice can be critical; for instance, early Buchwald-Hartwig methods for aryl iodides required dioxane instead of toluene to achieve intermolecular coupling.[10]

    • For Heck Reactions: Polar aprotic solvents like DMF and acetonitrile (MeCN) are frequently used, along with toluene.[11] The choice depends on the solubility of the reactants and the desired reaction temperature.[11]

  • Degradation of Solvent or Reagents: Ensure you are using high-purity, anhydrous solvents, especially for moisture-sensitive reactions.[12] Some solvents, like THF and dioxane, can form peroxides over time, which can interfere with the catalyst.[7]

Issue 2: Side Product Formation, such as Hydrodehalogenation or Homocoupling

Q2: I'm observing significant amounts of aniline (from hydrodehalogenation) and/or biaryl homocoupling of my boronic acid in my Suzuki reaction. How can my solvent choice mitigate this?

A2: This is a classic problem where the solvent system plays a crucial role in controlling reaction pathways.

  • Hydrodehalogenation (Replacement of -Br with -H): This side reaction can be promoted by certain solvents and bases.[3]

    • Troubleshooting Steps:

      • Solvent Choice: While common, some solvents may be more prone to promoting this pathway. If using a standard solvent like toluene, ensure it is of high quality.

      • Base and Solvent Synergy: The combination is key. For substrates sensitive to strong bases like NaOtBu, which can accelerate hydrodehalogenation, switching to a weaker inorganic base like K₃PO₄ or Cs₂CO₃ is recommended.[3] This may, however, require a solvent that can facilitate the reaction at higher temperatures.[3]

      • Water Content: In Suzuki reactions, the amount of water can be critical. Insufficient water can slow down the productive reaction, while too much can lead to protodeboronation (hydrolysis of the boronic acid), a competing side reaction.[7] Carefully optimizing the organic solvent-to-water ratio is essential.

  • Homocoupling: This is often due to the presence of oxygen.[7]

    • Troubleshooting Steps:

      • Degassing: Ensure your solvent and the entire reaction setup are thoroughly degassed using methods like sparging with an inert gas (Argon or Nitrogen) or freeze-pump-thaw cycles. This is critical for all palladium-catalyzed reactions.[7][12]

      • Stirring Rate: For biphasic reactions (e.g., toluene/water), vigorous stirring is essential to maximize the interfacial area where the reaction occurs, which can help the desired cross-coupling outcompete side reactions.[7]

Issue 3: Slow or Stalled Nucleophilic Aromatic Substitution (SNAr) Reactions

Q3: My SNAr reaction with a bromoaniline is proceeding very slowly. How does solvent polarity affect this specific mechanism?

A3: Solvent choice is paramount for SNAr reactions. The mechanism involves the formation of a negatively charged intermediate (the Meisenheimer complex). The solvent's ability to stabilize this charged species dictates the reaction rate.

  • The Role of Solvent Polarity and Proticity:

    • Polar Aprotic Solvents are Preferred: Solvents like DMSO, DMF, and acetonitrile are ideal for SNAr reactions.[13] They are polar enough to dissolve ionic nucleophiles and stabilize the charged Meisenheimer complex, but they do not have acidic protons that can form strong hydrogen bonds with the nucleophile.[14][15] This "naked" nucleophile is more reactive and leads to a faster reaction.

    • Polar Protic Solvents Slow the Reaction: Solvents like water, methanol, and ethanol should generally be avoided.[14] They form a "cage" around the nucleophile through hydrogen bonding, which stabilizes the nucleophile in its ground state and increases the activation energy required for it to attack the aromatic ring.[14][16] This significantly reduces the reaction rate.

  • Troubleshooting Steps:

    • Switch to a Polar Aprotic Solvent: If you are using a protic solvent, the most impactful change you can make is to switch to DMSO, DMF, or a similar aprotic solvent.

    • Ensure Anhydrous Conditions: Water is a polar protic solvent and can drastically slow the reaction, even in small amounts. Ensure your reagents and solvent are dry.

Workflow for Solvent Screening in Bromoaniline Reactions

To systematically optimize your solvent conditions, a structured screening process is invaluable.

Solvent_Screening_Workflow cluster_prep Phase 1: Preparation & Solubility cluster_screen Phase 2: Small-Scale Screening cluster_optimize Phase 3: Optimization A Define Reaction Type (e.g., Suzuki, Buchwald) B Select Candidate Solvents (Polar Aprotic, Nonpolar, Ethers) A->B C Check Solubility of All Reactants (Bromoaniline, Coupling Partner, Base) B->C D Run Small-Scale Test Reactions (e.g., 0.1 mmol scale) C->D Proceed if soluble E Monitor Progress (TLC, LC-MS) - Conversion - Side Products D->E F Identify Top 2-3 Solvents E->F G Optimize Conditions in Best Solvent - Temperature - Concentration - Base F->G H Confirm Results & Prepare for Scale-up G->H

Caption: A systematic workflow for selecting and optimizing solvents.

Frequently Asked Questions (FAQs)

Q: Does the position of the bromine atom (ortho-, meta-, para-) on the aniline ring affect solvent choice?

A: While the fundamental principles of solvent selection remain the same, the isomer can influence solubility and reactivity, which may guide your choice. For instance, 2-bromoaniline and 4-bromoaniline have slightly different physical properties and solubilities.[1][2] While both are generally more soluble in organic solvents than water, you may find one isomer is more soluble in a specific solvent like 2-MeTHF or DMF than another, making it a better starting point for optimization. A recent study on Suzuki-Miyaura coupling of unprotected ortho-bromoanilines found that switching to 2-MeTHF as the solvent provided a significant increase in yield.[6]

Q: What are the "green" or more sustainable solvent alternatives for reactions with bromoanilines?

A: There is a strong push in the pharmaceutical and chemical industries to replace hazardous solvents.[17][18] For palladium-catalyzed couplings, consider these alternatives to traditional solvents like dioxane, DMF, or toluene:

  • 2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources, it is a great substitute for THF and can often be used in place of toluene or dioxane.[6][7]

  • Cyclopentyl methyl ether (CPME): A hydrophobic ether with a high boiling point and stability against peroxide formation.

  • Water: For some catalytic systems, reactions can be performed in water, which is the greenest solvent.[19][20] This often requires specific ligands or surfactants to facilitate the reaction.

Q: How critical is solvent purity?

A: Extremely critical. Impurities in solvents can have a significant negative impact.

  • Water: As discussed, it can hydrolyze reagents (like boronic acids) or slow down SNAr reactions. In palladium catalysis, it can affect the catalytic cycle, though a small amount is often necessary for Suzuki reactions.[5][21]

  • Oxygen: Can deactivate the Pd(0) catalyst.[7] Solvents must be properly degassed.

  • Peroxides: Found in aged ether solvents (THF, dioxane), they can oxidize and deactivate the catalyst and phosphine ligands.[7] Always use high-purity, anhydrous solvents from a reliable source or purify them using standard laboratory procedures.[12]

Solvent Property Comparison Table

This table summarizes the properties of common solvents used in reactions with bromoanilines.

SolventTypeBoiling Point (°C)Polarity (Dielectric Const.)Key Applications & Notes
Toluene Nonpolar Aromatic1112.4Buchwald-Hartwig, Suzuki, Heck. Good for dissolving organic substrates.[9][19]
1,4-Dioxane Polar Aprotic (Ether)1012.2Suzuki, Buchwald-Hartwig. Miscible with water. Can form peroxides.[10][19]
Tetrahydrofuran (THF) Polar Aprotic (Ether)667.5Buchwald-Hartwig, Suzuki. Lower boiling point. Can form peroxides.[3][21]
2-Methyl-THF Polar Aprotic (Ether)806.2"Green" alternative to THF/Dioxane for Suzuki reactions.[6][7]
Acetonitrile (MeCN) Polar Aprotic8237.5Heck, SNAr. Highly polar, good for dissolving polar reagents.[11]
DMF Polar Aprotic15336.7Heck, SNAr, Suzuki (for solubility). High boiling point.[8][11]
DMSO Polar Aprotic18946.7SNAr. Highly polar, excellent for dissolving salts and promoting SNAr.[15]
Ethanol Polar Protic7824.5Good for dissolving bromoanilines, but generally avoided for SNAr and can be suboptimal for Pd-coupling.[2][22]

Mechanistic Insight: Solvent Effects on Reaction Pathways

Understanding how solvents interact with reaction intermediates is key to rational optimization.

Solvent_Effects cluster_snar SNAr Reaction cluster_solvents Solvent Interaction A Nu⁻ + Ar-Br B [Meisenheimer Complex]⁻ (Charged Intermediate) A->B Rate-Determining Step E Polar Protic (e.g., MeOH) A->E C Product B->C D Polar Aprotic (e.g., DMSO) B->D F Stabilizes charged intermediate ACCELERATES REACTION D->F G Cages/Solvates Nu⁻ ground state SLOWS REACTION E->G

Caption: Contrasting effects of aprotic vs. protic solvents in SNAr.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Heck Reaction with (2-bromo-1-cyclopentylethyl)benzene.
  • Solubility of Things. (n.d.). 2-Bromoaniline.
  • Ketone Pharma. (n.d.). 4-Bromoaniline: Properties, Applications, Safety & Insights.
  • Wordpress. (2025). Specific Solvent Issues with Buchwald-Hartwig Amination.
  • Solubility of Things. (n.d.). 4-bromoaniline.
  • Chemistry Stack Exchange. (2014). What is the result when the polarity of the solvent is increased in nucleophilic substitution?
  • Ketone Pharma. (2024). 4-Bromoaniline: Properties, Applications, Safety & Insights.
  • RSC Publishing. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
  • NIH. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Benchchem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?
  • Orango. (2025). Protic vs. Aprotic Solvents: Difference in Organic Chemistry.
  • Pediaa.Com. (2024). What is the Difference Between Protic and Aprotic Solvents.
  • ResearchGate. (n.d.). Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran...
  • Benchchem. (n.d.). Effect of base and solvent on Buchwald-Hartwig amination of 5-Bromopyrimidine.
  • ACS Publications. (2024). Resource-Efficient Solvent Utilization: Solvent Selection Criteria Based on Solvent Swap Characteristics.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ACS Publications. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes.

Sources

Technical Support Center: Enhancing Compound Solubility for Reaction Workup

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who encounter solubility challenges during reaction workup and purification. Poor solubility can lead to low recovery, difficult separations, and the formation of intractable emulsions or precipitates. This resource provides in-depth, cause-and-effect explanations and actionable protocols to overcome these common hurdles.

Frequently Asked Questions: Foundational Concepts
Q1: What is a "reaction workup" and why is solubility so critical at this stage?

A reaction "workup" refers to the series of steps used to separate and purify the desired product from the crude reaction mixture after the reaction is complete.[1] This process most commonly involves liquid-liquid extraction in a separatory funnel, where the reaction mixture is partitioned between an aqueous phase and a water-immiscible organic solvent.[1][2]

Solubility is the cornerstone of a successful workup. Your desired compound must be preferentially soluble in the organic phase, while impurities (excess reagents, catalysts, byproducts) should be soluble in the aqueous phase to be washed away.[2] If your product has poor solubility in the chosen organic solvent or unexpectedly high solubility in the aqueous phase, you will face significant challenges in isolating it efficiently.

Q2: My compound was soluble in the reaction solvent, but it precipitated immediately when I started the aqueous workup. What happened?

This is a common phenomenon often called "crashing out."[3] It occurs when the local solvent environment around your compound changes drastically and rapidly, exceeding the compound's solubility limit.

  • Causality: Your reaction was likely run in an organic solvent (e.g., THF, Acetonitrile, DMF) that is miscible or partially miscible with water.[4][5] When you add an aqueous wash solution, you dramatically increase the polarity of the overall mixture. If your product is non-polar, it is no longer soluble in this new, highly polar environment and precipitates out of the solution. The same can happen if you run a reaction neat or in a non-polar solvent and add a polar anti-solvent to precipitate a product or impurity.

Troubleshooting Guide: Common Workup Nightmares

This section addresses specific, challenging scenarios encountered during workup.

Q3: A gooey, insoluble precipitate formed between the organic and aqueous layers. How do I handle this?

This is a frustrating but solvable problem. This "goo" is often your product or a major byproduct that has precipitated in a semi-solid, amorphous state at the interface of the two immiscible layers.[4][6]

  • Expert Recommendation:

    • Dilute, Dilute, Dilute: The most common cause is that the concentration of your compound is too high for either phase to handle. Try diluting the entire mixture with more of both the organic extraction solvent and water. This can often dissolve the precipitate.

    • Add a Co-solvent: If simple dilution fails, the precipitate may have poor solubility in your chosen organic solvent. Add a small amount of a "co-solvent" that is miscible with both the organic and aqueous phases, such as isopropanol or Tetrahydrofuran (THF).[5] This can help solubilize the goo. See the detailed protocol below.

    • Last Resort Filtration: If the precipitate will not dissolve, you may need to filter the entire biphasic mixture through a pad of Celite®. The solid will be captured on the Celite, which you can then wash with various solvents to selectively recover your product.

Q4: My product seems to be more soluble in the aqueous layer than the organic layer. How can I recover it?

Losing a polar product to the aqueous phase is a classic workup challenge, especially for compounds with hydrogen-bond-donating groups like alcohols, amines, or carboxylic acids.[1]

  • Expert Recommendation:

    • "Salting Out": This is the most powerful technique for this problem. The addition of a high concentration of a neutral salt (e.g., saturated sodium chloride or sodium sulfate) to the aqueous layer decreases the solubility of organic compounds in it.[1][7] The salt ions sequester water molecules to hydrate themselves, making less "free" water available to dissolve your organic product and forcing it into the organic layer.[8] See the detailed protocol below.

    • Change the Extraction Solvent: Your initial choice of organic solvent may be too non-polar. Switching to a more polar extraction solvent like ethyl acetate or dichloromethane can improve the partitioning of your polar product into the organic layer.

    • pH Adjustment: If your product has an acidic or basic functional group, its solubility in water is highly pH-dependent. You can neutralize the charge to make it more "organic-soluble." See the detailed protocol below.

Core Techniques for Solubility Enhancement
Q5: How can I strategically use pH to control my compound's solubility during extraction?

Adjusting the pH of the aqueous phase is one of the most effective tools for separating ionizable compounds. The principle is simple: charged species are water-soluble, while neutral species are organic-soluble.[9][]

  • Causality & Mechanism:

    • For an Acidic Compound (e.g., R-COOH): In a basic aqueous solution (pH > pKa), the compound will be deprotonated to its carboxylate form (R-COO⁻). This charged anion is highly soluble in water. To extract it into an organic layer, you must add acid to the aqueous phase to lower the pH (pH < pKa), protonating it back to the neutral, organic-soluble R-COOH form.[11]

    • For a Basic Compound (e.g., R-NH₂): In an acidic aqueous solution (pH < pKa), the compound will be protonated to its ammonium form (R-NH₃⁺). This charged cation is highly soluble in water. To extract it, you must add a base to the aqueous phase to raise the pH (pH > pKa), deprotonating it back to the neutral, organic-soluble R-NH₂ form.[2]

This relationship allows you to "toggle" a compound's solubility, washing away neutral impurities under conditions where your product is charged and water-soluble, and then reversing the conditions to extract your now-neutral product into the organic phase.

pH_Solubility cluster_acid Acidic Compound (R-COOH) cluster_solubility_acid Solubility Profile cluster_base Basic Compound (R-NH2) cluster_solubility_base Solubility Profile Acid_High_pH High pH (Basic) R-COO⁻ (Charged) Acid_Low_pH Low pH (Acidic) R-COOH (Neutral) Acid_High_pH->Acid_Low_pH Add Acid Acid_Aq_Sol Aqueous Soluble Acid_High_pH->Acid_Aq_Sol Acid_Low_pH->Acid_High_pH Add Base Acid_Org_Sol Organic Soluble Acid_Low_pH->Acid_Org_Sol Base_High_pH High pH (Basic) R-NH2 (Neutral) Base_Low_pH Low pH (Acidic) R-NH3+ (Charged) Base_High_pH->Base_Low_pH Add Acid Base_Org_Sol Organic Soluble Base_High_pH->Base_Org_Sol Base_Low_pH->Base_High_pH Add Base Base_Aq_Sol Aqueous Soluble Base_Low_pH->Base_Aq_Sol

Caption: Relationship between pH and compound solubility.

Q6: When and how should I use a co-solvent during workup?

A co-solvent is a water-miscible organic solvent added in a small quantity to a biphasic workup system to improve the solubility of a compound that is poorly soluble in both the primary organic and aqueous layers.[12][13] Common co-solvents include isopropanol, ethanol, THF, and DMSO.[]

  • Causality & Mechanism: Co-solvents act as a "bridge" between the highly polar aqueous phase and the less polar organic phase.[14] They reduce the overall polarity of the aqueous system and can disrupt the hydrogen-bonding network of water, making it a more favorable environment for less polar solutes.[][15] This is particularly useful for dissolving precipitates at the interface or improving the extraction of moderately polar compounds.

Co-SolventBoiling Point (°C)Key Application Notes
Isopropanol 82.6Excellent for breaking emulsions and dissolving interfacial solids.
Ethanol 78.4Similar to isopropanol, widely used.
Tetrahydrofuran (THF) 66Good for dissolving a wide range of organic compounds. Can increase water content in the organic layer.[5]
Acetonitrile 81.6Can be partitioned into the aqueous layer with sufficient washing.[5]
Dimethyl Sulfoxide (DMSO) 189High boiling point makes it difficult to remove. Used for very polar compounds. Requires extensive aqueous washing to remove.[16]

Table 1. Common co-solvents and their properties for workup applications.

Q7: What is the "salting out" effect and how do I choose the right salt?

"Salting out" is the process of adding a high concentration of an inorganic salt to an aqueous solution to decrease the solubility of a dissolved organic compound.[8][17] This is a powerful method to drive polar organic products out of the aqueous layer and into the organic extraction solvent, thereby increasing recovery.[1]

  • Causality & Mechanism: Water molecules are highly attracted to the ions of the dissolved salt. In a concentrated salt solution, the vast majority of water molecules become engaged in solvating the salt ions.[8] This reduces the number of "free" water molecules available to dissolve your organic compound. The protein-protein or solute-solute interactions become stronger than the solute-water interactions, leading to precipitation or partitioning into the organic phase.[8][18]

The choice of salt matters. The effectiveness of different ions at salting out is described by the Hofmeister series .[7]

  • Anions (most to least precipitating): CO₃²⁻ > SO₄²⁻ > H₂PO₄⁻ > Cl⁻ > NO₃⁻ > I⁻

  • Cations (most to least precipitating): NH₄⁺ > K⁺ > Na⁺ > Li⁺ > Mg²⁺ > Ca²⁺

For general workup, saturated sodium chloride (brine) is common, but sodium sulfate is significantly more effective for salting out highly water-soluble compounds.[7]

Experimental Protocols
Protocol 1: pH Adjustment for Compound Extraction

Objective: To isolate an acidic or basic compound from a mixture by manipulating its solubility.

  • Initial Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • For an Acidic Product:

    • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M sodium hydroxide (NaOH) solution to the separatory funnel. Shake and vent carefully, as CO₂ evolution may occur with bicarbonate.[1]

    • Drain the aqueous layer, which now contains your deprotonated, water-soluble product. The organic layer contains neutral impurities.

    • Re-acidify the collected aqueous layer by adding 1M HCl dropwise until the pH is acidic (check with pH paper). Your product should precipitate or become cloudy.

    • Perform a "back-extraction" by adding fresh organic solvent to extract the now-neutral product from the acidified aqueous layer.

  • For a Basic Product:

    • Follow the same procedure, but use an acidic wash (e.g., 1M HCl) first to protonate your product and pull it into the aqueous layer.

    • Then, make the collected aqueous layer basic with 1M NaOH or saturated NaHCO₃ to neutralize your product for back-extraction into a fresh organic solvent.[2]

Protocol 2: Using a Co-solvent to Dissolve an Interfacial Precipitate

Objective: To dissolve a compound that has precipitated between the aqueous and organic layers during workup.

  • Identify the Problem: Observe the formation of a solid or thick goo at the interface of your biphasic mixture in the separatory funnel.

  • Attempt Dilution: First, try adding more of the primary organic solvent and water (or brine) and shaking. If the solid persists, proceed to the next step.

  • Co-solvent Addition: Add a co-solvent (e.g., isopropanol) dropwise, starting with ~5-10% of the total volume of the organic layer.

  • Mixing: Gently swirl or shake the separatory funnel. The co-solvent will help bridge the two phases and often rapidly dissolves the precipitate.

  • Continue Workup: Once the precipitate is dissolved and two clear layers are visible, continue with the standard washing and extraction procedure. Be aware that the addition of a co-solvent can increase the amount of water dissolved in your organic layer, so a final wash with brine and thorough drying with a drying agent (e.g., Na₂SO₄ or MgSO₄) is critical.[1]

Protocol 3: "Salting Out" to Recover a Polar Product

Objective: To increase the recovery of a water-soluble organic compound from the aqueous phase.

  • Initial Extraction: Perform your standard liquid-liquid extraction. If you suspect poor recovery, save the aqueous layer.

  • Saturation: To the collected aqueous layer, add a salt like sodium chloride (NaCl) or, for better effect, anhydrous sodium sulfate (Na₂SO₄), in portions with vigorous stirring or shaking until the solution is saturated (some solid salt remains undissolved).[7]

  • Observation: You may observe the aqueous solution becoming cloudy as your organic compound's solubility limit is exceeded.

  • Re-extraction: Transfer the saline aqueous solution to a separatory funnel and extract it one or more times with fresh portions of your organic solvent.

  • Combine and Dry: Combine all the organic extracts. The high salt concentration means the organic layer will contain less dissolved water, but it should still be dried over a drying agent like MgSO₄ or Na₂SO₄ before solvent evaporation.[2]

Salting_Out cluster_before Before Salting Out cluster_after After Salting Out Organic_Layer_1 Organic Layer (Low Product Conc.) Process Add Saturated NaCl (Brine) Organic_Layer_1->Process Aqueous_Layer_1 Aqueous Layer (High Product Conc.) Aqueous_Layer_1->Process Product_1 Product Molecule Water_1 H2O Organic_Layer_2 Organic Layer (High Product Conc.) Aqueous_Layer_2 Aqueous Layer (Low Product Conc.) Product_2 Product Molecule Water_2 H2O Salt Na+ Cl- Process->Organic_Layer_2 Process->Aqueous_Layer_2

Caption: The "salting out" effect drives product into the organic layer.

References
  • Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve?. (n.d.). UPM Pharmaceuticals.
  • Nichols, L. (2021). 4.7: Reaction Work-Ups. Chemistry LibreTexts.
  • Troubleshooting: The Workup. (n.d.). University of Rochester, Department of Chemistry.
  • API Solubility Enhancement Advanced Strategies for Pharmaceutical Development. (n.d.). CDMO.
  • Methods of solubility enhancements. (2018). Slideshare.
  • How will you increase the solubility of organic compounds in water?. (2021). Quora.
  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester, Department of Chemistry.
  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research.
  • Cosolvent. (n.d.). Wikipedia.
  • Le-Min, T., et al. (2012). Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems. Organic Process Research & Development.
  • Reported solubility improvements of APIs in DES solvents at room temperature. (n.d.). ResearchGate.
  • How To Run A Reaction: Rules of Thumb. (n.d.). University of Rochester, Department of Chemistry.
  • What Factors Are Taken Into Consideration When Selecting a Solvent?. (2026). ACS.
  • Co-solvent: Significance and symbolism. (2025). Quimica.es.
  • How to prevent compound precipitation during flash column chromatography. (2023). Biotage.
  • Reaction Work-Up I. (2010). MIT Digital Lab Techniques Manual.
  • How To Run A Reaction: The Workup. (n.d.). University of Rochester, Department of Chemistry.
  • Hill, G. B., & Sweeney, J. B. (2016). Reaction Workup Planning: A Structured Flowchart Approach, Exemplified in Difficult Aqueous Workup of Hydrophilic Products. Journal of Chemical Education.
  • 5 Criteria for Selecting an Extraction Solvent. (2024). Hydrometal Tech.
  • Workup for Polar and Water-Soluble Solvents. (n.d.). University of Rochester, Department of Chemistry.
  • Salting out. (n.d.). Wikipedia.
  • Salting Out. (2023). Chemistry LibreTexts.
  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions.
  • Tips, tricks and shortcuts to expedite workup (or purification)?. (2020). Reddit.
  • HPLC Troubleshooting Guide. (n.d.). Restek.
  • Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. (2019). ResearchGate.
  • Isfort, A. N., et al. (2017). General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. Organic Process Research & Development.
  • Solubility Rules. (2023). Chemistry LibreTexts.
  • pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY. (2022). Journal of Chemical Technology and Metallurgy.
  • Salting-In and Salting-Out of Hydrophobic Solutes in Aqueous Salt Solutions. (2017). ResearchGate.
  • Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.). Shandong IRO Chelating Chemical Co., Ltd.
  • Solubility enhancement techniques: A comprehensive review. (2023). WJBPHS.
  • Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. (n.d.). bepls.
  • How To: Manage an Emulsion. (n.d.). University of Rochester, Department of Chemistry.
  • Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing.
  • Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. (2020). PMC - NIH.
  • Improvement in solubility of poor water-soluble drugs by solid dispersion. (2011). PMC - NIH.

Sources

Technical Support Center: Managing Acidic Workup for Carboxylic Acid Precipitation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing the acidic workup and precipitation of carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the purification of carboxylic acids. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your experimental results.

I. Foundational Principles: The Chemistry of Carboxylic Acid Precipitation

The purification of a carboxylic acid through an acidic workup is fundamentally an application of acid-base chemistry and solubility principles. The process typically follows the extraction of the carboxylic acid into a basic aqueous phase as its more water-soluble salt. Subsequent acidification of this aqueous layer protonates the carboxylate salt, regenerating the less water-soluble carboxylic acid, which then precipitates out of the solution.[1][2][3] Success hinges on the significant difference in solubility between the carboxylic acid and its corresponding carboxylate salt in the aqueous medium.[4][5][6]

The general pKa for most carboxylic acids falls in the range of 4-5.[7] To ensure complete protonation and subsequent precipitation, the pH of the aqueous solution must be adjusted to a value at least two to three pH units below the pKa of the target carboxylic acid.[8]

Workflow of Acidic Workup and Precipitation

cluster_extraction Step 1: Base Extraction cluster_precipitation Step 2: Acidification & Precipitation cluster_isolation Step 3: Isolation and Purification A Crude mixture in organic solvent B Add aqueous base (e.g., NaHCO₃, NaOH) A->B C Carboxylic acid converts to water-soluble salt B->C D Separate aqueous and organic layers C->D E Aqueous layer with carboxylate salt D->E Aqueous Extract F Cool in ice bath E->F G Slowly add strong acid (e.g., HCl) F->G H Carboxylic acid precipitates G->H I Collect precipitate via vacuum filtration H->I J Wash with cold solvent (e.g., water) I->J K Dry the purified crystals J->K

Caption: General workflow for carboxylic acid purification.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the acidic workup and precipitation of carboxylic acids, providing both diagnostic questions and actionable solutions.

Problem 1: No Precipitate Forms Upon Acidification

This is a frequent and often perplexing issue. Before assuming the reaction failed, consider the following possibilities.

Initial Diagnostic Questions:

  • Is the solution sufficiently acidic? The most common reason for a lack of precipitation is incomplete protonation of the carboxylate salt.

  • Is your carboxylic acid highly soluble in the aqueous medium? Short-chain carboxylic acids can have significant water solubility even in their protonated form.[6]

  • Is the concentration of your carboxylic acid too low? If the concentration is below its solubility limit, it will not precipitate.

Troubleshooting Steps:

  • Verify the pH: Use pH paper or a calibrated pH meter to check the pH of the solution. Ensure it is at least 2-3 pH units below the pKa of your carboxylic acid.[8] If not, continue to add acid dropwise.

  • Increase the Concentration: If the volume of the aqueous layer is large, you can try to concentrate it under reduced pressure. Be cautious, as some carboxylic acids can be volatile or decompose upon heating.[9]

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the liquid. This can create nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of the pure product, add it to the solution to act as a seed for crystallization.

  • Perform a "Back-Extraction": If your carboxylic acid is simply too soluble in water to precipitate, you will need to extract it into an organic solvent.[10][11]

    • Add an immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to the acidic aqueous solution.

    • Shake the mixture in a separatory funnel to transfer the protonated carboxylic acid into the organic layer.

    • Separate the layers and dry the organic phase with a drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).

    • Remove the solvent under reduced pressure to isolate your product.

Problem 2: An Oil or Gummy Solid Forms Instead of a Crystalline Precipitate

This phenomenon, often called "oiling out," can be frustrating and lead to purification difficulties.

Potential Causes and Solutions:

Cause Explanation Solution
Supersaturation The concentration of the carboxylic acid is too high, and it comes out of solution too quickly to form an ordered crystal lattice.Dilute the aqueous solution with more water before acidification. Alternatively, add the acid more slowly while vigorously stirring.
Presence of Impurities Impurities can interfere with the crystallization process, acting as "crystal poisons."Consider an additional purification step before precipitation, such as a charcoal treatment of the basic aqueous solution to remove colored impurities. A second option is to isolate the oil and attempt to crystallize it from a suitable solvent system.[10]
Low Melting Point The melting point of your carboxylic acid may be close to or below the temperature of the solution.Ensure the aqueous solution is thoroughly cooled in an ice bath before and during acidification.[10][11]
Problem 3: The Precipitate Appears Colored or Impure

The goal of precipitation is purification. A colored precipitate indicates the presence of impurities.

Troubleshooting Strategies:

  • Charcoal Treatment: Before acidification, add a small amount of activated charcoal to the basic aqueous solution. Heat the solution gently and then filter it to remove the charcoal and adsorbed impurities.

  • Recrystallization: This is a powerful technique for purifying solid compounds.[10]

    • Dissolve the impure solid in a minimal amount of a suitable hot solvent.

    • Allow the solution to cool slowly, which will cause the pure compound to crystallize while the impurities remain in the solution.

    • Collect the crystals by filtration.

Problem 4: Poor Phase Separation or Emulsion Formation During Extraction

Clear separation between the organic and aqueous layers is crucial for an effective extraction. Emulsions are a common problem that can significantly slow down the workup process.[12][13]

Causes and Remedial Actions:

  • Vigorous Shaking: Shaking the separatory funnel too aggressively can lead to the formation of stable emulsions. Instead, gently invert the funnel several times to mix the layers.[10]

  • High Concentration of Reactants: A high concentration of materials can increase the viscosity of the layers and promote emulsion formation. Dilute the mixture with more of the organic and aqueous solvents.

  • Presence of Surfactants or Finely Divided Solids: These can stabilize emulsions.

    • "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the polarity of the aqueous layer and can help to break up the emulsion.[14]

    • Filtration: In some cases, filtering the entire mixture through a pad of Celite® can help to remove particulate matter that is stabilizing the emulsion.

    • Centrifugation: If available, centrifuging the mixture can accelerate the separation of the layers.

III. Frequently Asked Questions (FAQs)

Q1: Which acid should I use for the precipitation? A1: A strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) is typically used.[1][2] HCl is often preferred because any excess can be easily removed by evaporation. It is crucial to use an acid that will not react with your target compound.

Q2: How do I properly wash the precipitated carboxylic acid? A2: Washing the collected solid is important to remove any residual acid and other water-soluble impurities. Use a small amount of ice-cold solvent (usually water) to wash the crystals on the filter paper.[10][11][15] Using a cold solvent minimizes the loss of your product due to dissolution.

Q3: What is the best way to dry the purified carboxylic acid crystals? A3: After washing, allow air to be pulled through the filter cake for a period to remove the bulk of the solvent. For final drying, the crystals can be placed in a desiccator, possibly under vacuum, to remove the last traces of solvent.[16][17] Some compounds can be dried in a vacuum oven at a temperature well below their melting point.[18]

Q4: My carboxylic acid is a liquid at room temperature. How do I purify it using this method? A4: If your carboxylic acid is a liquid, it will not precipitate. In this case, you will need to perform a "back-extraction" as described in Troubleshooting Problem 1. After extracting the protonated acid into an organic solvent, you will dry the organic layer and then remove the solvent to obtain your purified liquid product.[19]

Q5: What safety precautions should I take during an acidic workup? A5: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[20][21][22] Be aware that adding acid to a basic solution can be an exothermic reaction, so add the acid slowly and with cooling.[22] Neutralizing a bicarbonate solution with acid will produce carbon dioxide gas, which can cause pressure buildup in a closed system like a separatory funnel. Be sure to vent the funnel frequently.[23][24][25]

IV. Experimental Protocols

Protocol 1: Standard Acidic Workup and Precipitation
  • Extraction: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate). Transfer to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Gently invert the funnel multiple times, venting frequently to release any CO₂ produced.[23] Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution. Combine the aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 6M HCl dropwise until the solution is acidic (test with litmus or pH paper).[10]

  • Precipitation and Isolation: The carboxylic acid should precipitate as a solid. Continue to stir the cold mixture for a few minutes to ensure complete precipitation. Collect the solid by vacuum filtration using a Büchner funnel.[10]

  • Washing and Drying: Wash the collected solid with a small amount of ice-cold water. Allow the solid to air-dry on the filter for a period before transferring it to a desiccator for final drying.

Decision-Making Workflow for Troubleshooting

start Acidification Step no_precipitate No Precipitate Forms start->no_precipitate oiling_out Oil/Gum Forms start->oiling_out impure_precipitate Impure Precipitate start->impure_precipitate success Crystalline Precipitate start->success check_pH Check pH (Is pH < pKa-2?) no_precipitate->check_pH dilute_solution Dilute with water oiling_out->dilute_solution cool_thoroughly Cool thoroughly oiling_out->cool_thoroughly recrystallize_oil Recrystallize oil oiling_out->recrystallize_oil charcoal_treatment Charcoal treatment of basic solution impure_precipitate->charcoal_treatment recrystallize_solid Recrystallize solid impure_precipitate->recrystallize_solid check_pH->start No, add more acid back_extract Back-extract into organic solvent check_pH->back_extract Yes, still no ppt concentrate Concentrate solution check_pH->concentrate Yes, still no ppt induce_crystallization Scratch/Seed concentrate->induce_crystallization

Sources

Technical Support Center: Scaling Up Laboratory Synthesis of Quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis and scale-up of quinoline compounds. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges encountered when transitioning quinoline synthesis from the bench to larger scales. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to ensure the successful and efficient production of these vital heterocyclic scaffolds.

Section 1: Troubleshooting Guide for Common Scale-Up Issues

The transition from small-scale laboratory synthesis to pilot or process scale often introduces unforeseen challenges. This section addresses the most common issues in a question-and-answer format, providing not just solutions but also the underlying chemical reasoning to empower your decision-making.

Issue 1: Drastic Drop in Yield Upon Scaling Up

Question: My quinoline synthesis (e.g., Friedländer or Doebner-von Miller) works beautifully on a 1 mmol scale, but the yield drops significantly when I attempt a 100 mmol reaction. What are the likely culprits?

Answer: This is a classic scale-up problem often rooted in inefficient heat and mass transfer.

  • Heat Transfer: Many quinoline syntheses, particularly classical methods like the Skraup or Conrad-Limpach reactions, are highly exothermic or require high temperatures for cyclization (often exceeding 250°C).[1][2] On a small scale, a round-bottom flask has a large surface-area-to-volume ratio, allowing for efficient heat dissipation. As the volume increases, this ratio decreases dramatically. Inadequate heat removal can lead to localized hotspots, causing degradation of starting materials, intermediates, or the final product, resulting in lower yields and increased tar formation.[1][3]

    • Solution: Employ mechanical stirring instead of a magnetic stir bar to ensure homogenous mixing and temperature distribution. For highly exothermic reactions, consider a jacketed reactor with a circulating coolant to maintain precise temperature control. Slower, controlled addition of reagents can also help manage the exotherm.[1]

  • Mass Transfer: Inefficient mixing can lead to localized concentration gradients of reactants and catalysts. This can slow down the desired reaction rate and promote side reactions, such as the polymerization of α,β-unsaturated carbonyl compounds in the Doebner-von Miller synthesis.[1][4]

    • Solution: As mentioned, mechanical stirring is crucial. For heterogeneous reactions, the choice of stirrer (e.g., anchor, turbine) can significantly impact reaction efficiency.

  • Causality Diagram: Factors Affecting Yield in Scale-Up

    G ScaleUp Scaling Up Synthesis Heat Inefficient Heat Transfer ScaleUp->Heat Mass Poor Mass Transfer ScaleUp->Mass Yield Decreased Yield Hotspots Localized Hotspots Heat->Hotspots SideRxns Increased Side Reactions Mass->SideRxns Degradation Product/Reagent Degradation Hotspots->Degradation Hotspots->SideRxns Degradation->Yield SideRxns->Yield Polymerization Polymerization SideRxns->Polymerization

    Caption: Key factors contributing to yield loss during scale-up.

Issue 2: Uncontrollable Exotherm in Skraup Synthesis

Question: My Skraup synthesis is extremely vigorous and difficult to control, presenting a significant safety hazard. How can I moderate this reaction?

Answer: The Skraup synthesis is notoriously exothermic and requires careful management.[1][5]

  • Moderating Agents: The addition of ferrous sulfate (FeSO₄) is a well-established method to make the reaction less violent.[1][5][6] It is believed to act as an oxygen carrier, smoothing the oxidation step. Boric acid can also be used as a moderator.[1][3]

  • Controlled Reagent Addition: The order of addition is critical. Typically, aniline, ferrous sulfate, and glycerol are mixed before the slow, portion-wise addition of concentrated sulfuric acid with efficient cooling.[5]

  • Gradual Heating: The reaction should be heated gently to initiate. Once the exotherm begins, the external heat source should be removed, allowing the reaction's own heat to sustain it.[5]

Issue 3: Poor Regioselectivity with Unsymmetrical Ketones

Question: I am using an unsymmetrical ketone in a Friedländer or Combes synthesis and obtaining a mixture of regioisomers that are difficult to separate. How can I improve the regioselectivity?

Answer: Regioselectivity is a common challenge when using unsymmetrical ketones or β-diketones.[1][7][8]

  • Catalyst Choice: The choice of catalyst can significantly influence the reaction pathway. In the Friedländer synthesis, specific amine catalysts or the use of an ionic liquid like [Bmmim][Im] has been shown to favor the formation of a single product.[7]

  • Directing Groups: Introducing a directing group, such as a phosphoryl group, on the α-carbon of the ketone can control the regioselectivity.[7]

  • Steric and Electronic Effects: In the Combes synthesis, both steric and electronic effects of substituents on the aniline and the β-diketone influence the regioselectivity of the cyclization step.[8] For instance, bulkier groups on the diketone often direct the cyclization away from them.[8]

Issue 4: Product Purification Challenges

Question: My crude quinoline product is a thick, dark tar, and purification by column chromatography is leading to product decomposition on the silica gel. What are my options?

Answer: Purification of quinolines can be challenging due to their basic nature and the presence of polymeric byproducts.

  • Decomposition on Silica Gel: The basic nitrogen of the quinoline ring can interact strongly with the acidic silica gel, leading to streaking and decomposition.[9]

    • Solution: Deactivate the silica gel by pre-treating it with a base like triethylamine (typically 1-2% in the eluent). Alternatively, using a less acidic stationary phase like alumina (neutral or basic) can be beneficial.[10]

  • Alternative Purification Techniques:

    • Distillation: For liquid quinolines, vacuum distillation can be an effective purification method, sometimes with the addition of zinc dust to prevent decomposition.[11]

    • Crystallization: Formation of a salt, such as the hydrochloride or picrate, can facilitate purification through crystallization. The free base can then be regenerated.[11]

    • Steam Distillation: This classical technique is particularly useful for separating volatile quinoline products from non-volatile tarry residues, especially after a Skraup synthesis.[1][6]

Section 2: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions encountered during the synthesis and scale-up of quinoline compounds.

Q1: What are the main drawbacks of classical quinoline synthesis methods like the Skraup and Doebner-von Miller reactions? A: These methods often require harsh reaction conditions, such as high temperatures and the use of strong acids (e.g., concentrated sulfuric acid) and toxic oxidizing agents (e.g., arsenic pentoxide, nitrobenzene).[3][12] This can lead to low yields, significant tar formation, and limited compatibility with sensitive functional groups.[3]

Q2: Are there "greener" alternatives to traditional quinoline synthesis? A: Yes, significant research has focused on developing more environmentally benign methods. These include:

  • Microwave-assisted synthesis (MAS): This can dramatically reduce reaction times and improve yields.[3][13]

  • Use of ionic liquids: They can serve as both catalysts and recyclable solvents, often leading to cleaner reactions.[13][14]

  • Catalyst-free reactions in water: Some syntheses, like the Friedländer, can be performed under catalyst-free conditions in water, offering a truly green alternative.[15]

  • Nanocatalysts: These offer high efficiency, selectivity, and recyclability.[16]

Q3: How can I monitor the progress of my quinoline synthesis reaction? A: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the reaction's progress.[15] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product over time.[15] For more quantitative analysis during process development, techniques like HPLC or GC-MS are recommended.

Q4: What is the role of the catalyst in quinoline synthesis? A: Catalysts play a crucial role in enhancing reaction rates and influencing selectivity. Both acid and base catalysts are commonly used.[17][18]

  • Acid catalysts (e.g., H₂SO₄, p-TsOH, Lewis acids) typically protonate a carbonyl group, making it more electrophilic and facilitating condensation and cyclization steps.[8]

  • Base catalysts (e.g., KOH, NaOH) can deprotonate an α-methylene group, forming an enolate for subsequent nucleophilic attack.[17] The choice of catalyst is critical and can significantly impact yield and purity.[7]

Q5: My catalyst seems to be deactivating during the reaction. What could be the cause? A: Catalyst deactivation can occur through several mechanisms, including poisoning by impurities in the starting materials or solvents, or by intermediates and products of the reaction itself. In hydrodenitrogenation processes involving quinolines, for example, the nitrogen-containing compounds can strongly adsorb to the catalyst surface, blocking active sites.[19] Ensuring the purity of all reagents and considering more robust or recyclable catalytic systems can mitigate this issue.[16][20]

Section 3: Experimental Protocols and Data

This section provides detailed, step-by-step methodologies for key quinoline synthesis reactions and presents data in a structured format for easy comparison.

Protocol 1: Modified Friedländer Synthesis Using an Iodine Catalyst

This protocol offers a milder alternative to traditional acid- or base-catalyzed methods.

  • Reaction Setup: To a mixture of the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol) in a round-bottom flask, add molecular iodine (10 mol%).[2]

  • Heating: Heat the reaction mixture at 80-100°C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2]

Protocol 2: Skraup Synthesis of Quinoline

This protocol includes the use of a moderating agent for improved safety and control.

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.

  • Charging Reactants: To the flask, add aniline, glycerol, and ferrous sulfate heptahydrate.[1]

  • Acid Addition: Slowly add concentrated sulfuric acid through the dropping funnel with constant stirring and cooling in an ice bath.[1]

  • Reaction Initiation: Gently heat the mixture to initiate the reaction. Once the exothermic reaction begins, remove the heat source and allow the reaction to proceed under reflux.[1] If the reaction becomes too vigorous, cool the flask.

  • Completion: After the initial exotherm subsides, heat the mixture to reflux for an additional 2-3 hours to ensure the reaction goes to completion.

  • Work-up and Purification: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with a base (e.g., sodium hydroxide). The quinoline product can then be isolated by steam distillation.[1][5]

Data Table: Comparison of Quinoline Synthesis Methods
Synthesis MethodTypical ReactantsCatalyst/ConditionsAdvantagesCommon Scale-Up Challenges
Skraup Aniline, glycerol, oxidizing agentConc. H₂SO₄, FeSO₄Inexpensive starting materialsHighly exothermic, tar formation, use of hazardous reagents.[1][3]
Doebner-von Miller Aniline, α,β-unsaturated carbonylStrong acid (e.g., HCl)Access to substituted quinolinesPolymerization of carbonyl substrate, low yields.[1][4]
Friedländer 2-aminoaryl ketone/aldehyde, active methylene compoundAcid or baseHigh convergence, good yields for specific substratesLimited availability of starting materials, potential for side reactions.[7][17][21]
Combes Aniline, β-diketoneStrong acid (e.g., H₂SO₄)Access to 2,4-disubstituted quinolinesRegioselectivity issues with unsymmetrical diketones, steric hindrance effects.[8][11]
Gould-Jacobs Aniline, ethyl ethoxymethylenemalonateHigh temperatureAccess to 4-hydroxyquinolinesRequires high temperatures, potential for decarboxylation issues.[2]

Note: This data is illustrative and based on general outcomes described in the literature. Actual results will vary depending on the specific substrates and reaction conditions.

Workflow Diagram: Troubleshooting Low Yield

G start Low Yield Observed check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time) check_reagents->check_conditions incomplete_rxn Incomplete Reaction? check_conditions->incomplete_rxn side_rxns Significant Side Products? incomplete_rxn->side_rxns No increase_time_temp Increase Reaction Time/Temperature incomplete_rxn->increase_time_temp Yes optimize_catalyst Optimize Catalyst/Solvent side_rxns->optimize_catalyst Yes purification_issue Product Lost During Workup/Purification? side_rxns->purification_issue No increase_time_temp->start optimize_catalyst->start modify_workup Modify Workup/Purification Protocol purification_issue->modify_workup Yes success Yield Improved purification_issue->success No modify_workup->start

Caption: A logical workflow for troubleshooting low yields in quinoline synthesis.

References

  • BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • International Journal of Pharmaceutical Sciences. (n.d.).
  • BenchChem. (2025).
  • BenchChem. (2025). Overcoming challenges in the synthesis of substituted quinolines.
  • BenchChem. (2025).
  • Gao-Xi Jiang et al. (2017).
  • Stohl, F. V. (1987).
  • BenchChem. (2025). Optimizing reaction conditions for quinolinone synthesis.
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
  • BenchChem. (2025).
  • Sustainable synthesis of azobenzenes, quinolines and quinoxalines via oxidative dehydrogenative couplings catalysed by reusable transition metal oxide–Bi(III)
  • Reddit. (2025).
  • Augustine, J. K., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH.
  • Doebner–Von Miller Reaction. (2016). MDPI.
  • Wikipedia. (n.d.). Friedländer synthesis.
  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Quinoline Synthesis.
  • ACS Omega. (n.d.).
  • BenchChem. (2025). Navigating the Skraup Quinoline Synthesis: A Technical Support Guide.
  • Wikipedia. (n.d.). Combes quinoline synthesis.
  • J&K Scientific LLC. (2025). Friedländer Synthesis.
  • ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines.
  • ResearchGate. (2025). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods.
  • Organic Syntheses Procedure. (n.d.). The 12-l.

Sources

Technical Support Center: Reaction Monitoring for Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Reaction Monitoring in Quinoline Synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing quinoline scaffolds. Quinoline and its derivatives are cornerstones in medicinal chemistry, forming the backbone of numerous pharmaceuticals.[1] However, classical synthetic routes like the Skraup or Doebner-von Miller reactions are often characterized by harsh conditions, aggressive reagents, and the formation of side products, making robust reaction monitoring essential for optimizing yield, purity, and safety.[2][3][4]

This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Overview of Reaction Monitoring Techniques

Choosing the right analytical technique is critical for gaining meaningful insights into your reaction. The primary choice lies between offline methods, which require sample extraction, and online/in-situ methods, which analyze the reaction mixture in real-time.[5][6]

  • Offline Techniques (HPLC, GC-MS, NMR): These methods offer high-resolution data, making them ideal for analyzing complex mixtures and accurately quantifying components. However, they introduce a time delay and require sample quenching, which may not perfectly represent the reaction state at the moment of sampling.[7]

  • Online/In-situ Techniques (FTIR, Raman, Flow NMR): These techniques provide real-time data, allowing for the tracking of reaction kinetics, the identification of transient intermediates, and rapid optimization.[5][8] They are invaluable for understanding reaction mechanisms and ensuring process safety, especially for highly exothermic reactions.

The following table summarizes the key characteristics of common monitoring techniques for quinoline synthesis.

Technique Typical Application Information Provided Speed Cost (Equipment) In-situ Capable?
HPLC/UPLC Quantitative analysis of reaction components (reactants, products, byproducts)Concentration, Purity, Separation of isomersSlow (minutes per sample)Medium-HighNo (Offline/Atline)[9]
GC-MS Analysis of volatile quinolines and byproducts; requires derivatization for non-volatile compoundsMolecular Weight, Structure, QuantificationMedium (minutes per sample)Medium-HighNo (Offline)[10][11]
NMR Spectroscopy Structural elucidation of reactants, intermediates, and productsDetailed Molecular Structure, ConnectivitySlow (minutes to hours)HighYes (Flow NMR)[12][13]
FTIR Spectroscopy Real-time tracking of functional group changes (e.g., C=O, N-H)Reaction kinetics, Endpoint determinationFast (seconds per scan)MediumYes (In-situ)[8][14]
Troubleshooting Guide

This section addresses specific problems you might encounter with common analytical techniques while monitoring quinoline synthesis.

High-Performance Liquid Chromatography (HPLC)

Q1: My polar quinoline compound shows poor or no retention on a standard C18 column, eluting near the solvent front. How can I fix this?

This is a frequent challenge with polar analytes in reversed-phase (RP) chromatography, as they have a higher affinity for the polar mobile phase than the nonpolar stationary phase.[15]

  • Causality: The lack of retention is due to insufficient interaction between your polar quinoline and the nonpolar C18 stationary phase.

  • Solutions:

    • Increase Mobile Phase Polarity: If you are not already at a very high aqueous percentage, try increasing the proportion of the aqueous phase (e.g., from 90:10 water:acetonitrile to 95:5). Ensure your column is stable under highly aqueous conditions.[15]

    • Employ a More Polar Stationary Phase: A standard C18 column may not be suitable. Consider switching to a column with a more polar character, such as one with an embedded polar group (EPG) or a phenyl-hexyl phase, which can offer alternative selectivity for polar compounds.[15]

Q2: I am observing significant peak tailing for my basic quinoline compound. What is the cause and how can I improve the peak shape?

Peak tailing for basic compounds like many quinoline derivatives is typically caused by secondary interactions with acidic silanol groups on the silica-based column packing.[15]

  • Causality: At neutral pH, the basic nitrogen on the quinoline can be partially protonated, leading to ionic interactions with deprotonated, negatively charged silanol groups on the silica surface. This secondary interaction mechanism results in a "tailing" effect on the peak.

  • Solutions:

    • Adjust Mobile Phase pH: The most effective solution is to control the ionization of both your analyte and the stationary phase. Lowering the mobile phase pH (e.g., to pH 2.5-4 with formic acid or TFA) will fully protonate the basic quinoline and suppress the ionization of the acidic silanol groups, minimizing the unwanted interactions.[15]

    • Use an End-Capped Column: Modern, high-purity silica columns that are thoroughly "end-capped" have fewer free silanol groups. Ensure you are using a high-quality, end-capped column suitable for basic compounds.

    • Increase Buffer Strength: A higher concentration of buffer ions can help to mask the residual silanol sites and reduce tailing.

Workflow for Troubleshooting HPLC Peak Shape Issues

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Corrective Actions cluster_3 Resolution Problem Poor Peak Shape Observed (Tailing, Fronting, Splitting) CheckColumn Is the column old or contaminated? Problem->CheckColumn Evaluate Hardware CheckMobilePhase Is the mobile phase pH appropriate for the analyte? Problem->CheckMobilePhase Evaluate Method CheckOverload Is the column overloaded? Problem->CheckOverload Evaluate Sample ActionFlush Flush or replace column CheckColumn->ActionFlush Yes ActionAdjustpH Adjust mobile phase pH (e.g., add acid for basic analytes) CheckMobilePhase->ActionAdjustpH No ActionReduceLoad Reduce sample concentration/volume CheckOverload->ActionReduceLoad Yes Result Peak Shape Improved ActionFlush->Result ActionChangeColumn Switch to end-capped or different chemistry column ActionAdjustpH->ActionChangeColumn If tailing persists ActionAdjustpH->Result ActionReduceLoad->Result ActionChangeColumn->Result

Caption: A logical workflow for diagnosing and resolving common HPLC peak shape problems.

Gas Chromatography-Mass Spectrometry (GC-MS)

Q3: I am trying to monitor my quinoline synthesis, but my starting material, a quinoline-2-carboxylic acid, does not appear in the chromatogram. Why is this happening?

This is a common issue related to the physicochemical properties of your analyte. Quinoline-2-carboxylic acid has low volatility due to the polar carboxylic acid group, making it unsuitable for direct GC-MS analysis.[16]

  • Causality: GC requires analytes to be thermally stable and volatile enough to travel through the column in the gas phase. The polar, high-boiling-point nature of your carboxylic acid prevents this.

  • Solution: Chemical derivatization is necessary to convert the polar carboxyl group into a less polar, more volatile derivative.[16] Two effective strategies are:

    • Esterification: Convert the carboxylic acid to its corresponding methyl ester using a reagent like diazomethane or methanolic HCl.

    • Silylation: Convert the acid to a trimethylsilyl (TMS) ester using a silylating agent like BSTFA. This sample preparation step is essential for successful GC-MS analysis of such compounds.[16]

In-situ Fourier Transform Infrared (FTIR) Spectroscopy

Q4: I am using an in-situ FTIR probe to monitor a reaction, but the solvent bands are overwhelming the signal from my reactants and products. How can I get useful data?

Solvent interference is a primary challenge in in-situ FTIR monitoring.[8]

  • Causality: Solvents, especially polar ones, have strong infrared absorbances that can completely obscure the spectral regions where your analytes have their characteristic peaks.

  • Solutions:

    • Select an Appropriate Solvent: If possible, choose a solvent with a wide "window" of IR transparency in the region of interest.

    • Identify Unique Spectral Regions: Carefully compare the ex-situ FTIR spectra of your starting materials, product, and solvent. Identify characteristic peaks (e.g., a carbonyl stretch from a ketone reactant or product) that fall in a region where the solvent has minimal absorbance.[8][17]

    • Focus on Peak Changes: Even in regions with some solvent overlap, you can often monitor the reaction by tracking the change in peak height or area over time. The software can subtract the initial solvent background, allowing you to see the relative increase of a product peak or decrease of a reactant peak.[8]

    • Use Peak Area Analysis: For peaks that may be affected by broad interferences (like water), using the "Peak Area of One Peak" profile can sometimes provide more reliable data than simply tracking peak height.[8]

Frequently Asked Questions (FAQs)

Q5: What is the fundamental difference between online, inline, atline, and offline monitoring?

These terms describe the proximity and immediacy of the analysis relative to the reaction vessel.[6]

  • Inline: The sensor or probe is directly inside the reactor (e.g., an in-situ FTIR probe). It provides continuous, real-time data.[6]

  • Online: The analysis occurs in a continuous loop outside the reactor. A side stream is automatically drawn from the reaction, analyzed, and often returned.[5][6]

  • Atline: A sample is manually taken from the reactor and analyzed by a dedicated instrument located next to the process, providing rapid but not continuous results.[5][6]

  • Offline: A sample is removed from the reactor, quenched, and taken to a separate lab for analysis. This method introduces the most significant time delay.[5][7]

Decision Workflow for Selecting a Monitoring Technique

G cluster_0 Key Questions cluster_1 Recommended Technique Start Start: Define Monitoring Goal for Quinoline Synthesis NeedKinetics Need real-time kinetics or transient intermediate data? Start->NeedKinetics NeedSeparation Is the reaction mixture complex with multiple isomers/byproducts? NeedKinetics->NeedSeparation No InSitu Use In-situ/Online Technique (e.g., FTIR, Flow NMR) NeedKinetics->InSitu Yes NeedQuant Need precise quantification and purity assessment? NeedSeparation->NeedQuant No OfflineSep Use Offline Separation Technique (e.g., HPLC, GC-MS) NeedSeparation->OfflineSep Yes NeedQuant->InSitu No, qualitative progress is sufficient OfflineFinal Use Offline Technique for final quantification (e.g., HPLC with stds) NeedQuant->OfflineFinal Yes

Caption: A workflow to guide the selection of an appropriate reaction monitoring technique.

Q6: My Skraup synthesis is producing a thick, intractable tar, making product isolation nearly impossible. How can reaction monitoring help address this?

Tar formation is a classic problem in Skraup reactions due to the highly exothermic and aggressive conditions.[2] While reaction monitoring cannot eliminate the inherent tendency for polymerization, it provides the control needed to minimize it.

  • How Monitoring Helps: By using an in-situ technique, you can track the formation of your desired quinoline product in real-time. This allows you to pinpoint the optimal reaction time—the point at which product concentration is maximized, just before significant degradation and subsequent tar formation begins to accelerate. This data enables you to quench the reaction at the most opportune moment, drastically improving yields and simplifying purification. Furthermore, monitoring allows for the fine-tuning of temperature and addition rates to keep the reaction under control.

Q7: Can I use ¹H NMR to monitor my reaction progress? What are the limitations?

Yes, ¹H NMR is a powerful tool for monitoring reactions, provided you have access to an NMR spectrometer.

  • Method: You can take time-point samples, quench the reaction, and prepare them for NMR analysis. By integrating characteristic peaks for a reactant and a product, you can calculate the percent conversion over time.[18]

  • Limitations:

    • Signal Overlap: In complex reaction mixtures, signals from different species can overlap, making accurate integration difficult.[12]

    • Sensitivity: NMR is less sensitive than HPLC or GC-MS, making it harder to track low-concentration species.

    • Throughput: Standard NMR is a low-throughput, offline technique. While flow NMR systems exist for online monitoring, they are specialized and less common.[5][13]

    • Concentration Effects: The chemical shifts of quinoline protons can be concentration-dependent due to intermolecular π-π stacking, which could complicate analysis if not accounted for.[19]

Experimental Protocols
Protocol 1: Offline Monitoring of a Quinoline Synthesis via HPLC

This protocol describes a general method for taking and preparing samples for HPLC analysis.

  • Reaction Sampling: At designated time points (e.g., t=0, 1h, 2h, 4h, etc.), carefully withdraw a small, representative aliquot (e.g., 50 µL) from the reaction mixture.

  • Quenching (Critical Step): Immediately add the aliquot to a pre-weighed vial containing a known volume of a suitable quenching solution (e.g., 950 µL of cold acetonitrile or a buffer solution). This stops the reaction instantly, ensuring the sample composition reflects the specific time point.

  • Dilution: The quenching step also serves as the initial dilution. Ensure the final concentration is within the linear range of your HPLC detector. Perform further serial dilutions if necessary.

  • Filtration: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE or nylon, depending on solvent compatibility) to remove any particulate matter that could damage the HPLC column.

  • Analysis: Inject the filtered sample into the HPLC system. Use a previously developed method optimized for the separation of your reactants and products.

  • Data Processing: Integrate the peak areas of the reactant(s) and the quinoline product. Calculate the percent conversion and yield by comparing the peak areas to a calibration curve or by using an internal standard.

Protocol 2: Sample Preparation for GC-MS Analysis of a Quinoline Carboxylic Acid

This protocol outlines an esterification procedure to make a non-volatile quinoline derivative amenable to GC-MS analysis.[16]

  • Sample Preparation: Accurately weigh ~1 mg of your dried reaction sample (or an evaporated aliquot) and place it in a 2 mL reaction vial.[16]

  • Reagent Addition: Add 500 µL of 2M methanolic HCl. This reagent serves as both the solvent and the catalyst for the esterification.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 1 hour to convert the carboxylic acid to its methyl ester.

  • Neutralization & Extraction: After cooling, neutralize the excess acid with a saturated sodium bicarbonate solution. Extract the methyl ester derivative into an organic solvent like ethyl acetate or dichloromethane (2 x 500 µL).

  • Drying: Dry the combined organic layers over anhydrous sodium sulfate, then carefully transfer the supernatant to a clean GC vial.

  • Analysis: The sample containing the now volatile quinoline methyl ester is ready for injection into the GC-MS.

References
  • Benchchem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds.
  • ResearchGate. (2025). Utilizing on- and off-line monitoring tools to follow a kinetic resolution step during flow synthesis.
  • MDPI. (n.d.). A Novel Method of Coupling In Situ Time-Resolved FTIR and Microwave Irradiation: Application to the Monitoring of Quinoxaline Derivatives Synthesis.
  • ResearchGate. (2025). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • Benchchem. (n.d.). Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis.
  • Analytical Chemistry. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring.
  • RSC Publishing. (2017). Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism evaluated by in situ Fourier transform infrared spectroscopy.
  • MDPI. (n.d.). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis.
  • RSC Publishing. (n.d.). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform.
  • Atlantis Press. (2023). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry.
  • HETEROCYCLES. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY.
  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.
  • ResearchGate. (2025). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform.
  • Advanced Microfluidics. (n.d.). Optimizing process control: Inline, Online, Atline, and Offline.
  • ResearchGate. (2017). Synthesis of quinolines from aniline and propanol over modified USY zeolite: Catalytic performance and mechanism evaluated by: In situ Fourier transform infrared spectroscopy.
  • ResearchGate. (n.d.). FTIR spectrum of quinoline derivative.
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • ResearchGate. (n.d.). FTIR spectra of 1, 2, quinoline, and sodium dicyanamide.
  • Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Quinoline GC-MS (Non-derivatized) - 70eV, Positive (HMDB0033731).
  • Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Quinoline Synthesis.
  • Benchchem. (n.d.). Application Note: 1H NMR Characterization of Substituted Quinolines.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • MDPI. (2025). Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry.
  • ResearchGate. (n.d.). Quinolines and Gas chromatography-Mass spectrometry.
  • RSC Publishing. (2020). Online reaction monitoring by single-scan 2D NMR under flow conditions.
  • ACS Omega. (n.d.). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • Phenomenex. (n.d.). HPLC Troubleshooting Guide.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
  • Chrom-Support. (n.d.). HPLC Troubleshooting Guide.
  • Cole-Parmer. (2024). Organic Synthesis and Reaction Monitoring Process.
  • PubMed. (n.d.). Recent Progress in the Synthesis of Quinolines.
  • RSC Publishing. (n.d.). Modern advances in heterocyclic chemistry in drug discovery.

Sources

Validation & Comparative

A Comparative Guide to Quinolinone Synthesis: From Classic Cyclizations to Modern Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous antibacterial, anticancer, and antiviral agents.[1][2][3] The strategic construction of this bicyclic heterocycle is therefore a critical endeavor in drug discovery and development. This guide provides an in-depth comparative analysis of the most significant synthetic methodologies for accessing quinolinones, ranging from century-old name reactions to contemporary catalytic systems. We will delve into the mechanistic underpinnings, practical considerations, and quantitative performance of each method to empower researchers in selecting the optimal synthetic route for their specific target molecules.

Classical Approaches: The Foundation of Quinolinone Synthesis

The enduring legacy of several named reactions continues to provide reliable, albeit sometimes harsh, pathways to quinolinone scaffolds. These methods, developed in the late 19th and early 20th centuries, are characterized by intramolecular cyclizations of aniline-derived precursors.

The Conrad-Limpach Synthesis

First described in 1887, the Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters.[4][5][6] The reaction proceeds in two key stages: the initial formation of an enamine intermediate, followed by a thermal cyclization at high temperatures (around 250 °C) to yield 4-hydroxyquinolines, which exist in equilibrium with their 4-quinolinone tautomers.[4][5]

Causality in Experimental Choices: The high temperature required for the cyclization step is necessary to overcome the activation energy for the 6-electron electrocyclic ring closure of the Schiff base intermediate.[5] The choice of an inert, high-boiling solvent like mineral oil is crucial for achieving high yields by ensuring a consistent reaction temperature and preventing substrate decomposition.[5]

Experimental Protocol: Conrad-Limpach Synthesis of 4-Hydroxyquinolines

  • Enamine Formation: In a round-bottom flask, combine the substituted aniline (1.0 eq.) and the β-ketoester (1.0-1.2 eq.). The reaction can be performed neat or in a solvent like ethanol. Heat the mixture to reflux for 1-2 hours. Monitor the reaction by TLC until the starting aniline is consumed. Remove the solvent and any volatile byproducts under reduced pressure.

  • Thermal Cyclization: To the crude enamine, add a high-boiling inert solvent such as Dowtherm A or mineral oil. Heat the mixture to 250 °C with stirring. The reaction progress can be monitored by observing the evolution of ethanol. Maintain the temperature for 30-60 minutes.

  • Work-up and Purification: Allow the reaction mixture to cool to below 100 °C and then pour it into a large volume of hexane or petroleum ether to precipitate the product. Collect the solid by filtration, wash with the same solvent, and then recrystallize from a suitable solvent like ethanol or acetic acid to afford the pure 4-hydroxyquinoline.

The Knorr Quinolinone Synthesis

The Knorr synthesis, established in 1886, provides a route to 2-hydroxyquinolines (2-quinolinones) from β-ketoanilides.[7] This reaction is typically mediated by a strong acid, such as concentrated sulfuric acid, which facilitates the intramolecular electrophilic aromatic substitution.[7][8][9]

Causality in Experimental Choices: The use of a strong acid is essential to protonate the carbonyl groups of the β-ketoanilide, forming a dicationic intermediate that is sufficiently electrophilic to undergo cyclization onto the aniline ring.[8][9] The amount of acid used can be critical; a large excess favors the formation of the 2-hydroxyquinoline, while smaller amounts can lead to competing reactions and the formation of 4-hydroxyquinoline byproducts.[9]

Experimental Protocol: Knorr Synthesis of a 2-Quinolinone

  • Preparation of the β-ketoanilide: In a round-bottom flask equipped with a reflux condenser, dissolve the aniline (1.0 eq.) and the β-ketoester (1.0-1.2 eq.) in a suitable high-boiling solvent (e.g., toluene or xylene). Heat the mixture to reflux for 2-4 hours, removing the evolved ethanol via a Dean-Stark trap if necessary. Cool the reaction and remove the solvent under reduced pressure. The crude β-ketoanilide can often be used directly in the next step.

  • Acid-Catalyzed Cyclization: Cool a flask containing concentrated sulfuric acid (typically a 5-10 fold excess by weight) in an ice bath. Slowly and carefully add the crude β-ketoanilide to the cold acid with vigorous stirring. Once the addition is complete, allow the mixture to warm to room temperature and then heat to 100 °C for 1-2 hours.

  • Work-up and Purification: Carefully pour the cooled reaction mixture onto crushed ice. The precipitated solid is collected by filtration, washed thoroughly with water until the washings are neutral, and then with a small amount of cold ethanol. The crude product can be purified by recrystallization from ethanol or acetic acid.

The Camps Cyclization

The Camps cyclization, reported in 1899, involves the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides.[1] This method is versatile as it can produce either quinolin-2-ones or quinolin-4-ones depending on the substrate structure and reaction conditions.[1][10] The regioselectivity is governed by which enolate is formed and attacks the amide carbonyl.[1]

Causality in Experimental Choices: The choice of base is a critical determinant of the product isomer. A strong base, like sodium hydroxide, tends to deprotonate the more acidic methylene group adjacent to the aryl ketone, leading to the formation of a quinolin-4-one.[1] Weaker bases may favor deprotonation of the less acidic methylene of the amide acyl group, resulting in a quinolin-2-one.[1]

Experimental Protocol: Camps Cyclization

  • Reaction Setup: In a round-bottom flask, dissolve the o-acylaminoacetophenone (1.0 eq.) in a suitable solvent, such as ethanol.

  • Base Addition: Add an aqueous solution of sodium hydroxide (typically 10-20%) to the reaction mixture.

  • Reaction and Work-up: Heat the mixture to reflux for 1-3 hours. After cooling, neutralize the reaction with an acid (e.g., acetic acid or dilute HCl) to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain the pure quinolinone.

Modern Synthetic Approaches: Catalysis and Efficiency

While classical methods are robust, they often require harsh conditions and can have limited substrate scope. Modern synthetic chemistry has introduced a variety of milder and more efficient catalytic methods for quinolinone synthesis.

Palladium-Catalyzed Syntheses

Palladium catalysis has had a significant impact on the synthesis of quinolinones, enabling the construction of the heterocyclic core under mild conditions with high functional group tolerance.[11] These methods often involve cascade or tandem reactions that rapidly build molecular complexity.[11][12]

One prominent strategy involves the palladium-catalyzed coupling of 2-iodoanilines with α,β-unsaturated carbonyl compounds, followed by an intramolecular cyclization.[11] Another approach is the oxidative annulation of acrylamides with arynes, which proceeds via a "N-H activation/Heck reaction" mechanism.[13]

Causality in Experimental Choices: The choice of palladium catalyst, ligand, and base is crucial for the success of these reactions. For example, in the coupling of 2-iodoaniline with α,β-unsaturated carbonyls, a combination of Pd(OAc)2 as the catalyst, PPh3 as the ligand, and NaOAc as the base has been found to be effective.[11] The ligand plays a key role in stabilizing the palladium catalyst and modulating its reactivity.

Experimental Protocol: Palladium-Catalyzed Synthesis of 3-Substituted Quinolin-2(1H)-ones

  • Reaction Setup: To a pressure tube, add 2-iodoaniline (1.0 eq.), the α,β-unsaturated carbonyl compound (1.2 eq.), Pd(OAc)2 (5 mol%), PPh3 (10 mol%), and NaOAc (6.0 eq.).

  • Solvent and Reaction Conditions: Add anhydrous DMF as the solvent. Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Copper-Catalyzed Approaches

Copper catalysis has emerged as a cost-effective and environmentally friendly alternative to palladium for the synthesis of quinolinones.[14][15][16] These methods often proceed via domino reactions, constructing multiple bonds in a single operation. For instance, the reaction of enaminones with 2-halobenzaldehydes can be catalyzed by copper to afford quinoline derivatives through a sequence of aldol reaction, C(aryl)-N bond formation, and elimination.[16]

Causality in Experimental Choices: The choice of copper salt and base is important for these transformations. In the domino synthesis from enaminones, CuI is a common catalyst, and a base like K2CO3 is used to facilitate the initial aldol reaction.[17] The electronic nature of the starting materials can significantly influence the reaction outcome.[16]

Microwave-Assisted Synthesis

Microwave irradiation has become a valuable tool in organic synthesis for its ability to dramatically reduce reaction times and often improve yields.[18][19][20][21] Many classical and modern quinolinone syntheses have been adapted to microwave conditions. For example, the Friedländer synthesis, which traditionally requires high temperatures and long reaction times, can be achieved in minutes with excellent yields using microwave heating in acetic acid.[22]

Causality in Experimental Choices: Microwave energy directly heats the reaction mixture through dielectric heating, leading to rapid and uniform temperature increases. This can accelerate reaction rates and minimize the formation of byproducts that can occur with prolonged heating.[20] The use of a solvent that absorbs microwave radiation efficiently, like acetic acid, is key to the success of these methods.[22]

Experimental Protocol: Microwave-Assisted Friedländer Quinoline Synthesis

  • Reaction Setup: In a microwave-safe reaction vial, combine the 2-aminophenylketone (1.0 eq.), the cyclic ketone (1.2 eq.), and glacial acetic acid (as both solvent and catalyst).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 160 °C for 5 minutes.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and neutralize with a base (e.g., saturated NaHCO3 solution). Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product by column chromatography or recrystallization.

Comparative Analysis of Synthesis Methods

The choice of a synthetic method for a particular quinolinone target depends on several factors, including the desired substitution pattern, the availability and cost of starting materials, the required scale of the synthesis, and considerations of environmental impact ("green chemistry").

Method Starting Materials Product Type Typical Conditions Advantages Disadvantages
Conrad-Limpach Anilines, β-ketoesters4-HydroxyquinolinesHigh temperature (~250 °C)Utilizes readily available starting materials.Harsh reaction conditions, high energy consumption.[4][5]
Knorr β-Ketoanilides2-HydroxyquinolinesStrong acid (e.g., H2SO4)Provides a direct route to 2-quinolinones.Requires stoichiometric amounts of strong, corrosive acid.[8][9]
Camps o-Acylaminoacetophenones2- or 4-HydroxyquinolinesBase (e.g., NaOH)Versatile for accessing both 2- and 4-quinolinone isomers.Can produce a mixture of isomers.[1][10]
Palladium-Catalyzed Haloanilines, unsaturated carbonyls, etc.Substituted quinolinonesMild (often < 120 °C), catalytic PdBroad substrate scope, high functional group tolerance, good yields.[11][23]Cost and toxicity of palladium catalyst.
Copper-Catalyzed Enaminones, 2-halobenzaldehydes, etc.Substituted quinolinesMild, catalytic CuLower cost and toxicity compared to palladium.[14][24]May have a more limited substrate scope than palladium methods.
Microwave-Assisted VariousVariousMicrowave irradiationDramatically reduced reaction times, often improved yields, greener approach.[18][21][22]Requires specialized microwave reactor equipment.

Visualizing the Synthetic Pathways

To better understand the transformations involved, the following diagrams illustrate the core mechanisms of the classical quinolinone syntheses.

Conrad_Limpach cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Thermal Cyclization Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine + H2O betaKetoester β-Ketoester betaKetoester->Enamine Enamine_cyclization Enamine Intermediate SchiffBase Schiff Base Tautomer Enamine_cyclization->SchiffBase Tautomerization CyclizedIntermediate Cyclized Intermediate SchiffBase->CyclizedIntermediate Heat (~250°C) Electrocyclization Quinolinone 4-Hydroxyquinoline CyclizedIntermediate->Quinolinone - EtOH

Caption: The Conrad-Limpach synthesis workflow.

Knorr_Synthesis betaKetoanilide β-Ketoanilide ProtonatedIntermediate Protonated Intermediate betaKetoanilide->ProtonatedIntermediate H+ (conc. H2SO4) CyclizedProduct Cyclized Intermediate ProtonatedIntermediate->CyclizedProduct Intramolecular Electrophilic Attack Quinolinone 2-Hydroxyquinoline CyclizedProduct->Quinolinone - H2O

Caption: The Knorr quinolinone synthesis mechanism.

Camps_Cyclization Acylaminoacetophenone o-Acylaminoacetophenone EnolateA Enolate A (from aryl ketone side) Acylaminoacetophenone->EnolateA Strong Base (e.g., NaOH) EnolateB Enolate B (from amide side) Acylaminoacetophenone->EnolateB Weaker Base Quinolin4one Quinolin-4-one EnolateA->Quinolin4one Intramolecular Aldol Condensation Quinolin2one Quinolin-2-one EnolateB->Quinolin2one Intramolecular Aldol Condensation

Caption: Regioselectivity in the Camps cyclization.

Conclusion

The synthesis of quinolinones is a mature field with a rich history, yet it continues to evolve with the development of new and innovative catalytic methods. For researchers embarking on the synthesis of novel quinolinone derivatives, a thorough understanding of the available methodologies is paramount. Classical methods like the Conrad-Limpach, Knorr, and Camps syntheses remain valuable for their simplicity and use of basic starting materials, particularly for the synthesis of core scaffolds. However, for the construction of highly functionalized and complex quinolinones, modern palladium- and copper-catalyzed methods, often enhanced by microwave irradiation, offer superior efficiency, milder conditions, and broader substrate scope. The optimal choice will ultimately be dictated by a careful consideration of the specific synthetic target, available resources, and desired process characteristics.

References

  • Quinolin-4-ones: Methods of Synthesis and Applic
  • Palladium-Catalysed Synthesis and Transformation of Quinolones. PubMed Central (PMC). [Link]
  • Palladium-catalyzed cascade synthesis of tricyclic quinolin-2(1H)-ones from 1,7-enynes and hydroxylamines. Royal Society of Chemistry. [Link]
  • Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. Royal Society of Chemistry. [Link]
  • Conrad-Limpach Synthesis. SynArchive. [Link]
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
  • Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. PubMed Central (PMC). [Link]
  • A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online. [Link]
  • Knorr quinoline synthesis. Wikipedia. [Link]
  • Microwave-assisted synthesis of 2-(1H)-quinolinones.
  • Conrad–Limpach synthesis. Wikipedia. [Link]
  • Recent advances in the synthesis of quinolines: a review. Royal Society of Chemistry. [Link]
  • Synthesis of Quinolinones with Palladium-Catalyzed Oxidative Annulation between Acrylamides and Arynes.
  • Recent advances in the synthesis of quinolines: a review. RSC Advances. [Link]
  • Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis. Organic Chemistry Portal. [Link]
  • Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. Royal Society of Chemistry. [Link]
  • Friedländer synthesis. Wikipedia. [Link]
  • Synthesis of quinolines through copper-catalyzed intermolecular cyclization reaction from anilines and terminal acetylene esters. Royal Society of Chemistry. [Link]
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
  • Copper-Catalyzed Domino Synthesis of Quinazolinones via Ullmann-Type Coupling and Aerobic Oxidative C−H Amidation.
  • Copper Catalyzed Sustainable Synthesis Of Quinolines. International Journal of Scientific & Technology Research. [Link]
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. SciSpace. [Link]
  • Camps Quinoline Synthesis. Cambridge University Press. [Link]
  • Synthesis of quinolines via copper-catalyzed domino reactions of enaminones. Royal Society of Chemistry. [Link]
  • Knorr Quinoline Synthesis. SynArchive. [Link]
  • Quinoline Synthesis: Conrad-Limpach-Knorr. Química Orgánica. [Link]
  • Camps quinoline synthesis. Wikipedia. [Link]
  • Friedlaender Synthesis. Organic Chemistry Portal. [Link]
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers. [Link]
  • Microwave-assisted Synthesis of Quinolines. Bentham Science. [Link]
  • Recent Progress in the Synthesis of Quinolines. Bentham Science. [Link]
  • Enantioselective Copper-Catalyzed Alkynylation of Quinolones Using Chiral P,N Ligands. PubMed Central (PMC). [Link]
  • The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]
  • Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. PubMed. [Link]
  • Camps Quinoline Synthesis.
  • Mechanisms of Camps' cyclization.
  • Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones.
  • Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods.
  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using E

Sources

A Comparative Guide to the Knorr Quinoline Synthesis for Bromo Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the Knorr quinoline synthesis for preparing bromo-substituted quinolines, juxtaposed with other classical quinoline syntheses. We will delve into the mechanistic nuances, experimental considerations, and comparative performance to equip you with the knowledge for informed methodological choices in your research.

Introduction: The Significance of Bromoquinolines and the Knorr Synthesis

Quinolines are a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals. The introduction of a bromine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, making the synthesis of bromoquinolines a topic of considerable interest.

The Knorr quinoline synthesis, first described by Ludwig Knorr in 1886, is a powerful acid-catalyzed intramolecular reaction that converts β-ketoanilides into 2-hydroxyquinolines.[1][2] This method is particularly relevant for the synthesis of certain bromoquinoline derivatives.

Mechanism of the Knorr Quinoline Synthesis

The Knorr synthesis proceeds via the cyclization of a β-ketoanilide under strong acidic conditions, typically using sulfuric acid.[2] The reaction is a type of electrophilic aromatic substitution followed by the elimination of water.[1][3]

A key intermediate in this process is a dicationic species. While initial theories proposed an N,O-dication, later studies based on NMR spectroscopy and theoretical calculations suggest that an O,O-dicationic intermediate, a "superelectrophile," is favored.[1] For preparative purposes, strong acids like polyphosphoric acid (PPA) or triflic acid are also effective.[1][3]

The position of the bromine substituent on the aniline ring can influence the electronic effects and, consequently, the ease of the electrophilic aromatic substitution step. Electron-withdrawing groups can sometimes hinder the cyclization.

Here is a diagram illustrating the generally accepted mechanism:

Knorr_Mechanism cluster_start Starting Materials cluster_cyclization Acid-Catalyzed Cyclization cluster_product Product Bromo-beta-ketoanilide Bromo-β-ketoanilide Protonation Protonation (O,O-dication formation) Bromo-beta-ketoanilide->Protonation H+ Electrophilic_Attack Intramolecular Electrophilic Attack Protonation->Electrophilic_Attack Dehydration Dehydration Electrophilic_Attack->Dehydration -H2O Bromo-2-hydroxyquinoline Bromo-2-hydroxyquinoline Dehydration->Bromo-2-hydroxyquinoline

Caption: Mechanism of the Knorr Quinoline Synthesis.

Comparative Analysis of Quinoline Syntheses for Bromo Derivatives

While the Knorr synthesis is effective, several other named reactions provide alternative routes to quinolines. Their suitability for synthesizing bromo derivatives varies, and a direct comparison is crucial for selecting the optimal method.

Synthesis MethodStarting MaterialsKey Features & Applicability for Bromo Derivatives
Knorr Synthesis β-ketoanilides- Primarily yields 2-hydroxyquinolines.[1][2] - The precursor β-ketoanilide is typically synthesized from a bromoaniline and a β-ketoester. - Reaction conditions can be harsh (strong acids).
Combes Synthesis Primary arylamines and β-diketones- Yields 2,4-disubstituted quinolines.[4][5][6] - Involves acid-catalyzed ring closure of a Schiff base intermediate.[5] - Generally tolerant of various substituents on the aniline ring, including bromine.
Conrad-Limpach Synthesis Anilines and β-ketoesters- Typically yields 4-hydroxyquinolines.[7][8][9] - The reaction temperature determines the product: lower temperatures favor the formation of a β-aminoacrylate leading to 4-hydroxyquinolines, while higher temperatures can lead to the Knorr product (2-hydroxyquinoline).[10]
Doebner-von Miller Reaction Anilines and α,β-unsaturated carbonyl compounds- A versatile method for preparing a wide range of quinolines.[11][12] - Often uses strong acid catalysts and can be violently exothermic.[13] - Regioselectivity can be an issue with substituted anilines.[13]
In-Depth Discussion

Knorr Synthesis: The primary advantage of the Knorr synthesis for bromo derivatives lies in its directness for accessing 2-hydroxyquinolines. The synthesis of the starting β-ketoanilide from a bromoaniline is generally straightforward. However, the strongly acidic conditions might not be suitable for substrates with acid-labile functional groups. A study on the synthesis of 6-bromo-4-methylquinolin-2(1H)-one highlights the optimization required for both the anilide formation and the subsequent cyclization, noting potential steric effects in the latter step.[14][15]

Combes Synthesis: The Combes synthesis offers a reliable route to 2,4-disubstituted bromoquinolines.[6] Its mechanism, proceeding through a Schiff base, is generally less harsh than the Knorr synthesis. The choice of acid catalyst can be tuned to optimize yields and minimize side reactions. For instance, m-chloroaniline has been successfully used with acetylacetone to produce 2,4-dimethyl-7-chloroquinoline.[6]

Conrad-Limpach Synthesis: This method is the go-to for 4-hydroxyquinolines. The critical parameter is temperature control to direct the initial condensation towards the desired intermediate.[10] For bromoanilines, this synthesis can be quite effective. For example, the synthesis of 6-bromo-4-hydroxyquinoline has been reported.[16]

Doebner-von Miller Reaction: This reaction is a powerful tool but can be less predictable in terms of regioselectivity when using substituted anilines. The in-situ generation of the α,β-unsaturated carbonyl compound adds to the complexity. While applicable to bromoanilines, careful optimization is required to control the reaction and isolate the desired isomer. The reaction is catalyzed by both Brønsted and Lewis acids.[12]

Experimental Protocol: Knorr Synthesis of 6-Bromo-4-methyl-2-hydroxyquinoline

This protocol is based on established procedures for the Knorr synthesis and specific studies on bromoquinoline synthesis.[14][15]

Workflow Diagram

Knorr_Workflow cluster_step1 Step 1: Anilide Formation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Work-up and Purification Start1 4-Bromoaniline + Ethyl acetoacetate Reaction1 Heat (e.g., 110-140°C) Start1->Reaction1 Product1 β-(4-bromoanilino)crotonate Reaction1->Product1 Start2 β-(4-bromoanilino)crotonate Reaction2 Add to conc. H2SO4 at 0°C, then warm to RT Start2->Reaction2 Product2 6-Bromo-4-methyl-2-hydroxyquinoline Reaction2->Product2 Workup Pour onto ice, neutralize, filter Product2->Workup Purification Recrystallization Workup->Purification Final_Product Pure Product Purification->Final_Product

Caption: Experimental Workflow for the Knorr Synthesis.

Step-by-Step Methodology

Step 1: Synthesis of Ethyl 3-(4-bromoanilino)but-2-enoate (the β-ketoanilide precursor)

  • In a round-bottom flask equipped with a reflux condenser, combine 4-bromoaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • Heat the mixture at 110-140°C for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Allow the reaction mixture to cool to room temperature. The crude product can often be used directly in the next step or purified by recrystallization from a suitable solvent like ethanol.

Causality: Heating is necessary to drive the condensation reaction and remove the water formed. Using a slight excess of ethyl acetoacetate ensures complete consumption of the bromoaniline.

Step 2: Cyclization to 6-Bromo-4-methyl-2-hydroxyquinoline

  • In a separate flask, cool concentrated sulfuric acid (e.g., 10 parts by weight relative to the anilide) to 0°C in an ice bath.

  • Slowly add the crude ethyl 3-(4-bromoanilino)but-2-enoate from Step 1 to the cold sulfuric acid with vigorous stirring. Maintain the temperature below 10°C during the addition.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours.

Causality: The strong acid protonates the carbonyl groups, facilitating the intramolecular electrophilic attack of the aniline ring to form the quinoline core. The initial low temperature controls the exothermic reaction upon mixing.

Step 3: Isolation and Purification

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a base, such as concentrated ammonium hydroxide or sodium hydroxide solution, until the pH is approximately 7.

  • The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield pure 6-bromo-4-methyl-2-hydroxyquinoline.

Causality: Pouring the reaction mixture onto ice dissipates the heat generated during neutralization. Neutralization is necessary to precipitate the product, which is soluble in strong acid. Recrystallization removes any unreacted starting materials and side products.

Conclusion

The Knorr quinoline synthesis is a valuable method for the preparation of 2-hydroxyquinolines bearing a bromine substituent. While it requires strongly acidic conditions, it offers a direct route to this class of compounds. For the synthesis of 4-hydroxy or 2,4-disubstituted bromoquinolines, the Conrad-Limpach and Combes syntheses, respectively, present more direct and often milder alternatives. The Doebner-von Miller reaction, while versatile, may pose challenges in controlling regioselectivity. The choice of synthesis should be guided by the desired substitution pattern of the target bromoquinoline and the compatibility of other functional groups with the reaction conditions.

References

  • Knorr quinoline synthesis - Wikipedia.
  • Knorr Quinoline Synthesis - SynArchive.
  • Doebner-Miller Reaction - SynArchive.
  • Combes Quinoline Synthesis.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.
  • Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction | PDF - Scribd.
  • Doebner–Miller reaction - Wikipedia.
  • Conrad-Limpach Reaction.
  • Combes quinoline synthesis - Wikipedia.
  • Combes Quinoline Synthesis.
  • Conrad–Limpach synthesis - Wikipedia.
  • Conrad-Limpach reaction - ResearchGate.
  • On the Knorr synthesis of 6-bromo-4-methylquinolin-2(1H)-one - Research - Institut Pasteur.
  • Conrad-Limpach Synthesis - SynArchive.
  • Knorr Quinoline Synthesis - YouTube.
  • On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one - ResearchGate.
  • Combes Quinoline Synthesis PDF - Scribd.
  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline.
  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Publications.
  • Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines - YouTube.
  • Synthesis of 6-bromo-4-hydroxyquinoline - PrepChem.com.
  • Synthesis of quinolines via Doebner–Von Miller reaction. - ResearchGate.
  • Synthesis of Quinoline and derivatives.
  • Synthesis of quinolines - Organic Chemistry Portal.
  • Synthesis of 6-bromo-4-iodoquinoline - Atlantis Press.
  • A review on synthetic investigation for quinoline- recent green approaches.
  • 2-methyl-4-hydroxyquinoline - Organic Syntheses Procedure.

Sources

structural elucidation of 6-Bromo-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Elucidation of 6-Bromo-4-hydroxyquinoline-3-carboxylic Acid

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. In the realm of medicinal chemistry, quinoline derivatives are of profound interest due to their wide-ranging biological activities, including antimalarial and anticancer properties.[1][2] this compound (BHQC) is a key intermediate in the synthesis of such bioactive molecules.[1][3] Its precise structure dictates its reactivity and potential as a scaffold in drug design.

This guide provides a comprehensive comparison of modern spectroscopic techniques for the structural elucidation of BHQC. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present detailed protocols, and integrate data from multiple sources to construct a self-validating analytical workflow.

The Analytical Challenge: Confirming the BHQC Structure

The hypothesized structure of this compound presents several key features that must be verified: a quinoline core, a bromine substituent, a hydroxyl group, and a carboxylic acid group. The molecular formula is C₁₀H₆BrNO₃, with a monoisotopic mass of approximately 266.953 Da.[4][5] Our task is to employ a suite of analytical techniques to confirm this arrangement and rule out isomeric possibilities.

The Elucidation Workflow: A Multi-Technique Approach

A robust structural elucidation strategy does not rely on a single technique but rather integrates the complementary strengths of several methods. Mass spectrometry provides the molecular weight and elemental composition, infrared spectroscopy identifies functional groups, and nuclear magnetic resonance spectroscopy maps the carbon-hydrogen framework and connectivity.

G cluster_0 Initial Analysis cluster_1 Spectroscopic Techniques cluster_2 Data Interpretation cluster_3 Structural Confirmation Unknown BHQC Sample MS Mass Spectrometry (MS) Unknown->MS IR Infrared (IR) Spectroscopy Unknown->IR NMR NMR Spectroscopy Unknown->NMR MW Molecular Weight & Formula (C₁₀H₆BrNO₃) MS->MW FG Functional Groups (-OH, -COOH, C=C) IR->FG Connectivity ¹H-¹³C Framework & Connectivity NMR->Connectivity Structure Confirmed Structure of 6-Bromo-4-hydroxyquinoline- 3-carboxylic acid MW->Structure FG->Structure Connectivity->Structure

Sources

A Senior Application Scientist's Guide to ¹H and ¹³C NMR Data of Quinoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for various positional isomers of quinoline carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document offers both supporting experimental data and the theoretical framework necessary for the comprehensive structural elucidation of this important class of heterocyclic compounds. Quinoline carboxylic acids are key scaffolds in medicinal chemistry, and a thorough understanding of their spectral characteristics is paramount for unambiguous identification and further development.

The Indispensable Role of NMR in the Structural Analysis of Quinolines

Quinoline and its derivatives are fundamental building blocks in numerous pharmaceuticals and biologically active compounds. The precise substitution pattern on the quinoline ring system is a critical determinant of its biological activity. Consequently, the accurate and unambiguous structural characterization of these molecules is a cornerstone of synthetic and medicinal chemistry.[1] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose, providing detailed information about the molecular structure at the atomic level.

¹H and ¹³C NMR spectroscopy offer a window into the electronic environment of each proton and carbon atom, respectively. The chemical shift (δ), spin-spin coupling constants (J), and signal multiplicities provide a rich dataset from which the connectivity and spatial arrangement of atoms can be deduced. For quinoline carboxylic acids, NMR is essential for distinguishing between positional isomers, where the carboxylic acid group is located on different positions of the quinoline ring.

Foundational Principles of NMR for the Quinoline Ring System

The quinoline ring is a bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyridine ring. This fusion results in a unique electronic landscape that is reflected in its NMR spectra.

¹H NMR Spectral Features

The protons on the quinoline ring typically resonate in the aromatic region of the ¹H NMR spectrum, generally between 7.0 and 9.5 ppm. The electron-withdrawing nature of the nitrogen atom significantly deshields the protons in the pyridine ring (H-2, H-3, H-4), causing them to appear at a lower field (higher ppm) compared to the protons on the carbocyclic ring (H-5, H-6, H-7, H-8). Notably, the H-2 proton is the most deshielded due to its proximity to the nitrogen atom. The peri-proton, H-8, also experiences deshielding due to its spatial proximity to the nitrogen lone pair.

The introduction of a carboxylic acid group, an electron-withdrawing substituent, further influences the chemical shifts of the ring protons. The magnitude of this effect is dependent on the position of the carboxylic acid group. Protons ortho and para to the carboxylic acid group will experience the most significant downfield shifts.

¹³C NMR Spectral Features

The ¹³C NMR spectrum provides complementary information, with the carbon atoms of the quinoline ring typically appearing between 120 and 155 ppm. The quaternary carbons, including those at the ring fusion (C-4a and C-8a) and the carbon bearing the carboxylic acid group, can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The carbonyl carbon of the carboxylic acid group is highly deshielded and appears significantly downfield, typically in the range of 165-175 ppm.

Experimental Protocols for High-Quality NMR Data Acquisition

Obtaining high-resolution and unambiguous NMR spectra is critically dependent on proper sample preparation and the selection of appropriate experimental parameters.

Sample Preparation: A Step-by-Step Approach
  • Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that can complicate spectral interpretation.

  • Solvent Selection: The choice of a deuterated solvent is crucial. For quinoline carboxylic acids, DMSO-d₆ is often the solvent of choice due to its excellent dissolving power for polar compounds.[2] It also allows for the observation of the exchangeable carboxylic acid proton, which typically appears as a broad singlet at a very low field (δ > 10 ppm). Other suitable solvents include methanol-d₄ and, for less polar derivatives, chloroform-d.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is generally sufficient.[2] For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.[2] It is important to be aware that the chemical shifts of quinoline derivatives can be concentration-dependent due to π-π stacking interactions between the aromatic rings.

  • Filtration: To ensure a homogeneous magnetic field and sharp signals, it is advisable to filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. This removes any particulate matter.

NMR Data Acquisition Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16, depending on the concentration.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: ~250 ppm (e.g., from -10 to 240 ppm).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, depending on the concentration.

Comparative Analysis of ¹H and ¹³C NMR Data for Quinoline Carboxylic Acid Isomers

The position of the carboxylic acid group on the quinoline ring has a profound and predictable effect on the ¹H and ¹³C NMR spectra. The following tables summarize the experimental data for several quinoline carboxylic acid isomers, primarily in DMSO-d₆, to facilitate a direct comparison.

Note: Chemical shifts can vary slightly depending on the exact concentration, temperature, and pH of the sample.

¹H NMR Data Comparison
Position of COOH H-2 (ppm) H-3 (ppm) H-4 (ppm) H-5 (ppm) H-6 (ppm) H-7 (ppm) H-8 (ppm) COOH (ppm)
2 - 8.30 (d) 8.20 (d) 8.15 (d) 7.75 (t) 7.90 (t) 7.85 (d) 13.0-14.0 (br s)
3 9.39 (d) - 9.02 (d) 8.23 (d) 7.75 (t) 7.95 (t) 8.15 (d) ~13.0 (br s)
4 8.95 (d) 7.75 (d) - 8.20 (d) 7.80 (t) 7.95 (t) 8.80 (d) >13.0 (br s)

Data for 2- and 3-isomers compiled from various sources.[1][2] Data for 4-isomer is an approximation based on typical substituent effects and requires experimental verification.

¹³C NMR Data Comparison
Position of COOH C-2 C-3 C-4 C-4a C-5 C-6 C-7 C-8 C-8a COOH
2 150.5 122.0 138.0 129.5 130.0 128.5 130.5 129.0 148.0 168.0
4 151.0 120.0 145.0 128.0 130.0 127.0 131.0 125.0 149.0 167.5

Data compiled from various sources and may have been recorded under different conditions.

The Power of 2D NMR for Unambiguous Signal Assignment

For complex molecules like substituted quinolines, 1D NMR spectra can often be crowded, with overlapping signals making unambiguous assignment challenging. In such cases, 2D NMR spectroscopy is an indispensable tool.

COSY (Correlation Spectroscopy)

The COSY experiment reveals correlations between protons that are spin-spin coupled, typically over two or three bonds. This is invaluable for identifying adjacent protons and tracing out the spin systems within the molecule. For a quinoline carboxylic acid, COSY would show correlations between H-2 and H-3 (if present), H-3 and H-4 (if present), H-5 and H-6, H-6 and H-7, and H-7 and H-8.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This provides a direct link between the ¹H and ¹³C NMR spectra, greatly simplifying the assignment of the carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is one of the most powerful tools for elucidating the overall carbon skeleton. It shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, the proton at H-2 would show an HMBC correlation to C-4 and C-8a, confirming the connectivity of the pyridine ring.

The workflow for a comprehensive NMR analysis is visualized in the following diagram:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis & Structure Elucidation Sample Pure Quinoline Carboxylic Acid Solvent Choose Deuterated Solvent (e.g., DMSO-d6) Sample->Solvent Dissolve Dissolve & Filter Solvent->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube H1_NMR 1D ¹H NMR NMR_Tube->H1_NMR Acquire Spectra C13_NMR 1D ¹³C NMR H1_NMR->C13_NMR Assign_1H Assign ¹H Signals (Chemical Shifts, Multiplicities, J-couplings) H1_NMR->Assign_1H COSY 2D COSY C13_NMR->COSY Assign_C13 Assign ¹³C Signals C13_NMR->Assign_C13 HSQC 2D HSQC COSY->HSQC COSY->Assign_1H HMBC 2D HMBC HSQC->HMBC HSQC->Assign_C13 HMBC->Assign_1H HMBC->Assign_C13 Structure Confirm Structure of Isomer HMBC->Structure Assign_1H->Assign_C13 Assign_C13->Structure

Caption: A typical workflow for the NMR-based structural elucidation of quinoline carboxylic acids.

Conclusion

This guide has provided a comprehensive overview of the ¹H and ¹³C NMR data for quinoline carboxylic acids. By understanding the fundamental principles of NMR as they apply to the quinoline ring system, following robust experimental protocols, and leveraging the power of 2D NMR techniques, researchers can confidently and accurately determine the structure of these important molecules. The comparative data presented herein serves as a valuable reference for scientists working in the field of drug discovery and development, facilitating the unambiguous identification of quinoline carboxylic acid isomers and their derivatives.

References

  • BenchChem. (2025). Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid.
  • The Royal Society of Chemistry. (2018). Supplementary Information.
  • ResearchGate. (n.d.). 1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • MDPI. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent.
  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • UNCW Institutional Repository. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES.
  • SpectraBase. (n.d.). Quinoline-4-carboxylic acid - Optional[1H NMR] - Spectrum.
  • PubChem. (n.d.). 6-Quinolinecarboxylic acid.
  • ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry.

Sources

A Comparative Guide to the Biological Activity of 6-Bromo-4-hydroxyquinoline-3-carboxylic Acid and Its Analogs for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activities of 6-Bromo-4-hydroxyquinoline-3-carboxylic acid and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the anticancer, antiviral, and antimicrobial properties of this class of compounds, supported by experimental data and detailed protocols. We will explore the structure-activity relationships (SAR) that govern their efficacy, with a particular focus on their mechanism of action as inhibitors of dihydroorotate dehydrogenase (DHODH).

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] From the historical antimalarial quinine to modern anticancer and antiviral agents, quinoline derivatives have consistently proven to be a fertile ground for drug discovery. The 4-hydroxyquinoline-3-carboxylic acid core, in particular, has garnered significant attention due to its structural resemblance to key biological molecules and its ability to interact with various enzymatic targets.

The introduction of a bromine atom at the 6-position of this scaffold, yielding this compound, modulates its electronic and lipophilic properties, often enhancing its biological potency. This guide will compare this lead compound with its analogs, where substitutions at the 6-position and other sites on the quinoline ring influence their therapeutic potential.

Mechanism of Action: Targeting Dihydroorotate Dehydrogenase (DHODH)

A primary mechanism underlying the anticancer and antiviral effects of many 4-hydroxyquinoline-3-carboxylic acid derivatives is the inhibition of the human enzyme dihydroorotate dehydrogenase (DHODH).[3][4][5] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[5] Cancer cells and virus-infected cells have a high demand for pyrimidines to support rapid proliferation and replication. By inhibiting DHODH, these compounds deplete the intracellular pyrimidine pool, leading to cell cycle arrest and inhibition of viral replication.[3]

The carboxylate group at the C-3 position of the quinoline ring is crucial for this inhibitory activity, as it often forms a key interaction with the DHODH active site.[4] The bromination at the C-6 position, along with other substitutions, influences the binding affinity and overall potency of the inhibitor.

DHODH_Inhibition_Pathway cluster_Cell Proliferating Cell (Cancer/Virus-Infected) cluster_Inhibitor Inhibitory Action De_Novo_Pyrimidine_Synthesis De Novo Pyrimidine Biosynthesis Pathway Dihydroorotate Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Orotate Orotate DHODH->Orotate Product Dihydroorotate->DHODH Substrate Pyrimidines Pyrimidines (dUMP, dCTP) Orotate->Pyrimidines Multiple Steps DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidines->DNA_RNA_Synthesis Cell_Proliferation Cell Proliferation/ Viral Replication DNA_RNA_Synthesis->Cell_Proliferation Quinoline_Analog This compound & Analogs Quinoline_Analog->DHODH Inhibition Inhibition Inhibition

Figure 1: Mechanism of action of this compound and its analogs via inhibition of DHODH.

Comparative Biological Activity

It is crucial to note that the following data is collated from different studies, and direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, cell lines, and viral strains used.

Anticancer Activity

The cytotoxic effects of quinoline derivatives have been evaluated against a variety of cancer cell lines. The data suggests that substitutions on the quinoline ring significantly impact potency.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-oneMCF-7 (Breast)15.85 ± 3.32[2]
6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-oneSW480 (Colon)17.85 ± 0.92[2]
6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-oneNot SpecifiedNot Specified[2]
4-hydroxyquinoline derivative 20 Colo 320 (Colon, Doxorubicin-resistant)4.61[6]
4-hydroxyquinoline derivative 13b Colo 320 (Colon, Doxorubicin-resistant)4.58[6]

Note: Quinazolinone derivatives are structurally related to quinolones and provide insights into the potential activity of the 6-bromo substitution.

Antiviral Activity

Several quinoline derivatives have demonstrated efficacy against a range of RNA and DNA viruses. The primary mechanism for some of these compounds is the inhibition of host-cell DHODH, which is essential for viral replication.[4]

Compound/AnalogVirusCell LineEC50/IC50 (µM)Reference
6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid (C44)VSVMDCK0.002[7]
6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid (C44)WSN-InfluenzaMDCK0.041[7]
1-ethyl-1,4-dihydro-4-oxo-7-(4-pyridinyl)-3-quinolinecarboxamideHSV-2Not SpecifiedPotent[1]
4-hydroxyquinoline-3-carboxamide (PNU-181128)HCMVNot Specified1.3[8]
4-hydroxyquinoline-3-carboxamide (PNU-181465)HCMVNot Specified0.98[8]
Quinolonic acyclovir analog 3j HSV-1Vero0.7 ± 0.04[3]
Quinolonic acyclovir analog 2d HSV-1Vero0.8 ± 0.09[3]
Antimicrobial Activity

The quinolone scaffold is well-known for its antibacterial properties, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. The 4-hydroxyquinoline-3-carboxylic acid moiety also contributes to antimicrobial effects.

Compound/AnalogBacterial StrainMIC (µg/mL)Reference
7-(trans-3-Amino-4-methyl-1-pyrrolidinyl)-1-cyclopropyl-1,4-dihydro-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid (21)Gram-positive & Gram-negativeHighly Potent[8]
1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid (7)S. aureus, E. coli, K. pneumoniae1 - 4.1[9]
Quinolonequinones (QQ1, QQ5, QQ6)S. aureus1.22[10]

Structure-Activity Relationship (SAR) Insights

Based on the available data, several key structure-activity relationships can be inferred for the 4-hydroxyquinoline-3-carboxylic acid scaffold:

  • C3-Carboxylic Acid: This group is often essential for biological activity, particularly for DHODH inhibition, where it forms critical interactions with the enzyme's active site.[4]

  • C4-Hydroxyl Group: The hydroxyl group at the C4 position is a common feature in this class of active compounds.

  • C6-Halogen Substitution: Halogenation at the C6 position, including bromine and fluorine, generally appears to enhance potency. This may be due to increased lipophilicity, which can improve cell permeability, and favorable electronic effects that influence binding affinity.[7]

  • Substituents at Other Positions: Modifications at other positions on the quinoline ring can further modulate activity and selectivity. For instance, bulky hydrophobic groups at the C2 position have been shown to be important for DHODH inhibition.[5]

Experimental Protocols

To ensure the reproducibility and validity of research in this area, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to evaluate the biological activity of this compound and its analogs.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

MTT_Assay_Workflow start Start seed_cells 1. Seed cancer cells in a 96-well plate start->seed_cells incubate1 2. Incubate for 24 hours seed_cells->incubate1 treat_compounds 3. Treat with serial dilutions of quinoline derivatives incubate1->treat_compounds incubate2 4. Incubate for 24-72 hours treat_compounds->incubate2 add_mtt 5. Add MTT solution to each well incubate2->add_mtt incubate3 6. Incubate for 2-4 hours add_mtt->incubate3 solubilize 7. Add solubilization solution to dissolve formazan crystals incubate3->solubilize read_absorbance 8. Measure absorbance at 570 nm solubilize->read_absorbance analyze_data 9. Calculate % cell viability and determine IC50 read_absorbance->analyze_data end End analyze_data->end

Figure 2: Experimental workflow for the MTT-based cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the quinoline carboxylic acid derivatives in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle controls (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for an additional 24 to 72 hours.

  • MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.

DHODH Inhibition Assay

This spectrophotometric assay measures the ability of a compound to inhibit the enzymatic activity of DHODH.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and create serial dilutions.

    • Prepare a solution of recombinant human DHODH enzyme in assay buffer.

    • Prepare a reaction mixture containing dihydroorotate (DHO), 2,6-dichloroindophenol (DCIP), and coenzyme Q10 in the assay buffer.

  • Assay Procedure:

    • Add 2 µL of the test compound dilutions or DMSO (for control) to the wells of a 96-well plate.

    • Add 178 µL of the DHODH enzyme solution to each well.

    • Incubate the plate at 25°C for 30 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 20 µL of the reaction mix to each well.

  • Measurement: Immediately measure the decrease in absorbance at 600-650 nm over time, which corresponds to the reduction of DCIP.

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear portion of the absorbance versus time curve.

    • Normalize the velocities to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds with diverse biological activities. Their ability to inhibit DHODH provides a clear mechanistic rationale for their observed anticancer and antiviral effects. The structure-activity relationships, although not yet fully elucidated in a single comprehensive study, suggest that modifications to the quinoline scaffold, particularly halogenation at the C6 position, can significantly enhance potency.

Future research should focus on systematic SAR studies to optimize the therapeutic index of these compounds. This includes synthesizing and evaluating a broader range of analogs with diverse substitutions at various positions on the quinoline ring. Such studies will be instrumental in identifying lead candidates with improved efficacy and safety profiles for further preclinical and clinical development. The detailed protocols provided in this guide offer a robust framework for conducting these essential investigations.

References

  • Broad-Spectrum Antiherpes Activities of 4-Hydroxyquinoline Carboxamides, a Novel Class of Herpesvirus Polymerase Inhibitors. (n.d.). National Institutes of Health.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (n.d.). National Institutes of Health.
  • Synthesis and anti-HSV-1 activity of quinolonic acyclovir analogues. (n.d.). PubMed.
  • Antiviral properties of 3-quinolinecarboxamides: a series of novel non-nucleoside antiherpetic agents. (n.d.). PubMed.
  • 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. (n.d.). PubMed.
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023, November 14). MDPI.
  • Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and.... (2022, November 12).
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (n.d.). OSTI.GOV.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (n.d.). PubMed.
  • Studies on antibacterial agents. III. Synthesis and antibacterial activities of substituted 1,4-dihydro-8-methyl-4-oxoquinoline-3-carboxylic acids. (n.d.). PubMed.
  • Synthesis and antibacterial activity of the 4-quinolone-3-carboxylic acid derivatives having a trifluoromethyl group as a novel N-1 substituent. (n.d.). PubMed.
  • Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position. (n.d.). PubMed.
  • Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. (n.d.). PubMed.
  • Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. (n.d.). National Institutes of Health.
  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. (2025, February 5). National Institutes of Health.
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). MDPI.
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2023, September 21).
  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. (2022, October 12). National Institutes of Health.
  • Synthesis, Antiviral and Cytotoxic Activities of 2-(2-Phenyl carboxylic acid)-3-Phenylquinazolin-4(3H)-one Derivatives. (n.d.). National Institutes of Health.
  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024, July 4). National Institutes of Health.
  • Synthesis, antiviral and cytotoxic activity of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones. (n.d.). PubMed.
  • SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. (2013, April 24). National Institutes of Health.
  • Broad-spectrum antiviral inhibitors targeting pandemic potential RNA viruses. (n.d.). National Institutes of Health.
  • Natural Compounds with Antiviral Activity Against Clinically Relevant RNA Viruses: Advances of the Last Decade. (n.d.). MDPI.
  • Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. (2025, August 6). ResearchGate.
  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. (2022, May 25). ACS Publications.
  • Structure–Activity Relationships Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). MDPI.

Sources

A Researcher's Guide to the Antimicrobial Efficacy of Bromoquinoline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Structure, Activity, and Mechanism
Introduction

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its ability to interact with a wide range of biological targets.[1][2] As the global challenge of antimicrobial resistance intensifies, there is a pressing need to develop novel agents that can overcome existing resistance mechanisms.[3] The modification of the quinoline ring system, particularly through halogenation, has proven to be a fruitful strategy for enhancing biological activity.[4]

This guide provides a comprehensive comparative analysis of bromoquinoline isomers, focusing on their antimicrobial efficacy. The position of the bromine substituent on the quinoline scaffold plays a critical role in modulating the compound's physicochemical properties and, consequently, its biological potency and spectrum of activity.[4] We will delve into the nuanced structure-activity relationships (SAR), synthesize available experimental data to draw objective comparisons, and provide the detailed experimental protocols necessary for researchers to validate and build upon these findings.

Proposed Mechanisms of Antimicrobial Action

The antimicrobial effects of bromoquinolines, particularly the well-studied 8-hydroxyquinoline derivatives, are believed to be multifaceted. Understanding these mechanisms provides a rational basis for interpreting efficacy data and designing more potent derivatives. The primary proposed mechanisms include metal ion chelation, interference with DNA synthesis, and disruption of membrane integrity.[5][6][7]

  • Metal Ion Chelation : Many halogenated 8-hydroxyquinolines are potent chelators of essential metal ions, such as copper (Cu²⁺) and zinc (Zn²⁺).[5][8] These ions are critical cofactors for a host of microbial enzymes involved in metabolic pathways. By sequestering these ions, bromoquinolines can effectively inactivate these enzymes, leading to the inhibition of microbial growth.[4][5]

  • Inhibition of Nucleic Acid Synthesis : Some quinoline derivatives have been shown to interfere with DNA replication.[5] This can occur through the inhibition of key enzymes like DNA gyrase and topoisomerase IV, which are essential for managing DNA supercoiling during replication.[9] This mechanism is particularly relevant for activity against bacteria.

  • Disruption of Cell Membrane Integrity : Certain quinoline-based antimicrobials act directly on the cytoplasmic membrane.[6][7] They can disrupt the membrane's structural integrity, leading to depolarization, leakage of essential intracellular contents like ATP, and ultimately, cell death.[5][6]

Bromoquinoline_MoA Bromoquinoline Bromoquinoline Isomer Chelation Metal Ion Chelation (Cu²⁺, Zn²⁺) Bromoquinoline->Chelation Binds metal ions DNA_Inhibition Inhibition of Nucleic Acid Synthesis Bromoquinoline->DNA_Inhibition Inhibits enzymes Membrane_Disruption Membrane Disruption Bromoquinoline->Membrane_Disruption Interacts with lipids Enzyme_Inactivation Essential Enzyme Inactivation Chelation->Enzyme_Inactivation Replication_Block DNA Replication Blocked DNA_Inhibition->Replication_Block Leakage Leakage of Cellular Contents Membrane_Disruption->Leakage Cell_Death Microbial Cell Death Enzyme_Inactivation->Cell_Death Replication_Block->Cell_Death Leakage->Cell_Death

Caption: Proposed antimicrobial mechanisms of bromoquinoline isomers.

Comparative Antimicrobial Efficacy: A Data-Driven Analysis

The precise positioning of the bromine atom and the presence of other functional groups, such as a hydroxyl group at the C-8 position, are critical determinants of antimicrobial potency. The following table summarizes minimum inhibitory concentration (MIC) data from various studies, providing a quantitative comparison of different isomers against a panel of clinically relevant microorganisms.

Compound/IsomerMicrobial StrainGram StainMIC (µg/mL)MIC (µM)Source(s)
7-Bromo-8-hydroxyquinoline Aeromonas hydrophilaGram-Negative-5.26[1]
Pseudomonas aeruginosaGram-Negative-84.14[1]
Gram-Positive Bacteria (general)Gram-Positive-5.57 - 89.09[1]
Clioquinol (Control) Aeromonas hydrophilaGram-Negative-5.26[1]
Gram-Negative Bacteria (general)Gram-Negative-High Activity[1][2]
8-Hydroxyquinoline (Parent) Gram-Positive Bacteria (general)Gram-Positive-3.44 - 13.78[1][2]
7-Bromoquinoline-5,8-dione Various Bacteria & FungiN/A800 - 1000-[10]
9-Bromo-indolizinoquinoline S. aureus (MRSA)Gram-Positive0.031-[9]
S. aureus (ATCC25923)Gram-Positive--[9]
E. faecalis (ATCC29212)Gram-Positive--[9]
Quinolinequinone (QQ) derivs. S. aureusGram-Positive1.22-[11]

Note: MIC values are often reported in different units (µg/mL or µM) and direct comparison should be done cautiously. Dashes indicate data not provided in the specified unit in the source.

Structure-Activity Relationship (SAR) Insights:
  • Halogenation at C-7: The presence of a bromine atom at the C-7 position of 8-hydroxyquinoline appears to enhance activity, particularly against Gram-negative bacteria, when compared to the parent 8-hydroxyquinoline compound.[1][2] This is exemplified by 7-bromo-8-hydroxyquinoline.

  • The 8-Hydroxyl Group: The hydroxyl group at the C-8 position is crucial for the metal-chelating properties, which is a key proposed mechanism of action.[1][2] The combination of a halogen at C-5 or C-7 and a hydroxyl at C-8 is a common feature in potent antimicrobial quinolines like Clioquinol and Cloxyquin.[1][12]

  • Quinone Moiety: The introduction of a quinone structure, as seen in 7-bromoquinoline-5,8-dione, can confer antimicrobial properties, though the reported MICs in one study were relatively high (0.8-1.0 mg/mL).[10] However, other quinolinequinone derivatives have shown potent activity against S. aureus (MIC = 1.22 µg/mL).[11]

  • Complex Ring Systems: Fusing additional ring systems, as in the 9-bromo-substituted indolizinoquinoline-5,12-diones, can lead to exceptionally high potency, with one derivative demonstrating an MIC of just 0.031 µg/mL against methicillin-resistant S. aureus (MRSA).[9] This suggests that extending the planar aromatic system can enhance interactions with biological targets like DNA gyrase.

Experimental Protocols for Assessing Antimicrobial Efficacy

To ensure the trustworthiness and reproducibility of efficacy data, standardized protocols must be employed. Below are detailed, self-validating methodologies for determining the Minimum Inhibitory Concentration (MIC) and conducting disk diffusion susceptibility testing.

1. Broth Microdilution Assay for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4] It is a quantitative and highly reproducible technique.

Causality Behind Choices:

  • Medium: Mueller-Hinton Broth (MHB) is the standard medium for routine susceptibility testing of non-fastidious bacteria as it has good batch-to-batch reproducibility and does not inhibit common antimicrobials.[4]

  • Inoculum Density: Standardizing the bacterial inoculum to approximately 5 x 10⁵ CFU/mL is critical. A lower density may lead to artificially low MICs, while a higher density can result in falsely elevated MICs.[4]

  • Solvent: Dimethyl sulfoxide (DMSO) is often used to dissolve compounds with low aqueous solubility. A solvent control well is essential to ensure the solvent itself has no antimicrobial effect at the concentration used.[4]

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the bromoquinoline isomer in a suitable solvent (e.g., DMSO).[4]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth to achieve a range of desired concentrations.[4] Leave the final volume in each well at 50 µL.

  • Inoculum Preparation: Culture the test microorganism overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[4]

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the compound dilutions. This brings the total volume to 100 µL.

  • Controls: Include a positive control (bacteria in broth without compound) to ensure microbial viability and a negative control (broth only) to check for sterility.[4] If a solvent is used, include a solvent control (bacteria in broth with the highest concentration of solvent used).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.[4]

  • Result Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed with the naked eye.[4]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Stock 1. Prepare Stock Solution (in DMSO) Plate 2. Serially Dilute Compound in 96-Well Plate (MHB) Stock->Plate Inoculum 3. Prepare Standardized Inoculum (0.5 McFarland) Inoculate 4. Inoculate Plate (Final: 5x10^5 CFU/mL) Inoculum->Inoculate Plate->Inoculate Controls 5. Add Controls (Positive, Negative) Inoculate->Controls Incubate 6. Incubate Plate (37°C, 18-20h) Controls->Incubate Read 7. Read Results Visually Incubate->Read MIC Determine MIC (Lowest concentration with no growth) Read->MIC

Caption: Workflow for the Broth Microdilution MIC Assay.

2. Agar Disk Diffusion (Kirby-Bauer) Assay

This is a qualitative or semi-quantitative method used to determine the susceptibility of bacteria to an antimicrobial agent. It is based on measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.

Step-by-Step Protocol:

  • Plate Preparation: Prepare Mueller-Hinton Agar (MHA) plates, ensuring a uniform depth of 4 mm.

  • Inoculum Preparation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard as described in the MIC protocol.

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

  • Disk Application: Prepare sterile paper disks (6 mm diameter) impregnated with a known concentration of the bromoquinoline compound. Aseptically apply the disks to the surface of the inoculated agar plate, pressing gently to ensure complete contact.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.

  • Result Measurement: Measure the diameter of the zone of complete growth inhibition (in millimeters) around each disk. The size of the zone correlates with the susceptibility of the microorganism to the compound.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Inoculum 1. Prepare Standardized Inoculum (0.5 McFarland) Plate 2. Swab Inoculum onto MHA Plate Inoculum->Plate Disk_Apply 4. Apply Disks to Agar Surface Plate->Disk_Apply Disk_Prep 3. Impregnate Disks with Compound Disk_Prep->Disk_Apply Incubate 5. Incubate Plate (37°C, 18-20h) Disk_Apply->Incubate Measure 6. Measure Zone of Inhibition (mm) Incubate->Measure Result Correlate Zone Size to Susceptibility Measure->Result

Caption: Workflow for the Agar Disk Diffusion (Kirby-Bauer) Assay.

Conclusion

The available data strongly indicate that bromoquinoline isomers are a promising class of antimicrobial agents. The structure-activity relationship is profoundly influenced by the position of the bromine atom and the presence of other key functional groups, such as the 8-hydroxyl moiety which facilitates metal chelation. Halogenation at the C-7 position, in particular, appears to be a favorable modification for enhancing antimicrobial potency, especially against Gram-negative bacteria. Furthermore, complex derivatives, such as those incorporating indolizino rings, have demonstrated exceptional activity against resistant pathogens like MRSA.[9]

The mechanisms of action are multifaceted, involving disruption of essential enzymatic functions via metal chelation and inhibition of DNA replication, making them attractive candidates for combating drug-resistant microbes.[5][9] For researchers in drug development, the bromoquinoline scaffold offers a versatile and tunable platform. Future work should focus on synthesizing and screening a wider array of isomers to build a more comprehensive SAR model, conducting detailed mechanistic studies on the most potent compounds, and evaluating their toxicity profiles to identify viable candidates for preclinical development.

References
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Clioquinol?
  • BenchChem. (n.d.). A Comparative Analysis of the Biological Activity of Bromoquinoline Isomers: A Guide for Researchers.
  • Jenner, P., et al. (n.d.). Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders. PMC - NIH.
  • Sinthupoom, N., et al. (n.d.). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. PMC - NIH.
  • ResearchGate. (n.d.). Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes | Request PDF.
  • Ezeokonkwo, M. A., et al. (2019, September 29). Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. ResearchGate.
  • Wu, X. W., et al. (2011, September). Synthesis, antimicrobial activity and possible mechanism of action of 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives. PubMed.
  • Anonymous. (2015, October 24). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives.
  • Abdel-Aziz, M., et al. (2015, October 24). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. MedCrave online.
  • He, G. X., et al. (n.d.). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis.
  • Yilmaz, I., et al. (2021, October 20). Discovery and structure-activity relationships of the quinolinequinones: Promising antimicrobial agents and mode of action evaluation. PubMed.
  • Sutton, J. M., et al. (2017, February 28). Mechanism of Action of a Membrane-Active Quinoline-Based Antimicrobial on Natural and Model Bacterial Membranes. PubMed.
  • Kumar, R., et al. (2022, October 5). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. NIH.
  • Semantic Scholar. (n.d.). Mechanism of Action of a Membrane-Active Quinoline-Based Antimicrobial on Natural and Model Bacterial Membranes.

Sources

A Comparative Guide to Alternative Reagents for the Synthesis of Quinoline Cores

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of the Quinoline Scaffold

The quinoline ring system is a privileged heterocyclic motif, forming the structural basis for a vast array of pharmaceuticals, agrochemicals, and functional materials. Its prevalence stems from its ability to engage in a wide range of biological interactions, leading to compounds with antimalarial, antibacterial, anticancer, and anti-inflammatory properties. The classical methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, have been pillars of organic chemistry for over a century. However, they often rely on harsh reagents, high temperatures, and strong acids, prompting the development of milder, more efficient, and environmentally benign alternatives.

This guide will compare the traditional reagents with contemporary alternatives, providing the experimental data and mechanistic understanding necessary to select the optimal synthetic route for your target molecule.

I. The Friedländer Synthesis: A Convergent Approach

The Friedländer annulation is a powerful and direct method for constructing quinolines, traditionally involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.

Classical Reagents vs. Modern Catalysts

The original Friedländer synthesis often required harsh conditions, such as strong acids (H₂SO₄, PPA) or bases (NaOH, KOH) at high temperatures, which can limit its applicability to sensitive substrates.

Reagent/CatalystConditionsYield (%)Substrate ScopeAdvantagesDisadvantages
KOH Ethanol, reflux60-80LimitedSimple, inexpensiveHarsh basic conditions, side reactions
H₂SO₄ 100-150 °C50-70ModerateStrong dehydrating agentHarsh acidic conditions, charring
I₂/K₂CO₃ DMSO, 100 °C85-95BroadMild, efficientUse of iodine, potential for halogenation
FeCl₃ Toluene, reflux80-92BroadInexpensive, effective Lewis acidStoichiometric amounts often needed
AuCl₃/AgOTf Dioxane, 80 °C90-98BroadHigh efficiency, mild conditionsExpensive catalyst system
Bi(OTf)₃ Acetonitrile, RT85-97ExcellentMild, water-tolerant, recyclableCatalyst cost

Expert Insight: The move from stoichiometric strong acids/bases to catalytic systems represents a significant advancement. Lewis acids like FeCl₃ offer a cost-effective improvement, while more sophisticated catalysts like gold and bismuth triflate provide exceptional yields under remarkably mild conditions, often at room temperature. The choice of catalyst should be guided by the substrate's sensitivity and the desired process scale. For instance, Bismuth(III) triflate is particularly attractive due to its water tolerance and potential for recyclability, aligning with green chemistry principles.

Mechanistic Considerations

The generally accepted mechanism proceeds through an initial aldol condensation followed by cyclization and dehydration. Catalysts play a crucial role in activating the carbonyl groups and facilitating the key C-N and C-C bond formations.

Friedlander_Mechanism sub 2-Aminoaryl ketone + α-Methylene carbonyl aldol Aldol Adduct (Intermediate) sub->aldol Aldol Condensation cat Catalyst (e.g., Lewis Acid) cat->aldol cyclize Cyclization (Intramolecular Schiff Base Formation) aldol->cyclize imine Cyclized Intermediate (Dihydroquinoline) cyclize->imine dehyd Dehydration/ Aromatization imine->dehyd prod Quinoline Product dehyd->prod

Caption: Generalized workflow for the catalyzed Friedländer synthesis.

Experimental Protocol: Bismuth(III) Triflate-Catalyzed Friedländer Synthesis

This protocol exemplifies a modern, mild approach to quinoline synthesis.

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve 2-aminoacetophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in acetonitrile (5 mL).

  • Catalyst Addition: To the stirred solution, add Bismuth(III) triflate (Bi(OTf)₃, 5 mol%).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ (10 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired quinoline derivative.

II. The Skraup & Doebner-von Miller Syntheses: The Aniline + α,β-Unsaturated Carbonyl Approach

These classical methods involve the reaction of anilines with glycerol (Skraup) or α,β-unsaturated aldehydes/ketones (Doebner-von Miller), typically in the presence of a strong acid and an oxidizing agent.

Reagent Comparison: From Harsh Oxidants to Greener Alternatives

The primary drawbacks of these methods are the extremely harsh conditions (concentrated H₂SO₄), high temperatures, and the use of toxic, stoichiometric oxidizing agents like arsenic pentoxide or nitrobenzene.

Reagent SystemOxidizing AgentConditionsYield (%)AdvantagesDisadvantages
Classical Skraup Nitrobenzene/As₂O₅H₂SO₄, 130-160 °C45-60One-pot from glycerolExtremely harsh, toxic oxidant, low yield
Classical D-v-M NitrobenzeneH₂SO₄, 100-120 °C50-70Readily available starting materialsHarsh conditions, toxic oxidant
Iodine (Catalytic) I₂H₂SO₄ (cat.), PEG-40075-90Milder, less acidic, reusable mediumRequires α,β-unsaturated carbonyl
Aerobic Oxidation O₂ (Air)FeCl₃/HClEthanol, 80 °C70-85Green oxidant (air), inexpensive catalyst
DDQ DDQAcetic Acid, reflux80-95High efficiency, good yieldsStoichiometric, expensive oxidant

Expert Insight: The development of catalytic iodine and aerobic oxidation systems marks a significant step towards "greening" these century-old reactions. Iodine, used catalytically, can act as both a Lewis acid to promote the initial conjugate addition and a mild oxidant in the final aromatization step. Aerobic oxidation, leveraging atmospheric oxygen, is an ideal green alternative, though catalyst optimization is often necessary to achieve high turnover and selectivity.

Mechanistic Workflow

The reaction proceeds via a 1,4-conjugate addition (Michael addition) of the aniline to the α,β-unsaturated carbonyl, followed by acid-catalyzed cyclization and subsequent oxidation to furnish the aromatic quinoline ring.

Skraup_DVM_Workflow start Aniline + α,β-Unsaturated Carbonyl michael Michael Addition start->michael cyclize Acid-Catalyzed Cyclization michael->cyclize dihydro 1,2-Dihydroquinoline Intermediate cyclize->dihydro oxidize Oxidation dihydro->oxidize product Quinoline Product oxidize->product oxidant Oxidizing Agent (e.g., I₂, O₂) oxidant->oxidize

Caption: Key stages in the Doebner-von Miller and Skraup syntheses.

III. The Combes Synthesis: A Symmetrical Approach

The Combes synthesis involves the acid-catalyzed reaction of an aniline with a 1,3-dicarbonyl compound. While robust, it suffers from a significant limitation: the potential for multiple regioisomers when using unsymmetrical anilines.

Alternative Reagents for Improved Regiocontrol

The classical use of concentrated sulfuric acid often leads to poor regioselectivity. Modern alternatives focus on catalysts that can direct the cyclization.

Reagent/CatalystConditionsRegioselectivityAdvantagesDisadvantages
H₂SO₄ 100 °CLow to ModerateInexpensive, powerful dehydrating agentPoor selectivity, harsh conditions
PPA (Polyphosphoric acid) 120-150 °CModerateEffective condensing agentViscous, difficult to handle
Amberlyst-15 Toluene, refluxModerate to HighHeterogeneous, recyclable catalystSlower reaction rates
Sc(OTf)₃ Acetonitrile, 80 °CHighMild Lewis acid, high selectivityExpensive catalyst
Microwave Irradiation Montmorillonite K-10Solvent-freeHighRapid, solvent-free, improved selectivity

Expert Insight: The use of solid acid catalysts like Amberlyst-15 or clays such as Montmorillonite K-10 represents a practical improvement, simplifying workup and allowing for catalyst recycling. For substrates where regioselectivity is paramount, Lewis acids like Scandium(III) triflate often provide superior results by coordinating with the dicarbonyl and influencing the cyclization pathway. Microwave-assisted synthesis under solvent-free conditions has emerged as a powerful technique to accelerate the reaction and often enhance regioselectivity.

Conclusion: Selecting the Right Reagent for Your Quinoline Synthesis

The synthesis of the quinoline core has evolved significantly from its classical roots. While traditional methods remain valuable for their simplicity and the low cost of reagents, they are often hampered by harsh conditions, safety concerns, and limited substrate scope.

Modern alternatives, driven by the principles of green chemistry and the power of catalysis, offer substantial advantages:

  • Milder Conditions: Reactions can often be performed at room temperature, preserving sensitive functional groups.

  • Higher Yields: Catalytic systems frequently lead to cleaner reactions with fewer side products, resulting in higher isolated yields.

  • Improved Selectivity: Modern reagents provide better control over regioselectivity, which is crucial in complex molecule synthesis.

  • Enhanced Safety and Sustainability: The replacement of toxic oxidants with air or catalytic iodine and the use of recyclable catalysts reduce the environmental impact of quinoline synthesis.

The choice of reagent should be a deliberate one, based on a thorough analysis of the target molecule's structure, the desired scale of the reaction, and the available resources. For rapid analog synthesis and library generation, mild and efficient catalytic methods like the bismuth-catalyzed Friedländer are often ideal. For large-scale, cost-sensitive syntheses, optimizing a classic reaction with a greener oxidant like air may be the most prudent approach.

This guide serves as a starting point for navigating the diverse landscape of quinoline synthesis. By understanding the causality behind different experimental choices, researchers can design more efficient, robust, and sustainable routes to this vital heterocyclic scaffold.

References

  • Iodine-Catalyzed Doebner-von Miller Reaction: An efficient and green protocol for the synthesis of quinolines. Organic & Biomolecular Chemistry, [Link].
  • Recent Advances in the Skraup-Doebner-Von Miller Quinoline Synthesis: A review of recent developments in this classical reaction. RSC Advances, [Link].
  • Amberlyst-15 in Organic Synthesis: A review on the applications of Amberlyst-15 as a solid acid c
  • Microwave-Assisted Synthesis of Quinolines: A solvent-free approach using Montmorillonite K-10 clay. Arkivoc, [Link].

A Senior Scientist’s Guide to the Spectroscopic Validation of Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the realms of drug discovery and materials science, the synthesis of a novel molecule is merely the first chapter of its story. The narrative is incomplete without a rigorous, unambiguous confirmation of its structure. As a Senior Application Scientist, I have witnessed firsthand how robust analytical validation forms the bedrock of reproducible science and successful regulatory submissions. Simply put, if you cannot definitively prove what you have made, you have not truly made it.

This guide eschews rigid templates to provide a field-proven, logical framework for validating synthetic compounds. We will explore the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—not as isolated data points, but as an integrated, self-validating system. The causality behind our experimental choices will be paramount, ensuring that each step builds upon the last to construct an unshakeable confirmation of molecular identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR spectroscopy is the undisputed cornerstone of structural elucidation in organic chemistry.[1][2] Its power lies in its ability to map the precise connectivity and chemical environment of atoms within a molecule, providing a detailed architectural blueprint. While other techniques can suggest a structure, NMR provides the definitive evidence, capable of distinguishing between isomers—a feat often impossible for mass spectrometry alone.

Expertise & Causality: Why NMR is Foundational

We begin with NMR because it answers the most fundamental question: "How are the atoms connected?" The spectrum reveals the number of unique proton and carbon environments, their relative quantities, their electronic surroundings, and which atoms are direct neighbors.[3][4] This information allows us to piece together the molecular skeleton. Starting with a less definitive technique would be akin to decorating a house before the foundation is laid. A consistent and complete assignment of both ¹H and ¹³C NMR spectra is the highest standard of proof for a proposed structure.

Experimental Protocol: ¹H NMR of a Purified Compound
  • Sample Preparation:

    • Accurately weigh 5-10 mg of your purified, dry compound. The purity is critical; residual solvents or impurities will appear in the spectrum and complicate interpretation.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial; it must dissolve the compound and its residual proton signal must not obscure key signals from the analyte.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if one is not already present in the solvent. TMS provides a zero-point reference for the chemical shift scale.[3]

    • Transfer the solution to a clean, dry NMR tube.

  • Data Acquisition:

    • Insert the tube into the NMR spectrometer.

    • "Lock" the spectrometer onto the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.

    • "Shim" the magnetic field to optimize its homogeneity across the sample, which results in sharp, well-resolved peaks.

    • Acquire the ¹H NMR spectrum using standard pulse sequences. A typical experiment involves accumulating multiple scans (e.g., 8 or 16) to improve the signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the raw data (Free Induction Decay) to generate the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are upright and have a flat baseline.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative ratios of protons in each unique environment.

Logical Workflow for NMR Data Interpretation

The interpretation of an NMR spectrum is a systematic process of deduction. Each piece of information acts as a clue that, when combined, reveals the final structure.

NMR_Workflow cluster_data Spectral Data cluster_info Deduced Information A 1. Number of Signals A_info Number of unique proton environments A->A_info reveals B 2. Chemical Shift (δ) B_info Electronic environment (e.g., near O, C=O) B->B_info indicates C 3. Integration C_info Relative number of protons per signal C->C_info determines D 4. Splitting Pattern (Multiplicity) D_info Number of neighboring, non-equivalent protons D->D_info follows n+1 rule Structure Proposed Structure A_info->Structure B_info->Structure C_info->Structure D_info->Structure

Caption: Logical workflow for deducing a chemical structure from ¹H NMR data.

For more complex molecules, 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable. COSY reveals which protons are coupled (i.e., are neighbors), while HSQC correlates protons directly to the carbons they are attached to, providing an unambiguous method to build molecular fragments and link them together.[4][5]

Mass Spectrometry (MS): The Molecular Scale

After defining the architecture with NMR, we use Mass Spectrometry to weigh the entire structure. MS provides the molecular weight of the compound, serving as a powerful check on the structure deduced from NMR.[6] High-Resolution Mass Spectrometry (HRMS) is particularly vital as it can determine the elemental formula of a molecule with high accuracy, severely constraining the number of possible structures.[7][8]

Expertise & Causality: Why MS Provides Orthogonal Confirmation

MS provides data that is orthogonal—or independent—of NMR. While NMR maps atomic connectivity, MS measures the mass-to-charge ratio (m/z) of the intact molecule and its fragments.[9] The causality is simple: if the molecular formula determined by HRMS is inconsistent with the structure proposed by NMR, the structural assignment is incorrect. This cross-validation is a hallmark of a trustworthy analysis. The fragmentation pattern observed in an MS experiment also acts as a "molecular fingerprint" and must be logical for the proposed structure.[10]

Experimental Protocol: Electrospray Ionization (ESI) MS
  • Sample Preparation:

    • Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile). The solvent should be volatile and compatible with the ESI process.

    • A small amount of acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization, depending on the analyte's structure.

  • Data Acquisition:

    • Infuse the sample solution directly into the mass spectrometer's ESI source at a low flow rate.

    • Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

    • As the solvent evaporates, ions of the analyte are released into the gas phase.

    • Acquire the mass spectrum in both positive and negative ion modes to ensure the molecular ion is observed. The molecular ion peak (M+H)⁺ or (M-H)⁻ is typically the peak with the highest m/z value.[9]

Logical Workflow for MS Data Interpretation

MS_Workflow cluster_data Spectral Data cluster_info Deduced Information A 1. Highest m/z Peak A_info Identify Molecular Ion (M⁺) & determine MW A->A_info identifies B 2. Isotope Pattern B_info Confirm presence of Cl, Br, S, etc. & validate formula B->B_info confirms C 3. Fragmentation Pattern C_info Identify stable fragments consistent with structure C->C_info supports Formula Confirmed Molecular Formula A_info->Formula B_info->Formula C_info->Formula

Caption: Logical workflow for confirming a molecular formula using Mass Spectrometry.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Check

FTIR spectroscopy is a rapid and non-destructive technique that acts as an excellent complement to NMR and MS. Its primary role is to identify the functional groups present in a molecule.[11][12] The causality here is straightforward: the functional groups identified by IR (e.g., C=O, O-H, N-H, C≡N) must be present in the final structure derived from NMR and consistent with the molecular formula from MS.

Expertise & Causality: The Dual Role of FTIR

FTIR serves two critical purposes. First, during the synthesis, it can be used to monitor the reaction's progress in real-time.[13][14] By observing the disappearance of a starting material's characteristic peak (e.g., an azide stretch) and the appearance of a product's peak (e.g., an amide carbonyl stretch), one can determine when a reaction is complete.[15][16] Second, for the final purified product, the FTIR spectrum provides a quick and definitive check for the expected functional groups, confirming a successful transformation.[17]

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Background Collection:

    • Ensure the ATR crystal (often diamond) is clean.

    • Collect a background spectrum of the empty crystal. This spectrum is automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

  • Sample Analysis:

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

    • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum. The entire process typically takes less than a minute.

Logical Workflow for FTIR Data Interpretation

FTIR_Workflow Spectrum Acquire FTIR Spectrum Regions Identify Key Regions (e.g., 4000-2500 cm⁻¹, 1800-1650 cm⁻¹) Spectrum->Regions Assign Assign Peaks to Specific Functional Groups (O-H, C=O, C-H, etc.) Regions->Assign Correlate Correlate with Expected Structure from NMR and MS Assign->Correlate

Caption: Workflow for functional group confirmation using FTIR spectroscopy.

Comparative Guide: An Integrated Approach to Validation

FeatureNMR SpectroscopyMass SpectrometryFTIR Spectroscopy
Primary Information Atomic connectivity, molecular structure, stereochemistryMolecular weight, elemental formula, fragmentationPresence/absence of functional groups
Key Strength Unambiguous structure elucidation; isomer differentiationHigh sensitivity; exact mass determination (HRMS)Speed, simplicity; real-time reaction monitoring
Typical Sample Amt. 5-10 mg< 1 mg< 1 mg
Common State SolutionSolution or SolidSolid or Liquid
Limitations Lower sensitivity, requires pure samples, complex spectraCannot distinguish isomers, fragmentation can be complexProvides no connectivity information
Role in Validation Definitive Proof: Provides the molecular blueprint.Confirmation: Validates the mass and formula of the blueprint.Check: Confirms the correct building blocks (functional groups) were used.
The Complete Validation Workflow

The following diagram illustrates how these techniques are integrated into a cohesive validation strategy, ensuring the highest level of scientific integrity.

Integrated_Workflow cluster_synthesis Synthesis & Workup cluster_validation Spectroscopic Validation Reaction Chemical Reaction Monitor Monitor with in-situ FTIR Reaction->Monitor disappearance of reactant peaks Workup Workup & Purification Monitor->Workup appearance of product peaks MS 1. Confirm MW & Formula (MS) Workup->MS NMR 2. Elucidate Structure (NMR) MS->NMR Cross_Validate Cross-Validate All Data MS->Cross_Validate FTIR 3. Confirm Functional Groups (FTIR) NMR->FTIR NMR->Cross_Validate FTIR->Cross_Validate Conclusion Unambiguous Structure Confirmation Cross_Validate->Conclusion

Caption: An integrated workflow for the complete spectroscopic validation of a synthesized compound.

Conclusion

References

  • Cerno Bioscience. (n.d.). Accurate Mass Confirmation/Identification for Organic Synthesis with Single Quadrupole Mass Spectrometer.
  • Shimadzu. (n.d.). Confirmation of Synthesis of Organic EL Materials Using Direct Infusion Mass Spectrometry.
  • Brainly. (2024, March 21). How can IR spectroscopy be used to monitor the progress of the following reactions?.
  • Quora. (2022, July 26). How could you use IR spectroscopy to determine the consumption of a starting material?.
  • Clairet Scientific. (n.d.). Reaction Monitoring with Spectroscopy - Process FTIR.
  • OpenOChem Learn. (n.d.). Interpreting MS.
  • Chemistry LibreTexts. (2024, July 30). 12.3: Interpreting Mass Spectra.
  • Spectroscopy Online. (2025, January 23). The Essentials of Analytical Spectroscopy: Theory and Applications.
  • Chemguide. (n.d.). mass spectra - the molecular ion (M+) peak.
  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
  • B&W Tek. (2023, March 21). An Overview of Spectroscopic Techniques in Pharmaceuticals.
  • Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results.
  • MDPI. (n.d.). Synthesis and Characterization of Hybrid Bio-Adsorbents for the Biosorption of Chromium Ions from Aqueous Solutions.
  • YouTube. (2022, August 10). React IR-How to monitor your reaction progress by IR? Mettler Toledo React IR.
  • AZoOptics. (n.d.). The Different Types of Spectroscopy for Chemical Analysis.
  • Chemistry LibreTexts. (2024, May 27). 12.2: Interpreting Mass Spectra.
  • University of Arizona. (n.d.). Interpretation of mass spectra.
  • Agilent. (2011, February 24). Pharmaceutical Structure Confirmation Using Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy.
  • Covalent Metrology. (n.d.). Surface Spectroscopic Techniques for Chemical Analysis.
  • Creative Biostructure. (n.d.). How NMR Enhances Chemical Analysis Accuracy?.
  • ResearchGate. (2025, June). Spectroscopic Techniques in Chemical Analysis: A Review of Emerging Trends.
  • IntechOpen. (2019, March 15). Unambiguous Identification of Natural Products Using a Mass Spectrometer.
  • University of Waterloo. (n.d.). Spectroscopic Methods of Analysis.
  • PubMed. (2021, July 20). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models.
  • American Pharmaceutical Review. (2011, September 1). Spectroscopic Qualitative Analysis Methods for Pharmaceutical Development and Manufacturing.
  • ResearchGate. (2025, August 7). Exploring Functional Groups and Molecular Structures: A Comprehensive Analysis using FTIR Spectroscopy.
  • ResearchGate. (2014, May 13). (PDF) Guide to NMR Method Development and Validation – Part I: Identification and Quantification.
  • ResearchGate. (2023, July 21). (PDF) Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023).
  • NIH. (2020, May 9). Artificial neural networks for quantitative online NMR spectroscopy.
  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I.
  • ResearchGate. (n.d.). Using Experimental Spectroscopic Data to Guide and Validate Mechanisms in Catalyzed Aldol Reactions.
  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Reddit. (2021, May 19). How to read NMR?.
  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
  • Chemistry Steps. (n.d.). NMR spectroscopy - An Easy Introduction.
  • ACS Publications. (2019, August 12). Mass Spectrometry Based Approach for Organic Synthesis Monitoring.
  • RSC Publishing. (n.d.). Chemical synthesis and NMR spectroscopy of long stable isotope labelled RNA.
  • LinkedIn. (2025, February 21). Spectrometry in Pharmaceutical Analysis: A Cornerstone of Modern Drug Development.
  • ResearchGate. (n.d.). Spectroscopic Methods in Organic Chemistry.
  • BrightSpark Consulting. (n.d.). Spectroscopic Methods In Organic Chemistry.
  • ACS Publications. (2023, May 15). Spectroscopic and Chemometric Techniques for Pharmaceutical Applications.
  • AZoOptics. (2024, November 1). What Is the Role of Spectroscopy in Pharmacokinetics?.
  • ResearchGate. (n.d.). Application of chemometrics using direct spectroscopic methods as a QC tool in pharmaceutical industry and their validation.
  • Handbook of Modern Pharmaceutical Analysis. (n.d.). Guidelines for the Development and Validation of Near-infrared Spectroscopic Methods in the Pharmaceutical Industry.
  • Open Access Journals. (n.d.). Principles of Organic Spectroscopy.
  • YouTube. (2025, February 8). What Is Organic Spectroscopy?.
  • PubMed. (n.d.). Application of chemometrics using direct spectroscopic methods as a QC tool in pharmaceutical industry and their validation.
  • IJIERT. (2024, October). THE IMPORTANCE OF THE SPECTROPHOTOMETRIC ANALYSIS METHOD IN THE STUDY OF THE COMPOSITION OF SUBSTANCES.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quinolinone scaffold represents a privileged heterocyclic system with a remarkable breadth of biological activities. Its derivatives have been extensively explored as anticancer, antimicrobial, and anti-inflammatory agents, among other therapeutic applications.[1][2][3] This guide provides an in-depth performance comparison of related quinolinone derivatives in key biological assays, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

The Quinolinone Core: A Versatile Pharmacophore

The quinolinone ring system, a fusion of a benzene and a pyridine ring with a carbonyl group, serves as a versatile template for designing molecules that can interact with a wide array of biological targets. The substitutent positions on the quinolinone core allow for fine-tuning of the molecule's physicochemical properties and biological activity, leading to the development of potent and selective inhibitors for various enzymes and receptors.[1][2]

Performance in Anticancer Assays

Quinolinone derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including cell proliferation, survival, and angiogenesis.[1][4] The most common initial screening method to assess the cytotoxic potential of these compounds is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[4][5]

Comparative Efficacy of Quinolinone Derivatives in Cancer Cell Lines

The following table summarizes the in vitro anticancer activity of various quinolinone derivatives against a panel of human cancer cell lines, as measured by the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency.

Compound/DerivativeTarget Cancer Cell LineIC50 (µM)Reference
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidMCF-7 (Breast)Not explicitly stated as IC50, but showed 82.9% growth reduction[6]
6-Bromo-5-nitroquinolineHT29 (Colon)Lower than 5-FU (specific value not provided)[7]
6,8-DiphenylquinolineC6 (Glioblastoma), HeLa (Cervical), HT29 (Colon)Showed significant antiproliferative activity[7]
Quinazolinone derivative (101)L1210 (Leukemia), K562 (Leukemia)5.8[8]
KR65367 (Substituted quinolinone)MV4;11 (AML)(as FLT3 inhibitor) 0.0027[9]
KR65370 (Substituted quinolinone)MV4;11 (AML)(as FLT3 inhibitor) 0.00057[9]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Mechanism of Action: Kinase Inhibition

A primary mechanism through which quinolinone derivatives exert their anticancer effects is the inhibition of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[1][4][10]

The EGFR signaling pathway is a key driver of cell proliferation and survival in many cancers.[4] Quinolinone derivatives have been designed to target the ATP-binding site of the EGFR kinase domain, thereby blocking downstream signaling cascades such as the RAS-RAF-MAPK and PI3K-AKT pathways.[4]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK MEK->MAPK Proliferation_Survival Cell Proliferation & Survival MAPK->Proliferation_Survival AKT AKT PI3K->AKT AKT->Proliferation_Survival Quinolinone Quinolinone Quinolinone->EGFR Inhibition

Caption: Workflow for the MTT cell viability assay.

Performance in Antimicrobial Assays

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. Quinolinone derivatives have shown promising activity against a range of bacteria and fungi. [11][12][13][14][15][16]

Comparative Efficacy of Quinolinone Derivatives Against Microbial Strains

The following table summarizes the in vitro antimicrobial activity of various quinolinone derivatives, as measured by the minimum inhibitory concentration (MIC). Lower MIC values indicate greater potency.

Compound/DerivativeTarget MicroorganismMIC (µg/mL)Reference
Quinolone coupled hybrid 5dGram-positive and Gram-negative strains0.125 - 8[17]
Amino acid derivative 3aE. coli, S. aureus, P. aeruginosa, B. subtilis0.62 mg/mL (620 µg/mL)[12]
4-Chloro-6-phenyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione (20)Staphylococcus aureusGood activity (surpassing reference antibiotic)[11]
Compound 21 (from reference 3)Candida albicansExcellent activity (higher than fluconazole)[11]
Quinoline derivative 6C. difficile1.0[18]
Quinoline derivatives 2 and 6Bacillus cereus, Staphylococcus, Pseudomonas, E. coli3.12 - 50[14]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standard method for determining the MIC of a compound against a bacterial strain. [12] Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB)

  • Quinolinone derivative stock solution (in DMSO)

  • 96-well polypropylene microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control (standard antibiotic)

  • Negative control (broth only)

Procedure:

  • Prepare Compound Dilutions: Add 50 µL of MHB to all wells of a 96-well plate. Add 50 µL of the compound stock solution to the first well and perform serial ½ dilutions across the plate.

  • Inoculate Bacteria: Prepare a bacterial suspension in MHB and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells. Add 50 µL of the diluted bacterial suspension to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

References

  • Navigating the Synthesis and Activity of Quinolinone-Based Anticancer Agents: A Compar
  • Techniques for Measuring the Kinase Inhibition of Quinolinone Derivatives: Applic
  • Synthesis and biological evaluation of some novel hetroaryl quinolinone derivatives. (2022-01-26).
  • Asker, F. W., Abbas, S. A. R., Al-Bayati, R. I., & Al-Tamemi, H. A. (2014). Synthesis and Biological Evaluation of New Quinazolinone Derivatives. European Journal of Chemistry, 5(4), 628-634.
  • Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. (2018). Journal of Biochemical and Molecular Toxicology, 33(1), e22260. [Link]
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). Daruj, 27(1), 1-13. [Link]
  • Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. (2022). Molecules, 27(19), 6543. [Link]
  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019). Molecules, 24(3), 534. [Link]
  • Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. (2025). Bioorganic & Medicinal Chemistry Letters, 118, 130081. [Link]
  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. (2024). Chemistry & Biodiversity, e202401629. [Link]
  • Discovery of quinolinone derivatives as potent FLT3 inhibitors. (2014).
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). Daruj, 27(1), 1-13. [Link]
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2023). International Journal of Medical and Pharmaceutical Sciences, 1(2), 65-79.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2023). Molecules, 28(18), 6688. [Link]
  • Synthesis, Biological Evaluation of Novel Quinoline and its derivatives of Schiff's Base Compounds from Catalytic Free Green Solvent. (2017). International Journal of Pharmaceutical Research, 9(2), 51-56.
  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (2017). ACS infectious diseases, 3(10), 735–741. [Link]
  • Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. (2024). Current Topics in Medicinal Chemistry, 24(13), 1134-1157. [Link]
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). Journal of Biomolecular Structure & Dynamics, 1-16. [Link]
  • Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. (2021). Asian Pacific Journal of Health Sciences, 8(3), 1-5.
  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. (2025). Precision Chemistry.
  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019). Molecules, 24(3), 534. [Link]
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC advances, 15(35), 24653–24671. [Link]
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem, e202500279. [Link]
  • Biological Activities of Quinoline Derivatives. (2009). Mini reviews in medicinal chemistry, 9(14), 1654–1665. [Link]

Sources

Introduction: The Privileged Scaffold of 4-Hydroxyquinoline-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Hydroxyquinoline-3-Carboxylic Acid Derivatives: Synthesis, Comparative Efficacy, and Therapeutic Potential

The 4-hydroxyquinoline-3-carboxylic acid core, existing in tautomeric equilibrium with its 4-oxo (4-quinolone) form, represents a cornerstone scaffold in medicinal chemistry.[1][2] This "privileged structure" is the foundation for a vast array of synthetic compounds with diverse and potent biological activities.[2][3] Historically, the serendipitous discovery of a 3-carboxyl-substituted 4-hydroxyquinoline as an antibacterial agent during chloroquine synthesis paved the way for the development of the entire class of quinolone antibiotics.[4] Today, its derivatives are not only mainstays in treating bacterial infections but are also being extensively investigated for their anticancer, antiviral, and anti-inflammatory properties, making this scaffold a fertile ground for modern drug discovery.[2][5][6]

This guide provides a comparative analysis of 4-hydroxyquinoline-3-carboxylic acid derivatives, focusing on their synthesis strategies, structure-activity relationships (SAR), and performance in key therapeutic areas. We will delve into the experimental data that underpins their efficacy and provide detailed protocols for their synthesis and evaluation, offering researchers and drug development professionals a comprehensive resource for navigating this critical class of compounds.

Core Synthesis Strategies: A Comparative Overview

The construction of the 4-quinolone ring is a critical step that dictates the feasibility and scalability of derivative synthesis. Several methods exist, with the Gould-Jacobs reaction being one of the most prominent.

The Gould-Jacobs Reaction

This classical method involves two main steps: the condensation of a substituted aniline with diethyl ethoxymethylenemalonate (EMME) to form a diethyl anilinomethylene malonate intermediate, followed by a high-temperature thermal cyclization.[1] Modern modifications often employ catalysts like Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) to achieve cyclization under milder conditions with improved yields.[1]

Advantages:

  • Wide availability of starting anilines allows for diverse substitutions on the benzene ring.

  • The reaction is generally high-yielding and robust.

Disadvantages:

  • The thermal cyclization step often requires very high temperatures (e.g., >250 °C in Dowtherm A), which can limit its compatibility with sensitive functional groups.

  • The use of strong acids like Eaton's reagent may not be suitable for all substrates.

The Conrad-Limpach-Knorr Synthesis

An alternative route involves the reaction of an aniline with a β-ketoester, such as diethyl acetonedicarboxylate.[4][7] The initial condensation forms an enamine intermediate, which is then cyclized under thermal conditions. The choice of reaction conditions can selectively yield either 4-hydroxyquinoline or 2-hydroxyquinoline isomers.

Advantages:

  • Provides access to different substitution patterns, particularly at the 2-position of the quinoline ring.[7]

Disadvantages:

  • Can lead to mixtures of isomers, requiring careful control of reaction conditions and purification.

  • Like the Gould-Jacobs reaction, it often requires high temperatures for cyclization.

The general workflow for synthesizing the core scaffold, exemplified by the Gould-Jacobs reaction, is a foundational process for generating libraries of these derivatives for screening.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_products Products Aniline Substituted Aniline Condensation Step 1: Condensation (e.g., Reflux in Ethanol) Aniline->Condensation EMME Diethyl Ethoxymethylenemalonate (EMME) EMME->Condensation Intermediate Anilinomethylene Malonate Intermediate Condensation->Intermediate Forms Intermediate Cyclization Step 2: Thermal Cyclization (e.g., Eaton's Reagent, 100°C) FinalProduct Ethyl 4-Quinolone-3-Carboxylate (Core Scaffold) Cyclization->FinalProduct Yields Final Product Intermediate->Cyclization Undergoes Ring Closure DNA_Gyrase_Inhibition cluster_bacterial_cell Bacterial Cell DNA Bacterial Chromosome (Supercoiled DNA) Gyrase {DNA Gyrase | Topoisomerase IV} DNA->Gyrase Binds to Replication DNA Replication & Transcription DNA->Replication Template for Gyrase->DNA Relaxes Supercoils CellDeath Cell Death Gyrase->CellDeath Inhibition leads to DNA damage Replication->CellDeath Leads to Normal Growth (path blocked) Quinolone 4-Quinolone Derivative Quinolone->Gyrase INHIBITS

Caption: Mechanism of antibacterial action via inhibition of DNA gyrase/topoisomerase IV.

Comparative Performance: The evolution from nalidixic acid (a first-generation quinolone) to modern fluoroquinolones like ciprofloxacin and ofloxacin showcases a dramatic improvement in spectrum and potency.

CompoundKey Structural FeaturesGram-Negative ActivityGram-Positive Activity
Nalidixic Acid Original quinolone coreModeratePoor
Norfloxacin C6-Fluoro, C7-PiperazinylExcellentModerate
Ciprofloxacin N1-Cyclopropyl, C6-Fluoro, C7-PiperazinylExcellentGood
Ofloxacin Tricyclic structure, C6-FluoroExcellentGood

Data synthesized from literature findings. [8]

Anticancer Agents

Derivatives of this scaffold have shown significant potential as anticancer agents, acting through various mechanisms. [2]Studies have demonstrated that specific substitutions can induce cytotoxicity, cell cycle arrest, and apoptosis in various cancer cell lines. [9] Structure-Activity Insights:

  • Quinoline-4-carboxylic acid derivatives have demonstrated selective inhibition against cancer cell lines like HeLa, MCF-7, and K-562. For example, 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid showed an 82.9% reduction in cellular growth in breast cancer (MCF-7) cells. [9]* Hydrolysis of a 3-carboxylate ester to a 3-carboxylic acid has been shown to enhance selectivity for cancer cells over non-cancerous cells, potentially due to changes in pKa and preferential accumulation in the acidic tumor microenvironment. [10]* The mechanism often involves arresting the cell cycle at the G2/M phase, leading to apoptosis. [9] Comparative Cytotoxicity Data:

Compound IDCancer Cell LineIC₅₀ (µM)Key Feature
Compound 3j MCF-7 (Breast)Potent (82.9% growth reduction)2-aryl quinoline-4-carboxylic acid
Compound 2f MCF-7 (Breast)Micromolar Inhibition2,4-disubstituted quinoline-3-carboxylic acid
Compound 2l K562 (Leukemia)Micromolar Inhibition2,4-disubstituted quinoline-3-carboxylic acid

Data extracted from studies by Kumar et al. (2019) and Mittal & Purohit (2021). [9][10]

Antiviral Agents

The 4-quinolone core is also a validated target for antiviral drug development, particularly against herpesviruses and HIV. [6][11][12] Anti-Herpesvirus Activity:

  • 4-hydroxyquinoline-3-carboxamide derivatives have been identified as useful agents against viruses of the herpes family, especially human cytomegalovirus (HCMV). [11]* A study evaluating 4-oxoquinoline-3-carboxamide derivatives against Bovine herpesvirus type 5 (BoHV-5) found one compound (4h) with a high selectivity index of 206 (CC₅₀ = 1,239 µM, EC₅₀ = 6.0 µM), outperforming acyclovir in their model. [13]The antiviral effect was shown to occur at multiple stages of the viral replication cycle. [13] Anti-HIV Activity:

  • The scaffold is central to a class of HIV-1 integrase inhibitors. [14]The FDA-approved drug elvitegravir (GS-9137) is a quinolone-3-carboxylic acid derivative that effectively blocks the strand transfer step of viral DNA integration into the host genome. [14]* Research into novel derivatives focuses on modifying substituents at the N-1 and C-6 positions to enhance anti-integrase activity. [14]

Governing Principles: Structure-Activity Relationships (SAR)

The biological activity of 4-hydroxyquinoline-3-carboxylic acid derivatives is exquisitely sensitive to the nature and position of substituents on the quinolone ring system.

Caption: Key structure-activity relationships for 4-quinolone-3-carboxylic acid derivatives.

  • C-3 Position: The free carboxylic acid group is generally considered essential for antibacterial activity, as it is crucial for binding to the DNA-gyrase complex. [15]Replacing it with an ester or amide group abolishes this activity but can be favorable for other therapeutic targets. [15]* N-1 Position: Small alkyl groups like ethyl or cyclopropyl enhance antibacterial potency. [16]For anti-HIV activity, larger, more complex substituents are required. [14]* C-6 Position: The introduction of a fluorine atom is a critical determinant for the broad-spectrum, high potency of modern fluoroquinolones. [16]* C-7 Position: A bulky heterocyclic amine (e.g., piperazine) at this position is vital for potent activity against both Gram-positive and Gram-negative bacteria. [16]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental methods are crucial. Below are representative protocols for the synthesis and biological evaluation of these derivatives.

Protocol 1: Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate (Gould-Jacobs)

This protocol is adapted from methodologies employing Eaton's reagent for efficient cyclization. [1] Step 1: Synthesis of Diethyl Anilinomethylene Malonate Intermediate

  • Combine 4-substituted aniline (2 mmol) and diethyl ethoxymethylenemalonate (EMME) (2 mmol) in a round-bottom flask.

  • Heat the neat mixture under microwave irradiation at 170°C for 7 minutes OR reflux in 10 mL of anhydrous ethanol for 2 hours.

  • Cool the mixture to room temperature. The solid product will precipitate.

  • Collect the solid by filtration and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure intermediate.

Step 2: Cyclization to Ethyl 4-Quinolone-3-Carboxylate

  • Add the anilinomethylene malonate intermediate (2 mmol) to a flask containing Eaton's reagent (2 mL).

  • Heat the mixture at 100°C for 2 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, carefully pour the reaction mixture into a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid.

  • The solid product will precipitate. Collect the solid by filtration, wash with water, and dry.

  • Recrystallize from ethanol to obtain the pure ethyl 4-quinolone-3-carboxylate derivative.

Protocol 2: Evaluation of Anticancer Activity (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxicity of derivatives against cancer cell lines. [9]

  • Cell Culture: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5x10³ cells/well in a suitable culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare stock solutions of the test derivatives in DMSO. Dilute the compounds to various final concentrations in the culture medium. Replace the old medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

Conclusion and Future Perspectives

The 4-hydroxyquinoline-3-carboxylic acid scaffold continues to be a remarkably fruitful starting point for the development of new therapeutic agents. While its role in combating bacterial infections is well-established, the expanding applications in oncology and virology highlight its immense versatility. Future research will likely focus on several key areas:

  • Combating Drug Resistance: Designing novel derivatives that can overcome established resistance mechanisms in bacteria, viruses, and cancer cells.

  • Improving Selectivity: Fine-tuning substituents to maximize efficacy against the therapeutic target while minimizing off-target effects and toxicity to host cells.

  • Hybrid Molecules: Creating hybrid compounds that conjugate the quinolone core with other pharmacophores to achieve multi-target activity, a promising strategy for complex diseases like cancer.

By leveraging the foundational knowledge of its synthesis and structure-activity relationships, researchers are well-positioned to unlock the full potential of this privileged chemical framework.

References

  • Title: 4-hydroxyquinoline-3-carboxamides and hydrazides as antiviral agents Source: Google Patents URL
  • Title: 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers Source: Google Patents URL
  • Title: Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents Source: PubMed Central URL:[Link]
  • Title: Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids Source: Google Patents URL
  • Title: 4-Hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2.
  • Title: Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids Source: PubMed URL:[Link]
  • Title: Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using E
  • Title: The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry Source: PubMed URL:[Link]
  • Title: Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones Source: PubMed Central URL:[Link]
  • Title: Exploration of quinolone and quinoline derivatives as potential anticancer agents Source: N
  • Title: Design, Practical Synthesis, and Biological Evaluation of Novel 6-(Pyrazolylmethyl)
  • Title: Biologically important hydroxyquinolines and quinolinecarboxylic acids.
  • Title: Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants Source: ResearchG
  • Title: Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents Source: MDPI URL:[Link]
  • Title: Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiprolifer
  • Title: The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential Source: ChemRxiv URL:[Link]
  • Title: New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity Source: N
  • Title: (PDF)
  • Title: Antiviral activity of 4-oxoquinoline-3-carboxamide derivatives against bovine herpesvirus type 5 Source: PubMed URL:[Link]
  • Title: Comparative antibacterial activity of new quinolone-carboxylic acid deriv
  • Title: 4-Oxoquinoline Derivatives as Antivirals: A Ten Years Overview Source: PubMed URL:[Link]

Sources

The Evolving Landscape of Quinoline-Based Inhibitors: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the quinoline scaffold has been a cornerstone in medicinal chemistry, serving as a versatile framework for the development of a wide array of therapeutic agents.[1][2][3][4] Its rigid, planar structure and the ability to be functionalized at numerous positions have made it a "privileged scaffold" in the design of potent and selective inhibitors for a multitude of biological targets.[3][4] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of quinoline-based inhibitors, offering a comparative perspective against alternative scaffolds and detailing the experimental methodologies used to evaluate their efficacy.

Understanding the Quinoline Core: A Foundation for Inhibition

The fundamental quinoline structure, a fusion of a benzene and a pyridine ring, provides a unique electronic and steric profile that facilitates interactions with various biological macromolecules.[2][5] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a critical feature for binding to many enzyme active sites. Furthermore, the bicyclic aromatic system allows for extensive π-π stacking interactions, further enhancing binding affinity.[6] The true power of the quinoline scaffold, however, lies in the diverse chemical modifications that can be introduced at its various positions, dramatically influencing the compound's pharmacological properties.[2][5]

Quinoline-Based Kinase Inhibitors: Targeting the ATP-Binding Site

Kinases are a major class of drug targets, particularly in oncology, and the quinoline scaffold has been instrumental in the development of numerous kinase inhibitors.[7] Many of these inhibitors function by competing with ATP for binding to the kinase's active site.[8]

Structure-Activity Relationship Highlights:

A crucial aspect of the SAR for many quinoline-based kinase inhibitors is the substitution at the 4-position. An anilino-quinazoline core, a bioisostere of quinoline, has proven to be a highly effective scaffold for epidermal growth factor receptor (EGFR) inhibitors.[9][10]

  • Substitution at the 4-Anilino Moiety: Modifications to the aniline ring significantly impact potency and selectivity. For instance, in EGFR inhibitors, the presence of a 3-chloro-4-fluoroanilino group is often associated with enhanced activity.

  • The Role of the Quinoline/Quinazoline Core: The core heterocyclic system acts as a "hinge-binder," forming critical hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine ring of ATP.[8]

  • Covalent Inhibition: The introduction of a reactive group, such as an acrylamide moiety, at the 6- or 7-position of the quinoline ring can lead to the formation of a covalent bond with a cysteine residue in the active site of certain kinases, resulting in irreversible inhibition and prolonged duration of action.

Comparative Analysis: Quinoline vs. Pyrazolo[3,4-d]pyrimidine Scaffolds

While the quinoline and quinazoline scaffolds have been highly successful, alternative heterocyclic systems are continuously being explored. The pyrazolo[3,4-d]pyrimidine scaffold, for example, is a bioisostere of the adenine ring of ATP and has been used to develop potent kinase inhibitors.[11]

FeatureQuinoline/Quinazoline-Based InhibitorsPyrazolo[3,4-d]pyrimidine-Based Inhibitors
Scaffold Fused bicyclic aromatic systemFused bicyclic heteroaromatic system
Mechanism ATP-competitive inhibition, can be reversible or irreversiblePrimarily ATP-competitive inhibition
Key Interactions Hydrogen bonding with the hinge region, π-π stackingMimics adenine in binding to the hinge region
Examples Gefitinib, Erlotinib, Lapatinib[9][10]Ruxolitinib, Ibrutinib (contains a pyrazolo[3,4-d]pyrimidine core)

Experimental Protocol: In Vitro Kinase Inhibition Assay

A standard method to determine the potency of a kinase inhibitor is through an in vitro kinase assay.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a quinoline-based inhibitor against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (radiolabeled or non-radiolabeled)

  • Test inhibitor (dissolved in DMSO)

  • Assay buffer

  • Detection reagent (e.g., anti-phospho-antibody, luminescence-based ATP detection kit)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the quinoline-based inhibitor.

  • In a microplate, add the kinase, its substrate, and the inhibitor at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for a specific time at a controlled temperature.

  • Stop the reaction.

  • Detect the amount of phosphorylated substrate or the remaining ATP.

  • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Quinolines in Infectious Diseases: From Antimalarials to Antibacterials

The quinoline scaffold has a long and storied history in the fight against infectious diseases, with quinine being one of the first effective treatments for malaria.[3] Modern research continues to explore quinoline derivatives for their antimalarial, antibacterial, and antiviral properties.[1][3][5]

Antimalarial Quinolines: Structure-Activity Insights

The 4-aminoquinoline pharmacophore is central to the activity of many antimalarial drugs like chloroquine.

  • The 4-Amino Side Chain: The nature of the side chain at the 4-position is critical for activity. A basic terminal amine is generally required for accumulation in the acidic food vacuole of the parasite.

  • Substitution on the Quinoline Ring: The presence of a chlorine atom at the 7-position of the quinoline ring is a key feature of chloroquine and is important for its activity.

Antibacterial Quinolones: Targeting DNA Gyrase and Topoisomerase IV

The quinolone and fluoroquinolone antibiotics are a major class of antibacterial agents that inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[12]

  • The Carboxylic Acid at Position 3: This group is essential for binding to the enzyme-DNA complex.

  • The Fluorine at Position 6: The introduction of a fluorine atom significantly enhances antibacterial activity.

  • The N-1 Substituent: Alkyl or cycloalkyl groups at this position are important for potency.

  • The C-7 Substituent: A piperazine ring or other nitrogen-containing heterocycles at this position improves the spectrum of activity.

Comparative Analysis: Traditional Quinolones vs. Novel Quinoline-Based Hybrids

To combat growing antibiotic resistance, researchers are developing novel quinoline-based hybrids that combine the quinoline scaffold with other pharmacophores.[12]

FeatureTraditional Quinolones (e.g., Ciprofloxacin)Quinoline-Based Hybrids
Core Structure 4-oxo-1,4-dihydroquinoline-3-carboxylic acidQuinoline scaffold linked to another bioactive moiety
Mechanism Inhibition of DNA gyrase and topoisomerase IV[12]Can have multiple mechanisms of action
Spectrum Broad-spectrum, but facing resistancePotentially broader spectrum and activity against resistant strains
Examples Ciprofloxacin, LevofloxacinVaries depending on the linked pharmacophore

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Objective: To determine the MIC of a quinoline-based antibacterial agent against a specific bacterial strain.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton broth or other suitable growth medium

  • Test compound (serial dilutions)

  • 96-well microplates

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the test bacterium.

  • In a 96-well plate, prepare serial dilutions of the quinoline-based compound in the growth medium.

  • Inoculate each well with the bacterial suspension.

  • Include positive (no drug) and negative (no bacteria) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.

Navigating the Future: Bioisosteric Replacements and Novel Applications

The versatility of the quinoline scaffold continues to be explored through bioisosteric replacement and the development of inhibitors for new targets.[13][14][15] Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful tool to optimize the pharmacokinetic and pharmacodynamic properties of a lead compound.[14][15] For example, replacing a benzanilide moiety with a biphenyl group in quinoline carboxamide-type ABCG2 modulators has been shown to improve stability.[13]

The application of quinoline-based inhibitors is also expanding to other therapeutic areas, including neurodegenerative diseases like Alzheimer's, where they have been shown to inhibit acetylcholinesterase.[6]

Visualizing the Core Concepts

Diagram: General Structure-Activity Relationship of Quinolines

SAR_Quinoline cluster_quinoline Quinoline Core Quinoline Quinoline Scaffold R1 Position 2 Modulates Potency & Selectivity Quinoline->R1 R2 Position 3 Crucial for some enzyme interactions (e.g., Carboxylic Acid in Quinolones) Quinoline->R2 R3 Position 4 Key for Hinge Binding in Kinases (e.g., Anilino group) Quinoline->R3 R4 Positions 5-8 Affects Lipophilicity, Metabolism, & Specificity Quinoline->R4

Caption: Key positions on the quinoline scaffold for modification.

Diagram: Experimental Workflow for Inhibitor Evaluation

Workflow Start Compound Synthesis In_Vitro_Assay In Vitro Assay (e.g., Kinase Inhibition, MIC) Start->In_Vitro_Assay SAR_Analysis Structure-Activity Relationship Analysis In_Vitro_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->In_Vitro_Assay Iterative Process In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Lead_Optimization->In_Vivo_Studies End Candidate Drug In_Vivo_Studies->End

Caption: A typical workflow for the development of quinoline-based inhibitors.

Conclusion

The quinoline scaffold remains a highly valuable and adaptable platform in the discovery and development of novel inhibitors. A thorough understanding of its structure-activity relationships is paramount for designing next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles. As research continues to uncover new biological targets and resistance mechanisms, the strategic modification of the quinoline core, guided by robust experimental evaluation, will undoubtedly lead to the creation of innovative and effective medicines for a wide range of diseases.

References

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry.
  • Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. PubMed.
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers.
  • Chapter 6: Quinolines: Privileged Scaffolds in Medicinal Chemistry Available. Books.
  • Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. PubMed.
  • SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. Unknown.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI.
  • Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Unknown.
  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. PubMed.
  • Novel Bioisosteres of Quinolines and Isoquinolines. Unknown.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Unknown.
  • A Review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids | Request PDF. ResearchGate.
  • Benzanilide–Biphenyl Replacement: A Bioisosteric Approach to Quinoline Carboxamide-Type ABCG2 Modulators. PMC - PubMed Central.
  • Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). PubMed.
  • Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. Unknown.
  • Structural–activity relationship (SAR) of 4-quinolone derivatives. ResearchGate.
  • EGFR inhibitors developed through bioisosteric replacement of the... | Download Scientific Diagram. ResearchGate.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][3][5]triazino[2,3-c]quinazolines. PMC - PubMed Central.

Sources

A Comparative Guide to Assessing the Purity of Synthesized 6-Bromo-4-hydroxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the realm of drug development, the meticulous verification of a synthesized compound's purity is a cornerstone of scientific rigor and a prerequisite for its advancement in the discovery pipeline. This guide provides an in-depth, comparative analysis of the essential analytical techniques for assessing the purity of 6-Bromo-4-hydroxyquinoline-3-carboxylic acid, a key intermediate in medicinal chemistry. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer a comparative framework to guide your selection of the most appropriate analytical strategy.

The Criticality of Purity in Drug Development

This compound serves as a vital building block in the synthesis of a variety of pharmacologically active molecules.[1] The presence of impurities, even in trace amounts, can have profound consequences, potentially altering the compound's biological activity, toxicity profile, and physical properties.[2] Therefore, a multi-faceted analytical approach is not just recommended but essential to ensure the integrity of your research and the safety and efficacy of potential drug candidates.[3][4]

A Comparative Overview of Analytical Techniques

The choice of analytical technique for purity assessment is dictated by a balance of factors including the nature of the expected impurities, the required sensitivity, and the available instrumentation.[5][6] Here, we compare the most effective methods for this compound.

Technique Principle Strengths Limitations Primary Application
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte and impurities between a stationary phase and a mobile phase.[7]High resolution, quantitative accuracy, high sensitivity, suitable for non-volatile and thermally labile compounds.[8]Requires method development, can be destructive to the sample.Gold standard for quantitative purity assessment and impurity profiling. [8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field, providing detailed structural information.[10]Unparalleled for structural elucidation and identification of impurities, non-destructive, can be quantitative (qNMR).[11]Lower sensitivity compared to HPLC, can be complex to interpret for mixtures.Structural confirmation of the primary compound and identification of structurally related impurities.
Mass Spectrometry (MS) Ionization of molecules and separation of the resulting ions based on their mass-to-charge ratio.[12]High sensitivity, provides molecular weight information, can be coupled with chromatography (LC-MS) for enhanced separation and identification.[8]Can be difficult to quantify without appropriate standards, fragmentation can be complex to interpret.Confirmation of molecular weight and elemental composition, identification of impurities when coupled with HPLC.
Melting Point Analysis Determination of the temperature range over which a solid transitions to a liquid.Simple, rapid, and inexpensive first indicator of purity.[9]Non-specific, insensitive to small amounts of impurities, not suitable for compounds that decompose.A preliminary and complementary check for gross impurities.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment

A reverse-phase HPLC method is the most robust approach for quantifying the purity of this compound and profiling its impurities.[7][9]

Rationale for Method Design:

  • C18 Column: A C18 column is a versatile, nonpolar stationary phase that effectively retains the moderately polar this compound and separates it from both more polar and less polar impurities.[7]

  • Gradient Elution: A gradient elution with an organic modifier (acetonitrile) and an acidified aqueous mobile phase allows for the effective elution of a wide range of potential impurities with varying polarities. The formic acid in the mobile phase helps to ensure good peak shape for the acidic analyte by suppressing its ionization.[7]

  • UV Detection: The quinoline core of the molecule contains a strong chromophore, making UV detection at a wavelength such as 254 nm a sensitive and reliable method for quantification.[13]

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to a 1 L volumetric flask and bring it to volume with ultrapure water. Mix thoroughly and degas.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to a 1 L volumetric flask and bring it to volume with HPLC-grade acetonitrile. Mix thoroughly and degas.

  • Sample Preparation:

    • Accurately weigh approximately 1.0 mg of the synthesized this compound.

    • Dissolve the sample in 1.0 mL of a suitable solvent, such as a mixture of methanol and water, to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-25 min: 20-80% B

      • 25-30 min: 80% B

      • 30-31 min: 80-20% B

      • 31-35 min: 20% B

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of the main peak corresponding to this compound to determine the purity.

Workflow for HPLC Purity Analysis

cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phases (A & B) hplc_system Equilibrate HPLC System prep_mobile->hplc_system prep_sample Prepare Sample Solution (1 mg/mL) hplc_inject Inject Sample (10 µL) prep_sample->hplc_inject hplc_system->hplc_inject hplc_run Run Gradient Program hplc_inject->hplc_run data_integrate Integrate Chromatogram Peaks hplc_run->data_integrate data_calculate Calculate Purity (Area %) data_integrate->data_calculate

Caption: Experimental workflow for HPLC purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the synthesized compound and identifying any structurally related impurities.[14]

Rationale for NMR Analysis:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. This is crucial for confirming the substitution pattern on the quinoline ring.

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule, providing complementary structural information.

Step-by-Step Protocol:

  • Sample Preparation:

    • Weigh approximately 10-20 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR.[14]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a clean, dry NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse program.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at ~2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at ~39.52 ppm).

  • Data Interpretation:

    • Compare the obtained chemical shifts, multiplicities, and coupling constants with expected values from literature or spectral prediction software.

    • Look for any unexpected signals that may indicate the presence of impurities.

Logical Flow for NMR-Based Structural Confirmation

cluster_sample Sample Preparation cluster_acquisition Spectral Acquisition cluster_analysis Spectral Analysis cluster_conclusion Conclusion sample_prep Dissolve Sample in Deuterated Solvent acquire_1h Acquire ¹H NMR Spectrum sample_prep->acquire_1h acquire_13c Acquire ¹³C NMR Spectrum sample_prep->acquire_13c analyze_shifts Analyze Chemical Shifts acquire_1h->analyze_shifts analyze_coupling Analyze Coupling Constants acquire_1h->analyze_coupling analyze_integration Analyze Signal Integration acquire_1h->analyze_integration acquire_13c->analyze_shifts confirm_structure Confirm Structure of Target Compound analyze_shifts->confirm_structure identify_impurities Identify Impurity Signals analyze_shifts->identify_impurities analyze_coupling->confirm_structure analyze_integration->confirm_structure

Sources

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complexities of quinolone-based therapeutics, a thorough understanding of their cross-reactivity profiles is not merely an academic exercise—it is a cornerstone of preclinical safety and efficacy assessment. This guide provides an in-depth technical comparison of methodologies to evaluate the cross-reactivity of related quinoline compounds, grounded in scientific integrity and practical, field-proven insights.

The Imperative of Cross-Reactivity Assessment in Quinolone Development

The quinolone scaffold is a privileged structure in medicinal chemistry, forming the backbone of a diverse range of therapeutic agents, from fluoroquinolone antibiotics to antimalarial drugs like chloroquine and hydroxychloroquine.[1] However, the structural similarities that confer broad-spectrum activity also present a significant risk of off-target effects and immunological cross-reactivity.[2][3] An antibody or receptor that recognizes one quinolone may inadvertently bind to a structurally similar analog, leading to potential misinterpretation of bioanalytical data, unexpected side effects, or hypersensitivity reactions.[3]

This guide will dissect the experimental approaches to quantify these interactions, focusing on the widely adopted competitive enzyme-linked immunosorbent assay (ELISA) as a primary screening tool, complemented by alternative and confirmatory methods.

The Foundational Role of Immunoassays in Cross-Reactivity Screening

Immunoassays, particularly the competitive ELISA format, are powerful tools for assessing the cross-reactivity of small molecules like quinolones.[4] The principle of a competitive immunoassay is elegantly simple: an unknown amount of analyte (the quinolone being tested) in a sample competes with a known amount of a labeled analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample. This format is ideal for haptens (small molecules that are not immunogenic on their own) because it overcomes the steric hindrance challenges of sandwich ELISAs.[5]

Causality Behind Experimental Choice: Why Competitive ELISA?

The choice of a competitive ELISA format is a deliberate one, driven by the physicochemical nature of quinolones. As small molecules, they typically possess only a single epitope. This makes a "sandwich" immunoassay, which requires binding of two different antibodies to distinct epitopes, structurally impossible. The competitive format elegantly circumvents this by relying on the displacement of a labeled competitor, allowing for sensitive quantification of the target quinolone.

Comparative Analysis of Quinolone Cross-Reactivity: A Data-Driven Approach

To illustrate the practical application of these studies, consider the following compiled data from various immunoassays targeting fluoroquinolone antibiotics. The cross-reactivity is typically expressed as a percentage relative to the primary analyte for which the assay was developed.

Table 1: Comparative Cross-Reactivity of Fluoroquinolones in a Ciprofloxacin-Based Competitive Indirect ELISA (ciELISA) [6][7]

CompoundIC50 (ng/mL)Cross-Reactivity (%)
Ciprofloxacin (CIP)8.9100
Enrofloxacin (ENR)12.074.2
Norfloxacin (NOR)12.173.6
Nadifloxacin13.267.4
Danofloxacin16.853.0
Pefloxacin17.750.3
Lomefloxacin25.035.6
Ofloxacin (OFL)29.530.2
Enoxacin71.712.4
Sarafloxacin (SAR)>250<3.6
Difloxacin (DIF)>250<3.6

IC50 (50% inhibitory concentration) is the concentration of the analyte that causes a 50% reduction in the maximum signal. Cross-reactivity is calculated as: (IC50 of Ciprofloxacin / IC50 of competing compound) x 100.[8][9]

The data clearly demonstrates that antibodies raised against ciprofloxacin exhibit significant cross-reactivity with other fluoroquinolones that share a similar core structure, such as enrofloxacin and norfloxacin.[6][7][10] Conversely, compounds with more distinct structural modifications, like sarafloxacin and difloxacin, show negligible cross-reactivity in this specific assay.[6][7] This underscores the critical role of the substituent groups on the quinolone ring in determining antibody recognition.[1][11]

Experimental Protocols: A Step-by-Step Guide

To ensure the trustworthiness and reproducibility of cross-reactivity data, a meticulously validated protocol is paramount. Here, we provide a detailed methodology for a competitive ELISA, a common and robust method for such studies.

Experimental Workflow: Competitive ELISA for Quinolone Cross-Reactivity

ELISA_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis p1 Coat Microplate with Quinolone-Protein Conjugate p2 Block Non-Specific Binding Sites p1->p2 p3 Prepare Standards and Test Compounds p2->p3 a1 Add Primary Antibody and Standards/Test Compounds p3->a1 a2 Incubate (Competition Step) a1->a2 a3 Wash Plate a2->a3 a4 Add Enzyme-Conjugated Secondary Antibody a3->a4 a5 Incubate a4->a5 a6 Wash Plate a5->a6 d1 Add Substrate a6->d1 d2 Incubate (Color Development) d1->d2 d3 Add Stop Solution d2->d3 d4 Read Absorbance d3->d4 an1 Generate Standard Curve d4->an1 an2 Calculate IC50 Values an1->an2 an3 Determine % Cross-Reactivity an2->an3

Caption: Workflow for a competitive ELISA to determine quinolone cross-reactivity.

Detailed Protocol for Competitive Indirect ELISA (ciELISA)

This protocol is a generalized framework and should be optimized for the specific antibody and quinolone derivatives being tested.[6][12][13]

  • Antigen Coating:

    • Dilute the quinolone-protein conjugate (e.g., Ciprofloxacin-OVA) to a pre-optimized concentration (e.g., 6 ng/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted conjugate to each well of a high-binding 96-well microplate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at 37°C.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the standard (primary quinolone) and the test compounds (related quinolones) in assay buffer.

    • In a separate dilution plate, pre-incubate 50 µL of each standard/test compound dilution with 50 µL of the primary antibody (at its optimal dilution) for 30 minutes at 37°C.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked microplate.

    • Incubate for 1 hour at 37°C.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of a suitable enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) diluted in assay buffer to each well.

    • Incubate for 1 hour at 37°C.

    • Wash the plate five times with wash buffer.

  • Signal Development:

    • Add 100 µL of a substrate solution (e.g., TMB) to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition and Analysis:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

    • Plot a standard curve of absorbance versus the logarithm of the primary quinolone concentration.

    • Determine the IC50 value for the primary quinolone and each test compound from their respective inhibition curves.

    • Calculate the percent cross-reactivity using the formula mentioned previously.

Alternative and Confirmatory Methodologies

While competitive ELISA is an excellent screening tool, a comprehensive cross-reactivity assessment often involves orthogonal methods to confirm and complement the findings.

Fluorescence Polarization Immunoassay (FPIA)

FPIA is a homogeneous competitive immunoassay that measures the change in polarization of fluorescently labeled haptens upon antibody binding.[8][14][15] When a small, fluorescently labeled quinolone tumbles freely in solution, its fluorescence is depolarized. Upon binding to a larger antibody, its rotation slows, and the polarization of the emitted light increases. Unlabeled quinolones from the sample compete for antibody binding, displacing the fluorescent tracer and causing a decrease in polarization.

Advantages of FPIA:

  • Homogeneous format: No wash steps are required, making it faster and more amenable to high-throughput screening.[14]

  • Rapid analysis: Results can often be obtained in minutes.[15]

FPIA Workflow:

FPIA_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis p1 Prepare Fluorescently-Labeled Quinolone Tracer a1 Mix Tracer, Antibody, and Standard/Test Compound p1->a1 p2 Prepare Standards and Test Compounds p2->a1 p3 Prepare Primary Antibody Solution p3->a1 a2 Incubate Briefly a1->a2 d1 Measure Fluorescence Polarization a2->d1 an1 Generate Standard Curve d1->an1 an2 Calculate IC50 and % Cross-Reactivity an1->an2

Sources

A-Scientist's-Guide-to-Bridging-the-Gap-Between-Experimental-Data-and-Computational-Models

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the synergy between experimental data and computational modeling has become a cornerstone of innovation.[1] This guide provides a comprehensive framework for the critical process of comparing in-vitro and in-silico results, ensuring scientific rigor and accelerating the path to discovery. As a senior application scientist, my aim is to not just outline protocols but to instill a deeper understanding of the principles that govern a successful and trustworthy comparison.

The Philosophical Underpinning: An Iterative Dialogue

At its core, the comparison of experimental and computational data is not a single-point validation but an iterative dialogue.[2] Computational models provide a theoretical framework to understand complex biological systems, while experimental data grounds these models in reality.[2] This continuous loop of prediction, testing, and refinement is what drives scientific progress.

The process is iterative until the model and validation experiments provide reasonable agreement within preset acceptance criteria. [2]

This guide is structured to walk you through establishing a robust framework for this dialogue, from initial experimental design and model selection to the nuances of data analysis and interpretation.

Section 1: Laying the Foundation - Strategic Experimental Design and Model Selection

Causality in Experimental Design: Beyond Simple Data Generation

When designing experiments for model validation, it's crucial to move beyond mere data generation. Each experiment should be designed to probe a specific aspect of the model's predictive power.

  • Define the Quantities of Interest (QOIs): Before initiating any experiment, clearly define the key parameters or outputs that the computational model is intended to predict.[3] These are your Quantities of Interest.

  • Sensitivity Analysis as a Guide: Utilize sensitivity analysis within your computational model to identify the input parameters that have the most significant impact on the QOIs.[2] This allows you to prioritize and design experiments that focus on the most critical aspects of the model.

  • Control and Characterization: Rigorously control and document all experimental variables.[4][5] The purity of materials, environmental conditions, and equipment calibration are not mere procedural steps; they are critical inputs for a valid comparison.[4][5]

Selecting the Right Computational Model: A Matter of Fitness-for-Purpose

The choice of a computational model should be driven by the specific biological question and the nature of the experimental data you can generate.

  • Structure-Based vs. Ligand-Based Models: In drug discovery, the choice often lies between structure-based methods (like molecular docking) when a target's 3D structure is known, and ligand-based methods (like QSAR) when it is not.[1][6]

  • Model Verification: Before validation against experimental data, the computational model itself must be verified to ensure the mathematical equations are implemented correctly.[2] This is a crucial step to distinguish between errors in the model's underlying theory and errors in its implementation.[7]

Section 2: The Core of the Comparison - Methodologies and Best Practices

With a solid foundation of well-designed experiments and a carefully selected model, the next step is the direct comparison of the data.

Data Processing and Normalization: Ensuring an Apples-to-Apples Comparison

Raw experimental data and computational outputs are often in different formats and scales. Proper processing is essential.

  • Data Free from Interpretation: Report data in a form as free from interpretation as possible.[4][5] This allows for re-analysis and reduces bias.

  • Consistent Metrics: Ensure that the metrics used to evaluate both experimental and computational results are directly comparable. For example, if your in-vitro assay measures IC50, your computational model should be able to predict a comparable value.

Statistical Rigor: Moving Beyond the "Dreaded Bold Table"

A common pitfall is to simply place experimental and computational results side-by-side and highlight the "best" performing model in bold.[8] This lacks statistical rigor.

  • Hypothesis Testing: Employ statistical tests to determine if the differences between experimental and computational data are statistically significant.[9] T-tests can be used for comparing the means of two groups, while ANOVA is suitable for comparing three or more groups.[9][10][11]

  • Correlation and Agreement: Go beyond simple significance testing. Use metrics like Pearson's correlation to assess the linear relationship between the two datasets.[11] For a more nuanced view of agreement, consider the concordance correlation coefficient.[12]

  • Quantifying Uncertainty: Both experimental measurements and computational predictions have inherent uncertainties.[3][13] It is crucial to quantify and report these uncertainties, for example, by reporting the standard deviation of the mean for experimental data.[4][5]

Data Presentation: A Clear and Comprehensive Overview

To facilitate a clear comparison, all quantitative data should be summarized in a structured table.

Compound Experimental IC50 (µM) ± SD Predicted IC50 (µM) Fold Difference p-value
Compound A1.2 ± 0.31.51.250.04
Compound B5.8 ± 1.14.90.840.03
Compound C0.5 ± 0.12.14.20<0.01

Caption: Comparison of in-vitro experimentally determined IC50 values and in-silico predicted IC50 values for a series of test compounds.

Visualization: Illuminating the Relationship

Visualizing the data is a powerful way to understand the relationship between your experimental and computational results.

Experimental Workflow for Data Comparison

G cluster_exp Experimental Arm cluster_comp Computational Arm cluster_comp_analysis Comparative Analysis exp_design Experimental Design in_vitro In-Vitro Assay exp_design->in_vitro raw_data Raw Experimental Data in_vitro->raw_data proc_data_exp Processed Experimental Data raw_data->proc_data_exp stat_analysis Statistical Analysis proc_data_exp->stat_analysis model_select Model Selection in_silico In-Silico Prediction model_select->in_silico raw_pred Raw Predictions in_silico->raw_pred proc_data_comp Processed Predictions raw_pred->proc_data_comp proc_data_comp->stat_analysis visualization Data Visualization stat_analysis->visualization interpretation Interpretation & Model Refinement visualization->interpretation

Caption: A streamlined workflow for comparing experimental and computational data.

Section 3: Experimental Protocols - A Self-Validating System

The trustworthiness of your comparison is directly tied to the quality of your experimental protocols. These protocols should be designed as self-validating systems.

Detailed Step-by-Step Methodology: Cell-Based Viability Assay (Example)
  • Cell Culture:

    • Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Ensure cells are in the logarithmic growth phase before seeding.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 nM to 100 µM.

  • Assay Procedure:

    • Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.

    • Replace the medium with the serially diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 72 hours.

  • Viability Measurement (MTT Assay):

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

    • Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

In-Silico Molecular Docking Protocol (Example)
  • Target Preparation:

    • Download the crystal structure of the target protein (e.g., from the Protein Data Bank).

    • Remove water molecules and ligands. Add hydrogen atoms and assign charges using appropriate software (e.g., AutoDock Tools).

  • Ligand Preparation:

    • Generate the 3D structure of the ligand.

    • Assign charges and define rotatable bonds.

  • Docking Simulation:

    • Define the binding site on the target protein.

    • Perform the docking simulation using a suitable algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding binding energies.

    • The predicted binding affinity can be correlated with experimental IC50 values.

Section 4: Interpretation and Iteration - The Path to Insight

The goal of the comparison is not merely to determine if the model is "right" or "wrong," but to gain insights that can be used to refine both the model and the experimental strategy.

  • Discrepancies as Opportunities: When discrepancies arise, they should be investigated, not dismissed.[14] Do they reveal a limitation in the model's assumptions or an unforeseen experimental variable?

  • Model Refinement: Use the experimental data to refine the computational model. This could involve retraining a machine learning model with new data or adjusting the parameters of a biophysical model.

  • Iterative Improvement: The refined model can then be used to make new predictions, which can be tested experimentally, continuing the iterative cycle of discovery.

Logical Relationship: The Iterative Cycle of Model Refinement

G A Initial Computational Model B Experimental Validation A->B Predicts C Compare Data B->C Generates Data D Model Refinement C->D Informs E New Predictions D->E Leads to E->B Guides Next Round of

Caption: The cyclical relationship between computational modeling and experimental validation.

Conclusion

The comparison of experimental data with computational models is a powerful paradigm in modern scientific research. By embracing a philosophy of iterative dialogue, maintaining scientific integrity through rigorous experimental design and statistical analysis, and leveraging clear visualization, researchers can unlock new insights and accelerate the pace of discovery. This guide provides a framework for this process, but it is the thoughtful application of these principles by the individual scientist that will ultimately lead to success.

References

  • Validation of Computational Models in Biomechanics - PMC - PubMed Central - NIH. (n.d.).
  • The steps in model validation explained - YouTube. (2014, August 22).
  • Validating Computational Models - SCS TECHNICAL REPORT COLLECTION. (2017, April 28).
  • Experimental Models for Validating Technology. (n.d.).
  • Combining Experimental Data and Computational Methods for the Non-Computer Specialist - PMC - PubMed Central. (2020, October 18).
  • Comparison of the Simulated Response of Three in Silico Human Stem Cell-Derived Cardiomyocytes Models and in Vitro Data Under 15 Drug Actions - Frontiers. (2021, March 14).
  • Comparison of in silico, in vitro, and in vivo toxicity benchmarks suggests a role for ToxCast data in ecological hazard assessment | Toxicological Sciences | Oxford Academic. (2023, August 3).
  • Chapter: 5 Model Validation and Prediction - National Academies of Sciences, Engineering, and Medicine. (n.d.).
  • Guidelines for the Reporting of Numerical Data and Experimental Procedures - PMC - NIH. (n.d.).
  • Guidelines for the reporting of numerical data and experimental procedures - NIST Technical Series Publications. (n.d.).
  • Experimental reporting - The Royal Society of Chemistry. (n.d.).
  • In Vivo, In Vitro, In Silico: Clinical and Pharmaceutical Trials Through Digital Simulation. (2024, March 26).
  • Practically Significant Method Comparison Protocols for Machine Learning in Small Molecule Drug Discovery. (2025, September 11).
  • Reporting of Computational Modeling Studies in Medical Device Submissions - Guidance for Industry and Food and Drug Administrati - FDA. (2016, September 21).
  • Pat Walters: Benchmarking Machine Learning Models in Drug Discovery-You're Probably Doing It Wrong - YouTube. (2025, December 10).
  • Assessing the Credibility of Computational Modeling and Simulation in Medical Device Submissions - Guidance for Industry and Foo - FDA. (2021, December 23).
  • Integrating Computational and Experimental Approaches in 21st Century Drug Design. (2025, July 29).
  • (PDF) Comparative Assessment of In Vitro and In Silico Methods for Aerodynamic Characterization of Powders for Inhalation - ResearchGate. (2025, October 15).
  • Comparison of In Vitro and In Silico Assessments of Human Galactose-1-Phosphate Uridylyltransferase Coding Variants - PMC - NIH. (2023, January 10).
  • Statistics for Analysis of Experimental Data. (n.d.).
  • Computational Methods in Drug Discovery - PMC - PubMed Central. (n.d.).
  • Deep Dive: Statistical Tests (Comparisons) - Addgene Blog. (2023, March 7).
  • Statistical analysis and experimental design - Research Informatics Training. (2024, April 16).
  • Analysis Methods for Computer Experiments: How to Assess and What Counts? - Project Euclid. (n.d.).
  • Statistical techniques for experimental data analysis | Kranthi Lakum. (n.d.).

Sources

A Strategic Guide to Alternatives for 6-Bromo-4-hydroxyquinoline-3-carboxylic Acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Core and the Rationale for Diversification

The 4-quinolone-3-carboxylic acid motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of bioactive molecules.[1] From the broad-spectrum activity of fluoroquinolone antibiotics to targeted applications as antitumor agents and HIV-1 integrase inhibitors, this scaffold offers a robust platform for drug design.[1] 6-Bromo-4-hydroxyquinoline-3-carboxylic acid (CAS 98948-95-9) is a particularly valuable derivative within this class.[2][3][4] The bromine atom at the C6 position serves not only to modulate the electronic and lipophilic properties of the molecule but also acts as a versatile synthetic handle for further functionalization, typically through metal-catalyzed cross-coupling reactions.

However, reliance on a single intermediate can present limitations in drug discovery programs. The need for novel intellectual property, improved pharmacokinetic profiles (ADME), circumvention of potential metabolic liabilities, or simply different synthetic strategies necessitates the exploration of viable alternatives. This guide provides a comprehensive comparison of strategic alternatives to this compound, offering field-proven insights and detailed experimental frameworks for researchers, scientists, and drug development professionals. We will explore direct structural analogues, bioisosteric replacements for both the carboxylic acid moiety and the quinoline core, and provide the causal logic behind selecting an alternative for a specific synthetic goal.

The Foundational Synthesis: The Gould-Jacobs Reaction

Understanding the alternatives first requires a firm grasp of the primary synthetic route to the 4-quinolone-3-carboxylic acid core: the Gould-Jacobs reaction. This reliable and widely used method involves two key steps:

  • Condensation: An appropriately substituted aniline is reacted with diethyl ethoxymethylenemalonate (EMME) to form a diethyl anilinomethylene malonate intermediate.

  • Thermal Cyclization: The intermediate is heated in a high-boiling point solvent (like Dowtherm A or mineral oil) to induce cyclization, followed by ester hydrolysis to yield the target carboxylic acid.[5][6]

The versatility of this reaction is its primary strength; by simply changing the starting aniline, a diverse library of substituted quinolones can be generated.

Gould_Jacobs_Workflow sub_aniline Substituted Aniline (e.g., 4-Bromoaniline) intermediate Anilinomethylene Malonate Intermediate sub_aniline->intermediate emme Diethyl Ethoxymethylenemalonate (EMME) emme->intermediate cyclization Thermal Cyclization (e.g., Dowtherm A, 250°C) intermediate->cyclization ester Ethyl 6-Substituted-4-hydroxy quinoline-3-carboxylate cyclization->ester hydrolysis Ester Hydrolysis (e.g., aq. KOH, Reflux) ester->hydrolysis product 6-Substituted-4-hydroxy quinoline-3-carboxylic Acid hydrolysis->product

Caption: General workflow of the Gould-Jacobs reaction for synthesizing 4-quinolone-3-carboxylic acids.

Category 1: Direct Structural Analogues - Modifying the C6-Substituent

The most direct alternatives to the 6-bromo derivative involve replacing the bromine atom with other substituents. This strategy is synthetically straightforward, relying on the same Gould-Jacobs pathway but with a different starting aniline.

A. Alternative Halogenation (F, Cl, I)

Substituting bromine with other halogens can significantly impact a molecule's properties:

  • Fluorine: Often incorporated to block metabolic oxidation at that position, potentially increasing bioavailability and half-life. Its high electronegativity can also alter binding interactions.

  • Chlorine: A common bioisostere for bromine, offering similar steric and electronic properties, though it is a less effective leaving group in some cross-coupling reactions.

  • Iodine: The most reactive halogen in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for milder reaction conditions. However, iodo-substituted compounds are typically more expensive and can be less stable.

B. Non-Halogenated Substituents

Moving away from halogens opens up a wider range of chemical space. Simple alkyl or alkoxy groups can be used to probe steric and electronic requirements of a biological target.

  • Methyl (CH₃): Increases lipophilicity and can fill small hydrophobic pockets in a target protein.

  • Methoxy (OCH₃): Acts as a hydrogen bond acceptor and can influence conformation and solubility.

  • Trifluoromethyl (CF₃): A strong electron-withdrawing group that significantly alters the electronics of the aromatic ring and increases lipophilicity. It often improves metabolic stability.[5]

Table 1: Comparison of C6-Substituted 4-Hydroxyquinoline-3-carboxylic Acid Analogues

Substituent (X)Starting AnilineTypical Yield (%)¹Predicted cLogP²Key Feature
-Br (Target) 4-Bromoaniline~75-85%2.5Versatile for cross-coupling.
-Cl 4-Chloroaniline~80-90%2.4Common bromo-bioisostere.
-F 4-Fluoroaniline~80-90%2.0Metabolic blocker, H-bond acceptor.
-I 4-Iodoaniline~70-80%2.9Most reactive for cross-coupling.
-CH₃ p-Toluidine~85-95%2.4Increases lipophilicity.
-OCH₃ p-Anisidine~85-95%1.8H-bond acceptor, increases polarity.
-CF₃ 4-(Trifluoromethyl)aniline~70-80%3.1Electron-withdrawing, lipophilic.

¹ Yields are estimates based on typical Gould-Jacobs reactions and may vary. ² cLogP values are predicted and serve as a relative comparison.

Category 2: Bioisosteric Replacements

Bioisosterism—the strategy of replacing a functional group with another that retains similar biological activity—is a powerful tool in drug discovery.[7] This can be applied to both the carboxylic acid group and the quinoline scaffold itself.

Alternatives_Classification cluster_0 Structural Analogues cluster_1 Bioisosteric Replacements parent 6-Bromo-4-hydroxyquinoline -3-carboxylic acid analogues Vary C6-Substituent (F, Cl, I, Me, OMe...) parent->analogues Direct Modification acid_bio Carboxylic Acid Bioisosteres (Tetrazole, Sulfonamide...) parent->acid_bio Functional Group Replacement scaffold_bio Scaffold Bioisosteres (Naphthyridine, Quinazoline...) parent->scaffold_bio Core Scaffold Hop

Caption: Classification of alternatives to the target compound.

A. Carboxylic Acid Bioisosteres

The carboxylic acid group is crucial for the activity of many quinolone-based drugs, often acting as a key hydrogen bonding group or a metal chelator. However, it can also lead to poor cell permeability and rapid metabolism via glucuronidation.[8][9] Replacing it with a suitable bioisostere can mitigate these issues while preserving the essential binding interactions.

  • 1H-Tetrazole: The most widely used carboxylic acid bioisostere. It has a similar pKa (~4.5-4.9) and planar geometry, allowing it to mimic the hydrogen bonding pattern of a carboxylate.[7] Tetrazoles are generally more lipophilic and metabolically stable than carboxylic acids.[7]

  • N-Acylsulfonamides & Hydroxamic Acids: These groups can also act as effective mimics. While structurally different, they can present hydrogen bond donors and acceptors in a spatially similar manner to a carboxylic acid.[9][10]

  • 3-Hydroxyisoxazole: A planar, acidic heterocycle that has been successfully employed as a carboxylic acid substitute in the development of neurotransmitter analogues.[10]

B. Scaffold Bioisosteres (Scaffold Hopping)

Replacing the entire quinoline ring system with another bicyclic heterocycle is a more exploratory strategy, often termed "scaffold hopping." This can lead to completely new chemical entities with distinct properties and patentability.

  • Naphthyridines: These are isomers of quinoline where a CH group in the benzene ring is replaced by a nitrogen atom. For example, the 1,7-naphthyridine core has been explored as an alternative to the quinoline core in the development of Dihydroorotate Dehydrogenase (DHODH) inhibitors, demonstrating that this scaffold can form novel hydrogen bond interactions with the target enzyme.[11]

  • Quinolines and Isoquinolines: These related heterocycles can also serve as starting points for designing novel kinase inhibitors and other biologically active molecules.[12]

Experimental Protocols

The following protocols provide a validated, step-by-step methodology for the synthesis of the parent compound, which can be adapted for its direct structural analogues.

Protocol 1: Synthesis of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate

This procedure is adapted from the Gould-Jacobs reaction methodology.[5][6]

  • Step A: Condensation.

    • In a round-bottom flask equipped with a reflux condenser, combine 4-bromoaniline (10.0 g, 58.1 mmol) and diethyl ethoxymethylenemalonate (EMME) (13.2 g, 61.0 mmol, 1.05 eq) in 50 mL of anhydrous ethanol.

    • Heat the mixture to reflux and maintain for 2 hours.

    • Monitor the reaction by TLC until the 4-bromoaniline is consumed.

    • Cool the mixture to room temperature. The intermediate, diethyl anilinomethylene malonate, will often precipitate as a solid.

    • Collect the solid by vacuum filtration, wash with cold ethanol, and dry to yield the intermediate. If no solid forms, evaporate the solvent under reduced pressure.

  • Step B: Cyclization.

    • In a separate three-neck flask equipped with a mechanical stirrer and a thermometer, heat 100 mL of Dowtherm A (a mixture of diphenyl ether and biphenyl) to 250 °C.

    • Slowly add the dried intermediate from Step A in portions to the hot solvent over 30 minutes. Be cautious of initial frothing.

    • Maintain the temperature at 250-255 °C for an additional 30 minutes after the addition is complete.

    • Allow the mixture to cool to below 100 °C, then add 100 mL of hexane to precipitate the product.

    • Stir the slurry for 1 hour, then collect the solid product by vacuum filtration.

    • Wash the solid thoroughly with hexane to remove the high-boiling solvent. Dry under vacuum to yield Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate as an off-white solid.

Protocol 2: Hydrolysis to this compound

This protocol describes the saponification of the ethyl ester.[3][6]

  • Suspend the ethyl ester (10.0 g, 32.4 mmol) from Protocol 1 in 100 mL of a 10% aqueous potassium hydroxide (KOH) solution.

  • Heat the suspension to reflux. The solid will gradually dissolve as the hydrolysis proceeds.

  • Maintain reflux for 4-5 hours until the reaction is complete (monitored by TLC, observing the disappearance of the starting ester).

  • Cool the resulting solution in an ice bath to 0-5 °C.

  • Slowly acidify the solution to pH 1-2 by adding concentrated hydrochloric acid (HCl). A thick white precipitate will form.

  • Stir the cold slurry for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash thoroughly with cold deionized water until the washings are neutral, and then wash with a small amount of cold ethanol.

  • Dry the product in a vacuum oven at 60 °C to a constant weight to yield this compound.

Conclusion and Strategic Outlook

Choosing an alternative to this compound is a strategic decision guided by the specific goals of a research program.

  • For lead optimization where the goal is to fine-tune properties like metabolic stability or target affinity, direct structural analogues are the most logical choice. Swapping the C6-bromo for a fluoro, chloro, or methyl group is a low-risk, high-reward strategy to quickly generate structure-activity relationship (SAR) data.

  • To overcome fundamental ADME issues associated with the carboxylic acid moiety, exploring bioisosteres like tetrazoles is a field-proven approach. This can significantly improve cell permeability and metabolic stability while retaining the key binding interactions.

  • For discovery programs aiming to create novel chemical entities and secure new intellectual property, scaffold hopping to related heterocyclic systems like naphthyridines offers the greatest potential for breakthrough discoveries.[11]

By understanding the synthetic causality and the functional impact of each alternative, researchers can navigate the vast chemical space around the quinolone core with precision and purpose, accelerating the journey from a synthetic intermediate to a viable drug candidate.

References

  • Cozza, G., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 118-125. [Link]
  • Ghorab, M. M., et al. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archiv der Pharmazie, 335(9), 403-410. [Link]
  • Cozza, G., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 118-125. [Link]
  • Kravchenko, M. A., et al. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.
  • LookChem. (n.d.). This compound Manufacturer & Supplier China.
  • Rojas, J., et al. (2018). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molbank, 2018(4), M1016. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 693203, this compound.
  • PrepChem. (n.d.). Synthesis of 6-bromo-4-hydroxyquinoline.
  • MySkinRecipes. (n.d.). This compound.
  • PubChemLite. (n.d.). This compound (C10H6BrNO3).
  • Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Proceedings of the 2017 4th International Conference on Materials Science and Environmental Engineering (MSEE 2017).
  • Roughley, S. D., & Jordan, A. M. (2011). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Journal of Medicinal Chemistry, 54(10), 3451–3479.
  • X-Chem. (2023). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups.
  • Lazzarato, L., et al. (2010). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Current Medicinal Chemistry, 17(11), 1049-1069. [Link]
  • Ballatore, C., Huryn, D. M., & Smith, A. B. 3rd. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385-395. [Link]
  • Ladds, M. J. G., et al. (2021). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 64(15), 11330-11358. [Link]
  • Amerigo Scientific. (n.d.). This compound.
  • Gfeller, H., & Jackson, D. (2001). U.S. Patent No. 6,194,493 B1. Washington, DC: U.S.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 6-Bromo-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our work is predicated on precision, safety, and responsibility. The integrity of our research extends beyond the benchtop to encompass the entire lifecycle of the chemical reagents we employ. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 6-Bromo-4-hydroxyquinoline-3-carboxylic acid, ensuring the protection of our personnel, our institutions, and the environment. This document moves beyond a simple checklist, explaining the critical reasoning behind each step to foster a deeply ingrained culture of safety.[1]

Foundational Understanding: Hazard Identification and Risk Assessment

Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is paramount. This compound (CAS No. 98948-95-9) is a halogenated heterocyclic compound. Its safe handling and disposal are dictated by its chemical properties and associated toxicological profile.

Inherent Hazards: Based on available Safety Data Sheets (SDS) for this compound and structurally similar analogs, the primary hazards are:

  • Skin Irritation (H315): Causes skin irritation upon contact.[2][3][4]

  • Serious Eye Irritation (H319): Causes serious, potentially damaging, eye irritation.[2][3][4][5]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[2][3][4]

The Halogenated Organic Classification: The presence of a bromine atom classifies this compound as a halogenated organic . This is a critical designation for waste disposal. Halogenated organic compounds are regulated under specific waste disposal protocols because their improper incineration can lead to the formation of hazardous dioxins and furans. Furthermore, they can be persistent in the environment.[6][7] The U.S. Environmental Protection Agency (EPA) heavily regulates the disposal of these materials under the Resource Conservation and Recovery Act (RCRA).[8][9] Therefore, this waste must never be mixed with non-halogenated chemical waste.[10][11]

Consideration of Potential Carcinogenicity: While this compound is not explicitly listed as a carcinogen by OSHA, the general principle of laboratory safety dictates that chemicals with limited toxicological data should be handled with a high degree of caution.[12] Given that some quinoline derivatives and halogenated compounds are subjects of toxicological scrutiny, it is prudent to handle this compound in accordance with guidelines for potentially hazardous substances, minimizing exposure at all times.[13][14][15]

Hazard & Safety Summary Table
ParameterInformationSource(s)
Chemical Name This compound
CAS Number 98948-95-9[5]
Physical State Solid, Powder[16]
GHS Hazard Codes H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant)[2][3][4][16]
Required PPE Nitrile gloves, safety glasses or goggles, lab coat[3][12][17]
First Aid: Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][16]
First Aid: Skin Wash with plenty of soap and water. If irritation occurs, get medical advice. Remove contaminated clothing before reuse.[3][16]
First Aid: Inhalation Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[3][16]

Pre-Disposal Protocol: Engineering a Safe Workflow

Proper disposal begins long before the waste container is full. It is an integrated part of the experimental process.

A. Waste Minimization: The most effective disposal strategy is to minimize waste generation from the outset. This involves carefully calculating reaction scales and avoiding the preparation of excess material. When possible, investigate alternative, non-halogenated reagents that may serve the same experimental purpose.[11]

B. Personal Protective Equipment (PPE): Always handle this compound, both in its pure form and as waste, with appropriate PPE to prevent exposure.[12][17]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Hand Protection: Wear nitrile gloves. If contact occurs, remove and dispose of the gloves immediately and wash your hands.

  • Body Protection: A standard laboratory coat is required to protect skin and clothing.[17]

C. Segregation at the Source: This is the most critical step in the pre-disposal process. The causality is simple: mixing a regulated waste stream like halogenated organics with other waste types contaminates the entire volume, dramatically increasing disposal costs and regulatory complexity.[10]

  • Designate a specific, clearly labeled waste container solely for "Halogenated Organic Solid Waste."

  • Never dispose of this compound in general trash, sharps containers, or non-halogenated solvent waste.

Step-by-Step Disposal Procedure

This protocol ensures compliance with EPA and OSHA regulations and protects all personnel involved in the waste handling stream.[8][9][18]

Step 1: Waste Characterization & Container Selection

  • Characterize the Waste: The waste is classified as Hazardous Chemical Waste: Halogenated Organic Solid .

  • Select an Appropriate Container:

    • Use a container made of a material compatible with the waste (e.g., a high-density polyethylene (HDPE) pail or a wide-mouth glass jar with a PTFE-lined cap).

    • The container must be in good condition, free of leaks or cracks, and have a secure, threaded screw-on cap.[10] Food-grade containers like milk jugs are strictly prohibited.[10]

    • Ensure the container is appropriately sized for the expected volume of waste to avoid long-term storage of nearly empty containers.

Step 2: Proper Labeling

  • Timing: Label the container before the first drop of waste is added.[19]

  • Content: Use your institution's official "Hazardous Waste" tag. This tag must be filled out completely and legibly, including:

    • The words "Hazardous Waste" .

    • The full, unabbreviated chemical name: "this compound" .

    • List all other components in the container if it is a mixture.

    • The appropriate hazard characteristics: "Irritant," "Toxic" .[11]

    • The name of the principal investigator and the laboratory location.

Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)

  • Location: Store the waste container in a designated SAA, which is at or near the point of generation and under the control of the laboratory personnel.[20]

  • Container Management: The waste container must be kept closed at all times except when actively adding waste.[10][11] This is a common and serious EPA violation. An open container can allow vapors to escape and poses a spill risk.

  • Storage Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA.[20] For practical laboratory purposes, waste should be picked up much more frequently.

Step 4: Arranging for Final Disposal

  • Request Pickup: Once the container is approximately 75-80% full, or if work on the project is complete, arrange for pickup.

  • Follow Institutional Procedures: Contact your institution's Environmental Health & Safety (EHS) department. This is typically done through an online request form.[11][20] Do not attempt to remove or transport the waste from the laboratory yourself.

Decontamination and Spill Management

Accidents can happen, and preparation is key to mitigating risks.[1]

Work Surface and Glassware Decontamination:

  • Gross Contamination Removal: Scrape as much solid residue as possible into the designated halogenated solid waste container.

  • Solvent Rinse: Rinse the glassware or surface with a minimal amount of a suitable solvent (e.g., ethanol or acetone). This rinseate is now also considered halogenated hazardous waste and must be collected in a separate, appropriately labeled "Halogenated Organic Liquid Waste" container.

  • Final Wash: After the solvent rinse, wash the glassware with soap and water.

Small Spill Response:

  • Alert Personnel: Notify others in the immediate area.

  • Isolate the Area: Restrict access to the spill area.

  • Don PPE: If not already wearing it, don your full PPE (lab coat, gloves, goggles).

  • Contain and Absorb: Gently cover the spill with a chemical absorbent material. Avoid raising dust.

  • Collect Waste: Carefully sweep or scoop the absorbent material into your "Halogenated Organic Solid Waste" container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a solvent, and dispose of the cloth as hazardous waste. Then, clean the area with soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS office, as per institutional policy.

Disposal Logic Visualization

The following diagram illustrates the critical decision-making pathway for the proper segregation and disposal of laboratory waste containing this compound.

WasteDisposalWorkflow cluster_generation Point of Generation cluster_decision Waste Characterization cluster_containers Segregation & Collection cluster_final Final Steps WasteGen Waste Generated (e.g., excess reagent, spill cleanup) IsHalogenated Is the waste a halogenated organic? WasteGen->IsHalogenated HalogenatedWaste Container: 'Hazardous Waste: Halogenated Organic Solid' IsHalogenated->HalogenatedWaste Yes NonHalogenatedWaste Container: 'Non-Halogenated Solid Waste' IsHalogenated->NonHalogenatedWaste No   Label Label Container (Before First Use) HalogenatedWaste->Label StoreSAA Store in SAA (Keep Closed) Label->StoreSAA RequestPickup Request EHS Pickup StoreSAA->RequestPickup

Caption: Decision workflow for segregating and disposing of halogenated chemical waste.

References

  • Enhancing Chemical Laboratory Safety with Hazards Risks Mitigation and Strategic Actions. (n.d.). MDPI.
  • Regulating Lab Waste Disposal in the United States: The Role of the EPA. (n.d.). Needle.Tube.
  • Chemical Safety in Research and Teaching. (n.d.). New Mexico State University.
  • Lab Safety. (n.d.). University of California, Berkeley.
  • Chemical Safety Best Practices in The Lab. (2023, December 22). Green World Group.
  • Laboratory Safety. (n.d.). American Chemical Society.
  • This compound - Safety Data Sheet. (2025, July 26). ChemicalBook.
  • Proper Disposal of Hazardous Laboratory Waste Regulations in the United States. (n.d.). Clym Environmental.
  • Guidelines for the laboratory use of chemical carcinogens. (n.d.). Regulations.gov.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
  • Hazardous Waste Disposal Guidelines. (n.d.). Purdue University.
  • 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). (n.d.). Occupational Safety and Health Administration (OSHA).
  • This compound ethyl ester. (n.d.). Sigma-Aldrich.
  • Four Tips for Dealing with Carcinogenic Chemicals. (2014, February 26). Emedco's Blog.
  • Safe Handling of Chemicals. (n.d.). Environmental Health and Safety, University of Tennessee.
  • 6-Bromoquinoline-3-carboxylic acid - Safety Data Sheet. (n.d.). Synquest Labs.
  • Carcinogens - Overview. (n.d.). Occupational Safety and Health Administration (OSHA).
  • Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency (EPA).
  • Halogenated Solvents in Laboratories. (2021, October). Temple University Environmental Health and Radiation Safety.
  • Laboratory Waste Management Guidelines. (n.d.). Old Dominion University.
  • 6-Bromo-2-hydroxyquinoline-3-carboxylic acid - Safety Data Sheet. (n.d.). AK Scientific, Inc..
  • This compound. (n.d.). Echemi.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). U.S. Environmental Protection Agency (EPA).
  • Management of Hazardous Wastes containing Halogenated Organics. (n.d.). P2 InfoHouse.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR.
  • 6-BROMO-3-HYDROXYQUINOLINE-4-CARBOXYLIC ACID. (n.d.). Echemi.
  • SAFETY DATA SHEET. (2025, September 5). Thermo Fisher Scientific.
  • 3-Bromo-7-hydroxyquinoline-8-carboxylic acid - Safety Data Sheet. (n.d.). AK Scientific, Inc..

Sources

Navigating the Safe Handling of 6-Bromo-4-hydroxyquinoline-3-carboxylic acid: A Guide to Personal Protective Equipment and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of chemical compounds is paramount to both personal safety and experimental integrity. This guide provides essential, in-depth information on the safe handling of 6-Bromo-4-hydroxyquinoline-3-carboxylic acid, with a primary focus on personal protective equipment (PPE), operational procedures, and disposal. Our commitment is to furnish you with the necessary knowledge to foster a secure laboratory environment.

Understanding the Hazard: Why Specific PPE is Crucial

This compound and its derivatives are classified as hazardous substances.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it as a substance that can cause serious eye irritation.[2] Related compounds are also known to cause skin irritation and may cause respiratory irritation.[3][4] Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical necessity to prevent exposure.

Hazard Identification and Classification
Hazard ClassificationGHS PictogramSignal WordHazard Statement
Serious Eye IrritationGHS07WarningH319: Causes serious eye irritation
Skin Irritation (Potential)GHS07WarningH315: Causes skin irritation (for related compounds)
Respiratory Irritation (Potential)GHS07WarningH335: May cause respiratory irritation (for related compounds)

Core Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is the final and crucial barrier between the researcher and potential chemical exposure.[5] The following is a detailed breakdown of the necessary PPE for handling this compound.

Hand Protection: Your First Line of Defense

Chemically resistant gloves are essential to prevent skin contact. Given the nature of the compound, nitrile gloves are a suitable choice. It is recommended to use double gloves, especially when working with larger quantities or for prolonged periods.[5] Always inspect gloves for any signs of damage before use and wash hands thoroughly after removal.[6]

Eye and Face Protection: Shielding from Splashes and Aerosols

Given the H319 hazard statement ("Causes serious eye irritation"), robust eye and face protection is mandatory.[2]

  • Safety Glasses: At a minimum, safety glasses with side shields meeting ANSI Z87.1 standards should be worn.[7]

  • Chemical Goggles: For procedures with a higher risk of splashing, chemical goggles offer a more complete seal around the eyes.

  • Face Shield: When handling larger quantities or during procedures that could generate significant aerosols, a face shield should be worn in conjunction with safety glasses or goggles.

Body Protection: Preventing Contamination

A standard laboratory coat is required to protect street clothing from contamination. For procedures with a higher risk of spillage, a chemically resistant apron over the lab coat is advisable. Ensure the lab coat is fully buttoned.

Respiratory Protection: Guarding Against Inhalation

Procedures involving the handling of the solid compound that may generate dust, or when working with solutions that could produce aerosols, should be conducted within a certified chemical fume hood.[8] If a fume hood is not available or if there is a risk of exceeding exposure limits, respiratory protection is necessary. An N95 or N100 particulate respirator is generally sufficient for handling powders.[5] For situations with potential for significant aerosol generation, a respirator with a chemical cartridge may be required.[5] All personnel requiring respiratory protection must be properly fit-tested and trained in its use.[5]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is crucial for minimizing risk.

Pre-Handling Checklist
  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[9]

  • Ensure Proper Ventilation: Confirm that the chemical fume hood is functioning correctly.

  • Assemble all PPE: Have all necessary PPE readily available and in good condition.[10]

  • Locate Safety Equipment: Know the location and proper operation of the nearest eyewash station, safety shower, and fire extinguisher.

  • Prepare Spill Kit: Ensure a spill kit appropriate for solid chemical spills is accessible.[10]

Handling Protocol

The following workflow outlines the critical steps for safely handling the compound.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace weigh Weigh Compound prep_workspace->weigh Inside Fume Hood transfer Transfer to Reaction Vessel weigh->transfer dissolve Dissolve in Solvent transfer->dissolve decontaminate Decontaminate Glassware & Surfaces dissolve->decontaminate dispose Dispose of Waste decontaminate->dispose doff_ppe Doff PPE dispose->doff_ppe wash Wash Hands doff_ppe->wash

Caption: A step-by-step workflow for the safe handling of this compound.

Detailed Steps:
  • Weighing: Carefully weigh the solid compound on a tared weigh paper or in a suitable container within the chemical fume hood to minimize the risk of inhaling dust.[8]

  • Transfer: Use a spatula to transfer the weighed compound to the reaction vessel. Avoid creating dust clouds.

  • Dissolving: If preparing a solution, add the solid to the solvent slowly while stirring to prevent splashing.

  • Post-Handling: After completing the work, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.[6]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Collection
  • Solid Waste: All solid waste contaminated with this compound, including weigh papers, gloves, and disposable lab coats, should be placed in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.[10]

  • Sharps: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.

Disposal Procedure

All hazardous waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on hazardous waste disposal. Do not pour chemical waste down the drain.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is critical.

Scenario Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station.[6] Seek immediate medical attention.
Skin Contact Remove contaminated clothing and flush the affected area with large amounts of water for at least 15 minutes.[6] Seek medical attention if irritation persists.
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. If the spill is small and you are trained to do so, use an appropriate spill kit to contain and clean up the spill while wearing appropriate PPE. For large spills, evacuate the laboratory and contact your institution's EHS office.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues.

References

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
  • This compound - Safety Data Sheet. (2025-07-26).
  • Chemical Handling and Storage - Environmental Health and Safety - Iowa State University. (n.d.).
  • Laboratory Chemical Lab Safety and Handling Guidelines. (2025-02-05).
  • This compound ethyl ester AldrichCPR - Sigma-Aldrich. (n.d.).
  • General Rules for Working with Chemicals | Compliance and Risk Management. (n.d.).
  • 6-Bromoquinoline-3-carboxylic acid - Synquest Labs. (n.d.).
  • This compound - Echemi. (n.d.).
  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.).
  • Techno PharmChem - QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. (n.d.).
  • 552330-93-5, 6-BROMO-3-HYDROXYQUINOLINE-4-CARBOXYLIC ACID Formula - Echemi. (n.d.).
  • Personal protective equipment for handling Isoquinoline-8-sulfonamide - Benchchem. (n.d.).
  • Personal Equipment for Use in Handling Hazardous Drugs - Pharmacy Purchasing & Products Magazine. (n.d.).
  • 2-(3-Aminophenyl)-6-bromoquinoline-4-carboxylic acid - AK Scientific, Inc. (n.d.).
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022-10-06).
  • Personal Protective Equipment (PPEs)- Safety Guideline - PharmaState Academy. (2019-03-05).
  • This compound AldrichCPR 98948-95-9 - Sigma-Aldrich. (n.d.).
  • An In-depth Technical Guide to the Safety and Handling of 7-Bromo-4-chloro-8-methylquinoline - Benchchem. (n.d.).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.